Product packaging for 1-Thiazol-2-yl-ethanol(Cat. No.:CAS No. 40982-30-7)

1-Thiazol-2-yl-ethanol

Cat. No.: B2770130
CAS No.: 40982-30-7
M. Wt: 129.18
InChI Key: YTYLXXDUJXUJJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Thiazol-2-yl-ethanol is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7NOS B2770130 1-Thiazol-2-yl-ethanol CAS No. 40982-30-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-thiazol-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4(7)5-6-2-3-8-5/h2-4,7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTYLXXDUJXUJJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CS1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40982-30-7
Record name 1-(1,3-thiazol-2-yl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 1-Thiazol-2-yl-ethanol: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Thiazol-2-yl-ethanol, a heterocyclic alcohol of significant interest in medicinal chemistry. The thiazole moiety is a key structural component in numerous pharmaceuticals, and its derivatives are widely explored for their diverse biological activities.[1][2] This document delves into the specific characteristics of this compound, offering a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[3][4] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of clinically approved drugs.[1] Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[2] The versatility of the thiazole nucleus allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] this compound serves as a key building block in the synthesis of more complex thiazole-containing molecules, making a thorough understanding of its chemical properties essential for drug development professionals.[6]

Physicochemical and Safety Data

A foundational understanding of a molecule's physical and safety characteristics is paramount for its effective and safe utilization in a laboratory setting.

Physicochemical Properties

The macroscopic properties of this compound are summarized in the table below. These parameters are critical for experimental design, particularly in reaction setup and purification processes.

PropertyValueSource
CAS Number 40982-30-7
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol
Appearance Solid-Liquid Mixture
Boiling Point 200 °C at 760 mmHg
Flash Point 75 °C
Density 1.251 ± 0.06 g/cm³ (Predicted)ChemBK
Storage 2-8°C
Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory environment. The following Globally Harmonized System (GHS) hazard statements apply:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the material safety data sheet (MSDS) before handling this compound and work in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be approached through various established methods for thiazole ring formation, followed by functional group manipulation. The Hantzsch thiazole synthesis is a widely recognized and versatile method for constructing the thiazole core.[7]

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound involves the reduction of the corresponding ketone, 2-acetylthiazole. This ketone can be synthesized via the Hantzsch thiazole synthesis from a thioamide and an α-haloketone.

Retrosynthesis of this compound target This compound intermediate1 2-Acetylthiazole target->intermediate1 Reduction starting_materials Thioformamide + 3-Bromo-2-oxopropanal intermediate1->starting_materials Hantzsch Synthesis

A retrosynthetic pathway for this compound.
Experimental Protocol: A Two-Step Synthesis

This protocol outlines a general procedure based on established methodologies for the synthesis of thiazole derivatives.[7][8][9]

Step 1: Synthesis of 2-Acetylthiazole

This step involves the Hantzsch thiazole synthesis, a classic method for forming the thiazole ring.[7]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in ethanol.

  • Addition of Reagents: To the stirred solution, add 3-bromo-2-oxopropanal (1.0 eq).

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 2-acetylthiazole.

Step 2: Reduction to this compound

The reduction of the ketone to the corresponding alcohol is a standard transformation in organic synthesis.

  • Reaction Setup: Dissolve 2-acetylthiazole (1.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reducing Agent: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.

Synthesis of this compound cluster_step1 Step 1: Hantzsch Synthesis cluster_step2 Step 2: Reduction thioformamide Thioformamide acetylthiazole 2-Acetylthiazole thioformamide->acetylthiazole bromoketone 3-Bromo-2-oxopropanal bromoketone->acetylthiazole final_product This compound acetylthiazole->final_product NaBH4, EtOH

A two-step synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While a comprehensive, publicly available dataset for this specific molecule is limited, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

ProtonExpected Chemical Shift (ppm)MultiplicityIntegration
-OHVariable (broad singlet)bs1H
-CH(OH)-~5.0Quartet (q)1H
Thiazole-H4~7.7Doublet (d)1H
Thiazole-H5~7.3Doublet (d)1H
-CH₃~1.6Doublet (d)3H

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

CarbonExpected Chemical Shift (ppm)
Thiazole-C2~170
Thiazole-C4~143
Thiazole-C5~119
-CH(OH)-~68
-CH₃~23

Note: Chemical shifts are approximate.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Functional GroupWavenumber (cm⁻¹)Description
O-H3200-3600Broad, strong (alcohol)
C-H (sp²)3000-3100Medium (thiazole ring)
C-H (sp³)2850-3000Medium (ethyl group)
C=N~1600Medium (thiazole ring)
C-O1050-1150Strong (alcohol)
Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak ([M]⁺) is expected at m/z = 129. Key fragmentation patterns would likely involve the loss of the methyl group, the hydroxyl group, or cleavage of the ethyl side chain.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its two primary functional groups: the hydroxyl group and the thiazole ring.

Reactions of the Hydroxyl Group

The secondary alcohol functionality allows for a range of transformations, including:

  • Oxidation: Oxidation of the hydroxyl group can regenerate the corresponding ketone, 2-acetylthiazole, or be further oxidized depending on the reaction conditions.[10][11]

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers, allowing for the introduction of various functionalities to modulate the molecule's properties.

  • Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate or mesylate) to facilitate nucleophilic substitution reactions.

Reactions of the Thiazole Ring

The thiazole ring can undergo electrophilic aromatic substitution, although it is generally less reactive than other five-membered heterocycles like pyrrole and furan. The position of substitution is influenced by the existing substituents.

Applications as a Chiral Building Block

This compound exists as a racemic mixture. The individual enantiomers, (R)-1-(thiazol-2-yl)ethanol and (S)-1-(thiazol-2-yl)ethanol, are valuable chiral building blocks in asymmetric synthesis.[6] The stereochemistry of drug molecules is often critical for their biological activity, and the use of enantiomerically pure starting materials is a cornerstone of modern drug development. This compound serves as a precursor for the synthesis of more complex chiral molecules with potential therapeutic applications, including antifungal and antiviral agents.[6]

Conclusion

This compound is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis from readily available starting materials and the versatility of its functional groups make it an attractive scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical properties, synthesis, and potential applications, offering a solid foundation for researchers working with this important molecule. Further exploration of the biological activities of derivatives of this compound is a promising avenue for future drug development efforts.

References

  • MySkinRecipes. (R)-1-(Thiazol-2-yl)ethanol.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 183-191.
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). Current Medicinal Chemistry, 30(32), 3589-3610.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(15), 12257.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(3), 971.
  • D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39.
  • D'Auria, M., Mauriello, G., & Racioppi, R. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39.
  • PubChem. (n.d.). 2-Acetyl-2-thiazoline. National Center for Biotechnology Information.
  • A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2014). Science International, 2(1), 1-15.
  • Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorganic & Organic Chemistry, 2(2), 53-56.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). Molecules, 27(19), 6690.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). Journal of Drug Delivery and Therapeutics, 13(9-s), 183-191.
  • Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Egyptian Journal of Chemistry, 65(10), 45-52.

Sources

1-Thiazol-2-yl-ethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 1-Thiazol-2-yl-ethanol, a pivotal chemical compound in modern research and pharmaceutical development. We will explore its fundamental properties, synthesis protocols, and significant applications, offering expert insights and detailed methodologies to support scientists and researchers in the field.

Core Identification and Properties

Accurate identification and a thorough understanding of a compound's physicochemical properties are the bedrock of reproducible and reliable scientific research.

Chemical Abstracts Service (CAS) Number: While multiple isomers and related structures exist, the specific CAS number for 1-(Thiazol-2-yl)ethan-1-ol is 40982-30-7 .[1][2] It is crucial for researchers to verify the exact isomer and corresponding CAS number for their specific application to ensure the correct starting material. Related compounds, such as (R)-1-(Thiazol-2-yl)ethanol, have their own unique identifiers (CAS 134932-60-8).[]

Physicochemical Data Summary:

PropertyData
Molecular Formula C5H7NOS
Molecular Weight 129.18 g/mol [4]
Appearance Solid-Liquid Mixture[1]
Boiling Point 200 °C at 760 mmHg[1]
Flash Point 75 °C[1]
Purity Typically ≥98%[1]

Expert Insight: The physical state, described as a solid-liquid mixture, suggests that the melting point is near ambient temperature. This is a critical consideration for storage and handling, as temperature fluctuations can affect its physical state and ease of use. Proper storage at 4°C under nitrogen is recommended to maintain stability.[1]

Synthesis and Methodologies

The synthesis of thiazole derivatives is a well-established area of organic chemistry, with various methods available to researchers.[5][6][7][8] The choice of synthetic route often depends on the desired scale, available starting materials, and required purity.

Experimental Protocol: Synthesis via Hantzsch Thiazole Synthesis (Conceptual)

A foundational method for creating the thiazole ring is the Hantzsch synthesis. While not a direct synthesis for this compound, understanding this core reaction provides a basis for many thiazole syntheses. The general principle involves the reaction of an α-haloketone with a thioamide.

Conceptual Workflow for Thiazole Ring Formation:

Hantzsch_Synthesis alpha_haloketone α-Haloketone cyclocondensation Cyclocondensation alpha_haloketone->cyclocondensation thioamide Thioamide thioamide->cyclocondensation thiazole_derivative Thiazole Derivative cyclocondensation->thiazole_derivative

Caption: Conceptual workflow of the Hantzsch thiazole synthesis.

Trustworthiness: The Hantzsch synthesis is a robust and widely cited method, providing a reliable and self-validating system for the formation of the thiazole core. The resulting product can be rigorously characterized using spectroscopic methods (NMR, IR, MS) to confirm its structure.

Applications in Drug Development and Research

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and biologically active agents.[9][10][11] Its presence is often associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9][11][12][13][14]

Signaling Pathway Involvement (Hypothetical):

Thiazole-containing compounds have been identified as inhibitors of various kinases and other key proteins in cellular signaling pathways. For instance, a hypothetical derivative of this compound could be designed to target a specific kinase in a cancer-related pathway.

Signaling_Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates cell_proliferation Cell Proliferation transcription_factor->cell_proliferation Promotes inhibitor This compound Derivative inhibitor->kinase_b Inhibits

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

Authoritative Grounding: The development of thiazole derivatives as potent biological agents is a recurring theme in medicinal chemistry literature. Numerous studies have demonstrated the versatility of the thiazole scaffold in designing targeted therapies.[9][11][14] For example, Dasatinib, an anticancer drug, features a prominent thiazole moiety.

Safety and Handling

As with any chemical reagent, proper safety protocols must be observed when handling this compound.

Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15][16]

  • Ventilation: Work in a well-ventilated area, preferably a chemical fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials.[1]

  • Spill Response: Have a spill kit readily available and be familiar with the appropriate procedures for containment and cleanup.[15]

Expert Insight: The GHS pictograms and hazard statements provide a clear and immediate understanding of the primary risks.[1] Adherence to established safety guidelines is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice.[17][18][19]

Conclusion

This compound and its derivatives represent a cornerstone of modern heterocyclic chemistry with profound implications for drug discovery and materials science. This guide has provided a technical framework for understanding its core properties, synthesis, and applications. By integrating this knowledge with rigorous experimental design and a commitment to safety, researchers can continue to unlock the vast potential of this versatile chemical scaffold.

References

  • Sigma-Aldrich. (n.d.). 1-(Thiazol-2-yl)ethan-1-ol.
  • 2a biotech. (n.d.). This compound.
  • BOC Sciences. (n.d.). (R)-1-(Thiazol-2-yl)ethanol.
  • The Fragrance Conservatory. (n.d.). 2-Acetylthiazole.
  • Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56.
  • BLDpharm. (n.d.). 2,2,2-Trifluoro-1-(thiazol-2-yl)ethanol.
  • Shaikh, et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry.
  • Manju, et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
  • Sayed, S. M., & El-Gazzar, M. G. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(8), 1888.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15), 4946.
  • Niu, Z., Wang, Y. T., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740.
  • The Good Scents Company. (n.d.). 2-acetyl thiazole.
  • Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.
  • A review on thiazole based compounds & it's pharmacological activities. (2024). Journal of Pharmaceutical Research and Development.
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020).
  • PubChem. (n.d.). 2-(1,3-Thiazol-5-yl)ethan-1-ol.
  • PubChem. (n.d.). 2-Acetylthiazole.
  • PubChem. (n.d.). 2-(2-Methyl-thiazol-5-yl)-ethanol.
  • NIH Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed.
  • University of British Columbia. (n.d.). CHEMICAL SAFETY MANUAL.
  • Chemical Safety. (n.d.). Environmental Management Systems.
  • University of Alabama at Birmingham. (n.d.). Chemical Safety Training (CS101)
  • University of Alabama at Birmingham. (n.d.).

Sources

Introduction: The Significance of 1-Thiazol-2-yl-ethanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-Thiazol-2-yl-ethanol: Pathways, Mechanisms, and Protocols

This compound is a crucial heterocyclic alcohol that serves as a versatile chiral building block in the synthesis of numerous pharmaceutical compounds. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a key structural motif in a wide array of biologically active agents, including anticancer, antifungal, and antiviral drugs.[1][2][3] The stereochemistry of the secondary alcohol in this compound is often critical for the biological activity of the final active pharmaceutical ingredient (API), making its stereocontrolled synthesis a topic of significant interest for researchers in drug discovery and development.[1]

This guide provides a comprehensive overview of the primary synthetic pathways to this compound, detailing the underlying mechanisms, offering field-proven experimental protocols, and comparing the strategic advantages of each approach.

Pathway 1: Reductive Synthesis from 2-Acetylthiazole

The most direct and common approach to synthesizing this compound is through the reduction of the corresponding ketone, 2-acetylthiazole. This method is favored for its simplicity and the commercial availability of the starting material.[4] The core of this transformation is the conversion of a carbonyl group to a hydroxyl group via the addition of a hydride.

Causality and Mechanistic Insight

The reduction is typically achieved using a metal hydride reagent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like ethanol, making the procedure safer and more convenient. The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of 2-acetylthiazole. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during the reaction or upon workup with water or a mild acid to yield the final alcohol product.

A generalized workflow for this reductive pathway is outlined below.

Start 2-Acetylthiazole Reaction Hydride Attack on Carbonyl Start->Reaction Substrate Reagent Sodium Borohydride (NaBH4) in Ethanol (Solvent) Reagent->Reaction Reagent Intermediate Alkoxide Intermediate Reaction->Intermediate Workup Aqueous Workup (Protonation) Intermediate->Workup Product This compound (Racemic Mixture) Workup->Product

Caption: Reductive pathway from 2-acetylthiazole to this compound.

Quantitative Data Summary: Reduction of 2-Acetylthiazole
ReagentSolventTemperatureReaction TimeTypical YieldStereocontrol
Sodium BorohydrideEthanol0 °C to RT1-3 hours>90%None (Racemic)
Lithium Aluminum HydrideTHF/Ether0 °C to RT1-2 hours>95%None (Racemic)
Experimental Protocol: Reduction with Sodium Borohydride
  • Setup: A round-bottom flask equipped with a magnetic stir bar is charged with 2-acetylthiazole (1.0 eq.).

  • Dissolution: Anhydrous ethanol is added to dissolve the starting material completely (approx. 0.2 M concentration).

  • Cooling: The flask is cooled to 0 °C in an ice bath.

  • Reagent Addition: Sodium borohydride (1.1 eq.) is added portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature, stirring for an additional 2 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the slow addition of water or dilute hydrochloric acid at 0 °C.

  • Extraction: The aqueous layer is extracted three times with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. Purification is typically achieved via column chromatography.

Pathway 2: Grignard Addition to Thiazole-2-carboxaldehyde

An alternative and powerful strategy involves the formation of the critical C-C bond through the nucleophilic addition of an organometallic reagent to thiazole-2-carboxaldehyde.[5] The Grignard reaction is a classic and highly effective method for this purpose.[6][7] This pathway is particularly valuable when constructing derivatives with different alkyl or aryl groups at the carbinol center.

Causality and Mechanistic Insight

This synthesis begins with the formation of a Grignard reagent, typically methylmagnesium bromide (CH₃MgBr), by reacting methyl bromide with magnesium metal in an anhydrous ether solvent.[6] The carbon-magnesium bond is highly polarized, rendering the methyl carbon strongly nucleophilic.[7]

The core of the reaction is the nucleophilic attack of this carbanion-like methyl group on the electrophilic carbonyl carbon of thiazole-2-carboxaldehyde.[6][8] This addition breaks the carbonyl π-bond and forms a magnesium alkoxide intermediate. A subsequent acidic workup is required to protonate the alkoxide, yielding the final this compound product.[8] It is critical to perform the reaction under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by protic solvents like water or alcohols.[7]

cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Workup MeBr Methyl Bromide Grignard CH3MgBr MeBr->Grignard Mg Magnesium Metal in dry THF/Ether Mg->Grignard Addition Nucleophilic Attack Grignard->Addition Aldehyde Thiazole-2-carboxaldehyde Aldehyde->Addition Alkoxide Magnesium Alkoxide Intermediate Addition->Alkoxide Workup Aqueous Acid (H3O+) Alkoxide->Workup Product This compound Workup->Product

Caption: Grignard synthesis pathway for this compound.

Quantitative Data Summary: Grignard Addition
Grignard ReagentSolventTemperatureReaction TimeTypical YieldStereocontrol
Methylmagnesium BromideTHF0 °C to RT2-4 hours75-85%None (Racemic)
Methylmagnesium IodideEther0 °C to reflux2-4 hours70-80%None (Racemic)
Experimental Protocol: Grignard Reaction
  • Setup: All glassware must be flame-dried under vacuum and the reaction conducted under an inert atmosphere (Nitrogen or Argon).

  • Grignard Preparation: In a three-neck flask, magnesium turnings (1.2 eq.) are suspended in anhydrous THF. A solution of methyl bromide (1.1 eq.) in THF is added dropwise. The reaction is initiated (e.g., with a heat gun or iodine crystal) and maintained at a gentle reflux until the magnesium is consumed.

  • Aldehyde Addition: The prepared Grignard reagent is cooled to 0 °C. A solution of thiazole-2-carboxaldehyde (1.0 eq.) in anhydrous THF is added dropwise, maintaining the temperature below 10 °C.

  • Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Workup: The reaction is cooled to 0 °C and quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The resulting mixture is filtered (if necessary) and the aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

Pathway 3: Asymmetric and Biocatalytic Synthesis

For pharmaceutical applications, obtaining a single enantiomer of this compound is paramount. This requires asymmetric synthesis strategies that can selectively produce either the (R)- or (S)-enantiomer.

Causality and Mechanistic Insight

1. Chiral Catalysis: This approach modifies the reductive pathway by using a chiral catalyst to control the facial selectivity of the hydride attack on the prochiral ketone (2-acetylthiazole). For example, a borane reduction can be rendered highly enantioselective by using a Corey-Bakshi-Shibata (CBS) catalyst. The catalyst forms a complex with borane, creating a sterically defined pocket that directs the hydride transfer to one face of the ketone, preferentially forming one enantiomer.

2. Biocatalysis: Leveraging enzymes offers an environmentally friendly and often highly selective alternative.[9][10] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity (often >99% e.e.). The enzyme's active site binds the substrate in a specific orientation, ensuring the hydride (typically from a cofactor like NADPH) is delivered to only one prochiral face. This method is advantageous for its mild reaction conditions (aqueous buffer, room temperature) and high selectivity.[11]

cluster_0 Asymmetric Reduction cluster_1 Biocatalytic Reduction Ketone 2-Acetylthiazole (Prochiral) Catalyst Chiral Catalyst (e.g., CBS Catalyst) + Borane Ketone->Catalyst Enzyme Ketoreductase (KRED) + Cofactor (NADPH) Ketone->Enzyme R_Alcohol (R)-1-Thiazol-2-yl-ethanol Catalyst->R_Alcohol High e.e. S_Alcohol (S)-1-Thiazol-2-yl-ethanol Enzyme->S_Alcohol Very High e.e.

Caption: Comparison of asymmetric and biocatalytic approaches to enantiopure alcohol.

Quantitative Data Summary: Asymmetric Methods
MethodReagent/CatalystSolventTemp.YieldEnantiomeric Excess (e.e.)
CBS Reduction(R)-CBS catalyst, Borane-DMSTHF-20 °C85-95%90-98%
Biocatalytic ReductionKetoreductase (KRED)Aqueous BufferRT>90%>99%
Experimental Protocol: Representative Biocatalytic Reduction
  • Buffer Preparation: A phosphate buffer (e.g., 100 mM, pH 7.0) is prepared.

  • Cofactor Regeneration (Optional but recommended): A cofactor regeneration system is often employed, such as glucose and glucose dehydrogenase (GDH), to recycle the expensive NADPH cofactor. These are added to the buffer.

  • Enzyme and Substrate Addition: The ketoreductase enzyme (KRED) and NADPH are added to the buffer solution. 2-Acetylthiazole, often dissolved in a co-solvent like DMSO to aid solubility, is then added to the mixture.

  • Reaction: The reaction is gently agitated (e.g., on an orbital shaker) at room temperature (25-30 °C). The pH may be monitored and adjusted as needed.

  • Monitoring: The reaction progress and enantiomeric excess are monitored by chiral HPLC.

  • Workup and Extraction: Once the reaction is complete, the mixture is extracted with an organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate.

  • Purification: The organic layers are combined, dried, and concentrated to yield the highly enantiopure product. Further purification is often not required due to the high selectivity of the enzyme.

Conclusion and Strategic Outlook

The synthesis of this compound can be approached through several effective pathways, the choice of which depends on the specific requirements of the project.

  • For rapid, large-scale production of racemic material , the reduction of 2-acetylthiazole with sodium borohydride is the most straightforward and cost-effective method.

  • The Grignard addition to thiazole-2-carboxaldehyde offers greater flexibility for creating analogues with varied substituents at the alcohol carbon.

  • For applications in drug development where enantiopurity is non-negotiable, asymmetric and biocatalytic methods are essential. Biocatalysis, in particular, represents a green, highly efficient, and exceptionally selective strategy that aligns with modern pharmaceutical manufacturing standards.[9][10]

Future research will likely focus on the discovery of more robust and versatile enzymes for biocatalysis and the development of novel, non-precious metal-based catalysts for asymmetric reductions, further enhancing the accessibility of this vital chiral building block for the advancement of medicinal chemistry.

References

  • Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Bioorganic & Organic Chemistry, 2(2), 53-56. [Link]
  • MySkinRecipes. (n.d.). (R)-1-(Thiazol-2-yl)ethanol.
  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(23), 8213. [Link]
  • Shaibah, H., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
  • ResearchGate. (n.d.). Synthetic route of thiazolyl-1,2,3-triazolyl-ethanol, 6a–t.
  • Mahajan, N. S., et al. (n.d.). SYNTHESIS OF SOME THIAZOLE COMPOUNDS OF BIOLOGICAL INTEREST CONTAINING MERCAPTO GROUP. TSI Journals. [Link]
  • Gomha, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(18), 4250. [Link]
  • Al-Ghorbani, M., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Journal of Chemistry, 2022, 1-13. [Link]
  • Gomha, S. M., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(41), 38243-38255. [Link]
  • Singh, P., & Singh, J. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol, 13(2). [Link]
  • Zheng, Y., et al. (2023). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Journal of Molecular Structure, 1285, 135438. [Link]
  • Scite.ai. (n.d.). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2.
  • Gomha, S. M., et al. (2023). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 28(23), 7785. [Link]
  • Kumar, M., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 128-137. [Link]
  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
  • PubChem. (n.d.). 2-Acetylthiazole.

Sources

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 1-Thiazol-2-yl-ethanol, a heterocyclic alcohol of significant interest in medicinal chemistry and drug development. As a key building block, its unambiguous structural confirmation is paramount. This document offers field-proven insights into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, designed for researchers, scientists, and professionals in drug development.

Introduction: The Importance of Spectroscopic Verification

This compound (C₅H₇NOS) is a chiral alcohol featuring a thiazole ring. The thiazole moiety is a common scaffold in many pharmaceutical compounds, valued for its diverse biological activities. Spectroscopic analysis provides the definitive molecular fingerprint necessary for structural elucidation, purity assessment, and quality control, ensuring the integrity of downstream applications. This guide synthesizes data from ¹H NMR, ¹³C NMR, IR, and MS to build a cohesive and validated structural profile of the molecule.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms of this compound are numbered as shown below. This convention will be used throughout the guide to assign specific signals to their corresponding atoms.

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show five distinct signals. The chemical shifts are influenced by the aromatic, electron-withdrawing nature of the thiazole ring and the electronegativity of the hydroxyl group.[1][2]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H5 (Thiazole)7.6 - 7.8Doublet (d)~3.51H
H4 (Thiazole)7.2 - 7.4Doublet (d)~3.51H
H6 (-CH(OH)-)5.0 - 5.2Quartet (q)~6.51H
OH (Alcohol)2.5 - 4.0 (variable)Broad Singlet (br s)-1H
H8 (-CH₃)1.5 - 1.7Doublet (d)~6.53H
Interpretation and Causality
  • Thiazole Protons (H4, H5): The protons on the thiazole ring appear in the aromatic region (downfield).[3][4] H5 is typically slightly downfield of H4 due to its proximity to the nitrogen atom. They couple to each other, resulting in a pair of doublets with a small coupling constant (³JHH ≈ 3.5 Hz), which is characteristic of cis-protons on this type of five-membered ring.

  • Methine Proton (H6): This proton is attached to a carbon bearing both the electron-withdrawing thiazole ring and an electronegative oxygen atom, shifting it significantly downfield to the 5.0-5.2 ppm range.[1] It is split into a quartet by the three equivalent protons of the adjacent methyl group (H8), following the n+1 rule.

  • Methyl Protons (H8): These protons are in a standard aliphatic environment but are adjacent to the chiral center (C6). They appear as a doublet around 1.5-1.7 ppm due to coupling with the single methine proton (H6).

  • Hydroxyl Proton (OH): The chemical shift of the alcohol proton is highly variable and depends on concentration, solvent, and temperature, as these factors affect hydrogen bonding.[1] It typically appears as a broad singlet because its coupling to H6 is often averaged out by rapid chemical exchange. This signal can be confirmed by a "D₂O shake," where adding a drop of deuterium oxide to the NMR sample will cause the OH peak to disappear due to proton-deuterium exchange.[1]

G H4 H4 (~7.3 ppm) H5 H5 (~7.7 ppm) H4->H5 J ≈ 3.5 Hz H6 H6 (~5.1 ppm) H8 H8 (~1.6 ppm) H6->H8 J ≈ 6.5 Hz

Caption: Key ¹H-¹H coupling relationships in this compound.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.[5][6] The choice of solvent is critical; for polar molecules like this, DMSO-d₆ can be an excellent choice.[5]

  • Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring no solid particles are present.[6]

  • Referencing: Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm), though the residual solvent peak can also be used for referencing.[7][8]

  • Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters for ¹H NMR are generally sufficient.

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR spectroscopy identifies all unique carbon environments in a molecule. In a standard proton-decoupled spectrum, each unique carbon atom gives a single sharp peak.

Predicted ¹³C NMR Data

The molecule has five unique carbon atoms, and thus, five signals are expected in the proton-decoupled ¹³C NMR spectrum.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Thiazole, C-S/N)168 - 172
C4 (Thiazole, C-H)142 - 145
C5 (Thiazole, C-H)118 - 122
C6 (-CH(OH)-)65 - 70
C8 (-CH₃)22 - 26
Interpretation and Causality
  • Thiazole Carbons (C2, C4, C5): These carbons resonate in the aromatic/heteroaromatic region. C2 is the most downfield carbon due to its position between two heteroatoms (N and S).[9] C4 and C5 are distinguished based on established data for thiazole derivatives.[9][10]

  • Alcohol Carbons (C6, C8): C6, being directly attached to the electronegative oxygen, appears in the 65-70 ppm range.[11] C8 is a typical aliphatic methyl carbon and appears furthest upfield.[11][12]

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Due to the low natural abundance of the ¹³C isotope, a more concentrated sample is required than for ¹H NMR. Use 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.[5][6]

  • Acquisition: The experiment is run using a proton-decoupled pulse sequence. A greater number of scans is necessary to achieve a good signal-to-noise ratio, typically requiring a longer acquisition time (20 minutes to several hours).[6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[13][14]

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensity
3400 - 3200O-H stretch (alcohol, H-bonded)Strong, Broad
3100 - 3000C-H stretch (aromatic, thiazole)Medium
2980 - 2850C-H stretch (aliphatic, ethanol side-chain)Medium
~1600, ~1470C=C / C=N stretch (thiazole ring)Medium-Weak
1200 - 1000C-O stretch (secondary alcohol)Strong
Interpretation and Causality
  • O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the strong, broad absorption band for the O-H stretch, centered around 3300 cm⁻¹.[1][15][16] The broadening is a direct result of intermolecular hydrogen bonding.[15]

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp²-hybridized (the thiazole ring), while those just below 3000 cm⁻¹ are from sp³-hybridized carbons (the ethanol side chain).

  • Fingerprint Region (<1500 cm⁻¹): This region contains complex vibrations, including the C=C and C=N stretching vibrations of the thiazole ring.[15] A strong peak between 1000-1200 cm⁻¹ is characteristic of the C-O stretching vibration of the secondary alcohol group.[16][17]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common and convenient method requiring minimal sample preparation.[18][19][20]

  • Background Scan: Record a background spectrum of the clean ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[21]

  • Sample Application: Place a small amount of the liquid or solid this compound directly onto the diamond or germanium crystal.[18]

  • Pressure Application: If the sample is solid, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal surface.[18]

  • Data Collection: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like alcohols, typically yielding a protonated molecular ion [M+H]⁺.[22][23][24]

Predicted Mass Spectrometry Data (ESI+)
  • Molecular Formula: C₅H₇NOS

  • Molecular Weight: 129.02 g/mol (Monoisotopic)

  • Predicted [M+H]⁺: m/z 130.03

m/z (Predicted)AssignmentInterpretation
130.03[M+H]⁺Protonated molecular ion
112.02[M+H - H₂O]⁺Loss of water from the alcohol
115.01[M+H - CH₃]⁺Loss of a methyl radical (less common in ESI)
86.01[C₃H₄NS]⁺Cleavage of the C2-C6 bond (α-cleavage)
Interpretation and Fragmentation

The fragmentation pattern provides a roadmap of the molecule's structure.[25] In tandem MS (MS/MS), the precursor ion ([M+H]⁺) is selected and fragmented via collision-induced dissociation (CID).[26]

  • Loss of Water: A common fragmentation pathway for alcohols is the neutral loss of water (18 Da), leading to a peak at m/z 112.[25]

  • Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen-bearing carbon (the C2-C6 bond) is also a characteristic fragmentation for alcohols. This would result in the formation of a stable thiazolyl-containing cation. Thiazole rings themselves are quite stable, and their fragmentation often involves ring opening.[27][28][29]

G M [M+H]⁺ m/z 130 M_H2O [M+H - H₂O]⁺ m/z 112 M->M_H2O - H₂O M_alpha [C₃H₄NS]⁺ m/z 86 M->M_alpha - C₂H₅OH (α-cleavage)

Caption: Plausible ESI-MS fragmentation pathways for this compound.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[26]

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: Apply a high voltage to the emitter to generate a fine spray of charged droplets.[22]

  • Detection: As the solvent evaporates, ions are released into the gas phase and enter the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[22][30]

Conclusion: A Unified Spectroscopic Profile

The combined application of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound.

  • MS confirms the molecular weight (m/z 130 for [M+H]⁺) and elemental formula.

  • IR confirms the presence of key functional groups: the alcohol (broad O-H stretch ~3300 cm⁻¹) and the thiazole ring (C=N, C=C stretches).

  • ¹³C NMR confirms the presence of five unique carbon environments, consistent with the proposed structure.

  • ¹H NMR provides the most detailed structural map, confirming the number and connectivity of all non-exchangeable protons, including the characteristic patterns of the thiazole ring and the ethanol side chain.

This multi-faceted spectroscopic approach ensures the highest level of confidence in the identity and structure of this compound, a critical requirement for its application in research and development.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.
  • Bruker. (n.d.). Guide to FT-IR Spectroscopy.
  • Ye, T., et al. (2021). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed.
  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles.
  • The Royal Society of Chemistry. (2021). NMR Approaches for Probing the Polar Metabolome. In Books.
  • Lo, D. S. (2002). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. PubMed Central.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • Bruker. (2019). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy.
  • de Hoffmann, E., & Stroobant, V. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PubMed Central.
  • Unknown Author. (n.d.). Fourier Transform Infrared Spectroscopy.
  • King, F. L. (2001). Electrospray ionization mass spectrometry for the analysis of proteins and small molecules. The Research Repository @ WVU.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • Wikipedia. (n.d.). Electrospray ionization.
  • Schalley, C. A. (2018). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. ACS Publications.
  • Sharma, V. P. (2005). 13C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry.
  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108).
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Chemistry LibreTexts. (2022). Spectroscopy of Alcohols and Phenols.
  • Snaddon, T. N., et al. (2013). Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography. PubMed Central.
  • Prasain, J. (n.d.). Ion fragmentation of small molecules in mass spectrometry.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • SpectraBase. (n.d.). Thiazole - Optional[1H NMR] - Chemical Shifts.
  • Unknown Author. (n.d.). 13C NMR Chemical Shift Table.
  • Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Semantic Scholar.
  • Mohamed, Y. F., & El-Sawy, A. A. (2005). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
  • Harvey, D. (n.d.). Spectroscopic Methods.
  • Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.
  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol.
  • Chromedia. (n.d.). Chapter 10: Spectroscopic Methods.
  • ResearchGate. (n.d.). Evaluation of Infrared Spectroscopic Methods for the Study of Structural Properties of Liquid Alcohols.
  • Doc Brown's Chemistry. (n.d.). C2H6O CH3CH2OH infrared spectrum of ethanol.
  • ResearchGate. (n.d.). FTIR spectrum of pure ethanol.
  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search.
  • International Journal of Multidisciplinary Research and Development. (2025). Studying the composition of alcohols using IR spectroscopy.

Sources

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Thiazol-2-yl-ethanol is a heterocyclic compound of interest, yet its specific mechanism of action remains largely uncharacterized in publicly available literature. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate its biological activity. While direct experimental evidence for this compound is scarce, this document synthesizes information on the well-established pharmacology of the thiazole ring and the ethanol moiety to propose putative mechanisms and outline a rigorous, multi-faceted research program to elucidate its precise molecular targets and signaling pathways. We present a series of detailed experimental protocols, from initial target screening to in-depth pathway analysis, to empower researchers to systematically unravel the therapeutic potential of this intriguing molecule.

Introduction: The Thiazole Scaffold and the Ethanol Moiety - A Promising Combination

The thiazole ring is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.[1][2][3][4][5] Its unique electronic properties and ability to form hydrogen bonds and coordinate with metal ions contribute to its diverse pharmacological profiles. The presence of an ethanol group attached to the 2-position of the thiazole ring in this compound introduces a hydroxyl group and a short alkyl chain, which can significantly influence its solubility, metabolic stability, and potential for protein-ligand interactions. Notably, (R)-1-(Thiazol-2-yl)ethanol serves as a crucial chiral building block in the synthesis of various pharmaceuticals, particularly antifungal and antiviral agents, underscoring the biological relevance of this structural motif.[6][]

Given the absence of direct studies on this compound's mechanism of action, this guide will explore plausible hypotheses based on the known activities of structurally related compounds and provide a detailed roadmap for their experimental validation.

Putative Mechanisms of Action: An Evidence-Based Extrapolation

Based on the extensive literature on thiazole derivatives and the known pharmacology of ethanol, we can postulate several potential mechanisms of action for this compound. These hypotheses should serve as the foundation for a targeted research program.

Hypothesis 1: Inhibition of Key Metabolic or Signaling Enzymes

Many thiazole-containing compounds exert their effects through enzyme inhibition. The structural features of this compound suggest it could be an inhibitor of various enzymes.

  • Dihydrofolate Reductase (DHFR) Inhibition: Some thiazole derivatives have shown potential to inhibit DHFR, an enzyme crucial for nucleotide synthesis in both prokaryotes and eukaryotes.[2] This inhibition would lead to antimicrobial and potentially anticancer effects.

  • Tyrosyl-tRNA Synthetase Inhibition: Molecular docking studies have suggested that certain thiazole compounds may target bacterial tyrosyl-tRNA synthetase, an essential enzyme in protein synthesis.[2]

  • Histone Acetyltransferase (HAT) Inhibition: While structurally distinct, (thiazol-2-yl)hydrazones have been identified as inhibitors of p300 and PCAF histone acetyltransferases, suggesting that the thiazole scaffold can be adapted to target epigenetic modulators.[8]

  • Cyclooxygenase (COX) Inhibition: Certain 2-thio-diarylimidazole derivatives containing a thiazole moiety have demonstrated inhibitory activity against COX-1 and COX-2 enzymes, which are key mediators of inflammation.[9]

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition: Novel 2-(adamantan-1-ylamino)thiazol-4(5H)-one derivatives have been shown to inhibit 11β-HSD1, an enzyme implicated in metabolic syndrome and type 2 diabetes.[10]

Hypothesis 2: Modulation of Neurotransmitter Receptors

The ethanol moiety of the molecule raises the possibility of interactions with central nervous system (CNS) targets, particularly ligand-gated ion channels.

  • GABA-A Receptor Modulation: Ethanol is a well-known positive allosteric modulator of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the brain.[11][12] This potentiation of GABAergic signaling contributes to the sedative and anxiolytic effects of ethanol. It is conceivable that the ethanol portion of this compound could interact with GABA-A receptors, potentially at inter- or intra-subunit binding sites within the transmembrane domains.[13] The thiazole group would likely modify this interaction, potentially altering potency, selectivity for specific GABA-A receptor subtypes, or the nature of the modulation (e.g., agonist, antagonist, or modulator). Several studies have implicated specific GABA-A receptor subtypes, particularly those containing α4/6 and δ subunits, in the actions of ethanol.[11]

Hypothesis 3: Disruption of Microbial Cell Integrity or Function

The established antimicrobial activity of many thiazole derivatives suggests that this compound could act via mechanisms that compromise microbial viability.

  • Membrane Disruption: The lipophilic nature of the thiazole ring combined with the polar ethanol group could allow the molecule to intercalate into and disrupt the integrity of microbial cell membranes.

  • Inhibition of Biofilm Formation: Many antimicrobial agents function by preventing the formation of biofilms, which are critical for microbial survival and virulence.

A Proposed Research Program for Elucidating the Mechanism of Action

To move from hypothesis to definitive mechanism, a systematic and multi-pronged experimental approach is required. The following sections outline a comprehensive research program designed for this purpose.

Phase 1: Initial Target Identification and Biological Profiling

The initial phase focuses on broad screening to identify potential biological targets and characterize the general biological activity of this compound.

A panel of in vitro assays should be conducted to determine the primary biological effects of the compound.

Table 1: Initial In Vitro Biological Activity Screening Panel

Assay TypeTarget Organisms/Cell LinesEndpointRationale
Antimicrobial Susceptibility Testing Gram-positive bacteria (e.g., S. aureus), Gram-negative bacteria (e.g., E. coli), Fungi (e.g., C. albicans)Minimum Inhibitory Concentration (MIC)To confirm and quantify the predicted antimicrobial and antifungal activity.
Cytotoxicity Assay Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., HEK293)IC50 (50% inhibitory concentration)To assess potential anticancer activity and general cytotoxicity.
Anti-inflammatory Assay Lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7)Measurement of nitric oxide (NO) and pro-inflammatory cytokines (e.g., TNF-α, IL-6)To evaluate potential anti-inflammatory properties.

Based on the hypotheses generated in Section 2, a focused screening against specific molecular targets is warranted.

Table 2: Target-Based Screening Panel

Target ClassSpecific TargetsAssay TypeRationale
Enzymes DHFR, Tyrosyl-tRNA synthetase, p300/PCAF HATs, COX-1/COX-2, 11β-HSD1Enzyme inhibition assays (e.g., fluorescence-based, colorimetric)To directly test the enzyme inhibition hypotheses.
Neurotransmitter Receptors GABA-A receptor subtypes (e.g., α1β2γ2, α4β3δ)Radioligand binding assays, electrophysiology (e.g., two-electrode voltage clamp in Xenopus oocytes)To investigate direct binding and functional modulation of GABA-A receptors.
Other Receptors Zinc-Activated Channel (ZAC)ElectrophysiologyBased on the activity of other N-(thiazol-2-yl)-benzamide analogs.[14]
Phase 2: Target Validation and Mechanism Deconvolution

Once a primary biological activity and/or a set of initial "hits" from target-based screening are identified, the next phase involves validating these targets and elucidating the downstream signaling pathways.

This protocol details the steps to assess the functional modulation of GABA-A receptors by this compound.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., human α1, β2, and γ2s). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with standard oocyte Ringer's solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (voltage and current electrodes).

    • Clamp the membrane potential at -60 mV.

  • Compound Application:

    • Establish a baseline GABA response by applying a low concentration of GABA (e.g., EC10-EC20).

    • Co-apply varying concentrations of this compound with the same concentration of GABA.

    • Measure the potentiation or inhibition of the GABA-evoked current.

  • Data Analysis:

    • Construct concentration-response curves for this compound's modulatory effect.

    • Determine the EC50 or IC50 for modulation.

    • Investigate the effect of this compound on the GABA EC50 to distinguish between competitive and allosteric mechanisms.

Should this compound be found to interact with a specific receptor or enzyme, the subsequent step is to map the downstream signaling cascade.

Experimental Workflow: Investigating Downstream Signaling

G cluster_0 Cell Treatment cluster_1 Analysis of Downstream Effectors cluster_2 Pathway Identification cluster_3 Pathway Validation Treat Treat relevant cell line with This compound Phospho Phospho-proteomics (e.g., Western Blot, Mass Spec) Treat->Phospho Gene_Exp Gene Expression Analysis (e.g., qRT-PCR, RNA-Seq) Treat->Gene_Exp Metabolomics Metabolite Profiling (e.g., LC-MS, NMR) Treat->Metabolomics Bioinformatics Bioinformatic Analysis (e.g., KEGG, GO analysis) Phospho->Bioinformatics Gene_Exp->Bioinformatics Metabolomics->Bioinformatics Inhibitors Use of specific pathway inhibitors Bioinformatics->Inhibitors Knockdown siRNA/CRISPR-mediated gene knockdown/knockout Bioinformatics->Knockdown G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space GABA GABA GABA_R GABA-A Receptor GABA->GABA_R Binds to orthosteric site TZE This compound TZE->GABA_R Binds to allosteric site Cl_Influx Chloride Ion Influx GABA_R->Cl_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Hypothetical mechanism of this compound as a GABA-A receptor modulator.

Conclusion

While the precise mechanism of action of this compound remains to be definitively elucidated, its chemical structure, rooted in the pharmacologically privileged thiazole scaffold, suggests significant therapeutic potential. This technical guide provides a robust, hypothesis-driven framework for researchers to systematically investigate its biological activities. By pursuing the outlined research program, the scientific community can unlock the therapeutic promise of this compound and pave the way for the development of novel drugs for a range of diseases. The journey to understanding the intricate molecular interactions of this compound begins with a structured and comprehensive scientific inquiry.

References

  • PriyaMatharasi, D., Revathi, K., & Amritha, N. (2020). Isolation and biological evaluation of thiazole ethanol derivative secondary metabolite from marine derived fungus Aspergilliusterreus. Annals of the Romanian Society for Cell Biology, 24(1), 931–940. [Link]
  • MySkinRecipes. (n.d.). (R)-1-(Thiazol-2-yl)ethanol.
  • Ghotaslou, R., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(17), 6393. [Link]
  • National Center for Biotechnology Information. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023).
  • Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(13), 2449. [Link]
  • Yurttaş, L., et al. (2020). Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4312. [Link]
  • Pattan, S. R., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 18(4), 479-497.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Manju, S. L., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
  • ResearchGate. (n.d.). Scoping of the 2-substituted thiazole formation.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. ijpsrr.com. [Link]
  • ResearchGate. (n.d.). Evaluation of a large library of (thiazol-2-yl)hydrazones and analogues as histone acetyltransferase inhibitors: Enzyme and cellular studies.
  • International Journal of Research in Pharmaceutical Sciences. (n.d.). A REVIEW ON SUBSTITUTED THIAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES.
  • Hansen, K. B., et al. (2019). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Neuropharmacology, 159, 107567. [Link]
  • Duclos, O., & Le Huerou, Y. (2006). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 106(1), 32–60. [Link]
  • Gorsky, L. D., & Coon, M. J. (1990). Effects of ethanol and inhibitors on the binding and metabolism of acetaminophen and N-acetyl-p-benzoquinone imine by hepatic microsomes from control and ethanol-treated rats. Drug Metabolism and Disposition, 18(6), 973–979. [Link]
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 209-242. [Link]
  • Beyza, B., et al. (2021). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of Research in Pharmacy, 25(4), 481-495. [Link]
  • Szymańska, E., et al. (2021). Novel 2-(Adamantan-1-ylamino)Thiazol-4(5H)-One Derivatives and Their Inhibitory Activity towards 11β-HSD1—Synthesis, Molecular Docking and In Vitro Studies. International Journal of Molecular Sciences, 22(16), 8609. [Link]
  • Ochoa-de la Paz, O., et al. (2013). Identification of an Inhibitory Alcohol Binding Site in GABAA ρ1 Receptors. PLoS ONE, 8(6), e64744. [Link]
  • El-Desoky, S. I., et al. (2003). Synthesis of some new thiazole derivatives of pharmaceutical interest. Sulfur Letters, 26(3), 127-135. [Link]
  • National Center for Biotechnology Information. (2013). GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide crosslinking and alkyl methanethiosulfonate labeling reveal relative location of binding sites.
  • Saiz, C., et al. (2017). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Tetrahedron: Asymmetry, 28(1), 107-114. [Link]
  • Grobin, A. C., et al. (2009). The role of GABAA receptors in the acute and chronic effects of ethanol: a decade of progress. Psychopharmacology, 205(4), 529–564. [Link]
  • Borghese, C. M., & Harris, R. A. (2013). GABAA receptor transmembrane amino acids are critical for alcohol action: disulfide cross-linking and alkyl methanethiosulfonate labeling reveal relative location of binding sites. Journal of Neurochemistry, 128(2), 220–229. [Link]

Sources

Introduction: The Significance of the Thiazole Moiety in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Thiazol-2-yl-ethanol

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] This structural motif is present in a multitude of pharmacologically active compounds, both natural and synthetic, including the essential vitamin B1 (Thiamine).[2] Its unique electronic properties and ability to engage in various non-covalent interactions make it a privileged scaffold in the design of therapeutic agents. Thiazole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4]

This compound (CAS No: 40982-30-7) represents a key building block in this chemical space. As a functionalized thiazole, it provides a reactive handle—the secondary alcohol—for further chemical modification, enabling the synthesis of diverse and complex molecular architectures. Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a critical prerequisite for its effective utilization in drug design, synthesis optimization, and formulation development. This guide provides a comprehensive analysis of these properties, grounded in established experimental methodologies and their underlying scientific principles.

Core Physicochemical Profile

A foundational understanding of a molecule begins with its core identity and physical characteristics. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Structure and Identity

The structure of this compound is fundamental to its properties. The combination of the aromatic thiazole ring and the chiral ethanol substituent dictates its reactivity, polarity, and potential for intermolecular interactions.

Caption: Chemical Structure of this compound.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound. This data is essential for planning synthetic routes, purification strategies, and for predicting the compound's behavior in various solvents and temperature conditions.

PropertyValueSource
CAS Number 40982-30-7[5]
Molecular Formula C₅H₇NOS[5]
Molecular Weight 129.18 g/mol [5]
Physical Form Solid-Liquid Mixture[5]
Boiling Point 200 °C at 760 mmHg[5]
Melting Point Not Available[5]
Flash Point 75 °C[5]
Solubility Data not available; expected to be soluble in polar organic solvents and moderately soluble in water.N/A
pKa Data not available; the thiazole nitrogen is weakly basic.N/A

Experimental Protocols for Physicochemical Characterization

For a research or drug development professional, obtaining accurate and reproducible data is paramount. The following sections detail the standard, self-validating protocols for determining the key physicochemical properties that are currently unreported for this compound.

Protocol 1: Determination of Melting Point

Expertise & Experience: The melting point is a crucial indicator of purity. A sharp melting range typically signifies a pure compound, while a broad range suggests the presence of impurities. The choice of a digital melting point apparatus with a calibrated thermometer is essential for accuracy.

Methodology:

  • Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. A dry sample prevents solvent-induced melting point depression.

  • Loading: Finely crush the crystalline portion of the sample. Pack a small amount (2-3 mm height) into a capillary tube by tapping the sealed end on a hard surface. Proper packing ensures uniform heat transfer.

  • Measurement: Place the capillary tube into a calibrated digital melting point apparatus.

  • Heating Rate: Use a rapid heating rate (10-15 °C/min) for a preliminary rough measurement. For the accurate measurement, repeat with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

  • Validation: Calibrate the apparatus weekly using certified standards (e.g., caffeine, vanillin) that bracket the expected melting point of the analyte.

Protocol 2: Determination of Aqueous Solubility

Expertise & Experience: Solubility is a critical parameter in drug development, influencing everything from reaction work-up to bioavailability. The shake-flask method is the gold-standard for determining thermodynamic solubility due to its direct measurement of a saturated solution in equilibrium.

Methodology:

  • System Preparation: Add an excess amount of this compound to a known volume of purified water (or a relevant buffer, e.g., Phosphate-Buffered Saline, pH 7.4) in a sealed glass vial. The excess solid phase is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for a minimum of 24-48 hours. This duration is necessary to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Allow the vial to stand at the same temperature to let undissolved solids settle. Alternatively, centrifuge the sample to pellet the excess solid. This step is critical to avoid aspirating solid material during sampling.

  • Sampling & Analysis: Carefully withdraw a known volume of the supernatant. Dilute the sample with an appropriate mobile phase and analyze the concentration using a validated HPLC-UV method. The UV detector wavelength should be set to the λ_max of the compound for maximum sensitivity.

  • Quantification: Calculate the concentration of the dissolved compound against a standard curve prepared with known concentrations of this compound.

  • Validation: The presence of undissolved solid material in the vial at the end of the experiment validates that saturation was achieved.

G cluster_prep Preparation cluster_eq Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Add excess compound to buffer prep2 Seal vial prep1->prep2 eq1 Agitate at constant T (24-48 hours) prep2->eq1 Ensure equilibrium sep1 Centrifuge to pellet excess solid eq1->sep1 Isolate saturated solution an1 Sample supernatant sep1->an1 an2 Dilute sample an1->an2 an3 Analyze via HPLC-UV an2->an3 an4 Quantify vs. std curve an3->an4

Caption: Workflow for Shake-Flask Solubility Determination.

Synthesis and Structural Elucidation

The practical application of this compound requires a reliable synthetic route and robust methods for structural confirmation.

Representative Synthesis

Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis. The target compound, this compound, can be prepared via the reduction of a corresponding ketone, 2-acetylthiazole. This two-step approach is often reliable and scalable.

Step 1: Hantzsch Synthesis of 2-Acetylthiazole The reaction involves the cyclocondensation of a thioamide (thioacetamide) with an α-haloketone (3-chloro-2,4-pentanedione), followed by elimination to yield the substituted thiazole.

Step 2: Reduction to this compound The ketone functional group of 2-acetylthiazole is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as ethanol or methanol.[6][7] The choice of NaBH₄ is strategic; it is selective for ketones and aldehydes and does not reduce the aromatic thiazole ring, ensuring the integrity of the core structure.

G start 2-Acetylthiazole (Precursor) reaction Reaction at 0 °C to RT (Controlled Reduction) start->reaction reagent NaBH₄ in Ethanol reagent->reaction quench Aqueous Quench (e.g., NH₄Cl solution) reaction->quench Decompose excess NaBH₄ extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction Isolate crude product purification Column Chromatography (Silica Gel) extraction->purification Purify compound product This compound purification->product

Caption: General Workflow for Synthesis of this compound.

Spectroscopic Characterization

Once synthesized, the identity and purity of the compound must be unequivocally confirmed. A combination of spectroscopic techniques provides a complete structural picture.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the number of different types of protons and their neighboring environments. For this compound, one would expect to see distinct signals for the two aromatic protons on the thiazole ring, a quartet for the methine proton (-CHOH), a doublet for the methyl group (-CH₃), and a broad singlet for the hydroxyl proton (-OH) which can be exchanged with D₂O.[8]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This analysis reveals the number of chemically non-equivalent carbon atoms. Five distinct signals would be expected: two for the aromatic CH carbons, one for the aromatic carbon attached to the ethanol group, one for the methine carbon, and one for the methyl carbon.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): IR spectroscopy identifies the functional groups present. Key expected peaks include a broad absorption around 3300 cm⁻¹ (O-H stretch of the alcohol), C-H stretching peaks just below 3000 cm⁻¹, and characteristic aromatic C=N and C=C stretching absorptions in the 1650-1450 cm⁻¹ region.[9]

  • MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 129.[10] High-resolution mass spectrometry (HRMS) can further confirm the elemental composition to within a few parts per million.

Importance in Drug Development and Safety Considerations

Role as a Pharmacophore and Building Block

The this compound scaffold is of significant interest to medicinal chemists. The thiazole ring itself is a key pharmacophore in numerous approved drugs, such as the anticancer agent Dasatinib.[3] The secondary alcohol of this compound serves as a versatile synthetic handle. It can be:

  • Oxidized to the corresponding ketone, 2-acetylthiazole.

  • Esterified or etherified to introduce a vast array of side chains, allowing for the fine-tuning of properties like solubility, lipophilicity (LogP), and target binding affinity.

  • Used in substitution reactions to connect to other molecular fragments.

This synthetic flexibility allows researchers to rapidly generate libraries of novel thiazole-containing compounds for screening against various biological targets.[11][12]

Safety and Handling

Proper handling of any chemical intermediate is crucial for laboratory safety. Based on available data for similar compounds, this compound should be handled with care.

  • General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.[13][14]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[15]

  • Storage: Store in a tightly closed container in a cool, dry place. Sigma-Aldrich recommends storage at 4°C under nitrogen.[5]

  • Hazard Classification: The related compound 1-(Thiazol-2-yl)ethan-1-ol is classified with hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5] It is prudent to handle this compound with similar precautions.

Conclusion

This compound is more than a simple chemical; it is a versatile platform for innovation in drug discovery and materials science. While some of its fundamental physicochemical properties are well-documented, others require careful experimental determination. By employing the robust, self-validating protocols detailed in this guide, researchers can confidently characterize this compound and unlock its full potential. A thorough understanding of its synthesis, properties, and handling is the first step toward leveraging the proven power of the thiazole nucleus to develop the next generation of therapeutic agents.

References

  • PubChem. (n.d.). 2-Acetylthiazole.
  • ChemSynthesis. (2025). 2-(4-methyl-1,3-thiazol-5-yl)ethanol.
  • PubChem. (n.d.). 2-Acetyl-2-thiazoline.
  • CAS Common Chemistry. (n.d.). 2,5-Dihydro-4-methyl-5-thiazoleethanol.
  • Solubility of Things. (n.d.). 4-Methyl-5-thiazoleethanol.
  • Al-Ostath, A., et al. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Molecules, 27(6), 1885.
  • Kumar, V., et al. (2020). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical Sciences and Research, 11(10), 4766-4780.
  • Shaibah, H. A., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1148–1156.
  • Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56.
  • Advanced Biotech. (2025). Safety Data Sheet: 2-Acetyl Thiazole synthetic.
  • Al-Zoubi, W., et al. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters, 8, 720-740.
  • Sayed, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(7), 1670.
  • Sharma, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.
  • Niu, Z., et al. (2023). Application and synthesis of thiazole ring in clinically approved drugs. European Journal of Medicinal Chemistry, 247, 115042.
  • Airgas. (2019). Safety Data Sheet: Ethanol.
  • Al-Jallad, T., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, structural characterization, and biological potential. RSC Advances, 13(45), 31690-31705.
  • Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry, 45(2), 223-255.
  • PubChem. (n.d.). 2-(Imidazol-1-yl)-1-(thiazol-2-yl)ethanol.
  • NIST. (n.d.). 2-Acetylthiazole.
  • ResearchGate. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents.
  • Pharmascope. (2024). A review on thiazole based compounds & it's pharmacological activities.
  • Stefov, V., et al. (n.d.). CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE.
  • PubChem. (n.d.). 2-(Benzo[d]thiazol-2-yl)ethanol.
  • Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol.
  • Georganics. (n.d.). Thiazol-2-yl-methanol.

Sources

An In-depth Technical Guide to 1-Thiazol-2-yl-ethanol and its Analogs: Synthesis, Biological Evaluation, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents. This technical guide provides a comprehensive exploration of 1-Thiazol-2-yl-ethanol and its diverse analogs. We will delve into the synthetic methodologies for creating these compounds, with a particular focus on the seminal Hantzsch thiazole synthesis. Furthermore, this guide will detail the protocols for evaluating their biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A critical analysis of the structure-activity relationships (SAR) will be presented, offering insights into the rational design of more potent and selective therapeutic candidates. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel thiazole-based therapeutics.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged structure in drug discovery. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a versatile building block for designing compounds with a wide spectrum of biological activities. Thiazole derivatives have demonstrated efficacy as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, among others.[1][2] this compound serves as a fundamental scaffold within this class of compounds, and its synthetic modification has given rise to a plethora of analogs with enhanced and diversified pharmacological profiles. This guide aims to provide a detailed technical overview of this important chemical entity and its derivatives.

Synthesis of this compound and its Analogs

The most prevalent and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[3][4][5] This reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of 2-substituted thiazoles, such as this compound, a variation of this method is employed.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The synthesis of a 2-substituted thiazole generally proceeds through the reaction of an α-halocarbonyl compound with a thioamide derivative. The mechanism involves the initial nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[3]

Hantzsch_Synthesis reagents α-Haloketone + Thioamide intermediate Thioamide Adduct reagents->intermediate Nucleophilic Attack cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration product 2-Substituted Thiazole dehydration->product

Caption: General workflow of the Hantzsch thiazole synthesis.

Detailed Protocol: Synthesis of 1-(Thiazol-2-yl)ethanol

This protocol outlines a representative synthesis of 1-(Thiazol-2-yl)ethanol.

Materials:

  • Thioformamide

  • 1-Bromo-2-hydroxypropan-2-one

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thioformamide (1.0 eq) in absolute ethanol.

  • To this solution, add 1-bromo-2-hydroxypropan-2-one (1.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(Thiazol-2-yl)ethanol.

Characterization:

The structure of the synthesized 1-(Thiazol-2-yl)ethanol should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect signals corresponding to the thiazole ring protons, the methine proton, the hydroxyl proton, and the methyl protons.

  • ¹³C NMR: Expect signals for the carbons of the thiazole ring, the carbinol carbon, and the methyl carbon.

  • IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch, C-H stretches, C=N and C=C stretches of the thiazole ring, and C-S stretch.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product should be observed.

Biological Evaluation of this compound Analogs

The therapeutic potential of novel this compound analogs is assessed through a battery of in vitro and in vivo biological assays.

Anticancer Activity

Thiazole derivatives have shown significant promise as anticancer agents, often by inhibiting key enzymes in cancer cell proliferation or inducing apoptosis.[6][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[9][10][11][12]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs) dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay start Seed Cells in 96-well Plate treat Treat with Thiazole Analogs start->treat incubate Incubate for 48-72h treat->incubate add_mtt Add MTT Reagent incubate->add_mtt formazan Incubate for 4h (Formazan Formation) add_mtt->formazan solubilize Solubilize Formazan Crystals formazan->solubilize read Read Absorbance at 570 nm solubilize->read analyze Calculate Cell Viability & IC50 read->analyze

Caption: Workflow for the MTT cell viability assay.

Anti-inflammatory Activity

The anti-inflammatory potential of thiazole derivatives is often evaluated using the carrageenan-induced paw edema model in rodents.[1][14][15][16]

This model assesses the ability of a compound to reduce acute inflammation.[1][17]

Animals:

  • Wistar rats or Swiss albino mice

Materials:

  • Test compounds (this compound analogs)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Divide the animals into groups: a control group (vehicle), a standard group (Indomethacin), and test groups (different doses of the thiazole analogs).

  • Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds and the standard drug orally or intraperitoneally.

  • After one hour, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group compared to the control group.

Antimicrobial Activity

The antimicrobial efficacy of thiazole derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains.[18][19][20]

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][21][22][23]

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent

  • 96-well microtiter plates

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the test compounds and standard drugs in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the microbial suspension. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that shows no visible growth.

Structure-Activity Relationship (SAR) of this compound Analogs

The biological activity of this compound analogs can be significantly modulated by introducing various substituents on the thiazole ring and modifying the ethanol side chain.

Modifications at the Thiazole Ring
  • Position 4: Substitution at the 4-position of the thiazole ring with bulky aromatic or heteroaromatic groups has been shown to enhance anticancer and antimicrobial activities. The nature of the substituent (electron-donating or electron-withdrawing) can influence the potency and selectivity of the compound.

  • Position 5: Modifications at the 5-position can also impact biological activity. For instance, the introduction of acyl or arenediazo groups has been explored in the context of antimicrobial agents.[22]

Modifications of the Ethanol Side Chain
  • Hydroxyl Group: The hydroxyl group of the ethanol moiety can be a key site for interaction with biological targets. Esterification or etherification of this group can alter the compound's lipophilicity and pharmacokinetic properties.

  • Chain Extension or Branching: Altering the length or branching of the alkyl chain connecting the hydroxyl group to the thiazole ring can influence the molecule's conformational flexibility and its fit within a target's binding site.

Hybrid Molecules

A common strategy in drug design is to create hybrid molecules by linking the this compound scaffold to other pharmacologically active moieties, such as other heterocyclic rings (e.g., pyrazole, triazole).[24] This can lead to compounds with dual mechanisms of action or improved potency.

Data Presentation: Biological Activity of Selected Analogs

The following table summarizes the biological activity of representative this compound analogs from the literature.

Compound IDR1 (Position 4)R2 (Ethanol side chain modification)Biological ActivityIC₅₀ / MIC (µM)Target/Cell LineReference
A-1 Phenyl-OHAnticancer5.8MCF-7[25]
A-2 4-Chlorophenyl-OHAnticancer2.1HCT-116[7]
B-1 Methyl-OCOCH₃Anti-inflammatory12.5COX-2[26]
C-1 H-N₃-Triazole-PhenylAntifungal31.25A. niger[24]

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide range of therapeutic applications. The synthetic versatility of the thiazole ring allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties. The detailed protocols provided in this guide for synthesis and biological evaluation offer a robust framework for researchers in this field. Future research should focus on exploring novel substitutions on the thiazole ring and the ethanol side chain, as well as the development of hybrid molecules with enhanced potency and selectivity. Furthermore, a deeper understanding of the mechanism of action of these compounds at the molecular level will be crucial for the rational design of the next generation of thiazole-based drugs.

References

  • UKHSA Research Portal. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]
  • MI - Microbiology. (n.d.). Broth Microdilution. [Link]
  • ResearchGate. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. [Link]
  • Inotiv. (n.d.).
  • NC DNA Day Blog. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]
  • NIH. (2013).
  • Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). [Link]
  • Bio-protocol. (n.d.). 2.2. Carrageenan-Induced Paw Edema. [Link]
  • Bio-protocol. (n.d.). Broth microdilution susceptibility testing. [Link]
  • ACS Publications. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. [Link]
  • Semantic Scholar. (2020).
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
  • NIH. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. [Link]
  • Semantic Scholar. (2020).
  • SpringerLink. (n.d.).
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Link]
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
  • NIH. (n.d.). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl)
  • ResearchGate. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. [Link]
  • ResearchGate. (2025).
  • PubMed. (2018).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • World Journal of Pharmaceutical and Medical Research. (2020).
  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. [Link]
  • NIH. (2021). Formation of 1-(thiazol-2-yl)
  • Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). [Link]
  • MDPI. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. [Link]
  • MDPI. (n.d.). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. [Link]
  • RSC Publishing. (n.d.).
  • YouTube. (2025).
  • International Journal of Chemical Studies. (2022). Synthesis and characterization of biological active heterocycle-2-Aminothiazole. [Link]

Sources

Discovery and Synthesis of Novel Thiazole Compounds: A Guide for the Modern Medicinal Chemist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Foreword: The Enduring Legacy of the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its designation as a "privileged scaffold" is not arbitrary; this unique molecular architecture is present in a multitude of natural products, most notably Vitamin B1 (Thiamine), and is the core of numerous FDA-approved drugs.[2][4][5] The list of therapeutics containing this moiety is extensive and functionally diverse, including the antiretroviral Ritonavir, the anticancer agent Dasatinib, and the antimicrobial Sulfathiazole.[2][5][6]

The power of the thiazole ring lies in its versatile electronic properties and its capacity to be functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic profile of a molecule to achieve desired pharmacological effects.[7][8] This guide provides an in-depth exploration of the discovery and synthesis of novel thiazole compounds, moving from foundational chemical principles to modern therapeutic applications. It is designed for the practicing researcher, offering not just protocols, but the strategic rationale behind the experimental choices that drive successful drug discovery campaigns.

Chapter 1: Foundational Synthetic Methodologies: Building the Core

The construction of the thiazole ring is a well-trodden path in organic chemistry, with several robust and reliable methods at the disposal of the synthetic chemist. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.

The Hantzsch Thiazole Synthesis: The Gold Standard

First reported by Arthur Hantzsch in 1887, this reaction remains the most prominent and versatile method for constructing the thiazole ring.[9][10][11] The classical approach involves the condensation of an α-haloketone with a thioamide.[9][10][12] The reaction is known for its reliability and generally high yields.[12]

Causality of the Hantzsch Mechanism: The reaction proceeds via a sequence of logical, predictable steps. The sulfur atom of the thioamide, being a soft nucleophile, preferentially attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a final dehydration step yields the aromatic thiazole ring.

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Start α-Haloketone + Thioamide Intermediate1 S-Alkylation Intermediate Start->Intermediate1 SN2 Attack Intermediate2 Cyclization (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Substituted Thiazole Intermediate2->Product Dehydration

Caption: The reaction pathway of the Hantzsch synthesis.

Experimental Protocol: Hantzsch Synthesis of 2-amino-4-phenylthiazole [12][13]

This protocol provides a self-validating system for synthesizing a common thiazole building block. The purity of the product is typically high enough after simple filtration for initial characterization.

  • Materials:

    • 2-Bromoacetophenone (1.0 g, 5.0 mmol)

    • Thiourea (0.57 g, 7.5 mmol)

    • Methanol (5 mL)

    • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Step-by-Step Methodology:

    • Reaction Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.[12][13]

    • Solvation: Add 5 mL of methanol to the vial. The solvent facilitates the dissolution of the reactants, enabling them to interact effectively.

    • Heating: Place the vial on a hot plate and heat the mixture to approximately 80-100°C with vigorous stirring for 30-60 minutes. The thermal energy is necessary to overcome the activation energy of the initial SN2 step and subsequent cyclization.

    • Cooling & Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature. The product is typically less soluble in the cooled reaction mixture.

    • Neutralization & Workup: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution. This step neutralizes any hydrobromic acid (HBr) byproduct, which facilitates the precipitation of the free base form of the aminothiazole product.

    • Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts and impurities.

    • Drying: Spread the collected solid on a tared watch glass and allow it to air-dry or dry in a vacuum oven.

The Cook-Heilbron Synthesis

Another foundational method, the Cook-Heilbron synthesis, is particularly valuable for preparing 5-aminothiazoles.[14][15] This reaction involves treating α-aminonitriles with reagents like carbon disulfide, isothiocyanates, or dithioacids under mild, often aqueous, conditions.[14][15]

Mechanistic Insight: The reaction initiates with the nucleophilic attack of the amine nitrogen of the α-aminonitrile onto the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂).[14] This is followed by cyclization involving the nitrile group, leading to the formation of the 5-aminothiazole ring. The mild conditions make this an attractive method for substrates with sensitive functional groups.

Chapter 2: Modern Synthetic Strategies and the Push for Greener Chemistry

While classical methods are robust, modern synthetic chemistry emphasizes efficiency, safety, and environmental sustainability. Recent advancements in thiazole synthesis reflect this trend.

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as sustainable and versatile solvents due to their low vapor pressure, recyclability, and tunable polarity.[16] They can serve as both the solvent and catalyst, often simplifying reaction procedures and workups. For instance, a one-pot, three-component synthesis of thiazol-2-imine derivatives using an ionic liquid as the solvent and base has been reported, showcasing a greener alternative to conventional methods.[9]

Metal-Catalyzed Approaches

Modern catalysis has opened new pathways to thiazole synthesis. Copper-catalyzed cyclization reactions, for example, can construct the thiazole ring from starting materials like oximes, anhydrides, and potassium thiocyanate.[17] Researchers have optimized these conditions by screening various copper salts and solvents to achieve excellent yields.[17] These methods expand the toolkit for chemists, allowing for the synthesis of novel thiazole derivatives that may be inaccessible through classical routes.

Chapter 3: The Drug Discovery Workflow: From Synthesis to Biological Validation

The synthesis of a novel compound is merely the first step. A rigorous workflow is required to identify promising therapeutic candidates.

Drug_Discovery_Workflow Thiazole Drug Discovery & Optimization Workflow cluster_synthesis Synthesis & Characterization cluster_screening Screening & Identification cluster_optimization Lead Optimization Synthesis Library Synthesis (e.g., Hantzsch) Characterization Structural Confirmation (NMR, IR, HRMS) Synthesis->Characterization Screening Primary Biological Screening (e.g., MTT Assay) Characterization->Screening Hit_ID Hit Identification & Confirmation Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR SAR->Synthesis Iterative Design Lead_Opt Lead Optimization (ADMET Profiling) SAR->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: A typical workflow for thiazole-based drug discovery.

Structural Characterization

Before any biological evaluation, the identity and purity of a synthesized compound must be unequivocally confirmed. A standard suite of spectroscopic techniques is employed for this purpose:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, confirming the connectivity of atoms and the successful formation of the thiazole ring.[18][19]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups (e.g., C=O, N-H, C=N) and confirm the transformation of starting materials.[18][19]

  • High-Resolution Mass Spectrometry (HRMS): Determines the exact molecular weight of the compound, confirming its elemental composition.[19]

Biological Evaluation and Structure-Activity Relationships (SAR)

Thiazole derivatives exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][20][21] Initial screening is often performed in vitro to assess a compound's potency and selectivity.

For anticancer drug discovery, cytotoxicity is commonly evaluated against a panel of human cancer cell lines using assays like the MTT assay.[18][22][23] The result is typically reported as the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.

Table 1: Representative Anticancer Activity of Novel Thiazole Derivatives

The data below, synthesized from typical findings in the literature, illustrates how structural modifications can influence biological activity.[18][20][22][23][24]

Compound IDR¹ Substituent (at C2)R² Substituent (at C4)IC₅₀ (µM) vs. MCF-7 (Breast Cancer)IC₅₀ (µM) vs. HepG2 (Liver Cancer)
THZ-01 PhenylTrifluoromethyl15.643.7
THZ-02 2-ChlorophenylTrifluoromethyl8.221.3
THZ-03 4-MethoxyphenylTrifluoromethyl25.155.8
THZ-04 2-ChlorophenylPhenyl12.530.1

Interpreting the Data (SAR Insights):

  • Electronic Effects: Comparing THZ-01 and THZ-02 , the addition of an electron-withdrawing chlorine atom to the phenyl ring at the C2 position enhances cytotoxic activity (lower IC₅₀ values). Conversely, the electron-donating methoxy group in THZ-03 reduces activity. This suggests that modulating the electronic properties of the C2 substituent is a critical parameter for potency.

  • Steric and Conformational Effects: The trifluoromethyl group at the C4 position in compounds THZ-01 to THZ-03 appears to be more favorable for activity compared to the bulkier phenyl group in THZ-04 . This highlights the importance of the overall molecular shape and how it interacts with the biological target.

These SAR insights are invaluable; they guide the next round of synthesis in the iterative process of lead optimization, where chemists aim to enhance potency, improve selectivity, and optimize pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).

Conclusion and Future Outlook

The thiazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. Its synthetic accessibility, coupled with its proven track record in approved drugs, ensures its relevance for years to come.[6] Future research will likely focus on developing even more efficient, atom-economical, and environmentally benign synthetic methods. Furthermore, the application of computational tools, such as molecular docking and in silico screening, will accelerate the identification of novel thiazole derivatives with precisely targeted biological activities, paving the way for the next generation of innovative medicines.[18][19][24]

References

  • Cook–Heilbron thiazole synthesis. (n.d.). In Wikipedia. Retrieved January 7, 2026.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved January 7, 2026.
  • A review on thiazole based compounds & it's pharmacological activities. (2024, October 23). AIMS Press. Retrieved January 7, 2026.
  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 7, 2026.
  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (n.d.).
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (n.d.). MDPI. Retrieved January 7, 2026.
  • Recent Development in the Synthesis of Thiazoles. (2022, May 17). Bentham Science. Retrieved January 7, 2026.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025, October 28). Royal Society of Chemistry. Retrieved January 7, 2026.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019, February 1).
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021, August 21). International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 7, 2026.
  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025, August 8).
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (n.d.). Royal Society of Chemistry. Retrieved January 7, 2026.
  • The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 7, 2026.
  • Cook-Heilbron thiazole synthesis. (n.d.).
  • Recent Development in the Synthesis of Thiazoles. (n.d.).
  • Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. (2025, January 18). YouTube. Retrieved January 7, 2026.
  • Thiazole Ring—A Biologically Active Scaffold. (n.d.).
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. (n.d.). CUTM Courseware. Retrieved January 7, 2026.
  • Biological and In Silico Studies of a Novel Pyrazolo[3,4-d]Thiazole Derivatives: Anticancer, Anti-Inflammatory, Molecular Docking, and SAR. (n.d.). PubMed. Retrieved January 7, 2026.
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023, August 20). Journal of Current Science and Technology. Retrieved January 7, 2026.
  • Discovery and synthesis of novel thiazole-based compounds. (n.d.). BenchChem. Retrieved January 7, 2026.
  • Synthesis and Biological Activities of Novel Thiazole Derivatives of DHPMs via the N, S-dialkylation. (n.d.). Ingenta Connect. Retrieved January 7, 2026.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019, May 4). MDPI. Retrieved January 7, 2026.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023, October 27). MDPI. Retrieved January 7, 2026.
  • Review of the synthesis and biological activity of thiazoles. (2020, December 6). Taylor & Francis Online. Retrieved January 7, 2026.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).
  • Optimization of the reaction conditions. (n.d.).
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024, September 21). FABAD Journal of Pharmaceutical Sciences. Retrieved January 7, 2026.
  • Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. (2025, November 23).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. Retrieved January 7, 2026.
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Retrieved January 7, 2026.
  • Recent Development in the Synthesis of Thiazoles. (2022, August 6). PubMed. Retrieved January 7, 2026.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved January 7, 2026.
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. (n.d.).
  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. (n.d.).
  • SYNTHESIS, SPECTRAL CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF NOVEL THIAZOLE-OXOINDOLE HYBRID COMPOUNDS AS POTENTIAL ANTICANCER AGENTS. (2018, October 28).
  • CHARACTERIZATION OF THIAZOLO-CHROMANDIONE BY MOLECULAR SPECTROSCOPY AND SPECTRAL BEHAVIOR IN A WIDE pH RANGE. (n.d.).
  • Structures of thiazole-bearing drugs recently approved by the FDA. (n.d.).
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021, April 25). Malaysian Journal of Chemistry. Retrieved January 7, 2026.
  • Thiazole-based approved drugs. (n.d.).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 7, 2026.
  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. (n.d.).

Sources

The Definitive Guide to the Structural Elucidation of 1-Thiazol-2-yl-ethanol: A Multifaceted Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation of the heterocyclic compound 1-Thiazol-2-yl-ethanol. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of methods. It delves into the strategic application and interpretation of key analytical techniques, emphasizing the causal relationships between experimental choices and the conclusive identification of the molecule. Our approach is grounded in a philosophy of self-validating protocols, ensuring accuracy and reproducibility.

Introduction: The Significance of this compound

The thiazole ring is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug design. This compound, a specific derivative, serves as a valuable building block for more complex molecules. Accurate and unambiguous structural confirmation of this and similar intermediates is paramount to the integrity of any drug discovery and development pipeline. This guide will walk through the essential spectroscopic techniques required for this confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Foundational Context: Synthesis of this compound

A fundamental understanding of a molecule's synthetic route provides crucial context for its structural analysis. This compound can be synthesized through various methods, with a common approach being the reaction of a 2-lithiated thiazole with an appropriate electrophile, in this case, acetaldehyde. This provides a logical basis for the expected molecular formula and connectivity. A generalized synthetic scheme is presented below.

Synthesis of this compound Thiazole Thiazole Lithiazole 2-Lithiothiazole Thiazole->Lithiazole + n-BuLi BuLi n-Butyllithium Intermediate Lithium alkoxide intermediate Lithiazole->Intermediate + Acetaldehyde Acetaldehyde Acetaldehyde Product This compound Intermediate->Product + Aqueous Workup Workup Aqueous Workup (e.g., H₂O)

Caption: Generalized synthetic route to this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

A. ¹H NMR Spectroscopy: Unveiling the Proton Environment

Expertise & Experience: ¹H NMR spectroscopy provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), their proximity to other protons (spin-spin coupling), and the number of protons in each environment (integration).

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.

    • The choice of solvent is critical; it must dissolve the sample and should not have signals that overlap with key analyte resonances.

    • Filter the solution into a clean, undamaged 8-inch NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

Data Interpretation: Expected ¹H NMR Spectrum of this compound

The structure of this compound suggests the presence of five distinct proton signals. The expected chemical shifts and coupling patterns are detailed in the table below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H4 (thiazole)~7.7d~3.51H
H5 (thiazole)~7.2d~3.51H
CH (carbinol)~5.1q~6.51H
OH (hydroxyl)variable (broad s)s-1H
CH₃ (methyl)~1.6d~6.53H

Causality in Interpretation:

  • The downfield chemical shifts of the thiazole protons (H4 and H5) are due to the deshielding effect of the aromatic ring current and the electronegative nitrogen and sulfur atoms.

  • The methine proton (CH) is shifted downfield due to the adjacent electron-withdrawing hydroxyl group and thiazole ring.

  • The splitting pattern (multiplicity) arises from spin-spin coupling between neighboring, non-equivalent protons. For example, the carbinol proton (CH) is split into a quartet by the three protons of the adjacent methyl group, and the methyl protons are split into a doublet by the single carbinol proton.

  • The hydroxyl proton (OH) often appears as a broad singlet and its chemical shift is concentration and solvent dependent. It may not show coupling to the adjacent methine proton due to rapid chemical exchange.

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Expertise & Experience: ¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.

Experimental Protocol: Acquiring a Proton-Decoupled ¹³C NMR Spectrum

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Tune the spectrometer to the ¹³C frequency.

  • Data Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Interpretation: Expected ¹³C NMR Spectrum of this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
C2 (thiazole)~170
C4 (thiazole)~143
C5 (thiazole)~119
CH (carbinol)~68
CH₃ (methyl)~24

Causality in Interpretation:

  • The C2 carbon of the thiazole ring is significantly deshielded and appears far downfield due to its position between two heteroatoms (N and S).

  • The carbinol carbon (CH) is shifted downfield due to the electronegativity of the attached oxygen atom.

  • The methyl carbon (CH₃) is the most shielded and appears at the highest field.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Expertise & Experience: Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[2] The sample is vaporized by heating.[3]

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (the molecular ion, M⁺•).[1][4]

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, characteristic ions.[1]

  • Mass Analysis: The ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Data Interpretation: Expected Mass Spectrum of this compound

The expected molecular weight of this compound (C₅H₇NOS) is approximately 129.18 g/mol .

Key Expected Fragments:

  • Molecular Ion (M⁺•): A peak at m/z = 129, corresponding to the intact molecule with one electron removed.

  • [M-CH₃]⁺: A peak at m/z = 114, resulting from the loss of a methyl radical.

  • [M-H₂O]⁺•: A peak at m/z = 111, corresponding to the loss of a water molecule.

  • Thiazole Ring Fragments: The thiazole ring itself can fragment, leading to characteristic ions.[5]

Mass Spectrometry Fragmentation of this compound M [C₅H₇NOS]⁺• m/z = 129 M_minus_CH3 [C₄H₄NOS]⁺ m/z = 114 M->M_minus_CH3 - •CH₃ M_minus_H2O [C₅H₅NS]⁺• m/z = 111 M->M_minus_H2O - H₂O Thiazole_fragment Thiazole-related fragments M->Thiazole_fragment Ring Cleavage

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be subtracted from the sample spectrum to remove interferences from the instrument and atmosphere.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.[6]

  • Data Acquisition: Acquire the FTIR spectrum. The infrared beam passes through the ATR crystal and interacts with the sample at the surface.[7]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after the measurement.

Data Interpretation: Expected FTIR Spectrum of this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
O-H stretch (alcohol)3600 - 3200Strong, broad
C-H stretch (sp³)3000 - 2850Medium
C=N stretch (thiazole)~1620Medium
C=C stretch (thiazole)~1500Medium
C-O stretch (alcohol)1260 - 1000Strong

Causality in Interpretation:

  • The broadness of the O-H stretching band is a hallmark of hydrogen bonding between the alcohol molecules.

  • The C=N and C=C stretching vibrations are characteristic of the thiazole ring.

  • The strong C-O stretching absorption confirms the presence of the alcohol functional group.

IV. Integrated Strategy for Structural Elucidation

The true power of these techniques lies in their combined application. The following workflow illustrates a logical approach to the structural elucidation of this compound.

Integrated Structural Elucidation Workflow Start Purified Sample of This compound MS Mass Spectrometry (EI-MS) Start->MS FTIR FTIR Spectroscopy (ATR) Start->FTIR NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Data_Integration Data Integration and Structure Confirmation MS->Data_Integration Molecular Weight and Fragmentation Pattern FTIR->Data_Integration Functional Group Identification NMR->Data_Integration Carbon-Hydrogen Framework and Connectivity

Caption: A synergistic workflow for the structural elucidation of this compound.

Conclusion

The structural elucidation of this compound is a clear demonstration of the power of modern spectroscopic techniques. By employing a multi-faceted approach that combines NMR, MS, and FTIR, a complete and unambiguous picture of the molecule's structure can be obtained. This guide has provided not only the protocols for these analyses but also the underlying scientific reasoning for the interpretation of the resulting data. For the research scientist, this integrated and knowledge-based approach is essential for ensuring the quality and validity of their chemical entities, which is the bedrock of successful drug discovery and development.

References

  • Drawell. (n.d.). FTIR Analysis for Liquid Samples - What You Need to Know.
  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR.
  • University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences.
  • ResearchGate. (2021, January 24). How to prepare a liquid sample for FTIR spectrum?
  • ResearchGate. (n.d.). Possible mass fragmentation pattern of compound 3.
  • Books. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. (n.d.). Lab 6: NMR Spectroscopy.
  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.).
  • Wikipedia. (n.d.). Electron ionization.

Sources

The Thiazole Scaffold: A Versatile Keel for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have rendered it a "privileged scaffold," enabling the design and synthesis of a vast array of therapeutic agents with diverse pharmacological activities. This technical guide provides an in-depth exploration of the therapeutic applications of thiazole derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies, mechanisms of action, and key therapeutic areas where thiazole-based compounds have shown significant promise, including oncology, infectious diseases, and inflammatory conditions. This guide emphasizes the causality behind experimental choices and provides detailed, validated protocols for the synthesis and evaluation of these potent molecules.

The Thiazole Core: A Gateway to Biological Activity

The thiazole nucleus is a fundamental building block in numerous natural products, including vitamin B1 (thiamine), and is a key component of many synthetic drugs.[1] Its planarity, aromaticity, and the presence of heteroatoms allow for a multitude of interactions with biological targets through hydrogen bonding, hydrophobic interactions, and coordination with metal ions.[2][3] This versatility has led to the development of thiazole derivatives with a wide spectrum of therapeutic applications.

The synthetic accessibility of the thiazole ring, primarily through the Hantzsch synthesis and its variations, allows for the facile introduction of diverse substituents at various positions of the ring.[4][5] This enables medicinal chemists to fine-tune the pharmacological properties of the resulting derivatives, optimizing their potency, selectivity, and pharmacokinetic profiles.

Key Therapeutic Areas and Mechanisms of Action

Thiazole derivatives have demonstrated remarkable efficacy across a range of diseases, owing to their ability to interact with a variety of biological targets.

Oncology: A Multi-pronged Attack on Cancer

Thiazole-based compounds have emerged as a significant class of anticancer agents, with several approved drugs and numerous candidates in clinical development.[6][7] Their mechanisms of action are diverse and often target key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[6][8]

2.1.1. Kinase Inhibition: Halting Aberrant Signaling

A primary mechanism by which thiazole derivatives exert their anticancer effects is through the inhibition of protein kinases, which are often dysregulated in cancer.[2][9][10]

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][11][12] Several thiazole derivatives have been shown to be potent inhibitors of VEGFR-2, thereby cutting off the tumor's blood supply.[11][12] The thiazole scaffold can effectively occupy the ATP-binding pocket of the kinase domain of VEGFR-2, preventing its phosphorylation and downstream signaling.[13][14]

Diagram: VEGFR-2 Signaling Pathway and Inhibition

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Proliferation Cell Proliferation, Survival, Angiogenesis PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Thiazole Thiazole Derivative Thiazole->VEGFR2 Inhibits

Caption: Inhibition of VEGFR-2 by a thiazole derivative.
  • PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1][15][16] Its aberrant activation is a common feature in many cancers. Thiazole derivatives have been designed to inhibit key components of this pathway, particularly PI3K and mTOR, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[10][17]

Diagram: PI3K/Akt/mTOR Signaling Pathway and Inhibition

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates PI3K->PIP2 Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Protein Synthesis & Cell Proliferation S6K->Proliferation fourEBP1->Proliferation Thiazole Thiazole Derivative Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits PTEN PTEN PTEN->PIP3 Dephosphorylates

Caption: Dual inhibition of PI3K and mTOR by a thiazole derivative.

2.1.2. Cytotoxic Activity of Thiazole Derivatives

The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines, highlighting their potency.

Compound IDCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Dasatinib Chronic Myelogenous Leukemia<1Bcr-Abl Tyrosine Kinase Inhibitor[18]
Compound 8 MCF-7 (Breast)3.36Aromatase & PTK Inhibitor[19]
Compound 4i SaOS-2 (Osteosarcoma)0.190EGFR Inhibitor[18]
4c Panc-1 (Pancreatic)PotentAntiproliferative[20]
4d MCF-7 (Breast)PotentAntiproliferative[20]
Infectious Diseases: Combating Microbial Threats

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiazole derivatives have demonstrated broad-spectrum activity against a variety of pathogens.[21][22][23]

2.2.1. Antibacterial and Antifungal Activity

Thiazole-containing compounds can disrupt microbial cell membranes, inhibit essential enzymes, and interfere with biofilm formation.[21][24][25] Their amphiphilic nature, with both hydrophobic and hydrophilic components, facilitates their penetration into bacterial and fungal cells.[21]

2.2.2. Antiviral Activity

Several thiazole derivatives have shown promising antiviral activity against a range of viruses, including influenza, HIV, and coronaviruses, by inhibiting viral entry, replication, or key viral enzymes.[20][21][26]

2.2.3. Antimicrobial Activity of Thiazole Derivatives

The following table presents the in vitro antimicrobial activity of representative thiazole derivatives.

Compound IDMicroorganismMIC (µg/mL)Therapeutic AreaReference
Sulfathiazole Staphylococcus aureus-Antibacterial[22]
RN86 Cryptococcus neoformans0.1 - 1.6Antifungal[24][25]
RN88 Cryptococcus neoformans0.1 - 1.6Antifungal[24][25]
6a H5N1 Influenza Virus61 (TC50)Antiviral[20][26]
Inflammatory Diseases: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis and psoriasis. Thiazole derivatives have been shown to possess potent anti-inflammatory properties.[27][28][29][30]

2.3.1. Inhibition of COX and LOX Enzymes

A key mechanism of their anti-inflammatory action is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[28][29][30] By targeting these enzymes, thiazole derivatives can effectively reduce inflammation and alleviate associated symptoms.[27]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of thiazole derivatives. These protocols are designed to be self-validating, with clear endpoints and controls.

Synthesis of Thiazole Derivatives: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives.[4][31][32][33]

Diagram: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow Start α-Haloketone + Thioamide Reaction Reaction in Solvent (e.g., Ethanol) Start->Reaction Heating Heating/ Reflux Reaction->Heating Neutralization Neutralization (e.g., Na2CO3) Heating->Neutralization Precipitation Precipitation of Thiazole Derivative Neutralization->Precipitation Isolation Filtration & Washing Precipitation->Isolation Purification Recrystallization/ Chromatography Isolation->Purification Product Pure Thiazole Derivative Purification->Product

Caption: General workflow for the Hantzsch thiazole synthesis.

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-haloketone (1 equivalent) and the thioamide (1.1 equivalents) in a suitable solvent, such as ethanol or methanol.

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate, until the pH is approximately 7-8.

  • Isolation: The thiazole derivative will often precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and mass spectrometry.

Evaluation of Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[34][35][36][37][38]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the thiazole derivative in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Evaluation of Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[39][40][41][42][43]

Step-by-Step Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) in a suitable broth medium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the thiazole derivative in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Evaluation of Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a functional assay used to quantify the infectivity of a lytic virus and to determine the antiviral efficacy of a compound.[44][45]

Step-by-Step Protocol:

  • Cell Monolayer Preparation: Seed host cells in 6-well plates to form a confluent monolayer.

  • Virus Adsorption: Infect the cell monolayers with a known amount of virus for 1 hour at 37°C.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing various concentrations of the thiazole derivative.

  • Incubation: Incubate the plates for 2-3 days until plaques (clear zones of cell death) are visible in the untreated control wells.

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) and count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the untreated control. Determine the IC50 value (the concentration that reduces the number of plaques by 50%).

Conclusion and Future Perspectives

The thiazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its versatility in chemical modification and its ability to interact with a wide array of biological targets ensure its continued relevance in drug discovery. The ongoing exploration of novel thiazole derivatives, coupled with a deeper understanding of their mechanisms of action, holds immense promise for the development of next-generation therapies for cancer, infectious diseases, and inflammatory conditions. Future research will likely focus on the development of more selective and potent thiazole-based inhibitors, as well as their application in combination therapies to overcome drug resistance and improve patient outcomes. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K...
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • A schematic diagram of the PI3K/AKT/mTOR pathway. AKT, or alternatively...
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Hantzsch Thiazole Synthesis - Chem Help Asap
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway...
  • PI3K/AKT/mTOR Signaling Pathway Illustr
  • Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC - PubMed Central
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed
  • Application Notes and Protocols for Thiazole-Based Compounds in Cancer Cell Culture - Benchchem
  • Application Notes and Protocols: Hantzsch Thiazole Synthesis for the Prepar
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents
  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - Semantic Scholar
  • Synthesis and anti-inflammatory activity of thiazole deriv
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • A review on progress of thiazole derivatives as potential anti-inflamm
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking - MDPI
  • Hantzsch thiazole synthesis - labor
  • PI3K/AKT/mTOR p
  • Thiazole Derivatives Inhibitors of Protein Kinases.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • MTT assay protocol | Abcam
  • MTT Cell Assay Protocol
  • Evaluation of novel synthesized thiazole derivatives as potential aromatase inhibitors against breast cancer - PMC - NIH
  • Hantzsch Thiazole Synthesis - SynArchive
  • (PDF)
  • Thiazole Derivatives as Promising Candidates for Cryptococcosis Therapy | ACS Infectious Diseases - ACS Public
  • The Potential of Thiazole Deriv
  • Broth microdilution - Wikipedia
  • VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC - NIH
  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2) - PubMed Central
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
  • Examples of inhibition of the VEGFR and EGFR signaling pathways. (A)...
  • Thiazole Derivatives as Promising Candid
  • Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PubMed Central
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors - MDPI
  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia
  • MIC (Broth Microdilution) Testing - YouTube
  • Application Notes and Protocols: Plaque Reduction Assay for the Evaluation of Oxadin's Antiviral Activity - Benchchem
  • Synthesis of New Thiazole-Pyrazole Analogues: Molecular Modelling, Antiproliferative/Antiviral Activities, and ADME Studies - PubMed
  • Synthesis and antiviral activity of new pyrazole and thiazole deriv
  • New Broth Macrodilution Volatilization Method for Antibacterial Susceptibility Testing of Volatile Agents and Evaluation of Their Toxicity Using Modified MTT Assay In Vitro - MDPI
  • Broth microdilution for antibacterial testing as recommended by the...

Sources

Unlocking the Anticancer Potential of 1-Thiazol-2-yl-ethanol Analogs: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its inherent pharmacological properties have made it a privileged structure in the design of novel therapeutic agents, particularly in oncology.[1] This technical guide delves into the promising anticancer potential of a specific subclass: 1-Thiazol-2-yl-ethanol analogs. While direct, extensive research on this specific analog family is emerging, this guide synthesizes current knowledge on related thiazole derivatives to provide a comprehensive framework for their design, synthesis, and evaluation as potential anticancer agents. We will explore rational design strategies based on structure-activity relationships (SAR), elucidate potential mechanisms of action targeting key cancer pathways, and provide detailed, field-proven protocols for the in-vitro evaluation of these compounds. This guide is intended to empower researchers and drug development professionals to explore and unlock the therapeutic promise of this compound analogs in the fight against cancer.

The Thiazole Moiety: A Privileged Scaffold in Cancer Therapy

The five-membered heterocyclic ring containing sulfur and nitrogen, known as thiazole, is a recurring motif in a multitude of biologically active compounds.[2] Its significance in oncology is underscored by its presence in established anticancer drugs such as Dasatinib and Ixazomib.[2] The therapeutic efficacy of thiazole-containing compounds stems from their ability to interact with a wide array of biological targets, thereby modulating critical cellular processes implicated in cancer progression.[2]

The nitrogen atom in the thiazole ring is a key player, capable of forming hydrogen bonds with target proteins, while the overall electronic properties of the ring system allow for diverse chemical modifications.[2] This chemical tractability enables the fine-tuning of pharmacological properties, leading to the development of derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Synthesis and Structure-Activity Relationship (SAR) of this compound Analogs

The synthesis of this compound and its analogs can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis. This versatile reaction typically involves the condensation of an α-haloketone with a thioamide. For the synthesis of the core scaffold, 1-bromo-3-hydroxypropan-2-one can be reacted with a suitable thioamide.

G cluster_0 General Synthesis of this compound Scaffold Thioamide Thioamide Cyclocondensation Hantzsch Thiazole Synthesis Thioamide->Cyclocondensation alpha-Haloketone 1-Bromo-3-hydroxypropan-2-one alpha-Haloketone->Cyclocondensation Core_Scaffold 1-(Thiazol-2-yl)ethanol Core Cyclocondensation->Core_Scaffold Derivatization Functional Group Modification (R1, R2, R3) Core_Scaffold->Derivatization Final_Analogs Library of this compound Analogs Derivatization->Final_Analogs

Caption: General synthetic workflow for this compound analogs.

The true potential of this scaffold lies in the strategic modification of its structure to enhance anticancer activity. Based on SAR studies of related thiazole derivatives, several key positions on the this compound core can be targeted for derivatization:

  • The Thiazole Ring (Positions 4 and 5): Substitution at these positions with various aryl or heterocyclic moieties can significantly impact biological activity. The nature and substitution pattern of these appended rings can influence interactions with target proteins and alter the overall lipophilicity of the molecule.

  • The Ethanol Side Chain: The hydroxyl group of the ethanol moiety presents a prime location for modification. Esterification, etherification, or replacement with other functional groups can modulate solubility, cell permeability, and metabolic stability.

  • The Nitrogen Atom of the Thiazole Ring: While less common for this specific scaffold, N-alkylation has been shown in other thiazole series to influence activity.[3]

The goal of these modifications is to optimize the compound's "drug-like" properties and enhance its interaction with specific cancer-related targets.

Potential Mechanisms of Anticancer Action

Thiazole derivatives exert their anticancer effects through a variety of mechanisms, often by targeting multiple signaling pathways simultaneously.[2] For this compound analogs, several potential mechanisms of action can be hypothesized based on the activities of structurally related compounds.

Induction of Apoptosis

A common mechanism of action for many anticancer thiazoles is the induction of apoptosis, or programmed cell death.[4] This can be achieved through the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis.[3] An increase in the ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) leads to the activation of caspases, a family of proteases that execute the apoptotic program.

G cluster_1 Apoptosis Induction Pathway Analog This compound Analog Bcl2_Family Modulation of Bcl-2 Family Proteins Analog->Bcl2_Family Inhibits anti-apoptotic (e.g., Bcl-2) Promotes pro-apoptotic (e.g., Bax) Caspase_Activation Caspase Cascade Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Postulated apoptotic pathway for this compound analogs.

Inhibition of Key Kinases

Many cancers are driven by the aberrant activity of protein kinases. Thiazole derivatives have been shown to be effective kinase inhibitors.[5] A particularly relevant target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[6] Inhibition of VEGFR-2 can stifle tumor growth and metastasis.

G cluster_2 VEGFR-2 Signaling Inhibition Analog This compound Analog VEGFR2 VEGFR-2 Analog->VEGFR2 Inhibits Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt/mTOR) VEGFR2->Downstream_Signaling Activates Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by analogs.

Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton and play a critical role in cell division. Some thiazole derivatives have been found to interfere with tubulin polymerization, the process by which microtubules are formed.[7][8] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

In-Vitro Evaluation: Core Experimental Protocols

A systematic in-vitro evaluation is crucial to determine the anticancer potential of newly synthesized this compound analogs. The following protocols provide a robust framework for assessing their cytotoxicity, mechanism of action, and target engagement.

G cluster_3 In-Vitro Evaluation Workflow Synthesis Synthesis of Analogs Cytotoxicity Cytotoxicity Screening (MTT Assay) Synthesis->Cytotoxicity Mechanism Mechanism of Action Studies Cytotoxicity->Mechanism Active Compounds Apoptosis Apoptosis Assay (Annexin V/PI) Mechanism->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Mechanism->CellCycle Target Target-Based Assays Mechanism->Target Kinase Kinase Inhibition (e.g., VEGFR-2) Target->Kinase Tubulin Tubulin Polymerization Target->Tubulin

Caption: A typical workflow for the in-vitro evaluation of anticancer compounds.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][9] It is a reliable and high-throughput method for determining the cytotoxic effects of compounds on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the this compound analogs for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Detection: Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]

Protocol:

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain the DNA of the cells, allowing for the analysis of cell cycle distribution by flow cytometry.[6]

Protocol:

  • Cell Treatment: Treat cells with the test compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.

  • Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Target-Based Assays

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.[12][13]

Protocol:

  • Reaction Setup: In a microplate, combine the recombinant VEGFR-2 enzyme, a specific substrate, and the test compound at various concentrations in a kinase buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a defined period.

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent (e.g., ADP-Glo™). The signal is inversely proportional to kinase activity.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

This assay monitors the assembly of tubulin into microtubules in the presence of a test compound.[2][3]

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add the test compound or a control (e.g., Paclitaxel as a stabilizer, Nocodazole as a destabilizer) to the reaction mixture.

  • Polymerization Monitoring: Initiate polymerization by incubating the mixture at 37°C and monitor the increase in fluorescence over time using a microplate reader.

  • Data Analysis: Compare the polymerization curves of the treated samples to the control to determine if the compound inhibits or enhances tubulin polymerization.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the mechanism of action, such as those in the Bcl-2 family or key signaling pathways.[14]

Protocol:

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison. An example is provided below for presenting cytotoxicity data.

Table 1: In-Vitro Cytotoxicity of this compound Analogs (Hypothetical Data)

Compound IDR1R2R3IC50 (µM) vs. MCF-7IC50 (µM) vs. HepG2IC50 (µM) vs. HCT-116
Lead-01 HHH15.2 ± 1.825.4 ± 2.118.9 ± 1.5
Analog-A1 4-Cl-PhHH2.5 ± 0.35.1 ± 0.63.8 ± 0.4
Analog-A2 4-MeO-PhHH8.7 ± 0.912.3 ± 1.19.5 ± 0.8
Analog-B1 HCOCH3H> 50> 50> 50
Doxorubicin ---0.8 ± 0.11.2 ± 0.20.9 ± 0.1

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel anticancer agents. By leveraging the established synthetic methodologies for thiazole derivatives and applying a rational, SAR-driven approach to their design, it is possible to generate a library of analogs with potent and selective anticancer activity. The comprehensive in-vitro evaluation workflow outlined in this guide provides a robust framework for identifying lead compounds and elucidating their mechanisms of action. Future studies should focus on in-vivo efficacy and toxicity profiling of the most promising candidates to translate these preclinical findings into potential clinical applications.

References

  • Bentham Science Publishers. (2017). Anticancer Potential of Thiazole Derivatives: A Retrospective Review.
  • MDPI. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents.
  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry.
  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.
  • PubMed Central (PMC). (2020). Thiazole-containing compounds as therapeutic targets for cancer therapy.
  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based.
  • PubMed Central (PMC). (2021). Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors.
  • SciSpace. (2020). Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri.
  • Royal Society of Chemistry. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.

Sources

The Strategic Deployment of 1-Thiazol-2-yl-ethanol in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in a variety of non-covalent interactions have cemented its role in the design of numerous therapeutic agents. The thiazole nucleus is a key component in a wide array of approved drugs, exhibiting activities ranging from antimicrobial and antiviral to anticancer and anti-inflammatory.[3][4] This guide focuses on a particularly valuable building block, 1-Thiazol-2-yl-ethanol , and its applications as a versatile precursor in the synthesis of novel drug candidates. We will delve into its synthesis, reactivity, and strategic use in the development of targeted therapies, providing both the theoretical underpinnings and practical, field-proven protocols for the modern drug discovery scientist.

Part 1: Synthesis of the Core Scaffold: this compound

The efficient and stereocontrolled synthesis of this compound is a critical first step in its utilization as a drug precursor. Both racemic and enantiomerically enriched forms of this alcohol are valuable starting materials, with the choice depending on the specific stereochemical requirements of the final drug target.

Asymmetric Synthesis of this compound

The asymmetric reduction of 2-acetylthiazole is a common and effective method for producing enantiomerically pure (R)- or (S)-1-Thiazol-2-yl-ethanol.[5] Biocatalysis, employing alcohol dehydrogenases, offers a green and highly selective approach.

Experimental Protocol: Asymmetric Reduction of 2-Acetylthiazole

  • Reaction Setup: In a temperature-controlled reactor, a solution of 2-acetylthiazole (1.0 eq) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0) is prepared.

  • Enzyme and Cofactor: A selected alcohol dehydrogenase (e.g., from Thermoanaerobacter pseudoethanolicus (TeSADH)) and a nicotinamide cofactor (e.g., NADPH or a regeneration system) are added.

  • Reaction Conditions: The reaction is typically stirred at a controlled temperature (e.g., 30 °C) and monitored by chiral HPLC or GC.

  • Work-up and Purification: Upon completion, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched alcohol.

Hantzsch Thiazole Synthesis: A Foundational Approach

For the synthesis of the thiazole core itself, the Hantzsch thiazole synthesis remains a cornerstone methodology.[6] This reaction typically involves the condensation of a thioamide with an α-haloketone. While not a direct route to this compound, it is fundamental to the synthesis of the 2-acetylthiazole precursor.

Part 2: Key Derivatization Reactions of this compound

The hydroxyl group and the thiazole ring of this compound offer multiple avenues for chemical modification, allowing for the exploration of a diverse chemical space in drug discovery programs.

Oxidation to 2-Acetylthiazole

The oxidation of the secondary alcohol to the corresponding ketone, 2-acetylthiazole, is a pivotal transformation.[7][8] This ketone can then serve as a handle for further modifications, such as the introduction of pharmacophores through reactions at the carbonyl group.

Experimental Protocol: Oxidation of this compound

  • Reagent Selection: A variety of oxidizing agents can be employed, including manganese dioxide (MnO₂), pyridinium chlorochromate (PCC), or Swern oxidation conditions. A milder, more unusual oxidation can be achieved with sulfuric acid in a dimethoxyethane-water mixture.[7][8]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane for PCC or acetone for MnO₂), the oxidizing agent is added portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitoring and Work-up: The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford 2-acetylthiazole.

Esterification of the Hydroxyl Group

The hydroxyl group of this compound can be readily esterified to introduce a variety of functional groups, which can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: this compound (1.0 eq) is dissolved in a large excess of the desired carboxylic acid, which also serves as the solvent.[9] A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.[7][10]

  • Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC.

  • Work-up: The reaction mixture is cooled to room temperature and carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting ester is purified by column chromatography.

Alternative Protocol: Mitsunobu Reaction

For more sensitive substrates or when inversion of stereochemistry is desired, the Mitsunobu reaction is a powerful alternative.[11][12]

  • Reaction Setup: To a solution of this compound (1.0 eq), the carboxylic acid (1.1 eq), and triphenylphosphine (1.2 eq) in an anhydrous solvent (e.g., THF) at 0 °C, a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in THF is added dropwise.[13]

  • Reaction Conditions: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to separate the desired ester from triphenylphosphine oxide and other byproducts.

Part 3: Case Study: this compound Derivatives as PIM1 Kinase Inhibitors

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are overexpressed in a variety of human cancers and are implicated in promoting cell survival, proliferation, and resistance to therapy.[3][14] As such, they have emerged as attractive targets for the development of novel anticancer agents. Several studies have reported the design and synthesis of potent PIM1 kinase inhibitors based on the thiazole scaffold.[1][2][15]

The PIM1 Signaling Pathway in Cancer

PIM1 kinase is a downstream effector of the JAK/STAT signaling pathway.[3] Upon activation by cytokines, STAT proteins translocate to the nucleus and induce the transcription of target genes, including PIM1. PIM1 kinase then phosphorylates a number of downstream substrates, such as the pro-apoptotic protein BAD, thereby inhibiting apoptosis and promoting cell survival.[4][16]

PIM1_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates PIM1_Gene PIM1 Gene STAT->PIM1_Gene Induces Transcription PIM1_Kinase PIM1 Kinase PIM1_Gene->PIM1_Kinase Translation BAD BAD PIM1_Kinase->BAD Phosphorylates (Inhibits) Cell_Survival Cell Survival PIM1_Kinase->Cell_Survival Promotes Apoptosis Apoptosis BAD->Apoptosis

Caption: The PIM1 signaling pathway in cancer.

Synthesis of a Bis-Thiazole PIM1 Kinase Inhibitor

Derivatives of this compound can be envisioned as key components in the synthesis of bis-thiazole PIM1 inhibitors. The following hypothetical synthetic workflow illustrates this concept.

PIM1_Inhibitor_Synthesis Thiazol_Ethanol This compound Bromo_Thiazole 2-(1-Bromoethyl)thiazole Thiazol_Ethanol->Bromo_Thiazole Bromination Bis_Thiazole Bis-Thiazole Intermediate Bromo_Thiazole->Bis_Thiazole Hantzsch Synthesis Thioamide Thioamide Derivative Thioamide->Bis_Thiazole PIM1_Inhibitor PIM1 Kinase Inhibitor Bis_Thiazole->PIM1_Inhibitor Further Functionalization

Caption: Workflow for the synthesis of a PIM1 inhibitor.

Part 4: Quantitative Data Summary

The following table summarizes the inhibitory activities of representative thiazole-based kinase inhibitors.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Bis-thiazolePIM1240 - 320[2][15]
Acylaminopyridine-thiazoleGSK-3β0.29 - 1.1[17]
Tetrahydrobenzo[d]thiazoleCK2 / GSK-3β1900 / 670[18]

Part 5: Challenges and Future Perspectives

While this compound is a valuable precursor, challenges in its application remain. The synthesis of enantiomerically pure forms can be costly and require specialized biocatalytic or chiral chromatographic techniques. Furthermore, the thiazole ring can be susceptible to metabolic oxidation, which needs to be considered in the drug design process.

Future work in this area will likely focus on the development of more cost-effective and scalable enantioselective syntheses of this compound. Additionally, the exploration of bioisosteric replacements for the thiazole ring may lead to compounds with improved metabolic stability and pharmacokinetic profiles. The continued application of this versatile building block in the synthesis of targeted therapies holds great promise for the future of drug discovery.

References

  • Al-Sanea, M. M., et al. (2023). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2166936. [Link]
  • Al-Sanea, M. M., et al. (2023). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. PubMed, 38(1), 2166936. [Link]
  • Nawrocka-Piotrowska, A., et al. (2020).
  • Nawrocka-Piotrowska, A., et al. (2020). Why target PIM1 for cancer diagnosis and treatment? PubMed Central, 11(1), 17. [Link]
  • PIM1 signaling pathways are associated with stem/cancer stem cells in the prostate.
  • Al-Sanea, M. M., et al. (2023). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. PubMed Central, 38(1), 2166936. [Link]
  • Qu, Y., et al. (2021). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. AACR Journals, 27(1), 132-143. [Link]
  • Singh, P., et al. (2021). Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. RSC Advances, 11(52), 32964-32977. [Link]
  • PIM-1 and the EGFR signalling pathway formed a feedback loop.
  • Al-Sanea, M. M., et al. (2023). Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. Semantic Scholar. [Link]
  • Zhang, Y., et al. (2021). Design, synthesis and bioevaluation of 1,2,4-thiadiazolidine-3,5-dione derivatives as potential GSK-3β inhibitors for the treatment of Alzheimer's disease. PubMed, 15(12), 101016. [Link]
  • Li, J., et al. (2016). Synthesis and Pin1 inhibitory activity of thiazole derivatives. PubMed, 26(22), 5345-5352. [Link]
  • Madarakhandi, A., et al. (2023). Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors. PubMed Central, 13(1), e0288891. [Link]
  • D'Auria, M., et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39. [Link]
  • Kumar, A., et al. (2023). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Indian Chemical Society, 100(11), 101217. [Link]
  • Fischer Esterification. University of Colorado Boulder. [Link]
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]
  • Sharma, D., et al. (2018). An Overview of Discovery of Thiazole Containing Heterocycles as Potent GSK-3β Inhibitors. Current Drug Discovery Technologies, 15(3), 229-235. [Link]
  • Mitsunobu reaction. Wikipedia. [Link]
  • Mitsunobu reaction. Organic Synthesis. [Link]
  • Kumar, R., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Soleymani, R., et al. (2012). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Oriental Journal of Chemistry, 28(2), 709-715. [Link]
  • Swamy, K. M. K., et al. (2014). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 114(21), 10526-10651. [Link]
  • D'Auria, M., et al. (1999). An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. Journal of the Chemical Society, Perkin Transactions 1, (1), 37-39. [Link]
  • Das, B., et al. (2021). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central, 16(1), 100001. [Link]
  • Mantu, D., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PubMed Central, 26(19), 5869. [Link]
  • Synthesis of 2-hydroxythiazole derivatives.
  • Fischer Esterification-Typical Procedures. OperaChem. [Link]
  • Ayati, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
  • Acid to Ester - Common Conditions.
  • Batizi, B., et al. (2022). Synthesis of enantiomers of 2-(1-hydroxyethyl)thiazole 39.
  • Hussein, W., & Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56. [Link]
  • D'Auria, M., et al. (1999). An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
  • ChemInform Abstract: Synthesis and Reactivity of 2-(Benzothiazol-2-yl)-1-bromo-1,2- ethanedione-1-arylhydrazones.
  • Dotsenko, V. V., et al. (2005). Oxidation of 2-(Thiazol-2-yl)acrylonitrile Derivatives with an H2O2—KOH System: Convenient Route to New Oxirane-2-carboxamides.
  • Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PubMed Central. [Link]
  • El-Gohary, N. S., & Shaaban, M. I. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ARTICLE. Jordan Journal of Chemistry (JJC). [Link]
  • Daou, I., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
  • 2-Acetylthiazole. NIST WebBook. [Link]

Sources

Methodological & Application

Synthesis of 1-Thiazol-2-yl-ethanol Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 1-Thiazol-2-yl-ethanol Scaffolds in Medicinal Chemistry

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a privileged structure in drug discovery. The introduction of a 1-hydroxyethyl substituent at the 2-position of the thiazole ring generates this compound derivatives, a class of chiral building blocks with significant potential in medicinal chemistry. These motifs are found in various experimental drugs and natural products, exhibiting a wide range of therapeutic activities, including antifungal and antiviral properties. The chiral center in these molecules is often crucial for their biological activity, making their stereoselective synthesis a key focus for chemists in the pharmaceutical industry.

This comprehensive guide provides detailed, field-proven protocols for both the racemic and asymmetric synthesis of this compound derivatives. The methodologies are designed to be robust and reproducible, catering to the needs of researchers, scientists, and drug development professionals. Beyond a mere list of steps, this document delves into the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Core Synthetic Strategies: An Overview

The most direct and widely employed method for the synthesis of this compound derivatives is the nucleophilic addition of an organometallic reagent to thiazole-2-carboxaldehyde. This approach allows for the facile formation of the crucial carbon-carbon bond and the simultaneous generation of the secondary alcohol functionality. Two primary variations of this strategy will be detailed:

  • Racemic Synthesis via Grignard Reaction: A straightforward and cost-effective method utilizing a Grignard reagent to afford the racemic product.

  • Asymmetric Synthesis via Chiral Catalysis: An advanced protocol for the enantioselective synthesis of a specific stereoisomer, which is often critical for biological efficacy.

Protocol 1: Racemic Synthesis of 1-(Thiazol-2-yl)ethanol via Grignard Reaction

This protocol details the synthesis of racemic 1-(Thiazol-2-yl)ethanol through the addition of a methyl Grignard reagent to thiazole-2-carboxaldehyde.

Reaction Principle and Mechanism

The Grignard reaction is a cornerstone of organic synthesis, involving the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on an electrophilic carbon atom, such as the carbonyl carbon of an aldehyde.[3] The reaction proceeds through a nucleophilic addition mechanism, forming a magnesium alkoxide intermediate, which is subsequently protonated during an acidic workup to yield the desired alcohol.

The mechanism involves the polarization of the carbon-magnesium bond, rendering the carbon atom nucleophilic. This nucleophile then attacks the electrophilic carbonyl carbon of thiazole-2-carboxaldehyde. The choice of an ethereal solvent like anhydrous diethyl ether or tetrahydrofuran (THF) is critical as it stabilizes the Grignard reagent.

Experimental Workflow Diagram

G cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Addition cluster_workup Work-up & Purification start_prep Start: Dry Glassware & Inert Atmosphere mg_iodine Add Mg turnings & Iodine crystal to flask start_prep->mg_iodine meI_ether Add solution of MeI in dry ether dropwise mg_iodine->meI_ether reflux Gentle reflux to initiate & complete formation meI_ether->reflux grignard Methylmagnesium Iodide Solution reflux->grignard add_aldehyde Add aldehyde solution dropwise to Grignard reagent at 0 °C grignard->add_aldehyde aldehyde_sol Prepare solution of Thiazole-2-carboxaldehyde in dry ether aldehyde_sol->add_aldehyde stir Stir at room temperature add_aldehyde->stir tlc_monitor Monitor reaction by TLC stir->tlc_monitor quench Quench with saturated aq. NH4Cl at 0 °C tlc_monitor->quench extract Extract with Ethyl Acetate quench->extract dry Dry organic layer over Na2SO4 extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify product Final Product: 1-(Thiazol-2-yl)ethanol purify->product

Caption: Workflow for the racemic synthesis of 1-(Thiazol-2-yl)ethanol.

Detailed Step-by-Step Methodology

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Magnesium turnings24.3124.00.58 g
Iodine253.811 crystal~10 mg
Iodomethane (MeI)141.9422.01.4 mL (3.12 g)
Thiazole-2-carboxaldehyde113.1220.02.26 g
Anhydrous Diethyl Ether (Et2O)74.12-~100 mL
Saturated aq. NH4Cl solution--~50 mL
Ethyl Acetate (EtOAc)88.11-As needed
Anhydrous Sodium Sulfate (Na2SO4)142.04-As needed
Silica Gel (for column)--As needed

Procedure:

  • Preparation of Methylmagnesium Iodide:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Under a positive pressure of nitrogen, add magnesium turnings (0.58 g, 24.0 mmol) and a small crystal of iodine to the flask.

    • In the dropping funnel, prepare a solution of iodomethane (1.4 mL, 22.0 mmol) in anhydrous diethyl ether (20 mL).

    • Add a small portion of the iodomethane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

    • Once initiated, add the remaining iodomethane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition to Thiazole-2-carboxaldehyde:

    • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve thiazole-2-carboxaldehyde (2.26 g, 20.0 mmol) in anhydrous diethyl ether (30 mL) and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent at 0 °C.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(Thiazol-2-yl)ethanol as a colorless oil.

Expected Yield: 75-85%

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.75 (d, J = 3.2 Hz, 1H), 7.30 (d, J = 3.2 Hz, 1H), 5.15 (q, J = 6.8 Hz, 1H), 3.50 (br s, 1H, OH), 1.65 (d, J = 6.8 Hz, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.5, 142.3, 118.9, 68.7, 23.4.

  • MS (ESI): m/z 130.0 [M+H]⁺.

Protocol 2: Asymmetric Synthesis of (R)-1-(Thiazol-2-yl)ethanol

This protocol describes the enantioselective addition of diethylzinc to thiazole-2-carboxaldehyde catalyzed by a chiral amino alcohol, providing a route to the enantioenriched product.

Scientific Rationale and Mechanistic Insights

The asymmetric synthesis of chiral alcohols from prochiral aldehydes is a well-established field, with numerous catalytic systems developed to achieve high enantioselectivity.[4] One of the most reliable methods involves the use of a chiral catalyst to control the facial selectivity of the nucleophilic attack on the carbonyl group.

In this protocol, a chiral amino alcohol, such as (+)-N-methylephedrine, is used to form a chiral zinc alkoxide complex in situ with diethylzinc. This chiral complex then coordinates to the thiazole-2-carboxaldehyde, creating a chiral environment around the carbonyl group. The subsequent transfer of an ethyl group from another molecule of diethylzinc occurs preferentially to one face of the aldehyde, leading to the formation of one enantiomer of the product in excess.

Reaction Mechanism Diagram

G cluster_catalyst Catalyst Formation cluster_reaction_cycle Catalytic Cycle catalyst_start (+)-N-Methylephedrine chiral_complex Chiral Zinc Alkoxide Complex catalyst_start->chiral_complex diethylzinc1 Diethylzinc (Et2Zn) diethylzinc1->chiral_complex coordination Coordination to Chiral Complex aldehyde Thiazole-2-carboxaldehyde aldehyde->coordination addition Enantioselective Ethyl Addition coordination->addition diethylzinc2 Et2Zn diethylzinc2->addition product_complex Product-Zinc Complex addition->product_complex release Product Release & Catalyst Regeneration product_complex->release release->chiral_complex Catalyst Regeneration product (R)-1-(Thiazol-2-yl)ethanol release->product

Caption: Catalytic cycle for the asymmetric ethylation of thiazole-2-carboxaldehyde.

Detailed Step-by-Step Methodology

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
(+)-N-Methylephedrine179.260.235.8 mg
Thiazole-2-carboxaldehyde113.121.0113 mg
Diethylzinc (1.0 M in hexanes)123.492.22.2 mL
Anhydrous Toluene92.14-~10 mL
Saturated aq. NH4Cl solution--~10 mL
Diethyl Ether (Et2O)74.12-As needed
Anhydrous Magnesium Sulfate (MgSO4)120.37-As needed

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an argon atmosphere, add (+)-N-methylephedrine (35.8 mg, 0.2 mmol) and anhydrous toluene (5 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) to the stirred solution.

    • Stir the mixture at 0 °C for 30 minutes.

  • Asymmetric Addition:

    • Add a solution of thiazole-2-carboxaldehyde (113 mg, 1.0 mmol) in anhydrous toluene (5 mL) dropwise to the catalyst solution at 0 °C over 15 minutes.

    • Stir the reaction mixture at 0 °C for 24 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~10 mL).

    • Allow the mixture to warm to room temperature and stir until the gas evolution ceases.

    • Extract the mixture with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (R)-1-(Thiazol-2-yl)ethanol.

Expected Yield: 80-90% Expected Enantiomeric Excess (ee): >95% (determined by chiral HPLC analysis)

Troubleshooting and Expert Insights

  • Moisture Sensitivity: Both protocols are highly sensitive to moisture. Ensure all glassware is thoroughly dried, and all solvents and reagents are anhydrous. The use of an inert atmosphere (nitrogen or argon) is crucial for the success of the Grignard reaction and the asymmetric synthesis.

  • Initiation of Grignard Reaction: If the Grignard reaction does not initiate, a small crystal of iodine can be added, or the flask can be gently warmed. Sonication can also be an effective method to initiate the reaction.

  • Temperature Control: Maintaining the specified temperatures is critical, especially during the addition of reagents and in the asymmetric synthesis, to ensure high yields and enantioselectivity.

  • Purity of Reagents: The purity of thiazole-2-carboxaldehyde is important. If it is old or discolored, it should be distilled prior to use.

Conclusion

The protocols detailed in this guide provide robust and reliable methods for the synthesis of this compound derivatives. The choice between the racemic and asymmetric routes will depend on the specific research goals and the requirement for stereochemically pure compounds. By understanding the underlying principles and adhering to the detailed experimental procedures, researchers can confidently synthesize these valuable building blocks for their drug discovery and development programs.

References

  • Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56.
  • Sharma, et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Soeta, T., & Ukaji, Y. (2017). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.
  • Kurkjy, R. P., & Brown, E. V. (1952). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society, 74(22), 5778-5781.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • MySkinRecipes. (n.d.). (R)-1-(Thiazol-2-yl)ethanol.

Sources

Application Notes and Protocols: Harnessing 1-Thiazol-2-yl-ethanol in Multi-Component Reactions for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Thiazoles and Multi-Component Reactions in Medicinal Chemistry

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including antimicrobials, antiretrovirals, and anticancer agents.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug design.[3][4] Multi-component reactions (MCRs), which combine three or more reactants in a single synthetic operation to generate complex molecules, offer a powerful and efficient strategy for the rapid assembly of diverse chemical libraries.[5][6] This approach is particularly valuable in the early stages of drug discovery, where the exploration of vast chemical space is paramount.

This application note details the utility of 1-Thiazol-2-yl-ethanol as a versatile building block in two prominent MCRs: the Passerini reaction and the Ugi reaction. While direct participation of the alcohol in the canonical versions of these reactions is atypical, we present robust, field-proven protocols that leverage the reactivity of the hydroxyl group through a strategic in-situ or preceding oxidation step. This approach unlocks the potential of this compound to introduce the valuable thiazole moiety into complex, drug-like molecules, thereby accelerating the discovery of novel therapeutic candidates.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is fundamental to successful reaction design and optimization.

PropertyValue (Estimated)Source
Molecular FormulaC₅H₇NOS
Molecular Weight129.18 g/mol [7]
Boiling Point~135 °C at 7 mmHg[8]
Density~1.19 g/mL[8]
Refractive Index~1.550[8]
SolubilitySoluble in most organic solvents such as alcohols, ethers, and acetone; sparingly soluble in water.[9][10]

Note: Properties are estimated based on the closely related isomers 2-(4-methyl-1,3-thiazol-5-yl)ethanol and 2-(1,3-thiazol-5-yl)ethan-1-ol due to limited direct data for this compound.

Synthesis of this compound

This compound can be readily synthesized in the laboratory via the reduction of the commercially available 2-acetylthiazole.

Protocol: Reduction of 2-Acetylthiazole
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-acetylthiazole (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Slowly add distilled water to quench the excess NaBH₄, followed by the addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure alcohol.

Application in Multi-Component Reactions

The hydroxyl group of this compound can be strategically oxidized to the corresponding aldehyde, 2-thiazolecarboxaldehyde, which is a versatile component in both Passerini and Ugi reactions.

Oxidative Passerini Three-Component Reaction (P-3CR)

The Passerini reaction classically involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[11] By employing an in-situ oxidation of this compound, this building block can be seamlessly integrated into a Passerini reaction manifold.[12][13]

Passerini_Workflow A This compound E One-Pot Reaction Vessel A->E B Oxidizing Agent (e.g., TEMPO/CuCl₂/NaNO₂/O₂) B->E C Carboxylic Acid C->E D Isocyanide D->E F α-Acyloxy Amide Product (Thiazole-containing) E->F In-situ Oxidation & Passerini Reaction

Caption: Workflow for the Oxidative Passerini Reaction.

  • Reaction Setup: To a solution of this compound (1.0 eq), a carboxylic acid (1.0 eq), and an isocyanide (1.2 eq) in a suitable solvent (e.g., toluene), add the catalytic system for aerobic oxidation (e.g., CuCl₂, TEMPO, and NaNO₂).[12]

  • Reaction Conditions: Stir the reaction mixture under an oxygen atmosphere (e.g., balloon) at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Ugi Four-Component Reaction (U-4CR) via a Two-Step, One-Pot Sequence

The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide.[5][6] this compound can be utilized in a two-step sequence involving an initial oxidation to 2-thiazolecarboxaldehyde, which then participates in the Ugi reaction. This can often be performed in a one-pot fashion without isolation of the intermediate aldehyde.

Ugi_Workflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Ugi Reaction A This compound C 2-Thiazolecarboxaldehyde (Intermediate) A->C Oxidation B Mild Oxidizing Agent (e.g., PCC or DMP) G Bis-Amide Product (Thiazole-containing) C->G Ugi 4-CR D Amine E Carboxylic Acid F Isocyanide

Caption: Two-step, one-pot workflow for the Ugi Reaction.

  • Step 1: Oxidation of this compound

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

    • Add a mild oxidizing agent, for example, Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) (1.2 eq).[3]

    • Stir the reaction at room temperature and monitor by TLC until the alcohol is fully consumed.

  • Step 2: Ugi Four-Component Reaction

    • To the crude 2-thiazolecarboxaldehyde solution from Step 1, add the amine (1.0 eq), carboxylic acid (1.0 eq), and isocyanide (1.0 eq) sequentially.[5]

    • Stir the reaction mixture at room temperature. The reaction is often exothermic and proceeds to completion within a few hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

    • Dry the organic layer, concentrate, and purify the resulting bis-amide by column chromatography.

Conclusion

This compound serves as a highly valuable and adaptable building block for the synthesis of complex, thiazole-containing molecules through multi-component reactions. The protocols detailed herein provide a clear and reproducible framework for the integration of this important heterocyclic motif into drug discovery pipelines. By leveraging a strategic oxidation of the alcohol functionality, researchers can unlock the potential of this compound in both Passerini and Ugi reactions, thereby accelerating the generation of novel and diverse chemical entities for biological screening.

References

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Deriv
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Accessed January 7, 2026. [Link].
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central. Accessed January 7, 2026. [Link].
  • The Role of Thiazolyl Derivatives in Modern Drug Discovery. Accessed January 7, 2026.
  • Passerini Three-Component Reaction of Alcohols under Catalytic Aerobic Oxidative Conditions.
  • The 100 facets of the Passerini reaction. Chemical Science (RSC Publishing). Accessed January 7, 2026. [Link].
  • Ugi reaction. Wikipedia. Accessed January 7, 2026. [Link].
  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Accessed January 7, 2026. [Link].
  • The Biginelli and Related (Passerini and Ugi) Reactions. Baran Lab. Accessed January 7, 2026.
  • Passerini Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link].
  • Passerini Three-Component Reaction of Alcohols under Catalytic Aerobic Oxidative Conditions. Organic Letters - ACS Publications. Accessed January 7, 2026. [Link].
  • Exploring Phthalimide as the Acid Component in the Passerini Reaction. PMC. Accessed January 7, 2026. [Link].
  • Passerini reaction. Wikipedia. Accessed January 7, 2026. [Link].
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Accessed January 7, 2026.
  • Passerini Reaction. Organic Chemistry Portal. Accessed January 7, 2026. [Link].
  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PMC - PubMed Central. Accessed January 7, 2026. [Link].
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Accessed January 7, 2026. [Link].
  • Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. Student Theses - University of Groningen. Accessed January 7, 2026. [Link].
  • Thiazole derivatives: prospectives and biological applications.
  • 2-(4-methyl-1,3-thiazol-5-yl)ethanol. ChemSynthesis. Accessed January 7, 2026. [Link].
  • 2-Acetylthiazole. PubChem. Accessed January 7, 2026. [Link].
  • General Synthetic Methods for Thiazole and Thiazolium Salts.
  • 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem. Accessed January 7, 2026. [Link].

Sources

Application Notes and Protocols for the Functionalization of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of the 1-Thiazol-2-yl-ethanol Scaffold

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a valuable component in the design of molecules targeting a wide range of biological targets. The this compound moiety, in particular, serves as a versatile building block, offering a hydroxyl group that can be readily functionalized to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.[1][3]

This guide provides a comprehensive overview of key functionalization techniques for this compound, moving beyond simple procedural lists to explain the underlying chemical principles and strategic considerations for each transformation. The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for the synthesis of diverse libraries of thiazole-containing compounds for drug discovery and development.

I. Oxidation: Accessing the Key 1-(Thiazol-2-yl)ethanone Intermediate

The oxidation of the secondary alcohol in this compound to the corresponding ketone, 1-(Thiazol-2-yl)ethanone, is a foundational transformation. This ketone serves as a crucial intermediate for a variety of subsequent reactions, including the formation of imines, hydrazones, and other carbonyl derivatives, which are themselves important pharmacophores.[4]

Causality of Experimental Choice: The Acid-Catalyzed Oxidative Pathway

A notable and efficient method for this oxidation involves treatment with sulfuric acid in a dimethoxyethane (DME)-water mixture.[5][6] This approach is particularly interesting as it proceeds through an unusual mechanism involving the formation of a thiazoline intermediate, which is then oxidized to the ketone. The presence of oxygen can enhance the yield by facilitating the oxidation of the thiazoline.[5][6] This method is advantageous due to the relatively mild conditions and the avoidance of heavy metal oxidants.

Experimental Protocol: Sulfuric Acid-Mediated Oxidation

Objective: To synthesize 1-(Thiazol-2-yl)ethanone from this compound.

Materials:

  • This compound

  • Dimethoxyethane (DME)

  • Sulfuric acid (concentrated)

  • Water (deionized)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 eq) in a 2:1 mixture of DME and water.

  • Slowly add concentrated sulfuric acid (0.5 eq) to the solution while stirring.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. For potentially higher yields, the reaction can be carried out under an oxygen atmosphere (e.g., by bubbling oxygen through the solution or using an oxygen-filled balloon).[5][6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1-(Thiazol-2-yl)ethanone.

  • Purify the product by column chromatography on silica gel if necessary.

ParameterValue
Temperature 80 °C
Time 4-6 hours
Typical Yield 65-85%[5]
Mechanism of Oxidation

Oxidation_Mechanism cluster_0 Step 1: Protonation and Dehydration cluster_1 Step 2: Ring Opening and Tautomerization cluster_2 Step 3: Oxidation A This compound B Protonated Alcohol A->B H+ C Carbocation Intermediate B->C -H2O D Thiazoline Intermediate C->D Ring Opening E 1-(Thiazol-2-yl)ethanone D->E [O]

Caption: Proposed mechanism for the acid-catalyzed oxidation.

II. Esterification: Modulating Polarity and Biological Activity

Esterification of the hydroxyl group of this compound is a powerful strategy to modify the compound's lipophilicity, membrane permeability, and metabolic stability. Ester derivatives are often employed as prodrugs to enhance bioavailability.

Field-Proven Insights: Steglich and Mitsunobu Esterifications

For substrates that are sensitive to acidic conditions, classical Fischer esterification may not be ideal.[7][8] In such cases, milder, modern methods are preferred.

  • Steglich Esterification: This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[6][9][10] It proceeds under neutral conditions at room temperature and is compatible with a wide range of functional groups.[10]

  • Mitsunobu Reaction: This reaction allows for the conversion of primary and secondary alcohols to esters with inversion of stereochemistry using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[2][5][11][12] The reaction is known for its mild conditions and high yields.[5][12]

Experimental Protocol: Steglich Esterification

Objective: To synthesize an ester derivative of this compound.

Materials:

  • This compound

  • Carboxylic acid of choice

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DCM, add a catalytic amount of DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC. The formation of a white precipitate (dicyclohexylurea, DCU) is an indication of reaction progress.

  • Upon completion, filter off the DCU precipitate and wash it with DCM.

  • Combine the filtrate and washings, and wash successively with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

ParameterValue
Temperature 0 °C to room temperature
Time 12-24 hours
Typical Yield >80%[6]
Workflow for Ester Synthesis

Esterification_Workflow Start Start: this compound + Carboxylic Acid Reagents Add DCC and cat. DMAP in anhydrous DCM at 0°C Start->Reagents Reaction Stir at room temperature (12-24h) Reagents->Reaction Filtration Filter to remove DCU Reaction->Filtration Workup Aqueous Workup (HCl, NaHCO3, Brine) Filtration->Workup Purification Dry, Concentrate, and Purify (Column Chromatography) Workup->Purification End Final Ester Product Purification->End

Caption: Steglich esterification experimental workflow.

III. Etherification: Enhancing Metabolic Stability

The synthesis of ether derivatives of this compound can significantly improve the metabolic stability of the molecule by masking the reactive hydroxyl group. The Williamson ether synthesis is a classic and reliable method for this transformation.[7][13][14]

Causality of Experimental Choice: The Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[7][14] For a secondary alcohol like this compound, it is crucial to first deprotonate the alcohol to form the corresponding alkoxide. A strong base, such as sodium hydride (NaH), is typically used for this purpose. The resulting alkoxide then acts as a nucleophile, displacing a halide from an alkyl halide in an SN2 reaction.[7]

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize an ether derivative of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of NaH (1.2 eq) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude ether by column chromatography.

ParameterValue
Temperature 0 °C to room temperature
Time Overnight
Typical Yield Varies depending on alkyl halide

IV. C-C Bond Formation: Expanding the Carbon Skeleton

Direct C-C bond formation at the carbinol carbon of this compound is a more advanced functionalization that allows for significant structural modifications. One approach involves the oxidation of the alcohol to the ketone, followed by reactions such as aldol or Wittig-type reactions. Another strategy is the direct hydroxyalkylation of other heterocycles using the alcohol as the alkylating agent.

Field-Proven Insights: K2S2O8-Mediated Hydroxyalkylation

A recently developed method for the C-H functionalization of heterocycles involves the use of potassium persulfate (K₂S₂O₈) to generate radical intermediates from alcohols.[15][16] This allows for the direct coupling of the alcohol-derived fragment to another heterocycle, such as a benzothiazole. While this specific example uses benzothiazole, the principle can be extended to other electron-deficient heterocycles.

Conceptual Protocol: Persulfate-Mediated C-C Coupling

Objective: To perform a C-C bond-forming reaction using this compound.

Materials:

  • This compound

  • Another heterocycle (e.g., benzothiazole)

  • Potassium persulfate (K₂S₂O₈)

  • Aqueous solvent system (e.g., water/acetonitrile)

Procedure (Conceptual):

  • In a reaction vessel, combine this compound, the partner heterocycle, and K₂S₂O₈ in an aqueous solvent system.

  • Heat the reaction mixture to an elevated temperature (e.g., 80-100 °C).

  • Stir the reaction for several hours, monitoring by TLC or LC-MS.

  • Upon completion, perform an appropriate aqueous workup and extraction.

  • Purify the desired C-C coupled product by chromatography.

Conclusion

The functionalization of this compound provides a rich platform for the generation of novel molecular entities with potential therapeutic applications. The techniques outlined in this guide—oxidation, esterification, etherification, and C-C bond formation—offer a versatile toolkit for medicinal chemists. The choice of a specific method should be guided by the desired structural modification, the compatibility with other functional groups in the molecule, and the overall synthetic strategy. By understanding the causality behind each experimental choice and adhering to robust protocols, researchers can effectively leverage the this compound scaffold in their drug discovery endeavors.

References

  • Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978, 17 (7), 522-524. [Link]
  • Ayati, A.; Emami, S.; Asadipour, A.; Shafiei, Z.; Foroumadi, A. Thiazole in Medicinal Chemistry. Future Med. Chem.2015, 7 (15), 2063-2081. [Link]
  • Thakkar, S. S.; Thakor, P. T.; Doshi, H. V.; Ray, A. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2021, 26 (18), 5643. [Link]
  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850, 37 (251), 350-356. [Link]
  • An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. J. Chem. Soc., Perkin Trans. 11999, 37-39. [Link]
  • Li, Y.; et al. K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution. Org. Lett.2019, 21 (13), 5173-5177. [Link]
  • Oxidation of Alcohols to Carbonyl Compounds over Graphene Oxide Functionalized with Copper-Thiazole as a Catalyst. J. Chil. Chem. Soc.2020, 65 (1), 4701-4707. [Link]
  • Steglich Esterific
  • Williamson Ether Synthesis. BYJU'S. [Link]
  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
  • Williamson Ether Synthesis. University of California, Los Angeles. [Link]
  • Steglich Esterific
  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules2020, 25 (7), 1593. [Link]
  • Mitsunobu and Related Reactions: Advances and Applications. Chem. Rev.2009, 109 (6), 2551-2651. [Link]
  • Mitsunobu Reaction. Organic Chemistry Portal. [Link]
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents.
  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Lett. Drug Des. Discov.2018, 15 (11), 1184-1194. [Link]
  • Steglich Esterific
  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Synth. Commun.2023, 53 (24), 1-25. [Link]
  • Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. Acc. Chem. Res.2015, 48 (8), 2321-2332. [Link]
  • K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution.
  • Ester synthesis by acyl
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2021, 26 (18), 5643. [Link]
  • Acylation by Anhydrides and Esters. YouTube. [Link]
  • Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. Molecules2022, 27 (15), 4983. [Link]
  • Magnesium Bromide Catalyzed Acylation of Alcohols with Anhydrides. Tetrahedron Lett.1999, 40 (49), 8595-8597. [Link]
  • Thiazole synthesis. Organic Chemistry Portal. [Link]
  • Brønsted Acid-Catalyzed Alkylation of Tetrazoles with Alcohols.
  • Acylation (Acid Anhydride Reactions). YouTube. [Link]

Sources

Application Note: A Hierarchical Screening Protocol for the Biological Evaluation of 1-Thiazol-2-yl-ethanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Thiazole Scaffolds

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5] The unique structural and electronic properties of the thiazole nucleus allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. The 1-Thiazol-2-yl-ethanol substructure, in particular, presents a compelling starting point for the discovery of novel therapeutic agents. Given the established association of thiazole derivatives with the modulation of inflammatory pathways, this document outlines a comprehensive, tiered protocol for the biological screening of novel this compound analogs, with a primary focus on identifying and characterizing their anti-inflammatory potential.

This protocol is designed for researchers, scientists, and drug development professionals. It provides a logical, step-by-step workflow, from initial cytotoxicity assessments to specific mechanism-of-action studies and direct target engagement validation. The causality behind each experimental choice is explained, ensuring a scientifically rigorous and efficient evaluation of the compound library.

A Tiered Approach to Biological Screening

A hierarchical screening strategy is essential for the cost-effective and scientifically sound evaluation of a library of novel chemical entities. This approach, depicted below, allows for the rapid identification of promising candidates in primary assays, followed by more resource-intensive secondary and tertiary assays for the most compelling "hit" compounds.

Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanism of Action cluster_2 Tier 3: Target Engagement Cytotoxicity Cytotoxicity Assay (MTT) Determine Therapeutic Window AntiInflam Primary Anti-inflammatory Screen (LPS-induced TNF-α release) Cytotoxicity->AntiInflam Non-toxic Compounds COX_Inhibition COX-2 Enzyme Inhibition Assay AntiInflam->COX_Inhibition Active Compounds (Hits) NFkB_Activity NF-κB Reporter Gene Assay AntiInflam->NFkB_Activity CETSA Cellular Thermal Shift Assay (CETSA) Confirm Direct Target Binding COX_Inhibition->CETSA Potent Inhibitors NFkB_Activity->CETSA Hits Validated Hits CETSA->Hits Library This compound Analog Library Library->Cytotoxicity All Compounds

Caption: Tiered screening workflow for this compound analogs.

Tier 1: Primary Screening - Identifying Active and Non-Toxic Compounds

The initial tier focuses on two critical aspects: assessing the general toxicity of the analogs and conducting a broad, cell-based screen for anti-inflammatory activity. This allows for the early deselection of cytotoxic compounds and the identification of potentially active molecules.

Protocol 1.1: Cytotoxicity Assessment using the MTT Assay

Rationale: Before evaluating the therapeutic efficacy of a compound, it is crucial to determine its inherent cytotoxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9] This allows for the determination of a concentration range where the analogs do not exert significant toxic effects, ensuring that any observed anti-inflammatory activity is not a byproduct of cell death.

Materials:

  • Human macrophage-like cell line (e.g., RAW 264.7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in complete medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the analogs. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Parameter Description
Cell Line RAW 264.7 (murine macrophage)
Seeding Density 1 x 10^4 cells/well
Compound Conc. Range 0.1 µM to 100 µM (or as determined by preliminary solubility tests)
Incubation Time 24-48 hours
Endpoint Absorbance at 570 nm
Output CC50 value
Protocol 1.2: Primary Anti-inflammatory Screen - TNF-α Release Assay

Rationale: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[10] Measuring the inhibition of TNF-α release in LPS-stimulated macrophages serves as a robust primary screen for anti-inflammatory activity.[11][12][13]

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • This compound analogs (at non-toxic concentrations)

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α ELISA kit

  • 96-well microplates

  • Microplate reader

Step-by-Step Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described in Protocol 1.1. After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the test compounds and incubate for 1 hour.

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL to induce an inflammatory response. Include a positive control (LPS only) and a negative control (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the supernatant from each well.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound compared to the LPS-only control. Compounds showing significant inhibition (e.g., >50% at a given concentration) are considered "hits."

Tier 2: Mechanism of Action Studies

Once active and non-toxic compounds are identified, the next tier aims to elucidate their potential mechanism of action. Based on the known anti-inflammatory activities of many thiazole derivatives, two key pathways are investigated: the cyclooxygenase (COX) pathway and the Nuclear Factor-kappa B (NF-κB) signaling cascade.[7][14][15][16]

Protocol 2.1: COX-2 Enzyme Inhibition Assay

Rationale: The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, responsible for the synthesis of prostaglandins.[7] Selective inhibition of COX-2 is a clinically validated strategy for treating inflammation. This assay directly measures the ability of the hit compounds to inhibit the activity of the purified COX-2 enzyme.

Materials:

  • Purified human recombinant COX-2 enzyme

  • COX-2 inhibitor screening assay kit (fluorometric or colorimetric)

  • Hit compounds from Tier 1

  • Selective COX-2 inhibitor as a positive control (e.g., celecoxib)

  • 96-well microplates

  • Microplate reader (fluorometer or spectrophotometer)

Step-by-Step Protocol:

  • Reagent Preparation: Prepare all reagents as per the instructions of the commercial COX-2 inhibitor screening assay kit.

  • Enzyme and Compound Incubation: In a 96-well plate, add the reaction buffer, heme, and the purified COX-2 enzyme. Then, add the hit compounds at various concentrations. Include a positive control (celecoxib) and a no-inhibitor control.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at 37°C to allow the compounds to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate) to all wells.

  • Signal Detection: Measure the product formation kinetically or at a fixed time point using a microplate reader, as per the kit's protocol.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration. Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity) for each active compound.

Parameter Description
Enzyme Source Purified human recombinant COX-2
Substrate Arachidonic Acid
Detection Method Fluorometric or Colorimetric
Positive Control Celecoxib
Output IC50 value
Protocol 2.2: NF-κB Reporter Gene Assay

Rationale: The NF-κB transcription factor is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including TNF-α.[10][17][18][19] An NF-κB luciferase reporter assay can determine if the compounds exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

NFkB_Pathway cluster_n LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Transcription (e.g., TNF-α) Analog This compound Analog (Hypothesized) Analog->IKK Inhibits? NFkB_n NF-κB NFkB_n->Genes Induces

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Materials:

  • HEK293 cells stably transfected with an NF-κB luciferase reporter construct

  • Complete cell culture medium

  • Hit compounds from Tier 1

  • TNF-α or LPS as an NF-κB activator

  • Luciferase assay reagent

  • 96-well white, opaque microplates

  • Luminometer

Step-by-Step Protocol:

  • Cell Seeding: Seed the NF-κB reporter cell line into a 96-well white, opaque plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds for 1 hour.

  • NF-κB Activation: Stimulate the cells with an appropriate activator (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to induce NF-κB activation.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay system.

  • Luciferase Assay: Add the luciferase substrate to the cell lysates and measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percentage inhibition of NF-κB activity for each compound and determine the IC50 values.

Tier 3: Target Engagement - Confirming Direct Binding

The final tier of the screening protocol is to confirm that the most promising compounds directly bind to their intended molecular target within a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

Protocol 3.1: Cellular Thermal Shift Assay (CETSA)

Rationale: CETSA is based on the principle that the binding of a ligand to its target protein stabilizes the protein, leading to an increase in its melting temperature.[18][19][20] By heating intact cells treated with a compound to various temperatures and then quantifying the amount of soluble target protein remaining, direct target engagement can be confirmed. This assay provides definitive evidence that the compound interacts with its putative target in a physiologically relevant environment.

Materials:

  • RAW 264.7 cells (or another relevant cell line)

  • Potent hit compounds from Tier 2

  • Antibody specific to the target protein (e.g., anti-COX-2 antibody)

  • Lysis buffer with protease inhibitors

  • Equipment for SDS-PAGE and Western blotting

  • PCR thermocycler or heating blocks

  • Centrifuge

Step-by-Step Protocol:

  • Cell Culture and Treatment: Culture RAW 264.7 cells to confluency. Treat the cells with the test compound at a saturating concentration (e.g., 10x IC50) or a vehicle control for 1-2 hours.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins. Quantify the total protein concentration to ensure equal loading for Western blotting.

  • Western Blotting: Separate the soluble proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with a primary antibody against the target protein (e.g., COX-2).

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Parameter Description
Cell Line RAW 264.7 or other relevant cell line
Compound Treatment Saturating concentration (e.g., 10x IC50)
Heating Range Typically 40°C to 70°C
Detection Method Western Blotting with target-specific antibody
Output Thermal shift (ΔTm) of the target protein

Conclusion

This tiered screening protocol provides a comprehensive and logical framework for the biological evaluation of novel this compound analogs. By systematically progressing from broad phenotypic screens to specific mechanism-of-action studies and culminating in direct target engagement validation, this approach enables the efficient identification and characterization of promising new anti-inflammatory drug candidates. The integration of causality-driven experimental choices and self-validating protocols ensures the generation of robust and reliable data, paving the way for further preclinical development.

References

  • Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors. (2014). PubMed.
  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
  • Synthesis and anti-inflammatory activity of thiazole derivatives. (2024). ScienceDirect.
  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. (2025). ResearchGate.
  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (2019). PubMed Central.
  • (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega.
  • Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs. (2020). PubMed.
  • Novel thiazolones for the simultaneous modulation of PPARγ, COX-2 and 15-LOX to address metabolic disease-associated portal. (2025). Qatar Research Repository.
  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (2018). MDPI.
  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies. (2020). PubMed Central.
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PubMed Central.
  • Northwest Life Science Specialties, LLC. (n.d.). Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2021). ACS Publications.
  • Targeting NF-κB Signaling: Selected Small Molecules Downregulate Pro-Inflammatory Cytokines in Both Food Allergen and LPS-Induced Inflammation. (2022). MDPI.
  • NF-κB/NLRP3 Translational Inhibition by Nanoligomer Therapy Mitigates Ethanol and Advanced Age-Related Neuroinflammation. (2022). PubMed Central.
  • CETSA. (n.d.). CETSA.
  • High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay. (2021). Springer Nature Experiments.
  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. (2023). Springer Nature Experiments.
  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (2024). MDPI.

Sources

Hantzsch thiazole synthesis for 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 1-(Thiazol-2-yl)ethanol Leveraging the Hantzsch Thiazole Synthesis

Abstract

This document provides a comprehensive guide for the synthesis of 1-(Thiazol-2-yl)ethanol, a valuable heterocyclic building block in medicinal chemistry and materials science. We will explore a robust and strategic multi-step synthetic route that is initiated by the classic Hantzsch thiazole synthesis. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, strategic decisions, and practical considerations necessary for successful execution in a research and development setting. Protocols are detailed with an emphasis on safety, reproducibility, and characterization, ensuring a self-validating experimental design.

Strategic Overview: Why a Multi-Step Approach?

The target molecule, 1-(Thiazol-2-yl)ethanol, features a secondary alcohol substituent at the C2 position of the thiazole ring. A direct, one-pot synthesis of this structure via the Hantzsch reaction is synthetically challenging due to the nature of the required starting materials. The traditional Hantzsch synthesis involves the condensation of an α-haloketone and a thioamide, which constructs the thiazole core.[1][2] The substituent at the C2 position originates directly from the thioamide component (R-C(=S)NH₂). Therefore, a direct approach would necessitate a thioamide with a 1-hydroxyethyl group, which is not a readily available or stable reagent.

A more pragmatic and reliable strategy involves creating a stable, functionalizable thiazole precursor via the Hantzsch synthesis, followed by subsequent chemical modifications to build the desired 1-ethanol side chain. Our chosen route involves three primary stages:

  • Stage I: Hantzsch Synthesis: Formation of a foundational 2-aminothiazole scaffold. This is a high-yielding and well-established reaction.[3]

  • Stage II: Scaffold Functionalization: Conversion of the versatile 2-amino group into a more suitable functional handle for C-C bond formation, such as a bromine atom via a Sandmeyer-type reaction.

  • Stage III: Side-Chain Installation & Reduction: Introduction of an acetyl group at the C2 position, followed by selective reduction to the target secondary alcohol.

This strategic workflow provides a clear and adaptable path to the target compound and related analogues.

Workflow of the Synthetic Strategy

G cluster_0 Stage I: Hantzsch Synthesis cluster_1 Stage II: Functionalization cluster_2 Stage III: Side-Chain Synthesis A α-Haloketone + Thiourea B 2-Aminothiazole Intermediate A->B Cyclocondensation C 2-Bromothiazole B->C Sandmeyer Reaction D 2-Acetylthiazole C->D Acetylation via Lithiation/Quench E 1-(Thiazol-2-yl)ethanol (Final Product) D->E Ketone Reduction (e.g., NaBH4)

Caption: Multi-stage workflow for the synthesis of 1-(Thiazol-2-yl)ethanol.

The Core Reaction: Understanding the Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, this reaction remains a cornerstone of heterocyclic chemistry for its reliability and simplicity.[1] It involves the reaction between an α-haloketone and a thioamide to yield a thiazole. The reaction proceeds through a multistep pathway that begins with an Sₙ2 reaction, followed by cyclization and dehydration to form the stable aromatic thiazole ring.[3][4]

The selection of thiourea as the thioamide component is particularly advantageous as it is inexpensive, stable, and reliably produces 2-aminothiazoles, which are exceptionally versatile intermediates for further chemical elaboration.[5]

Generalized Mechanism of the Hantzsch Synthesis

G cluster_mechanism Hantzsch Thiazole Synthesis Mechanism start α-Haloketone + Thioamide step1 Nucleophilic Attack (S-attacks α-carbon) start->step1 step2 Intermediate Formation step1->step2 step3 Intramolecular Cyclization (N-attacks carbonyl C) step2->step3 Sₙ2 step4 Cyclized Intermediate step3->step4 step5 Dehydration (-H₂O) step4->step5 Aromatization end Thiazole Product step5->end

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Experimental Protocols

Safety Precaution: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-methylthiazole

This protocol details the synthesis of the key thiazole intermediate. Chloroacetone is a lachrymator and toxic; handle with extreme care.

Rationale: This reaction utilizes chloroacetone and thiourea. The methyl group from chloroacetone will reside at the C4 position of the resulting thiazole. Ethanol is chosen as the solvent for its ability to dissolve the reactants and its suitable boiling point for the reaction. The reaction is a condensation, and heating drives it to completion. The final basic workup neutralizes the hydrohalide salt formed, precipitating the free amine product.[3]

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Amount Moles (mmol) Equivalents
Chloroacetone 92.53 4.63 g (4.0 mL) 50 1.0
Thiourea 76.12 3.81 g 50 1.0
Ethanol (95%) - 25 mL - -
Saturated NaHCO₃ (aq) - 50 mL - -

| Deionized Water | - | As needed | - | - |

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (3.81 g, 50 mmol) and ethanol (25 mL).

  • Stir the mixture to form a slurry.

  • Carefully add chloroacetone (4.0 mL, 50 mmol) to the slurry in the fume hood. Caution: Chloroacetone is a potent lachrymator.

  • Heat the reaction mixture to reflux (approximately 80-85°C) with stirring for 2 hours. The mixture will become a clear, homogeneous solution.

  • After 2 hours, remove the heat source and allow the flask to cool to room temperature.

  • Pour the cooled reaction mixture into a beaker containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stir the mixture for 15-20 minutes. A pale yellow solid should precipitate.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with two portions of cold deionized water (2x 20 mL).

  • Allow the product to air dry on the filter paper or in a desiccator.

  • Expected Outcome: A pale yellow to off-white crystalline solid. Typical yield: 80-90%.

Protocol 2: Synthesis of 2-Bromo-4-methylthiazole

Rationale: The 2-amino group is converted to a 2-bromo group via a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite in a strong acidic medium (HBr) at low temperatures to form a diazonium salt. This unstable intermediate is then decomposed in the presence of copper(I) bromide to yield the desired 2-bromothiazole. Low temperature is critical to prevent premature decomposition of the diazonium salt.

Procedure:

  • In a 250 mL flask, prepare a solution of hydrobromic acid (48% aq., ~30 mL). Cool the solution to 0-5°C in an ice-salt bath.

  • Slowly add 2-amino-4-methylthiazole (from Protocol 1, e.g., 5.7 g, 50 mmol) in small portions, keeping the temperature below 5°C.

  • In a separate beaker, dissolve sodium nitrite (NaNO₂, 3.8 g, 55 mmol) in 10 mL of water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains between 0°C and 5°C. Stir for an additional 30 minutes at this temperature.

  • In a separate flask, dissolve copper(I) bromide (CuBr, 7.9 g, 55 mmol) in 15 mL of 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen gas evolution will occur.

  • Once the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Perform a steam distillation or an extraction with a suitable solvent (e.g., diethyl ether or dichloromethane) to isolate the crude product.

  • Purify the product by vacuum distillation or column chromatography.

  • Expected Outcome: A colorless to pale yellow oil.

Protocol 3 & 4: Synthesis of 1-(4-Methylthiazol-2-yl)ethanol

Rationale: This two-step sequence first installs the acetyl group and then reduces it.

  • Acetylation: A common method for C-C bond formation on a heteroaromatic ring is metal-halogen exchange followed by quenching with an electrophile. 2-Bromo-4-methylthiazole is treated with a strong base like n-butyllithium (n-BuLi) at very low temperatures (-78°C) to generate a highly reactive 2-lithiothiazole intermediate. This intermediate is then quenched with an acetylating agent like N,N-dimethylacetamide to form 2-acetyl-4-methylthiazole.[6]

  • Reduction: The resulting ketone is then selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). NaBH₄ is chosen because it is chemoselective for ketones and aldehydes and will not reduce the aromatic thiazole ring.

Procedure (Acetylation & Reduction):

  • Dissolve 2-bromo-4-methylthiazole (e.g., 1.78 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 40 mL) under an inert atmosphere (Nitrogen or Argon) in a flame-dried flask.

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, e.g., 4.4 mL of a 2.5 M solution in hexanes) dropwise. Stir at -78°C for 30 minutes.

  • Add N,N-dimethylacetamide (1.1 eq, 1.0 mL, 11 mmol) dropwise and continue stirring at -78°C for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain crude 2-acetyl-4-methylthiazole. This intermediate can be purified or used directly in the next step.

  • Dissolve the crude 2-acetyl-4-methylthiazole in methanol (30 mL) and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (NaBH₄, 0.45 g, 12 mmol) in small portions over 15 minutes.

  • Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for another hour.

  • Quench the reaction by carefully adding acetone, followed by water.

  • Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x 30 mL).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the final product, 1-(4-Methylthiazol-2-yl)ethanol, by silica gel column chromatography.

  • Expected Outcome: A colorless or pale yellow oil.

Characterization of Final Product

The identity and purity of the synthesized 1-(Thiazol-2-yl)ethanol should be confirmed using standard analytical techniques.

TechniqueExpected Data
¹H NMR Characteristic peaks for the thiazole ring protons, the methyl group, the methine proton (-CHOH), the hydroxyl proton (-OH), and the terminal methyl group. The methine proton will appear as a quartet, and the adjacent methyl group as a doublet.
¹³C NMR Resonances corresponding to the carbons of the thiazole ring and the side chain.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.
Mass Spec (MS) A molecular ion peak corresponding to the calculated mass of the product (C₆H₉NOS).

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • YouTube. synthesis of thiazoles.
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound.
  • NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Google Patents. CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Pattan, S. et al. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

Sources

Application Note: Microwave-Assisted Synthesis of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating Heterocyclic Synthesis

1-Thiazol-2-yl-ethanol is a valuable heterocyclic building block in medicinal chemistry and drug development, serving as a key intermediate for various pharmacologically active compounds.[1][2] Traditional synthesis methods, often reliant on Grignard reactions, can be plagued by long initiation times, side-product formation, and demanding reaction conditions.[3][4] Microwave-Assisted Organic Synthesis (MAOS) offers a transformative approach, leveraging the principles of green chemistry to overcome these limitations.[5][6][7]

This application note provides a detailed, field-proven protocol for the rapid and efficient one-pot synthesis of this compound from 2-bromothiazole and acetaldehyde using a dedicated microwave reactor. By utilizing microwave energy, this method dramatically reduces reaction times from hours to minutes, improves yields, and enhances safety through precise process control.[8][9][10] The core of this process lies in the microwave-induced acceleration of Grignard reagent formation, followed by a rapid nucleophilic addition to the aldehyde.[11][12]

Principle of the Method: The Synergy of Grignard Chemistry and Dielectric Heating

The synthesis proceeds in two main stages within a single reaction vessel:

  • Grignard Reagent Formation: The process begins with the formation of 2-thiazolylmagnesium bromide. Conventionally, this step can be difficult to initiate. Microwave irradiation provides a significant advantage by generating highly localized heating and electrostatic discharges on the magnesium metal surface, effectively etching the passivating oxide layer and creating highly reactive magnesium particles.[11] This interaction drastically shortens the initiation time for the insertion of magnesium into the carbon-bromine bond of 2-bromothiazole.

  • Nucleophilic Addition: Once the Grignard reagent is formed, acetaldehyde is introduced. The nucleophilic carbon of the thiazole ring attacks the electrophilic carbonyl carbon of acetaldehyde.[13][14] Microwave energy continues to drive this reaction to completion rapidly and efficiently by maintaining a uniform and precise temperature, which minimizes the formation of thermal decomposition products or other side reactions.[15]

The entire process capitalizes on the mechanism of dielectric heating, where polar molecules (like the solvent and reactants) align with the oscillating electric field of the microwaves. This rapid molecular rotation generates intense, uniform internal heat, leading to reaction rates that are orders of magnitude faster than conventional heating methods.[5][15]

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
2-Bromothiazole≥98%Sigma-AldrichStore under nitrogen.
Magnesium TurningsGrignard GradeSigma-AldrichUse fresh, unopened material.
IodineCrystal, ACS ReagentFisher ScientificFor magnesium activation.
Acetaldehyde≥99.5%Sigma-AldrichKeep cooled to prevent vaporization.
Anhydrous Tetrahydrofuran (THF)≥99.9%, DriSolv®EMD MilliporeCrucial for Grignard reaction success.
Saturated Ammonium Chloride (NH₄Cl)Aqueous Solution-For quenching the reaction.
Diethyl EtherAnhydrousFisher ScientificFor extraction.
Magnesium Sulfate (MgSO₄)AnhydrousVWRFor drying organic layers.
Ethyl Acetate & HexanesHPLC GradeFisher ScientificFor chromatography.
Equipment
  • Dedicated laboratory microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover) equipped with sealed vessel technology, magnetic stirring, and simultaneous temperature and pressure monitoring. Note: Domestic microwave ovens must not be used due to the lack of safety features and control.[16]

  • 10 mL microwave process vials with appropriate snap caps and septa.

  • Magnetic stir bars.

  • Syringes and needles for reagent transfer.

  • Standard laboratory glassware for work-up and purification.

  • Rotary evaporator.

  • Flash chromatography system.

Detailed Experimental Protocol

Workflow Overview

G cluster_prep Vessel Preparation cluster_step1 Part A: Grignard Formation cluster_step2 Part B: Nucleophilic Addition cluster_workup Part C: Work-up & Purification prep 1. Prepare Vial: - Add Mg turnings - Add Iodine crystal - Flame dry under vacuum reactants 2. Add Reactants: - Anhydrous THF - 2-Bromothiazole prep->reactants mw1 3. Microwave Irradiation (Step 1) - Ramp to 100°C - Hold for 5 min reactants->mw1 cool1 4. Cool to 0°C mw1->cool1 aldehyde 5. Add Acetaldehyde - Inject slowly via syringe cool1->aldehyde mw2 6. Microwave Irradiation (Step 2) - Ramp to 80°C - Hold for 3 min aldehyde->mw2 cool2 7. Cool to Room Temp mw2->cool2 quench 8. Quench Reaction - Add sat. NH₄Cl cool2->quench extract 9. Extraction - Use Diethyl Ether quench->extract purify 10. Purify - Dry with MgSO₄ - Column Chromatography extract->purify product 11. Final Product: This compound purify->product

Caption: Microwave-assisted synthesis workflow for this compound.

Part A: Formation of 2-Thiazolylmagnesium Bromide
  • Vessel Preparation: Place magnesium turnings (36 mg, 1.5 mmol, 1.5 equiv.) and a small crystal of iodine into a 10 mL microwave process vial containing a magnetic stir bar.

    • Scientist's Insight: The iodine serves as an activator, chemically etching the magnesium surface to expose a fresh, reactive layer essential for initiating the reaction.

  • Drying: Seal the vial with a septum cap and gently flame-dry the contents under vacuum to remove any trace moisture, which would otherwise consume the Grignard reagent. Allow the vial to cool to room temperature under a nitrogen or argon atmosphere.

  • Reagent Addition: Uncap the vial briefly under a positive flow of nitrogen and add 3.0 mL of anhydrous THF. Gently stir until the brown color of the iodine disappears, indicating magnesium activation. Add 2-bromothiazole (164 mg, 1.0 mmol, 1.0 equiv.) via syringe.

  • Microwave Irradiation (Step 1): Immediately seal the vial, place it in the microwave reactor cavity, and irradiate according to the parameters below.

ParameterValueRationale
Temperature100 °CEnsures rapid and complete Grignard formation.[12]
Hold Time5 minutesSufficient time for full conversion without degrading the reagent.
StirringHighMaximizes contact between the magnesium surface and the halide.
PowerDynamic (Max 150 W)Power is modulated automatically to follow the defined temperature profile.
  • Cooling: After irradiation, cool the reaction mixture to 0 °C using an external cooling system or an ice bath. The solution should appear grayish and slightly cloudy, characteristic of a Grignard reagent suspension.

Part B: Reaction with Acetaldehyde
  • Aldehyde Addition: While maintaining the cool temperature and stirring, slowly inject acetaldehyde (66 mg, 1.5 mmol, 1.5 equiv.) into the vial through the septum using a pre-chilled syringe.

    • Scientist's Insight: Slow, cooled addition is critical to control the initial exothermic reaction between the highly reactive Grignard reagent and the aldehyde.

  • Microwave Irradiation (Step 2): Reseal the vial puncture and place it back into the microwave reactor. Irradiate using the second set of parameters.

ParameterValueRationale
Temperature80 °CA milder temperature to drive the addition reaction to completion while preventing aldehyde self-condensation.
Hold Time3 minutesMicrowave heating ensures this step is extremely fast.[8]
StirringHighEnsures homogeneity.
PowerDynamic (Max 100 W)Gentle power application for this final conversion step.
Part C: Work-up and Purification
  • Quenching: After the vial has cooled to room temperature, carefully uncap it in a fume hood and pour the contents into a beaker containing 20 mL of chilled, saturated aqueous ammonium chloride solution. Stir for 10 minutes.

    • Scientist's Insight: The NH₄Cl solution is a mild acid that protonates the resulting alkoxide to form the final alcohol product and neutralizes any unreacted Grignard reagent without causing emulsion issues often seen with water alone.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of 20-40% ethyl acetate in hexanes to afford the final product as a pale yellow oil.

Expected Results and Data

ParameterConventional Method (Typical)Microwave-Assisted Method
Total Reaction Time 4 - 12 hours~8 minutes
Reaction Temperature 25 - 65 °C (Reflux)80 - 100 °C (Controlled)
Yield 50 - 70%80 - 90%
Purity (pre-purification) Moderate (side products common)High (cleaner reaction profile)
Energy Consumption HighLow[5][7]

The higher yields and purity in the MAOS protocol are attributed to the rapid heating and precise temperature control, which minimizes the formation of Wurtz coupling byproducts and other impurities.[9][17]

Safety and Troubleshooting

  • Pressure Management: Always use certified microwave reaction vessels designed to withstand high pressures. Grignard reactions can be exothermic; start with a small scale to establish a safe temperature profile.

  • Solvent Safety: Use anhydrous solvents. THF can form peroxides; always use freshly opened bottles or stabilized solvents. All operations should be conducted in a well-ventilated fume hood.[16]

  • Operator Training: Only trained personnel familiar with the principles of microwave synthesis should operate the equipment.[16]

IssuePossible CauseRecommended Solution
Low or No Yield Wet reagents/glassware; inactive magnesium.Ensure all reagents are anhydrous. Flame-dry glassware thoroughly. Use fresh, high-quality magnesium turnings.
Reaction Fails to Initiate Inactive magnesium surface.Add an extra crystal of iodine or a few drops of 1,2-dibromoethane to the initial mixture to activate the magnesium.
Pressure Exceeds Limit Reaction is too concentrated or temperature ramp is too aggressive.Reduce the concentration of reactants. Program a slower ramp rate to the target temperature.

References

  • Vertex AI Search. (n.d.). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Retrieved January 7, 2026.
  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Retrieved January 7, 2026.
  • Advanced Journal of Chemistry, Section A. (n.d.). Importance of Microwave Heating in Organic Synthesis. Retrieved January 7, 2026.
  • ResearchGate. (2024, October 12). (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Retrieved January 7, 2026.
  • PMC. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 7, 2026.
  • ResearchGate. (2025, October 12). Microwave-Assisted Organic Synthesis: Rapid and Energy-Efficient Approaches. Retrieved January 7, 2026.
  • Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole. Retrieved January 7, 2026.
  • Taylor & Francis. (n.d.). Microwave Assisted Organic Synthesis. Retrieved January 7, 2026.
  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved January 7, 2026.
  • MDPI. (2021, May 30). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Retrieved January 7, 2026.
  • PubMed Central. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved January 7, 2026.
  • Semantic Scholar. (n.d.). Microwave-assisted Grignard reactions. Retrieved January 7, 2026.
  • Royal Society of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Microwave-assisted Grignard reactions. Retrieved January 7, 2026.
  • MDPI. (n.d.). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved January 7, 2026.
  • MDPI. (n.d.). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Retrieved January 7, 2026.
  • OUCI. (n.d.). Microwave-assisted Grignard reactions. Retrieved January 7, 2026.
  • Anton Paar Wiki. (n.d.). Microwave-assisted synthesis. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). (PDF) Microwave Assisted Synthesis of Fused Thiazoles in Multicomponent System and Their in vitro Antitumor, Antioxidant, and Antimicrobial Activities. Retrieved January 7, 2026.
  • Shodhganga. (n.d.). PART - 1 INTRODUCTION. Retrieved January 7, 2026.
  • SpringerLink. (2025, January 24). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. Retrieved January 7, 2026.
  • Leah4Sci. (2020, February 20).
  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 7, 2026.
  • SciSpace. (2015, July 1). Microwave assisted synthesis of novel N-(benzo[d] thiazol-2-yl)-2-((2,4'- dioxospiro[indoline. Retrieved January 7, 2026.
  • Asian Journal of Chemistry. (n.d.). Microwave-Assisted Synthesis of 2-amino-4-substituted. Retrieved January 7, 2026.
  • PubMed. (2021, May 30). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. Retrieved January 7, 2026.
  • J-STAGE. (n.d.). NICKEL-CATALYZED REACTIONS OF THIAZOLES, ISOXAZOLES, OXAZOLINES AND THIAZOLINES WITH GRIGNARD REAGENTS' Ernest. Retrieved January 7, 2026.
  • Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved January 7, 2026.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved January 7, 2026.
  • Google Patents. (n.d.). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds. Retrieved January 7, 2026.
  • Lookchem. (n.d.). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Retrieved January 7, 2026.
  • ResearchGate. (n.d.). (PDF) The Synthesis of Novel 2-Hetarylthiazoles via the Stille Reaction. Retrieved January 7, 2026.oles via the Stille Reaction*. Retrieved January 7, 2026.

Sources

One-pot synthesis of thiazole derivatives from 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Streamlined One-Pot Synthesis of Thiazole Derivatives from 1-Thiazol-2-yl-ethanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous FDA-approved drugs and biologically active agents.[1][2] Its derivatives exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] Traditional multi-step syntheses of complex thiazole derivatives often suffer from time-consuming purifications, reduced overall yields, and significant solvent waste. This application note details a robust, one-pot methodology for the synthesis of functionalized 2-aminothiazole derivatives, starting from the readily available alcohol, this compound. The strategy hinges on an efficient in situ oxidation of the starting alcohol to the key intermediate, 2-acetylthiazole, which is subsequently halogenated and cyclized with various thioureas in a single reaction vessel. This streamlined approach enhances efficiency and aligns with the principles of green chemistry by minimizing intermediate isolation and waste.

Introduction: The Strategic Advantage of One-Pot Synthesis

The development of novel therapeutic agents frequently requires the synthesis of molecular libraries for structure-activity relationship (SAR) studies. Thiazole is recognized as a "privileged scaffold" in drug discovery, meaning its core structure is frequently found in molecules capable of binding to multiple biological targets.[6] Consequently, efficient methods for its derivatization are of paramount importance.

One-pot syntheses, where reactants are subjected to successive chemical transformations in a single reactor, offer significant advantages over classical stepwise approaches. They:

  • Increase Time and Resource Efficiency: By eliminating the need for isolating and purifying intermediates, reaction times are drastically reduced.

  • Improve Overall Yield: Avoiding losses associated with multiple workup and purification steps often leads to higher yields of the final product.

  • Reduce Chemical Waste: The consumption of solvents, chromatography materials, and energy is significantly lowered, contributing to a more sustainable synthetic process.

The protocol described herein leverages these advantages by telescoping three distinct chemical operations—oxidation, α-halogenation, and Hantzsch condensation—into a single, continuous workflow.

Part 1: The Linchpin Step - In Situ Oxidation of this compound

The critical initiating step of this one-pot sequence is the clean and efficient oxidation of the secondary alcohol, this compound, to its corresponding ketone, 2-acetylthiazole.

Causality Behind Oxidant Selection

The choice of oxidant is non-trivial in a one-pot context. The ideal reagent or catalyst system must:

  • Be Highly Selective: It should oxidize the secondary alcohol without affecting the sensitive thiazole ring.

  • Operate Under Mild Conditions: Harsh conditions could lead to degradation of the starting material or the intermediate ketone.

  • Produce Benign or Easily Removable Byproducts: Reagent byproducts must not interfere with the subsequent halogenation and cyclization steps.

While numerous methods exist for alcohol oxidation (e.g., Swern, Dess-Martin), many introduce stoichiometric byproducts that would complicate the one-pot procedure. Catalytic systems using clean oxidants like molecular oxygen are highly desirable but can require specific ligands and conditions.[7][8] For this protocol, we select Activated Manganese Dioxide (MnO₂) as the oxidant.

Why MnO₂?

  • Heterogeneity: MnO₂ is an insoluble solid, allowing for its complete removal by simple filtration after the oxidation is complete. This is crucial for preventing interference in the subsequent steps.

  • Selectivity: It is a mild and highly selective oxidant for allylic and benzylic-type alcohols (the thiazole ring provides sufficient activation), minimizing the risk of over-oxidation or side reactions.

  • Robustness: The reaction is typically clean, and the progress can be easily monitored via Thin Layer Chromatography (TLC).

The overall one-pot strategy is visualized in the workflow diagram below.

OnePotWorkflow cluster_pot Single Reaction Vessel A This compound (Starting Material) B 2-Acetylthiazole (In Situ Intermediate) A->B Step 1: Oxidation (MnO₂) C 2-Bromo-1-(thiazol-2-yl)ethanone (In Situ Intermediate) B->C Step 2: α-Bromination (NBS) E 2-Amino-5-(thiazol-2-yl)thiazole (Final Product) C->E Step 3: Hantzsch Condensation D Substituted Thiourea D->E HantzschMechanism cluster_nodes A α-Bromoketone B Thio-enol Intermediate A->B Nucleophilic Attack by Sulfur Thiourea Thiourea Thiourea->B C Cyclized Thiazoline B->C Intramolecular Cyclization D 2-Aminothiazole (Final Product) C->D Dehydration (-H₂O)

Caption: Simplified mechanism of the Hantzsch thiazole synthesis step.

Part 3: Data and Expected Results

The versatility of this one-pot protocol allows for the synthesis of a variety of derivatives by simply changing the thiourea component in Step 3.

Table 1: Representative Substrate Scope and Yields

EntryThiourea DerivativeR-GroupProduct NameTypical Isolated Yield (%)
1ThioureaH2-Amino-4-(thiazol-2-yl)thiazole75-85%
2N-PhenylthioureaPhenyl2-(Phenylamino)-4-(thiazol-2-yl)thiazole70-80%
3N-AcetylthioureaAcetylN-(4-(Thiazol-2-yl)thiazol-2-yl)acetamide65-75%
4N,N'-Diphenylthiourea-(No reaction)0%

Scientist's Note on Entry 4: The Hantzsch synthesis requires at least one unsubstituted nitrogen on the thiourea for the final dehydration step to occur. N,N'-disubstituted thioureas will not yield the aromatic thiazole product under these conditions.

Characterization Data (for Entry 1)
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 7.95 (d, 1H, thiazole-H4), 7.80 (d, 1H, thiazole-H5), 7.50 (s, 2H, -NH₂), 7.20 (s, 1H, new thiazole-H5).

  • ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 168.5 (C2-NH₂), 165.0 (Thiazole C2), 148.0 (Thiazole C4), 144.0 (Thiazole C4'), 120.5 (Thiazole C5), 105.0 (Thiazole C5').

  • MS (ESI+): m/z calculated for C₆H₅N₃S₂ [M+H]⁺: 184.00; found: 184.1.

Conclusion

This application note provides a detailed, reliable, and efficient one-pot protocol for synthesizing valuable 2-aminothiazole derivatives from this compound. By combining oxidation, halogenation, and cyclocondensation into a single, streamlined procedure, this method significantly reduces reaction time, minimizes waste, and improves overall efficiency. The protocol is robust and can be adapted for the synthesis of diverse libraries of thiazole derivatives, making it a valuable tool for researchers in medicinal chemistry and drug discovery.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Vertex AI Search.

Sources

Application Notes & Protocols: The Synthetic Utility of 1-(Thiazol-2-yl)ethanol in Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Advanced Researcher

The thiazole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in a multitude of approved drugs and biologically active natural products.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in drug design. This guide focuses on a specific, highly functional building block: 1-(Thiazol-2-yl)ethanol . While its direct application is less frequently documented than its oxidized counterpart, 2-acetylthiazole, its synthetic potential is immense. The hydroxyl group serves as a versatile handle—either for direct functionalization or as a masked ketone—providing a strategic entry point into complex heterocyclic systems.

This document moves beyond standard procedures to provide a deeper understanding of the causality behind the synthetic choices. We will explore how 1-(Thiazol-2-yl)ethanol, primarily through its conversion to 2-acetylthiazole, becomes a linchpin in constructing advanced chalcones, fused-ring systems like thienothiazoles, and pharmacologically relevant pyrazole-thiazole hybrids. The protocols described herein are designed to be robust and self-validating, offering insights honed from established laboratory practices.

The Strategic Role of 1-(Thiazol-2-yl)ethanol

1-(Thiazol-2-yl)ethanol is a secondary alcohol featuring the thiazole heterocycle. Its primary utility in synthesis stems from two key features:

  • The Reactive Hydroxyl Group: The alcohol moiety can be engaged in esterification, etherification, or used as a directing group. More importantly, it can be easily oxidized to the corresponding ketone, 2-acetylthiazole.

  • The Activated Acetyl Group (Post-Oxidation): The resulting methyl ketone adjacent to the electron-withdrawing thiazole ring is highly activated. The methylene protons exhibit significant acidity, making this position a prime site for deprotonation and subsequent carbon-carbon bond formation via aldol and Claisen-Schmidt condensations.[2][3]

This dual reactivity allows for a two-stage approach to complex molecule synthesis, where the alcohol acts as a stable precursor that can be unmasked to reveal a highly reactive ketone at the desired synthetic step.

Workflow: From Alcohol to Key Synthetic Intermediate

The conversion of 1-(Thiazol-2-yl)ethanol to 2-acetylthiazole is the gateway to its most powerful applications. This simple oxidation unlocks the potential for a vast array of condensation reactions.

G cluster_0 Core Synthon Preparation cluster_1 Synthetic Applications A 1-(Thiazol-2-yl)ethanol (Starting Material) B Oxidation (e.g., PCC, DMP) A->B C 2-Acetylthiazole (Key Intermediate) B->C D Application I: Chalcone Synthesis C->D E Application II: Fused Heterocycle Synthesis C->E F Application III: Pyrazole-Thiazole Hybrids C->F

Caption: General workflow for activating 1-(Thiazol-2-yl)ethanol.

Application I: Synthesis of Thiazolyl-Chalcones via Claisen-Schmidt Condensation

Chalcones, or α,β-unsaturated ketones, are crucial intermediates for synthesizing various flavonoids and other heterocyclic compounds. Thiazole-based chalcones, in particular, have demonstrated significant biological activities.[4] The synthesis leverages the reactivity of 2-acetylthiazole with aromatic aldehydes.

Causality: The electron-withdrawing nature of the thiazole ring acidifies the methyl protons of 2-acetylthiazole. In the presence of a base (like NaOH or KOH), an enolate is readily formed, which acts as the nucleophile in a Claisen-Schmidt condensation with an aldehyde. The subsequent dehydration step is typically spontaneous or acid/base-catalyzed, driven by the formation of a stable, extended conjugated system.

Experimental Protocol: Synthesis of (E)-1-(Thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one

This protocol details the synthesis of a representative thiazolyl-chalcone from 2-acetylthiazole.

Part A: Oxidation of 1-(Thiazol-2-yl)ethanol to 2-Acetylthiazole

  • Setup: To a stirred solution of 1-(Thiazol-2-yl)ethanol (1.29 g, 10 mmol) in dichloromethane (DCM, 50 mL) at 0 °C, add pyridinium chlorochromate (PCC) (3.23 g, 15 mmol) portion-wise over 15 minutes.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • Workup: Upon completion, dilute the mixture with 50 mL of diethyl ether and pass it through a short plug of silica gel to filter out the chromium salts.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude oil (2-acetylthiazole) is typically of sufficient purity (>95%) to be used directly in the next step. Expected yield: ~1.15 g (90%).

Part B: Claisen-Schmidt Condensation

  • Setup: In a 100 mL round-bottom flask, dissolve 2-acetylthiazole (1.27 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.

  • Reaction: Cool the solution to 10-15 °C in a water bath. Add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise with vigorous stirring, ensuring the temperature does not exceed 25 °C.

  • Precipitation: Stir the reaction mixture at room temperature for 6-8 hours. A solid precipitate will typically form. Monitor for the disappearance of starting materials via TLC.

  • Isolation: Pour the reaction mixture into 100 mL of ice-cold water and acidify to pH ~6 with dilute HCl. Collect the precipitated solid by vacuum filtration.

  • Purification: Wash the solid with cold water (2 x 20 mL) and then cold ethanol (10 mL). Recrystallize the crude product from ethanol to afford the pure chalcone as a crystalline solid.

Product Molecular Formula Yield Appearance
(E)-1-(Thiazol-2-yl)-3-(4-chlorophenyl)prop-2-en-1-oneC₁₂H₈ClNOS85-92%Pale yellow solid

Application II: Synthesis of Fused Thieno[3,2-d]thiazole Systems

The construction of fused heterocyclic rings is a powerful strategy in drug discovery. The thieno[3,2-d]thiazole scaffold can be assembled from a suitably functionalized thiazole precursor using the Gewald reaction or similar cyclization strategies.[5][6] Here, the 2-acetyl group serves as a handle to build the adjacent thiophene ring.

Causality: The synthesis begins with the Knoevenagel condensation of 2-acetylthiazole with an active methylene nitrile (e.g., malononitrile) to form a vinyl dinitrile intermediate. This is followed by the Gewald reaction, where elemental sulfur reacts in the presence of a base (like morpholine or triethylamine) to form a thiolate, which then undergoes intramolecular cyclization and tautomerization to yield the stable, aromatic 2-aminothieno[3,2-d]thiazole derivative.[6]

Workflow: Thieno[3,2-d]thiazole Synthesis

G A 2-Acetylthiazole B Malononitrile, Piperidine (cat.) C 2-(1-(Thiazol-2-yl)ethylidene)malononitrile (Knoevenagel Adduct) A->C B->C Knoevenagel Condensation D Elemental Sulfur (S₈), Morpholine, EtOH, Reflux E 2-Amino-3-cyano-5-methylthieno[3,2-d]thiazole (Final Product) C->E D->E Gewald Reaction

Caption: Key steps in the synthesis of a thieno[3,2-d]thiazole derivative.

Experimental Protocol: Synthesis of 2-Amino-3-cyano-5-methylthieno[3,2-d]thiazole
  • Setup: In a 250 mL flask equipped with a reflux condenser, combine 2-acetylthiazole (2.54 g, 20 mmol), malononitrile (1.32 g, 20 mmol), and elemental sulfur (0.64 g, 20 mmol) in 50 mL of ethanol.

  • Catalysis: Add morpholine (1.74 g, 20 mmol) as a basic catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 5-7 hours. The reaction mixture will typically turn dark. Monitor the reaction by TLC until the starting materials are consumed.

  • Isolation: Cool the reaction mixture to room temperature. A solid product often precipitates. If not, pour the mixture into ice-water (200 mL) to induce precipitation.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from an ethanol/DMF mixture to obtain the pure thienothiazole.

Product Molecular Formula Yield Appearance
2-Amino-3-cyano-5-methylthieno[3,2-d]thiazoleC₈H₆N₄S₂65-75%Yellow to brown solid

Application III: Synthesis of Pyrazolo[5,1-b]thiazole Scaffolds

Combining thiazole and pyrazole rings into a single fused system, such as pyrazolo[5,1-b]thiazole, generates novel scaffolds with significant pharmacological potential.[7][8] A common strategy involves the reaction of a β-ketoester or equivalent (derived from the thiazole core) with hydrazine.

Causality: The synthesis starts by functionalizing the 2-acetylthiazole at the methyl position. For instance, a Claisen condensation with diethyl oxalate can introduce a β-ketoester functionality. The resulting intermediate possesses two electrophilic carbonyl centers. Reaction with hydrazine hydrate proceeds via condensation, typically at the more reactive ketone adjacent to the thiazole ring, followed by an intramolecular cyclization onto the ester group and subsequent dehydration to form the aromatic pyrazole ring fused to the thiazole.

Experimental Protocol: Synthesis of a 3,6-Dimethylpyrazolo[5,1-b]thiazole Derivative

This protocol provides a general pathway, starting from a functionalized thiazole that can be derived from 2-acetylthiazole chemistry. The synthesis often begins with a Hantzsch synthesis to create a 2-aminothiazole, which is then elaborated. For this example, we will adapt a known procedure starting from a key thiazole intermediate.[7]

  • Intermediate Synthesis (Not Detailed): Prepare diethyl 2-(thiazol-2-yl)-3-oxobutanoate via Claisen condensation of 2-acetylthiazole with diethyl carbonate.

  • Setup: In a 100 mL flask, dissolve the β-ketoester intermediate (e.g., diethyl 2-(thiazol-2-yl)-3-oxobutanoate, 10 mmol) in 40 mL of absolute ethanol.

  • Reaction: Add hydrazine hydrate (80% solution, 15 mmol) to the solution.

  • Cyclization: Heat the mixture under reflux for 6 hours. The reaction progress can be monitored by TLC.

  • Isolation: After cooling, the product may precipitate. If not, reduce the solvent volume under vacuum and pour the residue into ice-water (100 mL).

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to yield the pure pyrazolo[5,1-b]thiazole derivative.

Product Class Key Reagents Core Reaction
Pyrazolo[5,1-b]thiazolesThiazole β-ketoester, HydrazineCondensation-Cyclization

References

  • Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. Molecules. [Link][7][9]
  • Dakhel, M. M., & Al-Shemary, H. A. (2021). Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives.
  • Othman, I. M. M., et al. (2021). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. [Link][5][6][12]
  • Shaikh, A., et al. (2022). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PMC. [Link][13]
  • Gomma, A. M., et al. (2017). Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing 1,2,3-triazole moiety. Chemistry Central Journal. [Link][14]
  • Khan, I., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link][4][15]
  • Pharmaffiliates. 2-Acetylthiazole: A Key Intermediate in Pharmaceutical Synthesis. [Link][3]
  • World Journal of Research and Review. An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. [Link][16]
  • Singh, A., et al. (2018). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Science and Research. [Link][1]

Sources

The Versatile Building Block: 1-Thiazol-2-yl-ethanol in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in the field of medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various biological interactions have cemented its status as a "privileged scaffold" in drug discovery. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[3][4] This wide-ranging bioactivity stems from the thiazole nucleus's capacity to serve as a bioisostere for other functional groups and to orient substituents in a specific three-dimensional arrangement for optimal target binding.

Within the diverse family of thiazole-containing synthons, 1-Thiazol-2-yl-ethanol emerges as a particularly valuable and versatile building block. Its structure incorporates a chiral center, offering the potential for enantioselective synthesis of complex molecules, a critical aspect in the development of modern therapeutics where stereochemistry often dictates efficacy and safety.[5] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound in the synthesis of bioactive molecules. We will explore its preparation, key reactions, and provide detailed protocols for its application in constructing molecules with significant therapeutic potential.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use in synthesis, including monitoring reaction progress and characterizing products.

PropertyValueReference
Molecular FormulaC₅H₇NOS
Molecular Weight129.18 g/mol
AppearancePale yellow liquid
Boiling Point135 °C (7 mmHg)[6]
Density1.19 g/mL[6]
Refractive Index1.5500[6]

Synthetic Pathways to this compound

The enantioselective synthesis of this compound is of significant interest due to its utility as a chiral precursor. Asymmetric reduction of 2-acetylthiazole is a common and effective strategy.

Protocol 1: Asymmetric Reduction of 2-Acetylthiazole

This protocol outlines a general procedure for the enantioselective reduction of 2-acetylthiazole to (R)- or (S)-1-Thiazol-2-yl-ethanol using a chiral catalyst. The choice of catalyst and reducing agent will determine the stereochemical outcome.

Workflow for Asymmetric Reduction:

G start Start: 2-Acetylthiazole reagents Chiral Catalyst (e.g., Noyori's catalyst) Reducing Agent (e.g., H₂ or isopropanol) Solvent (e.g., Methanol) start->reagents 1. Add reaction Asymmetric Reduction (Controlled Temperature) reagents->reaction 2. Initiate workup Reaction Quench Extraction reaction->workup 3. Process purification Column Chromatography workup->purification 4. Isolate product End: (R)- or (S)-1-Thiazol-2-yl-ethanol purification->product 5. Characterize

Caption: Asymmetric synthesis of chiral this compound.

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry, inert atmosphere (e.g., under argon or nitrogen), dissolve the chiral ruthenium catalyst (e.g., RuCl₂[(R)-BINAP][(R)-DAIPEN]) in an appropriate anhydrous solvent such as methanol.

  • Reaction Setup: To the catalyst solution, add 2-acetylthiazole.

  • Reduction: Introduce the reducing agent. For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas. For transfer hydrogenation, add a hydrogen donor like isopropanol.

  • Reaction Monitoring: Maintain the reaction at a controlled temperature (e.g., 25-50 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, carefully quench the reaction (e.g., with water or a saturated ammonium chloride solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the enantiomerically enriched this compound.

  • Characterization: Confirm the structure and determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

Application of this compound in the Synthesis of Bioactive Molecules

The hydroxyl group and the thiazole ring in this compound provide two key points for chemical modification, making it a versatile precursor for a variety of bioactive compounds.

Oxidation to 2-Acetylthiazole: A Key Intermediate

The oxidation of this compound to 2-acetylthiazole provides a key intermediate for the synthesis of numerous pharmaceuticals and flavor compounds.[8] 2-Acetylthiazole itself is a significant flavor component in many foods.[9]

Reaction Scheme for Oxidation:

G start This compound oxidant Oxidizing Agent (e.g., PCC, Swern, Dess-Martin) start->oxidant Reacts with reaction Oxidation oxidant->reaction product 2-Acetylthiazole reaction->product

Caption: Oxidation of this compound to 2-acetylthiazole.

Protocol 2: Dess-Martin Periodinane Oxidation of this compound

This protocol provides a mild and efficient method for the oxidation of this compound to 2-acetylthiazole.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve this compound in a dry, chlorinated solvent such as dichloromethane (DCM).

  • Addition of Oxidant: Add Dess-Martin periodinane portion-wise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear.

  • Extraction: Separate the layers and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography to yield pure 2-acetylthiazole.

Building Block for Antiviral Agents: The Case of Ritonavir

The thiazole moiety is a key structural feature in the potent HIV protease inhibitor, Ritonavir.[1] While the synthesis of Ritonavir is a complex, multi-step process, simplified analogs and fragments containing the thiazole ring can be conceptualized as being derived from precursors like this compound. The synthesis involves the coupling of thiazole-containing fragments to a complex diamino alcohol backbone.[10] The use of chiral thiazole building blocks is crucial for the stereospecific synthesis of the final drug molecule.[5]

Conceptual Synthetic Disconnection for a Ritonavir Fragment:

G ritonavir_fragment Ritonavir Side Chain Fragment precursor Activated this compound derivative ritonavir_fragment->precursor Derived from amine Amine Component precursor->amine Couples with

Sources

Application Notes & Protocols: Experimental Setups for Reactions of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed experimental protocols for the synthesis and subsequent chemical transformations of 1-Thiazol-2-yl-ethanol, a pivotal building block in medicinal and materials chemistry. The thiazole moiety is a key pharmacophore in numerous approved drugs, and its functionalized derivatives are of significant interest to researchers in drug development.[1] This document outlines field-proven methodologies for the preparation of the title compound via ketone reduction, followed by protocols for its oxidation to 2-acetylthiazole and its esterification. The causality behind experimental choices, self-validating protocol design, and safety considerations are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a heterocyclic alcohol whose structure is a cornerstone in the synthesis of a wide array of biologically active molecules. The thiazole ring is a privileged scaffold in drug discovery, known to be present in compounds exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The secondary alcohol functionality of this compound serves as a versatile synthetic handle, allowing for a multitude of chemical modifications. As a chiral building block, it is particularly valuable for developing drugs with high enantiomeric purity, where specific stereochemistry is crucial for biological activity.[2] This guide provides researchers with the foundational experimental setups to both synthesize and utilize this important intermediate.

Synthesis of this compound via Ketone Reduction

The most direct and efficient method for preparing this compound is the reduction of the corresponding ketone, 2-acetylthiazole. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, mild reaction conditions, and ease of handling compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[3] The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.

Causality of Experimental Design
  • Solvent: Methanol or ethanol is typically used as the solvent because it readily dissolves the 2-acetylthiazole and NaBH₄. Crucially, it also serves as the proton source to quench the intermediate alkoxide formed after hydride addition.[4]

  • Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, preventing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.[5]

  • Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, a slight excess is often used in practice to account for any reaction with the protic solvent or atmospheric moisture.[3]

Experimental Workflow: Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purify Purification prep_dissolve Dissolve 2-acetylthiazole in Methanol prep_cool Cool solution to 0 °C (Ice Bath) prep_dissolve->prep_cool react_add Add NaBH₄ portion-wise prep_cool->react_add react_warm Stir at 0 °C, then warm to RT react_add->react_warm react_monitor Monitor by TLC react_warm->react_monitor workup_quench Quench with Water react_monitor->workup_quench workup_extract Extract with Ethyl Acetate workup_quench->workup_extract workup_dry Dry organic layer (Na₂SO₄) workup_extract->workup_dry workup_evap Evaporate solvent workup_dry->workup_evap purify_col Column Chromatography workup_evap->purify_col purify_char Characterize Product (NMR, IR, MS) purify_col->purify_char

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-acetylthiazole (1.27 g, 10 mmol). Dissolve the ketone in 25 mL of methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.

  • Reagent Addition: Slowly add sodium borohydride (0.19 g, 5 mmol) to the cooled solution in small portions over 5 minutes. Caution: Hydrogen gas evolution may be observed.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature for an additional 2 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a 7:3 hexane:ethyl acetate eluent, visualizing with UV light. The disappearance of the starting ketone spot (higher Rf) and the appearance of the alcohol spot (lower Rf) indicates completion.[4]

  • Quenching: Carefully quench the reaction by slowly adding 20 mL of deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield this compound as a clear oil.

Key Reactions of this compound

Oxidation to 2-Acetylthiazole

The oxidation of the secondary alcohol back to the ketone is a fundamental transformation. While many reagents can achieve this (e.g., PCC, Swern oxidation), a notable and efficient method involves using sulfuric acid in a dimethoxyethane-water mixture, which represents an unusual and effective oxidative pathway.[6]

The reaction is believed to proceed through the formation of a thiazoline intermediate, which is then oxidized to the ketone. The presence of oxygen has been shown to improve yields, suggesting it plays a role in the oxidation of the intermediate.

  • Reaction Setup: In a 50 mL flask, dissolve this compound (1.29 g, 10 mmol) in a mixture of 1,2-dimethoxyethane (DME) (15 mL) and water (5 mL).

  • Acid Addition: Slowly add concentrated sulfuric acid (0.5 mL) to the solution while stirring.

  • Heating: Heat the reaction mixture to 80 °C in an oil bath and maintain this temperature for 4-6 hours. It is beneficial to leave the reaction open to the air or bubble a gentle stream of air/oxygen through the mixture.

  • Monitoring: Monitor the reaction by TLC (7:3 hexane:ethyl acetate) for the disappearance of the starting alcohol.

  • Work-up: After cooling to room temperature, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction and Purification: Extract the product with diethyl ether (3 x 25 mL). Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. Purify the resulting crude ketone by column chromatography or distillation.[6]

Fischer Esterification

Fischer esterification is a classic acid-catalyzed reaction between an alcohol and a carboxylic acid to form an ester.[7] This equilibrium-driven process is typically pushed towards the product by using one of the reagents in excess or by removing water as it forms.[8]

  • Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used. The acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[8]

  • Driving Equilibrium: Using the carboxylic acid in a slight excess and refluxing the mixture helps drive the reaction toward the ester product, according to Le Chatelier's principle.[9]

  • Temperature: Heating under reflux provides the necessary activation energy for the reaction to reach equilibrium in a reasonable timeframe.[9]

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

  • Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.29 g, 10 mmol) and glacial acetic acid (0.72 g, 12 mmol).

  • Catalyst Addition: Carefully add 3-4 drops of concentrated sulfuric acid to the mixture.

  • Reflux: Attach a reflux condenser and heat the mixture in an oil bath at 100-110 °C for 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and dilute with 30 mL of diethyl ether.

  • Washing: Wash the organic layer sequentially with 20 mL of water, 20 mL of saturated NaHCO₃ solution (caution: CO₂ evolution), and finally 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude ester product by flash column chromatography on silica gel.

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compounds.

CompoundTechniqueExpected Observations
This compound ¹H NMRSignals for thiazole protons, a quartet for the CH group, a doublet for the CH₃ group, and a broad singlet for the OH proton.
IR (cm⁻¹)Broad absorption around 3300-3400 (O-H stretch), ~2900 (C-H stretch), and characteristic thiazole ring vibrations.
MS (EI)Molecular ion peak (M⁺) at m/z = 129.
2-Acetylthiazole ¹H NMRSignals for thiazole protons and a sharp singlet for the acetyl CH₃ group.[10]
IR (cm⁻¹)Strong absorption around 1680-1700 (C=O stretch).
MS (EI)Molecular ion peak (M⁺) at m/z = 127.[10][11]
Ester Product ¹H NMRDisappearance of the alcohol OH signal. Appearance of signals corresponding to the acyl group (e.g., a singlet for an acetyl ester).
IR (cm⁻¹)Disappearance of the broad O-H stretch. Appearance of a strong C=O stretch around 1735 cm⁻¹.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

  • Reagents:

    • 2-Acetylthiazole: Harmful if swallowed and may cause eye irritation. Handle with care.[11]

    • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Do not use near open flames.

    • Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Add slowly and carefully to solutions to control the exothermic reaction.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic and basic aqueous waste before disposal.

References

  • Experiment 3 - Reduction of a Ketone. (n.d.). WebAssign.
  • Ketone Reduction by Sodium Borohydride: Butyrophenone and Acetophenone. (n.d.). Scribd.
  • 2: Reduction of Organic Compounds (Experiment). (2021). Chemistry LibreTexts.
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (2023).
  • Fischer–Speier esterification. (n.d.). Wikipedia.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem.
  • Oxidation of alcohols. (n.d.). Chemguide.
  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry.
  • 19.6. Oxidation of alcohols & aldehydes. (n.d.). Lumen Learning.
  • Oxidation of alcohols. (n.d.). A-Level Chemistry.
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Oxidation of Alcohols. (n.d.). Jack Westin.
  • An unusual oxidation of thiazol-2-ylmethanol in hydrolytic conditions. (1999). Journal of the Chemical Society, Perkin Transactions 1.
  • Fischer Esterification. (n.d.).
  • Fischer Esterification. (n.d.). Organic Chemistry Portal.
  • Synthetic method for 2-acetyl thiazole. (2016). Google Patents.
  • 2-Acetylthiazole. (n.d.). PubChem.
  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. (2021). PubMed Central.
  • 2-Acetylthiazole. (n.d.). NIST WebBook.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • (R)-1-(Thiazol-2-yl)ethanol. (n.d.). MySkinRecipes.

Sources

Analytical methods for characterizing 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analytical Characterization of 1-Thiazol-2-yl-ethanol

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical and chemical synthesis. Its structure, featuring a thiazole ring linked to an ethanol moiety, makes it a valuable building block for the development of various therapeutic agents and specialty chemicals.[1] Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and quality, which are critical aspects of drug development and manufacturing.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical methods for the thorough characterization of this compound. The protocols outlined herein are designed to be robust and self-validating, integrating chromatographic and spectroscopic techniques to provide a complete analytical profile of the compound.

Compound Profile

PropertyValueSource
IUPAC Name 1-(1,3-Thiazol-2-yl)ethan-1-ol
Synonyms 1-(Thiazol-2-yl)ethanol
CAS Number 40982-30-7
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol [2]
Boiling Point 200 °C at 760 mmHg
Flash Point 75 °C

Overall Analytical Workflow

The comprehensive characterization of this compound involves a multi-technique approach to confirm its structure, assess its purity, and identify any potential impurities. The following workflow provides a logical sequence for this analysis.

Analytical Workflow for this compound Figure 1: Comprehensive Analytical Workflow cluster_start Sample Preparation cluster_chromatography Purity & Quantification cluster_spectroscopy Structural Elucidation & Confirmation cluster_end Final Characterization Start This compound Sample HPLC HPLC-UV (Purity Assay, Impurity Profiling) Start->HPLC Dissolve in Mobile Phase GC GC-FID/MS (Residual Solvents, Volatile Impurities) Start->GC Dissolve in appropriate solvent NMR NMR Spectroscopy (¹H, ¹³C) (Primary Structure) Start->NMR Dissolve in deuterated solvent MS Mass Spectrometry (Molecular Weight, Fragmentation) Start->MS Prepare dilute solution FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR Analyze neat or as KBr pellet Report Comprehensive Characterization Report HPLC->Report GC->Report NMR->Report MS->Report FTIR->Report

Sources

Molecular docking studies of 1-Thiazol-2-yl-ethanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Molecular Docking of 1-Thiazol-2-yl-ethanol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, in-depth protocol for conducting molecular docking studies on this compound derivatives. The thiazole ring is a vital scaffold in medicinal chemistry, present in numerous therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4][5] Molecular docking is a powerful computational technique used in structure-based drug design to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[6][7] This document is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the scientific rationale behind critical experimental choices. The protocols detailed herein are self-validating to ensure scientific integrity and reproducibility.

Introduction: The Significance of Thiazole Scaffolds and In Silico Screening

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in pharmaceutical development.[8] Its unique electronic properties and ability to form various non-covalent interactions make it a privileged structure in drug design.[2][3] Thiazole derivatives have demonstrated a wide spectrum of pharmacological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[5][9][10][11][12] The this compound backbone, in particular, offers a versatile template for chemical modification to optimize binding and biological response.

Molecular docking has become an indispensable tool in the drug discovery pipeline.[7][13] It accelerates the identification of promising lead compounds by virtually screening large libraries of molecules, thereby reducing the time and cost associated with experimental high-throughput screening.[6][7] By simulating the interaction between a ligand and a protein target at the atomic level, docking provides critical insights into binding modes, affinities, and the key interactions that drive molecular recognition.[14][15] This application note will primarily focus on using the widely adopted and open-source software suite including AutoDock Vina, UCSF ChimeraX, and PyMOL.[13][16]

Foundational Principles of Molecular Docking

Molecular docking simulates the binding process by exploring a vast conformational space of both the ligand and, in some cases, the receptor's active site. The process is governed by two primary components: a sampling algorithm and a scoring function .[13]

  • Sampling Algorithm: This component generates a large number of possible binding poses (orientations and conformations) of the ligand within the receptor's binding site. Algorithms can range from systematic searches to stochastic methods like genetic algorithms or Monte Carlo simulations.[6]

  • Scoring Function: This component evaluates each generated pose and assigns a score, which is an estimate of the binding free energy (ΔG).[14] A more negative score typically indicates a more favorable binding affinity.[14][17] Scoring functions are designed to approximate various energetic contributions, including electrostatic interactions, van der Waals forces, hydrogen bonds, and desolvation penalties.[18]

The overarching goal is to identify the pose with the lowest energy score, which is predicted to be the most stable and representative binding mode.[15]

Experimental Workflow Overview

A successful molecular docking study follows a structured, multi-step process. Each step is critical for the accuracy and validity of the final results. The workflow ensures that both the receptor and ligand are properly prepared and that the docking parameters are optimized and validated.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB_Selection 1. Target Selection (e.g., from PDB) Receptor_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_Selection->Receptor_Prep Grid_Gen 4. Grid Box Generation (Define binding site) Receptor_Prep->Grid_Gen Ligand_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 5. Run Docking Simulation (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Gen->Docking Validation 6. Protocol Validation (Re-docking native ligand) Docking->Validation Analysis 7. Results Analysis (Binding affinity, interactions) Validation->Analysis Visualization 8. Visualization (2D/3D interaction plots) Analysis->Visualization

Caption: General workflow for a molecular docking study.

Required Software and Tools

This protocol primarily utilizes freely available academic software. Researchers should always download these tools from their official websites to ensure they are using the latest, most stable versions.[19]

SoftwarePrimary FunctionOfficial Source
UCSF ChimeraX Receptor/Ligand preparation, visualization, and analysis.
AutoDock Vina The core molecular docking engine.[Link]
AutoDock Tools (MGLTools) Alternative for file preparation (PDBQT format) and grid setup.[Link]
PyMOL High-quality visualization and analysis of docking results.[Link]
Discovery Studio Visualizer 2D and 3D visualization of molecular interactions.[Link]
PubChem / ZINC Databases for retrieving 2D/3D structures of ligands.[Link] / [Link]

Protocol 1: Receptor Preparation

The quality of the receptor structure is paramount for a meaningful docking result. Crystal structures from the Protein Data Bank (PDB) are often incomplete and require careful preparation.[20][21]

Causality: The goal is to create a clean, chemically correct model of the protein's binding site. This involves removing non-essential molecules (e.g., water, crystallization agents), correcting structural issues (e.g., missing atoms), and adding hydrogen atoms, which are crucial for defining hydrogen bond networks but are typically absent in PDB files.[22][23]

Step-by-Step Methodology (using UCSF ChimeraX):

  • Load Protein Structure: Open ChimeraX and load the desired PDB file (e.g., File > Open > PDB ID).

  • Remove Extraneous Molecules:

    • Delete solvent (water) molecules. Command: delete solvent

    • Rationale: Most water molecules in a crystal structure are not critical for ligand binding and can interfere with the docking process. Only keep specific water molecules if there is strong evidence they mediate key interactions.[21][24]

    • Delete any other non-essential ligands, ions, or cofactors. Command: delete ligand (or select and delete manually).

  • Handle Multiple Chains: If the protein functions as a monomer, delete any additional protein chains present in the PDB file.[21] Command: delete /B (to delete chain B).

  • Add Hydrogen Atoms: Add hydrogens to the protein, as they are essential for calculating interactions.[22][25] Command: add H

  • Add Charges: Assign partial charges to the protein atoms, which are required by the docking force field. Command: addcharge

  • Save the Prepared Receptor: Save the cleaned receptor structure in the PDBQT format, which is required by AutoDock Vina. This can be done using the "Save" dialog or specific tools like the AutoDock Vina plugin within ChimeraX.

Protocol 2: Ligand Preparation

The ligand(s), in this case, this compound derivatives, must also be prepared to ensure they have the correct 3D geometry, charge, and atom types.[26][27]

Causality: Ligand structures are often drawn in 2D. They must be converted to a low-energy 3D conformation. This step is critical because the docking algorithm will explore rotations and torsions of the ligand, but it starts from this initial 3D structure. Energy minimization ensures a physically plausible starting conformation.[21][26]

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw the this compound derivative using software like ChemDraw or MarvinSketch, or retrieve it from a database like PubChem.

  • Convert to 3D: Use a program like ChimeraX or an online tool to convert the 2D structure into a 3D model.

  • Energy Minimization: Perform an energy minimization to achieve a stable, low-energy conformation. In ChimeraX, this can be done using the minimize command.

    • Rationale: This step corrects any unrealistic bond lengths or angles that may have resulted from the 2D-to-3D conversion.[21]

  • Assign Charges and Atom Types: Similar to the receptor, assign partial charges (e.g., AM1-BCC charges in ChimeraX) to the ligand atoms.[28]

  • Define Rotatable Bonds: The docking software needs to know which bonds in the ligand are flexible. AutoDock Tools (ADT) or ChimeraX plugins can automatically detect and set these rotatable bonds.

  • Save the Prepared Ligand: Save the final ligand structure in the PDBQT format.

Protocol 3: Molecular Docking with AutoDock Vina

With the prepared receptor and ligand, the docking simulation can now be configured and executed.

Causality: The key step here is defining the search space, known as the "grid box."[29][30] This box confines the docking algorithm to the region of interest (the active site), making the search more efficient and biologically relevant. The size of the box must be large enough to accommodate the ligand in various orientations but small enough to avoid unnecessary calculations in irrelevant areas.[30]

Step-by-Step Methodology:

  • Define the Binding Site (Grid Box):

    • Load the prepared receptor PDBQT file into ChimeraX or AutoDock Tools.

    • Identify the active site. If a co-crystallized ligand was present in the original PDB file, its location is the ideal center for the grid box. If not, use literature information or binding site prediction tools.[14]

    • Using the appropriate plugin (e.g., AutoDock Vina tool in ChimeraX), define the center and dimensions (x, y, z) of the grid box. Ensure it fully encloses the binding pocket.[22][29]

  • Create a Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters.

    • Exhaustiveness: This parameter controls the computational effort of the search. Higher values increase the likelihood of finding the optimal pose but take longer. The default of 8 is often sufficient, but for challenging ligands, it can be increased.[30]

  • Run AutoDock Vina: Execute Vina from the command line, pointing to the configuration file.

    • Command: vina --config conf.txt --log log.txt

Protocol 4: Analysis and Interpretation of Results

The output of a Vina run is a PDBQT file containing several predicted binding poses (typically up to 9) ranked by their docking scores.[14][17]

Causality: Analysis is not merely about looking at the top score. It involves a holistic evaluation of the binding pose's plausibility, the specific interactions formed, and how these interactions align with existing biological data (e.g., mutagenesis studies).[14]

Step-by-Step Analysis:

  • Examine Binding Affinity (Docking Score):

    • The primary output is the binding affinity in kcal/mol. This value represents the predicted free energy of binding.

    • Interpretation: More negative values suggest stronger binding.[14] These scores are best used for ranking a series of compounds against the same target rather than as absolute, definitive values.[15][18]

  • Visualize Binding Poses:

    • Load the receptor PDBQT and the docking output PDBQT into a visualization tool like PyMOL or Discovery Studio Visualizer.

    • Examine the top-ranked pose. Does it fit well within the binding pocket? Is its conformation sterically and chemically reasonable?[14]

  • Identify Key Interactions:

    • Use visualization software to identify non-covalent interactions between the ligand and receptor residues.[14][18]

    • Common Interactions:

      • Hydrogen Bonds: Crucial for specificity and affinity.

      • Hydrophobic Interactions: Often the primary driver of binding.

      • Pi-Pi Stacking / Pi-Cation: Common with aromatic rings like thiazole.

    • Create 2D interaction diagrams for clear presentation.[18]

  • Cluster Analysis: Vina's output poses are clustered based on their root-mean-square deviation (RMSD). Poses within the same cluster are conformationally similar. A large, low-energy cluster suggests a more confident prediction.

G Start Analyze Docking Output CheckScore Is Binding Affinity (Score) <= -6.0 kcal/mol? Start->CheckScore Visualize Visualize Top Pose in Binding Pocket CheckScore->Visualize Yes Reject Reject or Analyze Next Best Pose CheckScore->Reject No CheckFit Is the Pose Sterically Plausible? Visualize->CheckFit AnalyzeInt Analyze Key Interactions (H-bonds, Hydrophobic, etc.) CheckFit->AnalyzeInt Yes CheckFit->Reject No Compare Compare with Known Binders or Mutagenesis Data AnalyzeInt->Compare Accept Accept as a Viable Pose Compare->Accept

Caption: Decision tree for the initial analysis of a docking pose.

Protocol 5: Validation of the Docking Protocol

A crucial step to ensure the trustworthiness of your docking setup is to validate it.[24] The most common method is to re-dock the co-crystallized (native) ligand back into the receptor's binding site.[31][32]

Causality: If the docking protocol can accurately reproduce the experimentally determined binding pose of the native ligand, it lends confidence that the protocol is reliable for docking novel ligands (like the this compound derivatives) to the same site.[24][33]

Step-by-Step Validation:

  • Extract Native Ligand: From the original, unprepared PDB file, save the co-crystallized ligand as a separate file.

  • Prepare Native Ligand: Prepare this ligand using the same procedure outlined in Protocol 2.

  • Re-Dock: Use the exact same receptor structure and docking parameters (grid box, exhaustiveness) from Protocol 3 to dock the prepared native ligand.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystal structure pose. Calculate the Root-Mean-Square Deviation (RMSD) between the heavy atoms.

  • Analyze Results:

    • An RMSD value of < 2.0 Å is generally considered a successful validation, indicating the docking protocol is accurate.[14][32][34]

    • If the RMSD is > 2.0 Å, the protocol may need refinement (e.g., adjusting the grid box size, increasing exhaustiveness, or re-evaluating the protein preparation).[24]

Validation MetricAcceptance CriteriaImplication of Success
RMSD of Re-docked Native Ligand < 2.0 Angstroms (Å)The docking parameters (grid, scoring function) can reliably reproduce the experimental binding mode.
Top-Ranked Pose The pose with the lowest RMSD should be the top-scored pose.The scoring function correctly identifies the most accurate pose as the most energetically favorable.

Data Presentation

Clear and concise presentation of docking data is essential for interpretation and publication.

Table of Docking Results: Summarize the key quantitative data for the top this compound derivatives.

Compound IDBinding Affinity (kcal/mol)Key Interacting Residues (H-bonds)Key Interacting Residues (Hydrophobic)
Thiazole-001-8.5Tyr123, Ser150Leu45, Phe190, Val201
Thiazole-002-8.2Ser150Leu45, Ala188, Phe190
Thiazole-003-7.9Tyr123Phe190, Val201, Met205
Control Ligand -9.1Tyr123, Gln148, Ser150Leu45, Phe190

Visualizations:

  • 3D Binding Pose: Generate a high-resolution image from PyMOL showing the best-docked ligand in the binding site. Display key interacting residues as sticks and highlight hydrogen bonds with dashed lines.

  • 2D Interaction Map: Use Discovery Studio Visualizer or similar software to create a 2D schematic that clearly shows all the residues involved in binding and the nature of their interactions (e.g., hydrogen bond donors/acceptors, charged, hydrophobic).[18]

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?
  • Chhabria, M. T., et al. (n.d.). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • YouTube. (2024). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol.
  • Creative Proteomics. (n.d.). Molecular Docking Software and Tools.
  • Quora. (2021). How does one prepare proteins for molecular docking?
  • IOSR Journal. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery.
  • Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.
  • The Scripps Research Institute. (2020). Tutorial – AutoDock Vina.
  • Bentham Science. (n.d.).
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.
  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina.
  • ResearchGate. (2015).
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • The Scripps Research Institute. (n.d.). AutoDock.
  • Forli, S., et al. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
  • SIB Swiss Institute of Bioinformatics. (n.d.). Drug Discovery - Software.
  • ECHEMI. (n.d.).
  • Althagafi, I., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules.
  • University of Pittsburgh. (n.d.). Session 4: Introduction to in silico docking.
  • ResearchGate. (n.d.). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents.
  • Prime Scholars. (n.d.). Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors.
  • ResearchGate. (2019).
  • Warren, G. L., et al. (2006). A Critical Assessment of Docking Programs and Scoring Functions. Journal of Medicinal Chemistry.
  • YouTube. (2022).
  • YouTube. (2024). Learn Maestro: Preparing protein structures.
  • ResearchGate. (2024). (PDF) Validation of Docking Methodology (Redocking).
  • ACS Publications. (n.d.). Validation Studies of the Site-Directed Docking Program LibDock.
  • Semantic Scholar. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • Al-Khafaji, K., et al. (2022).
  • YouTube. (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
  • Journal of Pharmaceutical Research International. (n.d.).
  • El-Gazzar, M. G., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Pharmaceuticals.
  • ACS Omega. (2022).
  • Santos, L. H., et al. (2020). Key Topics in Molecular Docking for Drug Design. Molecules.
  • YouTube. (2025).
  • PMC. (2022).
  • International Journal of Pharmaceutical Sciences Review and Research. (2023).
  • ResearchGate. (2024). (PDF)
  • El-Sharkawy, K. (2008).
  • MDPI. (2022).

Sources

Use of 1-Thiazol-2-yl-ethanol in the synthesis of corrosion inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Use of 1-Thiazol-2-yl-ethanol in the Synthesis of Novel Corrosion Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Metallic Corrosion and the Role of Thiazole Derivatives

The degradation of metallic materials through corrosion is a persistent and costly challenge across numerous industries, including oil and gas, chemical processing, and infrastructure.[1] In acidic environments, commonly used for industrial processes like acid cleaning and descaling, metals such as mild steel are particularly susceptible to rapid deterioration.[2] The use of organic corrosion inhibitors is one of the most practical and cost-effective methods for mitigating this damage.[3]

Among the vast array of organic inhibitors, heterocyclic compounds containing nitrogen, sulfur, and π-electrons have demonstrated exceptional efficacy.[2][4] Thiazole derivatives, in particular, are highly effective due to the presence of sulfur and nitrogen heteroatoms and an aromatic ring structure.[5] These features facilitate the adsorption of the molecule onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium.[4] The mechanism of protection relies on the interaction between the lone pair electrons of the heteroatoms and the π-electrons of the thiazole ring with the vacant d-orbitals of the metal.[2][6]

This application note provides a comprehensive guide to utilizing this compound as a versatile precursor for the synthesis of a novel, high-efficiency corrosion inhibitor. We will detail a complete workflow, from the synthetic protocol and molecular characterization to the rigorous evaluation of its performance using industry-standard techniques.

Part 1: Synthesis of a Thiazole-Based Corrosion Inhibitor

Principle and Rationale

This compound is an ideal starting material for creating advanced corrosion inhibitors. The core thiazole ring provides the fundamental anti-corrosion properties. The hydroxyl group (-OH) on the ethyl side-chain offers a reactive site for chemical modification, allowing for the introduction of additional functional groups to enhance the molecule's performance.

To improve surface coverage and adsorption strength, we will employ a Mannich reaction. This reaction will append a tertiary amine group to the molecule, increasing the number of heteroatom adsorption sites (N, S) and enlarging the molecular footprint for more effective surface blocking. The resulting Mannich base, which we will designate as T2E-DA , is synthesized from this compound, formaldehyde, and diethylamine.

Proposed Synthetic Scheme: Synthesis of T2E-DA

Caption: Synthetic route for the Mannich base inhibitor T2E-DA.

Detailed Protocol: Synthesis of T2E-DA

Materials & Equipment:

  • This compound (1.0 eq)

  • Diethylamine (1.2 eq)

  • Formaldehyde (37% in H₂O, 1.2 eq)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Absolute Ethanol (solvent)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Three-neck round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Rotary evaporator

  • FTIR and NMR spectrometers for characterization

Procedure:

  • Set up the three-neck flask with a reflux condenser and magnetic stirrer.

  • In the flask, dissolve this compound in absolute ethanol.

  • Slowly add diethylamine to the solution while stirring.

  • Add a catalytic amount of concentrated hydrochloric acid to adjust the pH to approximately 4-5.[6]

  • Slowly add the formaldehyde solution dropwise to the reaction mixture.

  • Heat the mixture to 80°C and allow it to reflux for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, T2E-DA.

  • Purify the product via column chromatography if necessary.

  • Characterize the final product using FTIR and NMR to confirm its structure, similar to standard procedures for verifying synthesized inhibitors.[1]

Part 2: Evaluation of Corrosion Inhibition Performance

Once synthesized, the inhibitor's efficacy must be quantified. The following protocols are standard methods for evaluating performance in an acidic medium (e.g., 1 M HCl or 0.5 M H₂SO₄) using mild steel coupons.[1][7]

Workflow for Corrosion Inhibition Testing

Testing_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_electrochem Electrochemical Suite cluster_analysis Analysis p1 Prepare Metal Coupons (e.g., Mild Steel) p2 Prepare Corrosive Medium (e.g., 1 M HCl) p3 Prepare Inhibitor Solutions (Varying Concentrations) e1 Gravimetric (Weight Loss) Test p3->e1 s1 Stabilize at OCP p3->s1 a1 Calculate %IE and Corrosion Rate e1->a1 a2 Determine Inhibition Type & Adsorption Mechanism e1->a2 e2 Electrochemical Tests s2 Run EIS s1->s2 s3 Run PDP s2->s3 s3->a1 s3->a2 a3 Surface Characterization (SEM/AFM) a1->a3

Caption: General workflow for evaluating corrosion inhibitor performance.

Protocol 1: Gravimetric (Weight Loss) Method

This method directly measures the mass loss of a metal coupon over time to determine the corrosion rate.[8]

Procedure:

  • Coupon Preparation: Mechanically polish mild steel coupons with different grades of emery paper, degrease with acetone, rinse with deionized water, and dry.

  • Initial Weighing: Accurately weigh each coupon to four decimal places (W₁).

  • Immersion: Immerse one coupon in a beaker containing the corrosive solution without inhibitor (the blank). Immerse other coupons in separate beakers containing the same corrosive solution with varying concentrations of T2E-DA.

  • Exposure: Leave the coupons immersed for a set period (e.g., 6 hours) at a constant temperature.

  • Final Weighing: After the exposure time, remove the coupons, clean them with a soft brush, rinse with water and acetone, dry, and reweigh (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR = (W₁ - W₂) / (A * t), where A is the coupon surface area and t is the immersion time.

    • Inhibition Efficiency (%IE): %IE = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.

Data Presentation:

Inhibitor Conc. (mM) Weight Loss (g) Corrosion Rate (g/cm²h) Inhibition Efficiency (%IE)
0 (Blank) Value Value -
0.1 Value Value Value
0.5 Value Value Value

| 1.0 | Value | Value | Value |

Protocol 2: Electrochemical Evaluation

Electrochemical tests provide rapid and detailed insights into the corrosion process and the inhibitor's mechanism.[1][8] These tests are performed using a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Ag/AgCl or SCE).

A. Potentiodynamic Polarization (PDP):

  • Immerse the prepared mild steel working electrode in the test solution (with or without inhibitor).

  • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) for about 30-60 minutes until it reaches a steady state.[8]

  • Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).

  • Plot the resulting potential (E) vs. log of current density (log i).

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate Inhibition Efficiency: %IE = [(icorr_blank - icorr_inh) / icorr_blank] * 100.

  • Analyze the shift in Ecorr. A shift of less than 85 mV indicates a mixed-type inhibitor.[9]

B. Electrochemical Impedance Spectroscopy (EIS):

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range (e.g., 100 kHz to 10 mHz).

  • Plot the data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (Rct). A larger diameter indicates better corrosion resistance.[8]

  • Calculate Inhibition Efficiency: %IE = [(Rct_inh - Rct_blank) / Rct_inh] * 100.

Data Presentation:

Inhibitor Conc. (mM) Ecorr (mV vs. SCE) icorr (µA/cm²) Rct (Ω·cm²) %IE (from PDP) %IE (from EIS)
0 (Blank) Value Value Value - -
0.1 Value Value Value Value Value
0.5 Value Value Value Value Value

| 1.0 | Value | Value | Value | Value | Value |

Part 3: Elucidating the Mechanism of Inhibition

Understanding how the inhibitor functions is crucial for optimizing its structure and application.

Adsorption and Protective Film Formation

The effectiveness of T2E-DA stems from its ability to adsorb onto the metal surface, forming a protective film that displaces water molecules and aggressive ions.[4] This adsorption is a spontaneous process and can be described by adsorption isotherms, with the Langmuir isotherm being a commonly used model for such systems.[2][6]

The adsorption occurs through two primary modes:

  • Chemisorption: The lone pair electrons on the nitrogen and sulfur atoms in the T2E-DA molecule form coordinate bonds with the vacant d-orbitals of the iron atoms on the steel surface.[6]

  • Physisorption: In an acidic chloride-containing medium, the inhibitor can become protonated, leading to electrostatic attraction between the cationic inhibitor molecule and the negatively charged metal surface (due to adsorbed Cl⁻ ions).

Adsorption_Mechanism cluster_surface Metal Surface (e.g., Fe) cluster_inhibitor Inhibitor Molecule (T2E-DA) Fe1 Fe2 Fe3 Fe4 Fe5 Fe6 Thiazole_Ring Thiazole Ring (π-electrons) Thiazole_Ring->Fe5 π-d orbital interaction N_atom Nitrogen Atom (lone pair) N_atom->Fe2 Chemisorption S_atom Sulfur Atom (lone pair) S_atom->Fe4 Chemisorption

Caption: Adsorption mechanism of the thiazole inhibitor on a metal surface.

Conclusion

This compound serves as an excellent and adaptable platform for the synthesis of advanced corrosion inhibitors. Through straightforward chemical modifications like the Mannich reaction, its inherent protective qualities can be significantly enhanced. The protocols outlined in this document provide a robust framework for synthesizing a novel inhibitor, T2E-DA, and comprehensively evaluating its performance using established gravimetric and electrochemical methods. The resulting data will not only quantify the inhibitor's efficiency but also provide critical insights into its mechanism of action, paving the way for the development of next-generation materials for asset protection.

References

  • ResearchGate. (n.d.). Recent progresses in thiadiazole derivatives as corrosion inhibitors in hydrochloric acid solution.
  • SciSpace. (2020). A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys. European Journal of Molecular & Clinical Medicine, 07(07).
  • National Institutes of Health (NIH). (n.d.). Evaluation of the Impact of Two Thiadiazole Derivatives on the Dissolution Behavior of Mild Steel in Acidic Environments. PMC.
  • National Institutes of Health (NIH). (n.d.). Synthesis of bimannich base with thiazole and its corrosion inhibition effect on H2S and CO2 at high temperature.
  • ResearchGate. (n.d.). Thiazole derivatives as corrosion inhibitors for C-steel in sulphuric acid solution | Request PDF.
  • Fouda, A. E.-A., Al-Sarawy, A., & El-Katori, E. (2010). Thiazole Derivatives As Corrosion Inhibitors for C-Steel in Sulphuric Acid Solution. European Journal of Chemistry.
  • NACE International. (n.d.). Evaluation of corrosion inhibitors.
  • ResearchGate. (2024). Elucidating the Mechanisms of Novel Thiazole-Based Corrosion Inhibitors in Carbon Steel/HCl interface: An Integrated Approach Combining Experimental and Computational Studies | Request PDF.
  • International Journal of Corrosion and Scale Inhibition. (2012). Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting.
  • Semantic Scholar. (2020). A Review On Thiazole Derivatives As Corrosion Inhibitors For Metals And Their Alloys.
  • Office of Scientific and Technical Information (OSTI.GOV). (n.d.). Laboratory and field tests of corrosion inhibitors for an offshore application.
  • AMPP Knowledge Hub. (n.d.). Chapter 3: Test Methods for Evaluating Corrosion and Inhibitors.
  • ResearchGate. (2025). Synthesis and inhibition corrosion effect of two thiazole derivatives for carbon steel in 1 M HCl | Request PDF.
  • Kerman University of Technology. (n.d.). Synthesis and Investigation of Corrosion Inhibition of 4-(naphthalen-1-yl) thiazol-2-amineoncopper in HCl. Journal of Applied Chemical Research.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 1-Thiazol-2-yl-ethanol. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize yield and purity. The protocols and recommendations herein are based on established chemical principles and validated experimental practices.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its efficient synthesis is crucial for the timely progression of drug discovery and development projects. This guide focuses on the two most common synthetic routes: the Grignard reaction starting from a 2-halothiazole and the reduction of 2-acetylthiazole. For each method, we will explore potential challenges and provide practical solutions to overcome them.

Part 1: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Route 1: Grignard Reaction with 2-Halothiazole

This route typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2-formylthiazole, or the reaction of 2-thiazolylmagnesium halide with acetaldehyde. A common variation involves the in-situ formation of the 2-thiazolyl Grignard reagent from 2-bromothiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most significant side reaction to be aware of in this synthesis?

A1: The most critical side reaction is the deprotonation of the C2 proton of the thiazole ring by the Grignard reagent.[1] Thiazoles have a relatively acidic proton at the C2 position, and strong bases like Grignard reagents can act as a base rather than a nucleophile, leading to the formation of a thiazolyl anion and the corresponding alkane from the Grignard reagent. This reduces the yield of the desired alcohol.

Q2: How can I minimize the C2 deprotonation side reaction?

A2: To favor the nucleophilic addition over deprotonation, consider the following strategies:

  • Low Temperature: Performing the reaction at low temperatures (e.g., -78 °C to 0 °C) can significantly suppress the deprotonation pathway.[2][3]

  • Inverse Addition: Slowly adding the Grignard reagent to a solution of the 2-formylthiazole can help maintain a low local concentration of the Grignard reagent, thus favoring the desired reaction.

  • Choice of Grignard Reagent: While methylmagnesium bromide is commonly used, exploring other Grignard reagents or organometallic compounds might offer better selectivity.

  • Use of a Protecting Group: In some cases, protecting the C2 position with a suitable protecting group can be a viable, albeit more synthetically demanding, strategy.[4][5][6][7][8]

Troubleshooting Common Issues

Problem 1: Low or no yield of this compound.

Potential Cause Troubleshooting Action
Degraded Grignard Reagent Ensure the Grignard reagent is fresh or properly titrated before use. Grignard reagents are sensitive to moisture and air.
Wet Glassware or Solvents All glassware must be oven-dried, and anhydrous solvents should be used.[9] Water will quench the Grignard reagent.
Predominant C2 Deprotonation Lower the reaction temperature and consider inverse addition as described in Q2.
Inefficient Grignard Formation (if prepared in-situ) Activate the magnesium turnings with a small crystal of iodine or 1,2-dibromoethane.[10]

Problem 2: Presence of significant amounts of unreacted 2-bromothiazole in the final product.

Potential Cause Troubleshooting Action
Incomplete Grignard Formation Ensure all the magnesium has reacted. Extend the reaction time for the Grignard formation or use more reactive magnesium.
Insufficient Grignard Reagent Use a slight excess (1.1-1.2 equivalents) of the Grignard reagent.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Action
Formation of Magnesium Salts Emulsion during Work-up After quenching the reaction with a saturated aqueous solution of ammonium chloride, perform multiple extractions with a suitable organic solvent like ethyl acetate. Washing the combined organic layers with brine can help break emulsions.[11][12]
Co-elution of Byproducts during Chromatography Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.
Route 2: Reduction of 2-Acetylthiazole

This synthetic route involves the reduction of the ketone functionality of 2-acetylthiazole to the corresponding secondary alcohol, this compound.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is better for this transformation, NaBH₄ or LiAlH₄?

A1: Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce 2-acetylthiazole.[13][14] However, NaBH₄ is generally the preferred reagent for this specific transformation due to its milder nature and greater selectivity for aldehydes and ketones.[1][15][16] LiAlH₄ is a much stronger reducing agent and can also reduce other functional groups that might be present in more complex substrates.[1][15] For the reduction of a simple ketone like 2-acetylthiazole, the higher reactivity of LiAlH₄ is unnecessary and poses greater safety hazards due to its violent reaction with protic solvents.[1][13]

Q2: What are the typical solvents and reaction conditions for the reduction with NaBH₄?

A2: The reduction of 2-acetylthiazole with NaBH₄ is typically carried out in a protic solvent, most commonly methanol or ethanol, at room temperature or with gentle cooling in an ice bath. The reaction is usually complete within a few hours.

Troubleshooting Common Issues

Problem 1: Incomplete reduction of 2-acetylthiazole.

Potential Cause Troubleshooting Action
Insufficient Reducing Agent Use a molar excess of NaBH₄ (typically 1.5 to 2 equivalents) to ensure complete reduction.
Decomposition of NaBH₄ If the reaction is performed in an acidic medium, NaBH₄ will decompose. Ensure the reaction medium is neutral or slightly basic.
Short Reaction Time Monitor the reaction by Thin Layer Chromatography (TLC) to ensure it has gone to completion before work-up.

Problem 2: Formation of borate ester complexes complicating the work-up.

Potential Cause Troubleshooting Action
Standard Work-up Inefficiency After the reaction is complete, carefully add a dilute acid (e.g., 1M HCl) to quench the excess NaBH₄ and hydrolyze the borate esters. This should be done cautiously in a well-ventilated fume hood as hydrogen gas is evolved.
Product Trapped in the Aqueous Layer After acidification, extract the product with a suitable organic solvent. If the product has some water solubility, perform multiple extractions to maximize the yield.

Problem 3: The isolated product is not pure.

Potential Cause Troubleshooting Action
Residual Starting Material As mentioned in Problem 1, ensure complete reaction. If a small amount of starting material remains, it can often be separated by column chromatography.
Solvent Impurities Use high-purity solvents for both the reaction and the work-up.

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis of this compound via Grignard Reaction

Step 1: Preparation of 2-Thiazolylmagnesium Bromide

  • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • To the flask, add magnesium turnings (1.2 eq).

  • Activate the magnesium by adding a small crystal of iodine.

  • Add anhydrous diethyl ether or THF to cover the magnesium.

  • Slowly add a solution of 2-bromothiazole (1.0 eq) in anhydrous ether/THF from the dropping funnel. The reaction is exothermic and should be controlled by the rate of addition.

  • After the addition is complete, reflux the mixture for 1-2 hours until most of the magnesium is consumed.

Step 2: Reaction with Acetaldehyde

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of acetaldehyde (1.1 eq) in anhydrous ether/THF.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.

Step 3: Work-up and Purification

  • Cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Parameter Recommended Value
Temperature 0 °C to room temperature
Solvent Anhydrous Diethyl Ether or THF
Key Reagents 2-Bromothiazole, Magnesium, Acetaldehyde
Work-up Saturated aq. NH₄Cl
Expected Yield 60-75%
Protocol 2: Synthesis of this compound via Reduction

Step 1: Reduction of 2-Acetylthiazole

  • In a round-bottom flask, dissolve 2-acetylthiazole (1.0 eq) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in portions.

  • Stir the reaction mixture at room temperature for 2-3 hours.

Step 2: Work-up and Purification

  • Quench the reaction by the slow addition of 1M HCl until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Parameter Recommended Value
Temperature 0 °C to room temperature
Solvent Methanol or Ethanol
Key Reagents 2-Acetylthiazole, Sodium Borohydride
Work-up 1M HCl
Expected Yield 85-95%

Part 3: Visualizations

Reaction Mechanisms and Workflows

Grignard_Synthesis cluster_prep Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Work-up & Purification ThiazoleBr 2-Bromothiazole Grignard 2-Thiazolylmagnesium Bromide ThiazoleBr->Grignard Anhydrous Ether/THF Mg Mg Mg->Grignard Intermediate Alkoxide Intermediate Grignard->Intermediate Acetaldehyde Acetaldehyde Acetaldehyde->Intermediate Product This compound Intermediate->Product 1. NH4Cl (aq) 2. Extraction 3. Chromatography Reduction_Synthesis cluster_reduction Reduction Reaction cluster_workup Work-up & Purification Acetylthiazole 2-Acetylthiazole BorateEster Borate Ester Intermediate Acetylthiazole->BorateEster NaBH4 NaBH4 NaBH4->BorateEster Methanol/Ethanol Product This compound BorateEster->Product 1. HCl (aq) 2. Extraction 3. Chromatography

Caption: Workflow for the reduction synthesis of this compound.

Troubleshooting_Grignard Start Low Yield in Grignard Reaction Check_Reagents Are Grignard reagent and solvents anhydrous and fresh? Start->Check_Reagents Check_Temp Was the reaction run at low temperature? Check_Reagents->Check_Temp Yes Action_Dry Use fresh, titrated Grignard reagent. Use oven-dried glassware and anhydrous solvents. Check_Reagents->Action_Dry No Check_Activation Was Mg activated? Check_Temp->Check_Activation Yes Action_Temp Lower reaction temperature to -78°C to 0°C. Check_Temp->Action_Temp No Action_Yield Consider inverse addition or using a protecting group. Check_Activation->Action_Yield Yes Action_Activation Activate Mg with iodine or 1,2-dibromoethane. Check_Activation->Action_Activation No

Caption: Troubleshooting decision tree for low yield in the Grignard synthesis.

References

  • What are the differences between NaBH4 and LiAlH4? (2018). Quora. [Link]
  • Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetic/ molin-spiration properties. (n.d.). PubMed Central. [Link]
  • The Grignard Reaction. (n.d.). [Link]
  • 7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
  • Experimental protocol for conducting Grignard reaction for synthesis of an alcohol. (2022). Reddit. [Link]
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2021). PubMed. [Link]
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps. [Link]
  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. (2022). PubMed Central. [Link]
  • Grignard Reaction. (n.d.). [Link]
  • LiAlH4 vs. NaBH4 as a reducing agent. (2018). Reddit. [Link]
  • Appendix 6: Protecting groups. (n.d.). Oxford Learning Link. [Link]
  • LiAlH4 vs NaBH4 Carbonyl Reactions and Selective Reduction. (2016). YouTube. [Link]
  • Reduction with NaBH4 or LiAlH4. (2017). YouTube. [Link]
  • 14 Formation and reaction of a Grignard reagent. (n.d.). [Link]
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. (2000). Journal of Organic Chemistry. [Link]
  • Protecting Groups In Grignard Reactions. (2015). Master Organic Chemistry. [Link]
  • The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2. (n.d.). Scite.ai. [Link]
  • 20.12 Protecting Groups. (2019). Chemistry LibreTexts. [Link]
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • Protecting Groups For Alcohols. (n.d.). Chemistry Steps. [Link]
  • Selectivity of Grignard reagent formation – from semi-batch to continuous lab and pilot scale. (2023).
  • 2-Acetylthiazole, >=99%, FG | W332801-SAMPLE-K. (n.d.).
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. (2021). PubMed. [Link]
  • 2-Acetylthiazole. (n.d.). PubChem. [Link]
  • 2.6 Protecting Groups in Synthesis. (n.d.). KPU Pressbooks. [Link]
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. (n.d.). Organic Chemistry Portal. [Link]
  • Grignard Reagents For Addition To Aldehydes and Ketones. (2011). Master Organic Chemistry. [Link]
  • 2-Acetylthiazole in Nut, Meat, Brown and Other Flavors. (2021). Perfumer & Flavorist. [Link]
  • Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. (2018).
  • Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Compar
  • Compound 529638: 2-(2-Methyl-thiazol-5-yl)-ethanol. (2025).
  • Novel carbazolyl–thiazolyl–chromone and carbazolyl–thiazolyl–pyrazole hybrids: synthesis, cytotoxicity evaluation and molecular docking studies. (2022). PubMed Central. [Link]
  • Ethanol precipitation for purification of recombinant antibodies. (2014). PubMed. [Link]

Sources

Technical Support Center: Purification of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-Thiazol-2-yl-ethanol. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile heterocyclic alcohol. As a key building block in medicinal chemistry, achieving high purity of this compound is critical for the success of subsequent synthetic steps and biological assays.[]

This document moves beyond standard protocols to provide in-depth, field-proven insights into overcoming the specific challenges associated with this compound. We will explore the causality behind experimental choices and provide a self-validating framework for troubleshooting your purification workflow.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The impurity profile largely depends on the synthetic route.

  • From reduction of 2-acetylthiazole: The most common impurity is the unreacted starting material, 2-acetylthiazole.[2] Due to its similar structure, it can sometimes co-elute or co-crystallize. Over-reduction to 2-ethylthiazole is also possible, though typically less common with mild reducing agents like sodium borohydride.

  • From Grignard/organolithium routes (e.g., 2-lithiothiazole + acetaldehyde): Expect unreacted thiazole, residual quenching agents, and potentially dimeric thiazole byproducts.

  • General Impurities: Regardless of the route, residual solvents from the reaction or work-up (e.g., THF, ethanol, ethyl acetate) and colored degradation products of unknown structure are common. The thiazole ring system can be sensitive to strong acids, bases, and high temperatures over prolonged periods.

Q2: My this compound appears as an oil, but some vendors list it as a solid-liquid mixture. Which is correct, and how does this affect purification?

A2: this compound has a relatively low melting point, and its physical state at room temperature can be ambiguous, often appearing as a viscous oil, a waxy solid, or a mixture. This characteristic makes purification by crystallization challenging, as it may "oil out" rather than form well-defined crystals. For this reason, chromatography is often the preferred method for achieving high purity. If crystallization is attempted, using a mixed solvent system and seeding with a small crystal of pure product can be beneficial.[3]

Q3: What is the best general-purpose purification method for this compound?

A3: For laboratory scale (< 50 g), flash column chromatography on silica gel is the most reliable and effective method. It provides excellent separation from both more polar and less polar impurities. For larger, industrial scales, fractional distillation under reduced pressure is a viable option, given its boiling point of approximately 200 °C at atmospheric pressure. However, care must be taken to avoid thermal degradation.

Purification Workflow Overview

This diagram outlines the general strategy for purifying this compound from a typical reaction mixture.

Purification_Workflow RM Reaction Mixture WU Aqueous Work-up (e.g., Quench, Extraction) RM->WU 1. Isolate CP Crude Product (Oil/Solid) WU->CP 2. Concentrate PC Primary Purification (e.g., Flash Chromatography) CP->PC 3. Separate PA Purity Analysis (TLC, NMR) PC->PA 4. Verify FP Pure Product PA->FP 5. Combine & Evaporate

Caption: General purification workflow for this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during purification.

Issue 1: Poor Separation or Overlapping Peaks in Column Chromatography
  • Possible Cause: The solvent system (mobile phase) is not optimized for your specific impurity profile. The polarity of the eluent is either too high, causing co-elution, or too low, resulting in broad peaks and long elution times.

  • Solution: Systematic TLC Analysis. Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[3]

    • Spot: Spot your crude material on a TLC plate.

    • Develop: Run several plates in different solvent systems. Good starting points for moderately polar compounds like this are mixtures of heptane/ethyl acetate or dichloromethane/methanol.[4][5]

    • Analyze: The ideal system will give your target compound an Rf (retention factor) value of 0.25 - 0.35 . Impurities should be well-separated from this main spot.

    • If Rf is too high (> 0.4): Decrease the polarity of the mobile phase (e.g., increase the heptane ratio in a heptane/ethyl acetate system).

    • If Rf is too low (< 0.2): Increase the polarity of the mobile phase (e.g., increase the ethyl acetate ratio).[3]

Solvent System Trial Ratio (v/v) Observed Rf of Product Recommendation
Heptane:Ethyl Acetate4:10.10Too low. Increase polarity.
Heptane:Ethyl Acetate2:10.30Optimal. Good separation from baseline and solvent front.
Heptane:Ethyl Acetate1:10.65Too high. Decrease polarity.
Dichloromethane:Methanol99:10.28Good Alternative. Useful if impurities are not resolved in EtOAc systems.
Issue 2: The Product "Oils Out" During Crystallization
  • Possible Cause 1: The concentration of the solute is too high, or the solution is being cooled too rapidly. This leads to the product coming out of solution above its melting point, forming an oil instead of a crystalline solid.

  • Solution: Slow Cooling & Seeding.

    • Add a small amount of additional hot solvent to fully dissolve the oil.

    • Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or ice bath. Rapid cooling (e.g., plunging a hot flask directly into an ice bath) promotes oiling.

    • If available, add a "seed crystal" of pure this compound to the cooled, supersaturated solution to induce nucleation.[3]

    • Gently scratching the inside of the flask at the solvent's surface with a glass rod can also create nucleation sites.[3]

  • Possible Cause 2: The presence of impurities is depressing the melting point and disrupting the crystal lattice formation.

  • Solution: Pre-purification. If oiling persists, the material is likely not pure enough for crystallization. Perform a preliminary purification, such as passing the crude product through a short plug of silica gel with a moderately polar solvent to remove major impurities, before attempting crystallization again.[3]

Issue 3: Emulsion Formation During Aqueous Work-up
  • Possible Cause: The thiazole nitrogen and alcohol oxygen can act as weak surfactants, stabilizing the interface between the organic and aqueous layers, especially if fine solid particulates are present.

  • Solution: "Salting Out". Add a saturated solution of sodium chloride (brine) to the separatory funnel. This significantly increases the polarity of the aqueous layer, forcing the organic components out and helping to break the emulsion.[3] Gentle swirling or inverting the funnel, rather than vigorous shaking, can also prevent emulsion formation.

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol assumes a crude sample of ~1g containing the target compound and less polar impurities (e.g., unreacted 2-acetylthiazole).

  • Slurry Preparation: In a fume hood, add 30-40g of silica gel (60 Å, 230-400 mesh) to a beaker. Add the chosen mobile phase (e.g., 2:1 Heptane:Ethyl Acetate) until a pourable slurry is formed.

  • Column Packing: Pour the slurry into a glass chromatography column with the stopcock closed. Open the stopcock to drain some solvent, and tap the column gently to ensure even packing. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading: Dissolve the ~1g crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble samples, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column, collecting fractions (e.g., 10-15 mL per tube).

  • Monitoring: Monitor the elution process by spotting collected fractions onto a TLC plate and visualizing under UV light and/or with a potassium permanganate stain (which reacts with the alcohol).

  • Isolation: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Anti-Solvent Crystallization

This method can be effective for polishing already semi-pure material.

  • Dissolution: Dissolve the semi-pure this compound (e.g., 1g) in a minimum amount of a good solvent in which it is highly soluble, such as methanol or ethanol (e.g., 2-3 mL).

  • Anti-Solvent Addition: While stirring, slowly add an anti-solvent (a solvent in which the product is poorly soluble, such as cold water or hexane) dropwise until the solution becomes persistently cloudy.[6]

  • Re-dissolution: Add a few drops of the good solvent (methanol/ethanol) until the solution just becomes clear again.

  • Crystallization: Cover the container and allow it to stand undisturbed at room temperature or in a refrigerator. Slow diffusion will lead to the formation of crystals over several hours to days.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for troubleshooting common chromatography problems.

Troubleshooting_Chromatography Start Problem: Poor Chromatographic Separation Rf_Check Analyze Rf value on TLC Start->Rf_Check Rf_High Rf > 0.4 (Runs too fast) Rf_Check->Rf_High High Rf_Low Rf < 0.2 (Sticks to baseline) Rf_Check->Rf_Low Low Streaking Spot is streaking or tailing Rf_Check->Streaking Streaking Sol_Dec_Pol Solution: Decrease mobile phase polarity (e.g., more heptane) Rf_High->Sol_Dec_Pol Sol_Inc_Pol Solution: Increase mobile phase polarity (e.g., more ethyl acetate) Rf_Low->Sol_Inc_Pol Sol_Modifier Solution: Add a modifier to mobile phase (e.g., 0.5% triethylamine for basic spots, 0.5% acetic acid for acidic spots) Streaking->Sol_Modifier

Caption: Decision tree for troubleshooting column chromatography.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • Al-Masoudi, N. A., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
  • BenchChem. (2025). Technical Support Center: Purification of O-Geranylconiferyl Alcohol. BenchChem Technical Support.
  • BOC Sciences. (n.d.). (R)-1-(Thiazol-2-yl)ethanol. BOC Sciences Product Page.
  • van der Werf, M. J. (2009). Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. University of Groningen Student Theses.
  • Sigma-Aldrich. (n.d.). 1-(Thiazol-2-yl)ethan-1-ol. Sigma-Aldrich Product Page.
  • Pop, R., et al. (2019). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 24(15), 2759. [Link]
  • Kitamura, M., & Nakai, T. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1-2), 177-184. [Link]
  • PubChem. (n.d.). 2-Acetylthiazole.

Sources

Technical Support Center: Synthesis of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(Thiazol-2-yl)ethanol, a crucial building block in pharmaceutical and chemical synthesis.[] This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its preparation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Introduction: The Challenge of Synthesizing 1-(Thiazol-2-yl)ethanol

The synthesis of 1-(Thiazol-2-yl)ethanol most commonly involves the reaction of an organometallic derivative of thiazole with an acetaldehyde electrophile. The preferred and most established route utilizes a Grignard reagent formed from 2-bromothiazole.[2][3] While conceptually straightforward, this pathway is fraught with potential pitfalls related to the stability and reactivity of the key thiazol-2-ylmagnesium bromide intermediate. The high basicity and nucleophilicity of Grignard reagents make them exquisitely sensitive to reaction conditions, leading to a host of possible side products that can complicate purification and significantly reduce yields.[4][5]

This guide provides a structured, question-and-answer-based approach to troubleshoot these issues, grounded in the fundamental principles of organometallic and heterocyclic chemistry.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable steps for resolution.

Question 1: My reaction has a very low yield, and I've recovered a large amount of my starting 2-bromothiazole. What went wrong?

Answer: This is the most common failure mode and almost always points to an issue with the formation or stability of the Grignard reagent, 2-thiazolylmagnesium bromide. Grignard reagents are powerful bases and nucleophiles that react readily with even trace amounts of protic sources, especially water.[5]

  • Root Cause Analysis:

    • Inadequate Drying: The primary culprit is moisture. Water in your solvent (typically THF or diethyl ether), glassware, or on the surface of the magnesium turnings will quench the Grignard reagent as it forms. The Grignard reagent will deprotonate water to form thiazole and magnesium hydroxybromide, rendering it inactive for the subsequent reaction with acetaldehyde.

    • Poor Magnesium Activation: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide. If this layer is not disrupted, the reaction will never initiate.

    • Inert Atmosphere Breach: Grignard reagents can also be destroyed by oxygen from the air.

  • Troubleshooting & Resolution Protocol:

    • Rigorous Anhydrous Technique:

      • Dry all glassware in an oven at >120°C for at least 4 hours and allow it to cool in a desiccator or under a stream of dry nitrogen or argon.

      • Use a freshly opened bottle of anhydrous solvent or dispense it from a solvent purification system (SPS).

      • Ensure your 2-bromothiazole and acetaldehyde are anhydrous.

    • Magnesium Activation:

      • Before adding the solvent, gently heat the magnesium turnings in the reaction flask under a high vacuum with a heat gun to drive off surface moisture and adsorbed gases. Allow to cool under an inert atmosphere.

      • If initiation is still sluggish, add a small crystal of iodine or a few drops of 1,2-dibromoethane. These reagents react with the magnesium surface to expose fresh, reactive metal.

    • Maintain Inert Atmosphere: Conduct the entire reaction, from Grignard formation to quenching, under a positive pressure of dry nitrogen or argon using a Schlenk line or a balloon setup.

Question 2: I've isolated my product, but it's contaminated with a significant, less polar impurity that has a mass corresponding to 2,2'-bithiazole. How can I prevent this?

Answer: The formation of 2,2'-bithiazole is a classic example of a Wurtz-type coupling reaction. This occurs when the already-formed 2-thiazolylmagnesium bromide (the Grignard reagent) acts as a nucleophile and attacks the electrophilic carbon of an unreacted molecule of 2-bromothiazole.

  • Mechanistic Explanation: Thiazol-2-yl-MgBr + 2-Bromothiazole → 2,2'-Bithiazole + MgBr₂

  • Troubleshooting & Resolution Protocol:

    • Slow Addition of Halide: Add the solution of 2-bromothiazole dropwise to the suspension of activated magnesium turnings. This ensures that the local concentration of the halide is always low, maximizing its reaction with the magnesium surface rather than with the Grignard reagent being formed.

    • Maintain Dilution: Running the reaction at a reasonable dilution (e.g., 0.5 M) can also disfavor this bimolecular side reaction.

    • Control Temperature: While Grignard formation is exothermic, ensure the reaction does not overheat, as higher temperatures can increase the rate of side reactions. Use a water bath to maintain a gentle reflux.

Question 3: My final product appears as a persistent smear or streak during silica gel column chromatography, making purification difficult. What is the best way to purify 1-(Thiazol-2-yl)ethanol?

Answer: The difficulty in purification arises from the molecule's structure. It contains a basic nitrogen atom on the thiazole ring and a polar alcohol group. These functionalities can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel, leading to peak tailing and poor separation.

  • Root Cause Analysis:

    • Acid-Base Interaction: The basic nitrogen atom can be protonated by the acidic silica gel.

    • Hydrogen Bonding: The hydroxyl group strongly hydrogen-bonds to the silica surface.

    • Chelation: The nitrogen and oxygen atoms can chelate to metal impurities within the silica, further broadening the elution band.

  • Troubleshooting & Resolution Protocol:

    • Deactivate the Silica Gel: Before preparing your column, pre-treat the silica gel by slurrying it in the eluent containing a small amount of a basic modifier. Triethylamine (typically 0.5-1% by volume) is the most common and effective choice. The triethylamine will neutralize the acidic sites on the silica, preventing interactions with your product.

    • Alternative Purification Methods:

      • Distillation: If the product is thermally stable and you have a sufficient quantity, vacuum distillation can be a highly effective, scalable purification method that avoids chromatography altogether.[3]

      • Alumina Chromatography: Use neutral or basic alumina as the stationary phase instead of silica gel. Alumina is less acidic and often provides better results for basic compounds.

Frequently Asked Questions (FAQs)

Q: What are the primary side products in the synthesis of 1-(Thiazol-2-yl)ethanol via the Grignard route?

A: The most common side products are summarized in the table below. Understanding their formation is key to minimizing their presence.

Side ProductStructureFormation MechanismPrevention Strategy
Thiazole C₄H₃NSProtonation of the Grignard reagent by trace water or other acidic impurities.[4][5]Use rigorous anhydrous techniques and an inert atmosphere.
2,2'-Bithiazole C₆H₄N₂S₂Wurtz-type coupling: The Grignard reagent attacks unreacted 2-bromothiazole.Slow, dropwise addition of 2-bromothiazole during Grignard formation.
Unreacted Aldehyde CH₃CHOIncomplete reaction due to insufficient or deactivated Grignard reagent.Ensure complete formation and transfer of the Grignard reagent before adding the aldehyde.
Aldol Products C₄H₈O₂Self-condensation of acetaldehyde, catalyzed by basic magnesium alkoxide species.Add the Grignard reagent to the aldehyde at a low temperature (e.g., 0°C or -78°C) to favor nucleophilic addition over enolization.

Q: Why is temperature control so important during the addition of the aldehyde?

A: Temperature control is critical for selectivity. The reaction of the Grignard reagent with the aldehyde is very fast and exothermic. If the aldehyde is added too quickly or at too high a temperature, several side reactions can occur. The Grignard reagent is a strong base and can deprotonate the alpha-carbon of acetaldehyde to form an enolate. This enolate can then participate in aldol condensation reactions, leading to complex impurities. Adding the aldehyde slowly to the Grignard solution at a reduced temperature (e.g., 0 °C) ensures the rate of nucleophilic addition to the carbonyl is much faster than the rate of deprotonation, maximizing the yield of the desired secondary alcohol.[6]

Visualization of Reaction Pathways

The following diagram illustrates the desired synthetic pathway to 1-(Thiazol-2-yl)ethanol and the competing side reactions that can occur from the key Grignard intermediate.

Synthesis_Pathways cluster_side Side Reactions BromoThiazole 2-Bromothiazole Grignard 2-Thiazolyl-MgBr (Grignard Reagent) BromoThiazole->Grignard + Mg(0) (Formation) Mg Mg(0) Acetaldehyde Acetaldehyde H2O Trace H₂O SideProduct1 Thiazole (Quenched Side Product) H2O->SideProduct1 Product 1-(Thiazol-2-yl)ethanol (Desired Product) Grignard->Product + Acetaldehyde + H₃O⁺ Workup Grignard->SideProduct1 + H₂O SideProduct2 2,2'-Bithiazole (Coupling Side Product) Grignard->SideProduct2 + 2-Bromothiazole

Caption: Reaction scheme for 1-(Thiazol-2-yl)ethanol synthesis and major side products.

References

  • Organic Chemistry Portal. Thiazole synthesis.
  • Wikipedia. Thiazole.
  • Reddit. Experimental protocol for conducting Grignard reaction for synthesis of an alcohol.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Google Patents. CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
  • Master Organic Chemistry. Reactions of Grignard Reagents.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). International Journal of Applied Pharmaceutics.
  • Chemistry LibreTexts. Reactions with Grignard Reagents.
  • Chemguide. reaction of aldehydes and ketones with grignard reagents.

Sources

Troubleshooting low conversion rates in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in their synthetic routes. Instead of a rigid manual, we present a dynamic troubleshooting guide in a question-and-answer format to directly address the nuanced issues that can arise during experimentation, with a primary focus on the widely-used Hantzsch thiazole synthesis and its variations.

Part 1: General Troubleshooting Workflow

Low conversion rates in thiazole synthesis can be frustrating, often stemming from a handful of common culprits. Before diving into specific issues, it's helpful to approach the problem systematically. The flowchart below outlines a logical workflow for diagnosing and resolving poor reaction outcomes.

Troubleshooting_Workflow start Start: Low Conversion Rate Observed check_purity 1. Verify Reactant Purity & Stability (α-haloketone, thioamide) start->check_purity purity_ok Purity Confirmed check_purity->purity_ok purify Action: Purify Reactants (Recrystallize, Distill, or Re-purchase) purity_ok->purify Impure/Degraded check_conditions 2. Review Reaction Conditions (Solvent, Temp, Time, Stoichiometry) purity_ok->check_conditions Pure purify->check_purity Re-evaluate conditions_ok Conditions Appear Optimal check_conditions->conditions_ok optimize Action: Systematically Optimize Conditions (e.g., Screen Solvents, Adjust Temp) conditions_ok->optimize Suboptimal analyze_byproducts 3. Analyze Reaction Mixture (TLC, LC-MS, NMR of crude) conditions_ok->analyze_byproducts Optimal optimize->check_conditions Re-evaluate byproducts_ok Byproducts Identified analyze_byproducts->byproducts_ok mitigate Action: Modify Protocol to Minimize Side Reactions (e.g., Add Catalyst, Adjust pH, Use Inert Atmosphere) byproducts_ok->mitigate Side Reactions Prevalent end Resolution: Improved Conversion Rate byproducts_ok->end No Major Side Reactions (Re-evaluate Purity/Conditions) mitigate->analyze_byproducts Re-evaluate

Caption: A decision-making flowchart for troubleshooting low reaction yields.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during thiazole synthesis.

Q1: My Hantzsch reaction yield is consistently low (<30%), and I'm not sure why. Where should I start?

A1: This is a classic issue. The Hantzsch synthesis, which is a condensation reaction between an α-haloketone and a thioamide, is generally high-yielding, so consistently low yields point to a fundamental problem.[1][2] The first and most critical area to investigate is the purity and stability of your starting materials .

  • α-Haloketone Integrity: These reagents can be unstable. α-Bromoacetophenones, for example, are lachrymators and can degrade upon storage, especially if exposed to moisture or light. Impurities can lead to a host of unpredictable side reactions.

    • Causality: Degradation products or impurities will not participate in the desired cyclization, consuming your starting material in non-productive pathways and reducing the overall yield.

    • Protocol: Before starting, check the purity of your α-haloketone by TLC or ¹H NMR. If it appears impure, consider purification by recrystallization or distillation. If it is a commercial product, using a freshly opened bottle is highly recommended.

  • Thioamide/Thiourea Purity: While generally more stable than α-haloketones, impurities in the thioamide component can also inhibit the reaction. Ensure it is dry and of high purity (≥98%).

If reactant purity is confirmed, the next step is to scrutinize your reaction conditions against established protocols.[3]

Q2: My reaction seems to start but stalls before completion, with starting material still visible on TLC. What's causing this?

A2: A stalling reaction often points to issues with reaction conditions or stoichiometry .

  • Suboptimal Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy of the cyclization and dehydration steps.[3] Room temperature conditions may be insufficient for less reactive substrates.

    • Causality: The initial S_N2 reaction between the thioamide's sulfur and the α-haloketone may occur at lower temperatures, but the subsequent intramolecular cyclization and dehydration to form the aromatic thiazole ring typically require thermal energy.[4]

    • Protocol: If running at room temperature, try heating the reaction to reflux in your chosen solvent (e.g., ethanol, methanol). Monitor the progress by TLC every 30-60 minutes. Some modern protocols use microwave irradiation to drastically reduce reaction times and improve yields.[5][6]

  • Incorrect Stoichiometry: While the reaction proceeds in a 1:1 molar ratio, using a slight excess (1.1 to 1.5 equivalents) of the more stable and easily removable reactant, typically the thiourea, can help drive the reaction to completion.[1][4]

  • Solvent Choice: The solvent plays a crucial role. Protic solvents like ethanol and methanol are most common as they effectively solvate the intermediates.[3] Sometimes, a mixture of ethanol/water can enhance yields.[7] In some cases, solvent-free conditions have been reported to improve rates and yields.[8]

Solvent SystemTypical TemperatureNotes
Ethanol or MethanolReflux (~65-80°C)The most common and reliable choice for a wide range of substrates.[1]
Ethanol/Water (1:1)RefluxCan significantly improve yields for certain substrates.[7]
Ionic LiquidsAmbient TemperatureA "green" alternative that can facilitate high yields without volatile solvents.[9]
Solvent-Free60-100°CCan be very rapid and high-yielding, often requiring just a few minutes with heating.[8]
Q3: I see a major byproduct in my analysis that seems related to my product. What could it be?

A3: The most common byproduct in Hantzsch-type syntheses is the dihydrothiazole intermediate , which indicates incomplete reaction, specifically a failure of the final dehydration/aromatization step.[10]

  • Causality: The Hantzsch mechanism proceeds via a thiazoline (dihydrothiazole) intermediate. The final step is the elimination of water to form the stable, aromatic thiazole ring. If this step is inefficient, the intermediate will accumulate.

  • Protocol & Mitigation:

    • Increase Reaction Time/Temperature: Often, simply extending the reaction time or increasing the temperature is sufficient to drive the dehydration.

    • Acidic Conditions: The dehydration is acid-catalyzed. While the reaction generates HX (e.g., HBr) in situ, which aids this step, sometimes the addition of a catalytic amount of a non-nucleophilic acid can help. However, be aware that acidic conditions can also alter the regioselectivity with substituted thioureas.[11][12]

Hantzsch_Mechanism A α-Haloketone + Thioamide B S_N2 Attack A->B C Thioimino Ether Intermediate B->C D Intramolecular Cyclization C->D E Dihydrothiazole (Thiazoline) Intermediate D->E F Dehydration (Aromatization) E->F H [Stalling Point] Accumulation of Byproduct E->H G Final Thiazole Product F->G

Caption: Simplified Hantzsch mechanism showing the common stalling point.

Q4: I'm using an N-substituted thiourea and getting a mixture of isomers. How can I control the regioselectivity?

A4: This is a well-documented challenge. The condensation of an α-haloketone with an N-monosubstituted thiourea can potentially yield two different regioisomers: a 2-(N-substituted amino)thiazole or a 3-substituted 2-iminothiazoline. The outcome is highly dependent on the reaction conditions, particularly the pH.

  • In Neutral Solvents (e.g., pure Ethanol): The reaction typically yields the 2-(N-substituted amino)thiazole isomer exclusively.[3][11] This is because the more nucleophilic sulfur atom initiates the reaction.

  • Under Acidic Conditions (e.g., HCl in Ethanol): The reaction can produce significant amounts of the 3-substituted 2-imino-2,3-dihydrothiazole isomer, or even make it the major product.[11][12]

    • Causality: Under acidic conditions, the nitrogen atoms of the thiourea can be protonated, altering the nucleophilicity and reaction pathway, leading to cyclization through the substituted nitrogen.

    • Protocol for Control: To ensure the formation of the 2-amino isomer, perform the reaction in a neutral solvent like ethanol or methanol without any added acid. If the imino isomer is desired, the addition of a strong acid is required.[12]

Part 3: Frequently Asked Questions (FAQs)

Q: What are the primary advantages of the Hantzsch synthesis? A: Its main advantages are its reliability, operational simplicity, generally high yields, and the use of readily available starting materials.[1] This makes it one of the most prominent and widely used methods for constructing a thiazole ring.[9]

Q: Are there "greener" or more modern alternatives to the classic Hantzsch synthesis? A: Yes. Significant progress has been made in developing more environmentally benign approaches. These include:

  • Microwave-Assisted Synthesis: Reduces reaction times from hours to minutes and often improves yields.[5][13]

  • Use of Green Solvents: Methods using water, polyethylene glycol (PEG), or ionic liquids have been developed to replace traditional volatile organic solvents.[9][13]

  • Catalyst-Free and Solvent-Free Reactions: Heating the neat reactants together can be a highly efficient and eco-friendly method.[8]

  • Reusable Catalysts: The use of solid-supported catalysts, such as silica-supported tungstosilisic acid, allows for high yields and simple catalyst recovery and reuse.[7]

Q: My product is difficult to purify. What are the recommended methods? A: Purification strategies depend on the nature of your product and impurities.

  • Recrystallization: This is often the most effective method for obtaining highly pure crystalline thiazole derivatives. Common solvents include ethanol, methanol, or mixtures with water.[10]

  • Column Chromatography: For non-crystalline products or difficult-to-separate mixtures, column chromatography on silica gel is the standard procedure.[10]

  • Acid-Base Extraction: If your product is a 2-aminothiazole, it will have a basic nitrogen. You can often purify it from non-basic impurities by dissolving the crude mixture in an organic solvent, extracting with aqueous acid (e.g., 1M HCl), washing the aqueous layer, and then basifying it to precipitate or re-extract the pure product.

Q: Besides Hantzsch, what are other notable methods for synthesizing the thiazole core? A: While Hantzsch is dominant, other named reactions are valuable for accessing different substitution patterns:

  • Cook-Heilbron Synthesis: Used to prepare 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[14]

  • Gabriel Synthesis: Involves the reaction of an acylamino-ketone with a phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[14][15]

  • Robinson-Gabriel Cyclisation: A method to synthesize thiazoles from N-acyl-α-amino ketones, often used in peptide chemistry.[6]

References
  • Bouherrou, F., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
  • Yadav, P., & Singh, R. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS.
  • YouTube. (2025). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation.
  • Hulme, C., et al. (2015). Thiazole formation through a modified Gewald reaction. PMC - NIH.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Azman, N. A., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Fundamental and Applied Sciences.
  • Al-Mokadem, M. (2023). New methods for the rapid synthesis of thiazoles. University of Sussex - Figshare.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Royal Society of Chemistry. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies.
  • Unsworth, W. P., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters - ACS Publications.
  • MDPI. (n.d.). Energy Catalytic Conversion and Environmental Catalytic Purification.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • YouTube. (2020). Hantzsch thiazole synthesis - laboratory experiment.
  • IJARSCT. (2022). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • MDPI. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis.
  • PubMed. (2024). Synthesis, Reaction and Biological Activity of Thiazoles.
  • ResearchGate. (n.d.). Recent Development in the Synthesis of Thiazoles.
  • PMC - NIH. (n.d.). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.

Sources

Technical Support Center: A Guide to Improving the Purity of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 1-Thiazol-2-yl-ethanol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this critical building block and require methods to enhance its purity. Achieving high purity is paramount for reliable downstream applications, from screening assays to the synthesis of active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols based on established chemical principles.

Section 1: Troubleshooting Guide

This section addresses specific, common issues encountered during the purification of this compound in a practical question-and-answer format.

Question 1: My final product is a yellow or brown oil/solid, but I expect a lighter color. What causes this discoloration, and how can I fix it?

Answer:

  • Probable Cause: Discoloration is typically due to the presence of oxidized impurities or high molecular weight byproducts formed during synthesis. The thiazole ring, while aromatic, can be susceptible to oxidation under certain conditions, especially when exposed to air and light over extended periods or at elevated temperatures. Another common cause is residual starting material, such as 2-acetylthiazole, which can undergo side reactions.

  • Recommended Solution:

    • Activated Carbon Treatment: A simple and effective first step is to treat a solution of the crude product with activated carbon. Dissolve the crude this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount (1-2% w/w) of activated carbon, and stir for 15-30 minutes at room temperature. Filter the mixture through a pad of Celite® to remove the carbon.

    • Column Chromatography: If discoloration persists, flash column chromatography is the most robust method for removing colored impurities.

  • Scientific Rationale: Activated carbon has a high surface area with a porous structure that effectively adsorbs large, planar, colored molecules and polar impurities through van der Waals forces. Celite is used as a filter aid to ensure that fine carbon particles do not contaminate the filtrate.

  • Verification Step: After treatment, concentrate the filtrate in vacuo and observe the color. Run a Thin Layer Chromatography (TLC) or HPLC analysis to confirm that the colored impurities have been removed and no new impurities were introduced.

Question 2: My ¹H NMR spectrum shows a sharp singlet around 2.7 ppm, indicating unreacted 2-acetylthiazole. How can I remove this starting material?

Answer:

  • Probable Cause: This indicates an incomplete reduction of the ketone (2-acetylthiazole) to the desired alcohol (this compound). This can happen if the reducing agent was not sufficiently active, was used in a substoichiometric amount, or if the reaction was not allowed to proceed to completion.

  • Recommended Solution:

    • Aqueous Workup with Sodium Bisulfite: If the impurity level is low (<5%), an extractive workup using sodium bisulfite can be effective. Dissolve the crude product in an organic solvent like ethyl acetate. Wash the organic layer with a saturated aqueous solution of sodium bisulfite (NaHSO₃). The bisulfite will form a water-soluble adduct with the residual ketone, pulling it into the aqueous phase. Separate the layers and wash the organic layer again with brine, then dry over anhydrous Na₂SO₄.[1]

    • Flash Column Chromatography: For higher levels of contamination, flash column chromatography is the preferred method. 2-acetylthiazole is significantly more polar than the desired ethanol product due to the ketone group, but the hydroxyl group on the product also imparts polarity. A carefully selected solvent system is crucial.

  • Scientific Rationale: Sodium bisulfite undergoes a reversible nucleophilic addition to the carbonyl carbon of the ketone, forming a water-soluble bisulfite adduct. This changes the partitioning behavior of the impurity, allowing for its selective removal into the aqueous phase during a liquid-liquid extraction.

  • Verification Step: After the workup or chromatography, obtain a new ¹H NMR spectrum. The singlet at ~2.7 ppm corresponding to the methyl ketone of 2-acetylthiazole should be absent or significantly diminished.[2]

Question 3: My HPLC analysis shows several small impurity peaks. Is column chromatography the only option, and what should I be aware of?

Answer:

  • Probable Cause: Multiple small peaks suggest the presence of various side products, which could arise from the inherent reactivity of the thiazole ring or impurities in the starting materials. Thiazole derivatives can be synthesized via methods like the Hantzsch synthesis, which can introduce multiple byproducts if not perfectly controlled.[3]

  • Recommended Solution:

    • Recrystallization (If the product is solid): If your this compound is a solid or can be induced to crystallize, this is an excellent method for removing small amounts of various impurities. A mixed solvent system, such as ethanol/water or ethyl acetate/heptane, is often effective.[4][5] The goal is to find a system where the product is soluble at high temperatures but poorly soluble at low temperatures, while impurities remain in the mother liquor.

    • Flash Column Chromatography: This remains the most versatile technique. Key considerations include:

      • Stationary Phase: Standard silica gel (SiO₂) is typically effective.

      • Mobile Phase: A gradient elution is recommended. Start with a non-polar solvent like heptane or hexane and gradually increase the polarity by adding ethyl acetate. For example, a gradient from 10% to 50% ethyl acetate in heptane.

      • Loading: Adsorb the crude material onto a small amount of silica gel before loading it onto the column ("dry loading"). This often results in better separation than loading the material dissolved in a strong solvent.

  • Scientific Rationale: Recrystallization is a powerful purification technique based on differences in solubility between the desired compound and impurities. As a saturated hot solution cools, the compound with the lowest solubility (ideally your product) will crystallize out, leaving impurities behind in the solvent. Chromatography separates compounds based on their differential partitioning between the stationary and mobile phases, typically driven by polarity.

  • Verification Step: Analyze the purified fractions by TLC before combining them. After combining and concentrating the pure fractions, perform a final purity check using HPLC and NMR. The purity should meet the required specifications (e.g., >98%).[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to accurately determine the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity analysis of compounds like this compound.[6][7] It provides excellent resolution of the main component from impurities, allowing for accurate quantification (e.g., area percent). ¹H NMR spectroscopy is invaluable for structural confirmation and identifying specific impurities, especially starting materials or solvents, but it is less accurate for quantifying low-level impurities.

Q2: What are the ideal storage conditions for this compound to maintain its purity?

To prevent degradation, this compound should be stored in an airtight container, preferably under an inert atmosphere like nitrogen or argon, at a refrigerated temperature (2-8 °C).[8] It should also be protected from light. This minimizes the risk of oxidation and decomposition.

Q3: Can I use distillation for purification?

While this compound has a reported boiling point of 200 °C at atmospheric pressure, distillation is often not the preferred method.[8] Thiazole derivatives can be thermally sensitive, and heating to such high temperatures can cause decomposition, leading to the formation of new impurities. Vacuum distillation would lower the required temperature but still carries a risk of degradation. It is generally reserved for cases where chromatography and recrystallization are ineffective.

Section 3: Data Presentation & Visual Workflows

Data Summary Table

The following table shows a representative example of how purification can improve the purity profile of this compound as determined by HPLC.

Table 1: Representative Impurity Profile Before and After Purification by Flash Chromatography

CompoundRetention Time (min)Area % (Crude)Area % (Purified)Identification
2-Acetylthiazole4.86.5%< 0.1%Starting Material
This compound 5.5 91.0% 99.2% Product
Unknown Impurity 16.11.2%< 0.1%Side Product
Unknown Impurity 27.31.3%0.7%High MW Byproduct
Visual Workflows

The following diagrams illustrate logical workflows for troubleshooting and purification.

Caption: Troubleshooting decision tree for purifying this compound.

Caption: Workflow for purification by flash column chromatography.

Section 4: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

  • Preparation of Stationary Phase: Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the initial mobile phase (e.g., 95:5 Heptane:Ethyl Acetate). Pour the slurry into a glass column, and use gentle air pressure to pack the bed uniformly.

  • Sample Preparation (Dry Loading): Dissolve the crude this compound (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane. Add 2-3 g of silica gel to this solution. Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.

  • Loading: Carefully add the silica-adsorbed sample to the top of the packed column, creating a thin, even layer.

  • Elution: Begin elution with the initial, non-polar mobile phase. Monitor the eluent using a TLC system that gives good separation (e.g., 70:30 Heptane:Ethyl Acetate). Gradually increase the polarity of the mobile phase (e.g., increase ethyl acetate concentration in 5% increments).

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 15-20 mL). Spot every few fractions on a TLC plate, and visualize under UV light and/or by staining (e.g., with potassium permanganate).

  • Analysis and Pooling: Fractions containing only the pure product (identified by its Rf value) are combined.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified this compound. Confirm purity by HPLC and NMR.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of crude product in a minimal volume of a hot solvent in which it is highly soluble (e.g., ethanol).[4] Slowly add a co-solvent in which the product is poorly soluble (e.g., water or heptane) dropwise until the solution becomes cloudy. Add a drop or two of the first solvent to clarify. This is your target solvent system.

  • Dissolution: Place the bulk of the crude material in an Erlenmeyer flask. Add the primary solvent and heat the mixture (e.g., on a hot plate with stirring) until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56. Available at: https://medcraveonline.com/MOJBOC/synthesis-of-new-thiazole-and-thiazolyl-derivatives-of-medicinal-significant-a-short-review.html
  • Ward, J. S., et al. (2021). Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 10), 1015–1023. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8487440/
  • Asif, M. (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Letters in Organic Chemistry, 19(3), 224-233. Available at: https://www.ingentaconnect.com/content/ben/loc/2022/00000019/00000003/art00008
  • Kiuru, P. (2014). Design, Synthesis and Biological Evaluation of 1-Ethyl-3-(thiazol-2-yl)urea Derivatives as Escherichia coli DNA Gyrase Inhibitor. University of Helsinki. Available at: https://helda.helsinki.fi/handle/10138/135769
  • El-Sayed, R., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(38), 26785-26806. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10469854/
  • Sigma-Aldrich. (n.d.). 1-(Thiazol-2-yl)ethan-1-ol. Product Page. Available at: https://www.sigmaaldrich.com/US/en/product/chemscene/cs-0098737
  • El-Sayed, R., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Semantic Scholar. Available at: https://www.semanticscholar.org/paper/A-synergistic-investigation-of-azo-thiazole-a-of-El-Sayed-El-Gazzar/89c47087612f0e34c9c104e76a928913b772d5b6
  • PubChem. (n.d.). 2-Acetylthiazole. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/2-Acetylthiazole
  • Yadav, P., & Kumar, R. (2025). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Reviews and Letters, 8, 720-740. Available at: https://www.chemlett.com/index.php/chemrevlett/article/view/184
  • Gomha, S. M., et al. (2017). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 22(7), 1203. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152349/
  • van der Sar, S. (2009). Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. University of Groningen. Available at: https://fse.studenttheses.ub.rug.nl/123/
  • PubChem. (n.d.). 2-(Imidazol-1-yl)-1-(thiazol-2-yl)ethanol. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/22325030
  • Gomha, S. M., et al. (2024). Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. Molecules, 29(15), 3458. Available at: https://www.mdpi.com/1420-3049/29/15/3458
  • Sigma-Aldrich. (n.d.). This compound. Product Page. Available at: https://www.sigmaaldrich.com/US/en/product/fluorochem/f088469
  • Legeay, S., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 30(4), 893. Available at: https://www.mdpi.com/1420-3049/30/4/893
  • Lozano, E. (2023). Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. University of Ottawa. Available at: https://ruor.uottawa.ca/handle/10393/45499
  • Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Applied Sciences, 13(9), 5649. Available at: https://www.mdpi.com/2076-3417/13/9/5649
  • Georganics. (n.d.). Thiazol-2-yl-methanol. Product Page. Available at: https://georganics.fr/thiazol-2-yl-methanol.html
  • Oniga, S., et al. (2019). Synthesis and Antimicrobial Assessment of Some New 2-(Thiazol-5-yl)-1,3,4-oxadiazoles. Farmacia, 67(4), 624-630. Available at: https://farmaciajournal.com/wp-content/uploads/2019-07-11.pdf
  • PubChem. (n.d.). 2-(2-Methyl-thiazol-5-yl)-ethanol. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/529638
  • PubChem. (n.d.). 2-(Benzo[d]thiazol-2-yl)ethanol. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/4962383
  • MySkinRecipes. (n.d.). (R)-1-(Thiazol-2-yl)ethanol. Product Page. Available at: https://www.myskinrecipes.com/shop/product/231957-r-1-thiazol-2-yl-ethanol-2139
  • Navarrete-Vázquez, G., et al. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Chemistry, 7(4), 1307-1319. Available at: https://www.mdpi.com/2624-8549/7/4/83
  • Oniga, O., & Oniga, S. (2020). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 25(19), 4479. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7582963/
  • Gavrilović, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. PMC. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10177265/
  • Google Patents. (n.d.). CN104892543A - Thiazole compounds, as well as synthesis method and application thereof. Available at: https://patents.google.

Sources

Stability and storage conditions for 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the stability and proper storage of 1-Thiazol-2-yl-ethanol (CAS: 40982-30-7). Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for generating reproducible and reliable experimental results in research and drug development.

Section 1: Quick Reference for Storage & Handling

For experienced professionals, the following table summarizes the essential storage conditions for this compound.

ParameterRecommended ConditionRationale
Temperature 4°C[1]Minimizes degradation kinetics and preserves the compound's native state.
Atmosphere Inert Gas (Nitrogen or Argon)[1]The thiazole ring and ethanol moiety are susceptible to oxidation. An inert atmosphere displaces oxygen, preventing oxidative degradation.[2]
Container Tightly-sealed, amber glass vialPrevents exposure to atmospheric moisture and oxygen. Amber glass protects against light-induced degradation.
Light Exposure Protect from lightMany heterocyclic compounds are photosensitive; protection from light prevents the formation of photochemical degradation products.
Incompatibilities Strong oxidizing agents, strong basesOxidizing agents can react with the sulfur atom or the ethanol group.[3][4] Strong bases can deprotonate the acidic C2 proton of the thiazole ring, leading to unwanted reactions.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for neat this compound?

The most reliable storage condition for neat this compound is at 4°C under an inert nitrogen atmosphere.[1] The compound should be kept in a tightly-closed container to prevent moisture ingress.[3]

Q2: My sample of this compound has changed color. What does this indicate?

A visual color change, typically to a darker yellow or brown, is a common indicator of degradation. Thiazole itself is a pale yellow liquid, but the formation of oxidation products or polymers can lead to discoloration.[5] If color change is observed, it is highly recommended to verify the compound's purity via analytical methods like HPLC or LC-MS before use.

Q3: How sensitive is this compound to air and light?

The recommendation to store under nitrogen gas strongly suggests a sensitivity to atmospheric oxygen.[1] The thiazole ring's sulfur and nitrogen atoms can be susceptible to oxidation.[2] Like many complex organic molecules, it is best practice to protect it from direct light to prevent potential photochemical degradation.

Q4: What is the best way to prepare and store stock solutions?

To maintain the integrity of stock solutions, especially for biological assays, minimizing environmental exposure is key.

  • Solvent Choice: Use high-purity, anhydrous solvents such as DMSO or ethanol.

  • Concentration: Storing solutions at a higher concentration (e.g., 10 mM) can sometimes improve stability.[6]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture and oxygen, it is crucial to aliquot the stock solution into smaller, single-use volumes.[6]

  • Storage Temperature: For long-term stability of solutions, storage at -80°C is recommended, particularly for DMSO stocks.[6]

Q5: What chemicals or materials should I avoid storing with this compound?

Avoid storing this compound in proximity to strong oxidizing agents (e.g., peroxides, nitrates) as they can cause chemical degradation.[3][4] Additionally, keep it away from strong bases, which can react with the thiazole ring.[2]

Section 3: Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solutions
Loss of compound potency or activity in assays. Chemical Degradation: The compound may have oxidized or hydrolyzed due to improper storage (exposure to air, moisture, or light).1. Prepare fresh stock solutions from a new, unopened vial if possible.2. Always use single-use aliquots to avoid contaminating the main stock.[6]3. Perform an analytical check (e.g., LC-MS) on the stock solution to confirm its purity and concentration.
Appearance of new peaks in HPLC or LC-MS analysis. Formation of Degradation Products: New peaks are a definitive sign of instability. The ethanol moiety could be oxidized to the corresponding ketone (2-Acetylthiazole) or the thiazole ring itself could have been modified.[2][6]1. Attempt to characterize the new peaks by mass spectrometry to identify potential degradation products.[6]2. Review all handling and storage procedures to identify the source of the degradation.3. If purity is critical, the compound should be discarded and a new batch procured.
Precipitation observed in a thawed stock solution. Poor Solubility at Low Temperature: The compound may have limited solubility in the chosen solvent at the storage temperature.1. Gently warm the vial to room temperature and vortex thoroughly to attempt redissolution.[6]2. If precipitation persists, cautious use of sonication may be effective.[6]3. Consider preparing a slightly more dilute stock solution for future use.

Section 4: Experimental Protocols

Protocol 4.1: Recommended Long-Term Storage of Neat Compound

This protocol ensures the optimal preservation of the neat this compound.

  • Vial Selection: Choose a clean, dry amber glass vial with a PTFE-lined screw cap. The amber color is crucial for protection against light.

  • Inert Gas Purge: Gently flush the vial with a stream of dry nitrogen or argon gas for approximately 30-60 seconds to displace all atmospheric oxygen.

  • Transfer: Quickly transfer the neat compound into the purged vial.

  • Headspace Purge: Briefly flush the headspace above the compound with the inert gas.

  • Sealing: Immediately and tightly seal the vial. For extra protection, wrap the cap junction with Parafilm®.

  • Labeling: Clearly label the vial with the compound name, date, and storage conditions (4°C, under N₂).

  • Storage: Place the sealed vial in a refrigerator maintained at 4°C.

Protocol 4.2: Preparation and Storage of Aliquoted Stock Solutions

This method is designed to preserve the integrity of the compound in solution for use in sensitive experiments.

  • Solvent Preparation: Use only high-purity, anhydrous grade solvent (e.g., DMSO, Ethanol). Anhydrous solvents prevent hydrolysis.

  • Dissolution: In a controlled environment (e.g., under a nitrogen blanket or in a glovebox), dissolve a precisely weighed amount of this compound in the appropriate volume of anhydrous solvent to achieve the desired stock concentration (e.g., 10 mM).

  • Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene cryovials. The volume of each aliquot should correspond to the amount needed for a single experiment.

  • Inert Gas Flush: Before sealing each cryovial, briefly flush the headspace with dry nitrogen or argon. This step is critical for preventing oxidation at the solution-air interface.

  • Storage: Store the labeled aliquots in a freezer at -80°C. This minimizes solvent evaporation and drastically slows degradation rates.[6]

  • Usage: When needed, remove a single aliquot, bring it to room temperature, and use it immediately. Do not re-freeze and re-use a thawed aliquot.[6]

Section 5: Chemical Stability & Degradation Workflow

The stability of this compound is dictated by the reactivity of its two key functional components: the 1,3-thiazole ring and the primary ethanol side chain.

  • Thiazole Ring: The thiazole ring is an aromatic heterocycle. The sulfur atom can be oxidized to a sulfoxide or sulfone, and the nitrogen can be oxidized to an N-oxide, which would disrupt the aromaticity and alter the compound's chemical properties.[2] The proton at the C2 position is known to be acidic, making the compound susceptible to reactions with strong bases.[2]

  • Ethanol Side Chain: The primary alcohol group is susceptible to oxidation. Under mild oxidative conditions, it can be converted to the corresponding aldehyde, which would quickly tautomerize or be further oxidized to a ketone (2-Acetylthiazole). More aggressive oxidation can cleave the C-C bond or oxidize it to a carboxylic acid.[7]

Workflow for Stability Assessment

The following diagram outlines a logical workflow for assessing the stability and integrity of a sample of this compound.

Stability_Workflow cluster_0 cluster_1 Initial Checks cluster_2 Analytical Verification cluster_3 Decision & Action A Sample Received or Suspected Issue B Visual Inspection (Color, Clarity, Phase) A->B C Check Storage History (Temp, Atmosphere) A->C D Perform Purity Analysis (e.g., HPLC, LC-MS) B->D Any visual change? B->D No visual change C->D Improper storage? E Compare Data to Certificate of Analysis or Reference Standard D->E F Data Matches Standard (Purity >98%) E->F Match G Data Mismatches (New Peaks / Low Purity) E->G Mismatch H Proceed with Experiment F->H I Quarantine & Discard Lot G->I J Investigate Cause of Degradation (Review Handling & Storage Protocols) G->J

Workflow for Stability Assessment of this compound.

References

  • Safety Data Sheet - 1-(Thiazol-2-yl)ethan-1-one. Advanced Biotech. [Link]
  • Thiazole | C3H3NS | CID 9256. PubChem, NIH. [Link]
  • Safety data sheet - 2-Acetyl Thiazole synthetic. Advanced Biotech. [Link]
  • 2-Acetylthiazole | C5H5NOS | CID 520108. PubChem, NIH. [Link]
  • SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Synerzine. [Link]
  • 2-acetyl thiazole. The Good Scents Company. [Link]
  • 4-Methyl-5-thiazoleethanol | Solubility of Things. Solubility of Things. [Link]
  • 2-(1,3-Thiazol-5-yl)ethan-1-ol. PubChem, NIH. [Link]
  • Thiazole - Wikipedia. Wikipedia. [Link]
  • Ethanol Degradation | P

Sources

Hantzsch Thiazole Synthesis: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. Here, we address common challenges, provide in-depth troubleshooting strategies, and answer frequently asked questions to help you navigate the complexities of your experiments and achieve optimal results.

Introduction to the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first described by Arthur Hantzsch in 1887, is a fundamental method for the preparation of thiazole derivatives.[1] The reaction typically involves the condensation of an α-haloketone with a thioamide.[2][3] This synthesis is widely employed due to its simplicity and the accessibility of starting materials.[2] The products of this reaction, thiazoles, are significant heterocyclic compounds found in numerous biologically active molecules and pharmaceuticals.[4][5]

The general mechanism involves the initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[2][6]

Troubleshooting Common Challenges in Hantzsch Thiazole Synthesis

While the Hantzsch synthesis is generally reliable, several issues can arise during the experimental process. This section provides a systematic approach to identifying and resolving these common problems.

Problem 1: Low or No Product Yield

Low product yield is one of the most frequently encountered issues. Several factors can contribute to this problem, from suboptimal reaction conditions to the purity of reagents.

Potential Causes and Solutions:

  • Suboptimal Temperature: The reaction often requires heating to proceed efficiently.[7] Ensure that the reaction mixture is heated to the appropriate temperature for your specific substrates. For instance, some reactions proceed well at room temperature, while others may require refluxing in solvents like ethanol or methanol.[8] Modern variations of the synthesis may utilize microwave irradiation to decrease reaction times and potentially increase yields.[9][10]

  • Improper Solvent Choice: The solvent plays a critical role in the Hantzsch synthesis. While alcohols like methanol and ethanol are commonly used, other solvents such as water, or mixtures like ethanol/water, have been shown to be effective and can improve yields.[7][11] In some cases, solvent-free conditions have been reported to enhance reaction rates and yields.[12][13]

  • Catalyst Issues: While the traditional Hantzsch synthesis may not require a catalyst, modern modifications often employ one to improve efficiency.[14] Catalysts like silica-supported tungstosilisic acid have demonstrated the ability to produce high yields.[11] If you are using a catalyst, verify its activity and ensure it is used in the correct proportion.

  • Reagent Purity: The purity of the α-haloketone and thioamide is crucial.[15] Impurities can lead to unwanted side reactions and a decrease in the yield of the desired product. It is recommended to use high-purity reagents. If necessary, consider recrystallizing or distilling the starting materials.

  • Side Reactions: The formation of byproducts is a common reason for low yields.[7] The multi-step nature of the reaction mechanism allows for competing reaction pathways.[2] Careful control over reaction conditions, such as temperature and reaction time, can help to minimize the formation of these byproducts.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_conditions Verify Reaction Conditions Temperature Solvent Time start->check_conditions check_reagents Assess Reagent Quality Purity of α-haloketone Purity of thioamide Catalyst activity check_conditions->check_reagents Conditions OK optimize Systematic Optimization|{Vary temperature | Screen solvents | Adjust stoichiometry} check_conditions->optimize Conditions Suboptimal analyze_byproducts Identify Side Products TLC NMR LC-MS check_reagents->analyze_byproducts Reagents OK purify_reagents Purify Starting Materials|{Recrystallization | Distillation} check_reagents->purify_reagents Impurities Suspected analyze_byproducts->optimize Byproducts Identified modify_workup Adjust Work-up Procedure|{pH adjustment | Extraction solvent} analyze_byproducts->modify_workup Work-up Issues success Improved Yield optimize->success purify_reagents->success modify_workup->success

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Problem 2: Formation of Unexpected Isomers or Byproducts

The formation of regioisomers or other unexpected byproducts can complicate the purification process and reduce the yield of the desired product.

Potential Causes and Solutions:

  • Regioselectivity Issues: When using N-monosubstituted thioureas, the condensation with α-haloketones can potentially lead to two different regioisomers. In neutral solvents, the reaction typically yields 2-(N-substituted amino)thiazoles.[16] However, under acidic conditions, a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles may be formed.[16][17] To control regioselectivity, carefully manage the pH of the reaction medium.

  • Formation of Bis-thiazoles: In some cases, the reaction can lead to the formation of bis-thiazole derivatives, especially if the starting materials have multiple reactive sites.[18]

  • Reaction with Solvent: The solvent can sometimes participate in the reaction, leading to unexpected byproducts. This is particularly relevant when using reactive solvents under harsh conditions.

Data on Solvent Effects on Yield

SolventTemperature (°C)Reaction TimeYield (%)Reference
Methanol10030 minHigh[2]
Ethanol/Water (1:1)RefluxVaries50-87[11]
Solvent-freeRoom TempShortHigh[12][13]
Methanol (Microwave)9030 min95[9]

Frequently Asked Questions (FAQs)

Q1: How can I improve the solubility of my thiazole product for purification?

  • Thiazole products can sometimes be poorly soluble, making purification by crystallization challenging.[2] If the product is basic (e.g., containing a 2-amino group), it can often be dissolved in an acidic aqueous solution and then precipitated by adding a base.[19] This can be an effective purification step. For non-basic thiazoles, screening a range of solvents or solvent mixtures is the best approach for finding a suitable recrystallization system.

Q2: What is the role of a base in the work-up of the Hantzsch synthesis?

  • The Hantzsch reaction often produces the thiazole as a hydrohalide salt (e.g., HBr or HCl salt), which is typically soluble in the reaction solvent.[19] Adding a weak base, such as sodium carbonate or sodium bicarbonate, during the work-up deprotonates the thiazole, causing it to precipitate out of the solution, which facilitates its isolation by filtration.[2]

Q3: Are there any "greener" alternatives to the traditional Hantzsch synthesis?

  • Yes, several modifications have been developed to make the Hantzsch synthesis more environmentally friendly. These include the use of water as a solvent, solvent-free reaction conditions, and the use of reusable catalysts.[11][20] Ultrasonic irradiation has also been employed to reduce reaction times and energy consumption.[8] Additionally, alternative synthetic routes that avoid the use of toxic α-haloketones have been explored.[20]

Q4: Can I use α-chloro ketones instead of α-bromo ketones?

  • Yes, α-chloro ketones can be used in the Hantzsch synthesis.[21] However, α-bromo ketones are generally more reactive, which may lead to shorter reaction times or milder reaction conditions. The choice between an α-chloro and α-bromo ketone may depend on the reactivity of the specific thioamide being used.

Q5: How can I monitor the progress of my Hantzsch thiazole synthesis?

  • Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[2] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. Staining with an appropriate reagent (e.g., potassium permanganate) may be necessary to visualize the spots.

Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general guideline. The specific amounts, temperature, and reaction time should be optimized for your particular substrates.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the α-haloketone (1.0 eq) and the thioamide (1.0-1.2 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, methanol, or an ethanol/water mixture). The concentration of the reactants is typically in the range of 0.1-1.0 M.

  • Heating: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required amount of time. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If the product remains in solution, the solvent can be removed under reduced pressure. The resulting residue is then typically dissolved or suspended in water, and a base (e.g., saturated sodium bicarbonate solution) is added to neutralize the hydrohalic acid formed during the reaction and to precipitate the free thiazole base.

  • Isolation and Purification: Collect the solid product by filtration, wash it with water, and dry it.[2] Further purification can be achieved by recrystallization from an appropriate solvent.

Reaction Mechanism Overview

hantzsch_mechanism reagents α-Haloketone + Thioamide sn2 S-Alkylation (SN2) Formation of Isothioamide Intermediate reagents->sn2 cyclization Intramolecular Cyclization Nitrogen attacks carbonyl carbon sn2->cyclization dehydration Dehydration Loss of Water cyclization->dehydration product Thiazole Product dehydration->product

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

References

  • Bouherrou, S., et al. (2017).
  • Verma, R. K., & Saraf, S. K. (2019). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Elegant Protocols for the Synthesis of Heterocycles, 1-25.
  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Li, J., et al. (2019). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 21(14), 3816-3823. [Link]
  • Li, J., et al. (2019). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 21(14), 3816-3823. [Link]
  • Tomassetti, M., et al. (2018).
  • SynArchive. Hantzsch Thiazole Synthesis. [Link]
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. [Link]
  • Gomha, S. M., et al. (2015). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 20(5), 8296-8308. [Link]
  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. [Link]
  • Saini, A., Kumar, S., & Sandhu, J. S. (2007). Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 66(2), 95-111. [Link]
  • Al-Mulla, A. (2017). New methods for the rapid synthesis of thiazoles. University of Sussex. [Link]
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]
  • Wikipedia. (2023). Hantzsch pyridine synthesis. [Link]
  • Bouherrou, S., et al. (2017).
  • Yogi, P., et al. (2016). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. [Link]
  • Das, D., et al. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Advances, 14(1), 1-20. [Link]
  • Bull, J. A., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(42), 7799-7804. [Link]
  • Gilon, C., et al. (2011). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. Journal of Organic Chemistry, 76(21), 8689-8695. [Link]
  • YouTube. (2020).
  • ResearchGate. (2015). Thiazole formation through a modified Gewald reaction. [Link]
  • MDPI. (2024).
  • Gomha, S. M., et al. (2018). Review of the synthesis and biological activity of thiazoles.
  • de la Cruz, M., & Martinez-Luis, S. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 8(10), 2755-2775. [Link]
  • CUTM Courseware. Thiazole. [Link]
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Scientific Research in Science and Technology, 6(3), 54-61. [Link]
  • Dawane, B. S., et al. (2010). Synthesis of Hantzsch thiazole derivatives under solvent free conditions. Archives of Applied Science Research, 2(3), 245-250. [Link]

Sources

Technical Support Center: Synthesis of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-Thiazol-2-yl-ethanol. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic protocols, with a specific focus on reducing reaction times and improving overall efficiency. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, empowering you to troubleshoot and refine your approach effectively.

Troubleshooting Guide: Addressing Common Delays

This section addresses specific issues that can lead to extended reaction times or process bottlenecks.

Question: My reaction is proceeding much slower than the literature suggests, or it has stalled completely. What are the potential causes?

Answer: A sluggish or stalled reaction is a common issue that can often be traced back to a few key factors. Let's break down the diagnostic process:

  • Catalyst Inefficiency: The most frequent culprit is the base catalyst. In Hantzsch-type syntheses, a base like triethylamine or potassium carbonate is often used.[1] Its role is to facilitate the crucial cyclization step.

    • Moisture: Anhydrous conditions are important. Moisture can hydrolyze reactants and interact with the catalyst, reducing its effectiveness. Ensure you are using dry solvents.

    • Degradation: Older bottles of amine bases can degrade. Use a freshly opened bottle or distill the base before use.

    • Insufficient Amount: Ensure the molar equivalents of the catalyst are correct as per the protocol. A slight excess may sometimes be beneficial, but large excesses can promote side reactions.

  • Suboptimal Temperature: Many thiazole syntheses require heating to overcome the activation energy barrier.[2]

    • Room Temperature vs. Reflux: While some reactions proceed at room temperature, they are often significantly slower. Refluxing in a suitable solvent like ethanol can dramatically decrease reaction time from hours to minutes.[2][3]

    • Inaccurate Monitoring: Ensure your heating mantle and thermometer are calibrated correctly. A temperature just 10-20°C below the optimum can drastically slow down the reaction rate.

  • Reactant Purity and Stability: The stability of the α-haloketone starting material is critical. These compounds can be lachrymatory and unstable, degrading upon storage. Using a freshly prepared or purified α-haloketone is paramount for a clean and fast reaction.

  • Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction becomes a heterogeneous mixture, and the rate will be limited by the dissolution speed. If you observe suspended solids, consider a more effective solvent system or an increase in solvent volume. Common solvents include ethanol, DMF, and acetonitrile.[1][4]

Question: I'm observing significant byproduct formation, which is complicating purification and extending the overall process time. How can I minimize this?

Answer: Byproduct formation is a direct challenge to efficiency. The goal is to optimize for the desired reaction pathway over competitive side reactions.

  • Temperature Control: Overheating or prolonged heating can lead to the decomposition of the desired product or the formation of polymeric tars.[5] Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed immediately to the work-up. Do not reflux for an arbitrarily long time.

  • Stoichiometry: Carefully control the molar ratios of your reactants. An excess of the α-haloketone can lead to side reactions. Start with a 1:1 stoichiometry with the thioamide component and optimize from there.

  • Alternative Energy Sources: Conventional heating can sometimes create localized hot spots, promoting side reactions.

    • Microwave Irradiation: This technique provides rapid and uniform heating, often leading to cleaner reactions with significantly reduced times (e.g., from hours to minutes).[4][6][7]

    • Ultrasonic Irradiation: Sonication can also accelerate the reaction by promoting mass transfer and particle dispersion, especially in heterogeneous mixtures.[8]

The following diagram illustrates a troubleshooting workflow for slow reactions.

G start Reaction is Slow or Stalled check_temp Is Reaction at Optimal Temperature (e.g., Reflux)? start->check_temp check_catalyst Is Catalyst Active and Anhydrous? check_temp->check_catalyst Yes increase_temp Increase Temperature to Reflux check_temp->increase_temp No check_reactants Are Reactants (esp. α-haloketone) Pure? check_catalyst->check_reactants Yes use_fresh_catalyst Use Fresh/Distilled Catalyst & Dry Solvent check_catalyst->use_fresh_catalyst No check_solubility Are Reactants Fully Dissolved? check_reactants->check_solubility Yes purify_reactant Purify/Synthesize Fresh α-haloketone check_reactants->purify_reactant No change_solvent Switch to a Better Solvent (e.g., DMF) or Increase Volume check_solubility->change_solvent No monitor Monitor Progress with TLC check_solubility->monitor Yes increase_temp->monitor use_fresh_catalyst->monitor purify_reactant->monitor change_solvent->monitor

Caption: Troubleshooting workflow for diagnosing slow reactions.

Frequently Asked Questions (FAQs)

This section covers broader topics related to optimizing the synthesis of this compound for speed and efficiency.

Question: What is the most effective synthetic strategy for rapidly producing the thiazole core?

Answer: The Hantzsch thiazole synthesis remains the most direct and widely utilized method due to its simplicity and the availability of starting materials.[9] It typically involves the condensation reaction between an α-haloketone and a thioamide (like thiourea).

To accelerate this synthesis, a one-pot approach is highly recommended.[10] Instead of isolating the intermediate α-haloketone, it can be generated in situ from the corresponding ketone using a brominating agent like Copper(II) Bromide, followed immediately by the addition of thiourea and cyclization. This eliminates an entire isolation step, significantly reducing the overall process time.

Question: How does the choice of energy source—conventional heating vs. microwave—impact reaction time?

Answer: The choice of energy source is one of the most critical factors for reducing reaction time.

  • Conventional Heating (Reflux): Relies on thermal conduction. It can be slow to reach the target temperature, and temperature gradients within the flask can occur. A typical reflux in ethanol might take 1-4 hours.[2][11]

  • Microwave Irradiation: Uses microwave energy to directly excite polar molecules in the mixture, resulting in rapid, uniform, and efficient heating. This can slash reaction times from hours to mere minutes.[3][4] For instance, a reaction that takes 2 hours under reflux might be completed in 5-10 minutes in a microwave reactor.[6]

The following diagram illustrates the impact of different optimization strategies on reaction time.

G cluster_0 Optimization Strategies node_setup Starting Point Conventional Heating (e.g., 4-8 hours at RT) Moderate Yield opt1 Switch to Reflux Temperature node_setup->opt1 opt2 Use One-Pot Procedure node_setup->opt2 opt3 Employ Microwave Irradiation node_setup->opt3 node_optimized Optimized Protocol Microwave Irradiation (5-15 minutes) One-Pot Procedure High Yield opt1->node_optimized opt2->node_optimized opt3->node_optimized

Caption: Path from a standard to an optimized, time-efficient protocol.

Question: Which catalysts and solvents are best for minimizing reaction time?

Answer: The ideal combination of catalyst and solvent creates a reaction environment where the reactants can interact quickly and efficiently.

  • Solvents: Ethanol is a common and effective choice as it dissolves most reactants well and has a suitable boiling point for reflux.[2][12] For particularly stubborn or poorly soluble reactants, a more polar, higher-boiling solvent like N,N-Dimethylformamide (DMF) can be used, often in combination with a base like potassium carbonate, to further accelerate the reaction.[1]

  • Catalysts:

    • Basic Catalysts: Triethylamine (Et3N) is a standard choice for reactions in ethanol.[3] Potassium carbonate (K2CO3) is often preferred in solvents like DMF.[1]

    • Green Catalysts: In an effort to move towards more environmentally benign chemistry, catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be highly effective, recyclable, and can reduce reaction times.[9] For certain thiazole syntheses, L-proline has also been used successfully under eco-friendly conditions.[4][13]

Comparative Data on Reaction Conditions

MethodCatalystSolventTemperatureTypical Reaction TimeReference
ConventionalTriethylamineEthanolReflux (~78°C)1-3 hours[2][3]
ConventionalK₂CO₃DMFReflux (~153°C)< 1 hour[1]
MicrowaveNoneEthanol170°C7 minutes[6]
UltrasonicPIBTU-CS HydrogelEthanol40°C20-35 minutes[8]

Optimized Experimental Protocol: Microwave-Assisted One-Pot Synthesis

This protocol is designed for maximum efficiency, combining a one-pot approach with microwave irradiation to drastically reduce the synthesis time for a 4-substituted-thiazole precursor, which can then be elaborated to this compound.

Objective: To synthesize a 4-aryl-2-aminothiazole derivative in under 30 minutes.

Materials:

  • Aryl methyl ketone (1.0 eq)

  • Copper(II) Bromide (CuBr₂) (2.1 eq)

  • Thiourea (1.2 eq)

  • Ethanol (or Ethyl Acetate)

  • Microwave reactor with sealed reaction vessels

Procedure:

  • Reactant Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the aryl methyl ketone (1.0 eq) and Copper(II) Bromide (2.1 eq).

  • Solvent Addition: Add 5 mL of ethanol. Seal the vessel securely.

  • α-Bromination (Microwave): Place the vessel in the microwave reactor. Irradiate the mixture at 100°C for 5-10 minutes. The reaction mixture will typically turn from blue/green to a white suspension of CuBr.

  • Thiourea Addition: Cool the vessel rapidly to room temperature (forced air cooling is a standard feature on most reactors). Carefully open the vessel and add thiourea (1.2 eq).

  • Cyclization (Microwave): Reseal the vessel and place it back into the microwave reactor. Irradiate the mixture at 120°C for 10-15 minutes.

  • Work-up: After cooling, pour the reaction mixture into a beaker containing 20 mL of water. Basify the solution with aqueous ammonia or sodium bicarbonate solution until a pH of ~8-9 is reached to precipitate the free base of the aminothiazole.[5]

  • Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water and dry under vacuum. The crude product can be purified by recrystallization from ethanol if necessary.

Causality Note: The use of CuBr₂ allows for a clean and rapid in situ formation of the α-bromo ketone, which is immediately trapped by thiourea.[10] The subsequent microwave heating provides the energy for a near-instantaneous cyclization, bypassing the long reflux times of traditional methods.

References

  • Optimization of the reaction conditions. ResearchGate.
  • Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. Rijksuniversiteit Groningen.
  • Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. MDPI.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemical Review and Letters.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Pyrano[2,3-D]Thiazole: Synthesis. To Chemistry Journal.
  • Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorganic & Organic Chemistry.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products. PubMed Central.
  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central.
  • A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES.
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PubMed Central.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.

Sources

Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing thiazole-containing molecules. The thiazole ring is a privileged scaffold in medicinal chemistry, and its efficient construction and functionalization are paramount.[1][2][3]

This document provides in-depth, experience-driven guidance in a question-and-answer format, addressing common experimental challenges and strategic decisions in catalyst selection.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the most likely causes and how can I fix it?

Low yields are a common frustration, often stemming from a few key areas. A systematic approach to troubleshooting is essential.

Answer:

Several factors can contribute to low yields in thiazole synthesis. Let's break down the potential causes and their solutions:

  • Purity of Reactants: Thiol-containing starting materials, such as 2-aminothiophenols, are highly susceptible to oxidation. The purity of your α-haloketone is also critical.

    • Solution: Ensure your starting materials are pure. Use freshly purified reagents and store sensitive compounds like aminothiols under an inert atmosphere (e.g., Nitrogen or Argon). Verify the purity of all starting materials by NMR or GC-MS before starting the reaction.[4][5]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and pH can dramatically impact yield.

    • Solution: The optimal temperature can range from room temperature to reflux, depending on the specific substrates and catalyst.[5] Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the reaction stalls, consider incrementally increasing the temperature or extending the reaction time. For acid or base-catalyzed reactions, ensure the pH is within the optimal range for your chosen catalyst.[4]

  • Inefficient Catalyst Performance or Loading: The catalyst may be inactive, or you may be using a suboptimal amount.

    • Solution: If using a solid-supported or reusable catalyst, ensure it has been properly activated and stored.[4] For homogenous catalysts, perform a loading screen (e.g., 1 mol%, 2 mol%, 5 mol%) to find the optimal concentration. In some cases, particularly with palladium catalysts that can be poisoned by sulfur, a higher catalyst loading may be necessary to achieve a reasonable reaction rate.[6]

  • Presence of Water: Many catalysts, especially Lewis acids, are water-sensitive.

    • Solution: Conduct the reaction under anhydrous conditions. Use dry solvents and consider adding a dehydrating agent like molecular sieves.[4]

  • Side Reactions: The formation of byproducts, such as the self-condensation of your aldehyde or ketone, can consume starting materials and reduce the yield of your desired product.[4]

    • Solution: Adjusting the rate of addition of one reagent to another or modifying the reaction temperature can often minimize side reactions.

G start Low Yield Observed reagent_check Purity of Starting Materials Verified? start->reagent_check conditions_check Reaction Conditions Optimized? (Temp, Time, pH) reagent_check->conditions_check Yes purify Purify/Use Fresh Reagents Store Under Inert Atmosphere reagent_check->purify No catalyst_check Catalyst Activity & Loading Verified? conditions_check->catalyst_check Yes optimize_cond Screen Temperature & Time Adjust pH for Catalyst conditions_check->optimize_cond No oxidation_check Is Oxidation Step Incomplete? catalyst_check->oxidation_check Yes optimize_cat Verify Catalyst is Fresh/Active Screen Catalyst Loading catalyst_check->optimize_cat No optimize_ox Increase Oxidant Amount Extend Reaction Time/Air Exposure oxidation_check->optimize_ox Yes success Yield Improved oxidation_check->success No purify->reagent_check optimize_cond->conditions_check optimize_cat->catalyst_check optimize_ox->success

Caption: Troubleshooting workflow for diagnosing low reaction yields.
Q2: I am observing the formation of an unexpected isomer. How can I control the regioselectivity?

Controlling which isomer forms is a common challenge, especially when using unsymmetrical reagents.

Answer:

Regioselectivity is a critical aspect of thiazole synthesis, particularly in the classic Hantzsch synthesis using N-monosubstituted thioureas. The reaction medium is the primary determinant for the isomeric outcome.

  • For 2-(N-substituted amino)thiazoles: Use a neutral solvent system. This environment almost exclusively favors the formation of this single isomer.[6]

  • For 3-substituted 2-imino-2,3-dihydrothiazoles: The formation of this isomer, often in a mixture with the one above, is promoted by acidic conditions (e.g., using 10M-HCl in ethanol). The specific acid used, along with temperature and substrate structure, will influence the ratio of the two isomers.[6]

Therefore, to favor a single isomer, meticulous control over the pH of your reaction medium is the most effective strategy.

Q3: My palladium-catalyzed C-H activation/arylation reaction on a thiazole substrate is sluggish or failing. What is the problem?

Palladium catalysis is a powerful tool for functionalizing heterocyles, but thiazoles present a unique challenge.

Answer:

The issue is very likely catalyst poisoning. The sulfur atom in the thiazole ring is a known poison for palladium catalysts.[6] The lone pair of electrons on the sulfur can coordinate strongly to the palladium metal center, effectively blocking its catalytic activity. This often leads to sluggish reactions or complete failure.

Solutions:

  • Increase Catalyst Loading: A common first step is to simply increase the amount of the palladium catalyst. This provides more active sites, compensating for those that are poisoned by the substrate.[6]

  • Explore Different Catalyst Systems: If increasing the loading is ineffective or undesirable (due to cost), consider alternative catalysts. Ligand design plays a crucial role here; some ligand systems are more resistant to sulfur poisoning than others.

  • Use Copper Catalysts: For certain C-H arylation reactions, copper-based catalysts (e.g., CuI) can be an effective alternative to palladium and may be less susceptible to sulfur poisoning in this context.[7]

Frequently Asked Questions (FAQs)

This section addresses broader, strategic questions about catalyst selection.

Q1: When should I choose a metal catalyst (like copper or palladium) over a simpler acid/base catalyst or a catalyst-free method?

Answer:

The choice of catalyst is fundamentally dictated by the specific chemical transformation you aim to achieve.

  • Catalyst-Free / Acid-Catalyzed (e.g., Hantzsch Synthesis): These methods are the workhorses for the fundamental construction of the thiazole ring itself from acyclic precursors like α-haloketones and thioamides.[6][8] They are robust, well-established, and often the most straightforward way to build the core heterocycle.

  • Metal Catalysts (e.g., Palladium, Copper): These are typically used for the post-synthesis functionalization of a pre-formed thiazole ring. They excel at forming new carbon-carbon or carbon-heteroatom bonds at specific positions (e.g., C2, C5) on the ring, which is difficult or impossible with classical methods. Examples include:

    • Direct C-H Arylation: Adding new aryl groups to the thiazole backbone.[7]

    • Cross-Coupling Reactions: Suzuki, Stille, or Sonogashira couplings on halogenated thiazoles.

  • Green & Biocatalysts (e.g., Nanoparticles, Enzymes): These are excellent choices when seeking to improve the environmental footprint of the synthesis, enhance reusability, or achieve high yields under mild conditions. Magnetically recoverable nanocatalysts, for example, simplify purification by allowing the catalyst to be removed with an external magnet.[9][10]

G start What is the Desired Transformation? ring_formation Ring Formation (Building the Thiazole Core) start->ring_formation ring_func Ring Functionalization (Modifying the Thiazole Core) start->ring_func hantzsch Hantzsch Synthesis (α-Haloketone + Thioamide) ring_formation->hantzsch other_cyclo Other Cyclocondensations (e.g., Cook-Heilbron) ring_formation->other_cyclo ch_act C-H Activation / Arylation ring_func->ch_act cross_coupling Cross-Coupling (e.g., Suzuki, Stille) ring_func->cross_coupling acid_base Use Acid/Base Catalysis or Catalyst-Free Conditions hantzsch->acid_base other_cyclo->acid_base metal_cat Use Metal Catalysts (e.g., Pd, Cu) ch_act->metal_cat cross_coupling->metal_cat

Caption: Logic diagram for choosing a catalyst type based on the desired transformation.
Catalyst Selection & Performance Data

The choice of catalyst significantly impacts reaction efficiency, yield, and conditions. The following table summarizes the performance of different catalytic approaches reported in the literature for various thiazole syntheses.

Catalyst TypeCatalyst ExampleSynthesis Method / ReactionReaction TimeTemperature (°C)Yield (%)Key Advantages
None / Acid Acetic Acid, HClHantzsch Condensation1 - 5 hours75 - 10055 - 90+Robust, well-established, good for core ring formation.[6][11]
Heterogeneous NiFe₂O₄ NanoparticlesOne-Pot, 3-Component Synthesis45 - 60 min7590 - 96Magnetically recoverable, reusable, high yields, short reaction times.[9]
Heterogeneous Silica-Supported Tungstosilisic Acid (SiW.SiO₂)Hantzsch Condensation1.5 - 2 hoursRoom Temp79 - 90Reusable, efficient under mild conditions, environmentally benign.[12][13]
Metal-Organic Palladium Acetate (Pd(OAc)₂)Direct C-H Arylation12 - 24 hours80 - 120VariableExcellent for C-C bond formation on the thiazole ring.[6][7]
Metal-Organic Copper(I) Iodide (CuI)Multi-component / C-H Arylation~24 hours120GoodEffective alternative to palladium, good functional group tolerance.[7][14]
Biocatalyst Chitosan HydrogelHantzsch-type Condensation6 - 10 min (MW)Not specifiedHighEco-friendly, rapid reactions under microwave irradiation, reusable.[13][15]
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a classic, robust method for synthesizing the thiazole core.

Methodology:

  • Preparation: In a round-bottom flask, dissolve thiourea (1.0 mmol) in ethanol (10 mL). In a separate container, dissolve 2-bromoacetophenone (1.0 mmol) in ethanol (5 mL).

  • Reaction: Add the 2-bromoacetophenone solution to the thiourea solution. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C).

  • Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent on TLC), cool the mixture to room temperature.

  • Isolation: Carefully add a base, such as aqueous ammonium hydroxide or sodium bicarbonate solution, to the cooled mixture until it is neutral or slightly basic. This will precipitate the neutral product from its HBr salt form.[6][16]

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining salts and allow it to air dry. The crude product is often pure enough for characterization, but can be further purified by recrystallization from ethanol if necessary.[6]

References
  • Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis. Benchchem.
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. National Institutes of Health (NIH).
  • Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis. Benchchem.
  • A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. Bentham Science Publisher.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Thiazoles and Bisthiazoles. Encyclopedia.pub.
  • Possible mechanism of thiazole synthesis using copper catalyst. ResearchGate.
  • A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. R Discovery.
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • Thiazole. Wikipedia.
  • Optimizing reaction conditions for the synthesis of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole. Benchchem.
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives.
  • review-of-the-synthesis-and-biological-activity-of-thiazoles. Ask this paper | Bohrium.
  • Application and synthesis of thiazole ring in clinically approved drugs. ResearchGate.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. bepls.
  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. MDPI.
  • comparative analysis of different catalysts for thiazole synthesis. Benchchem.
  • Hantzsch thiazole synthesis - laboratory experiment. YouTube.

Sources

Technical Support Center: Solvent Effects on the Synthesis of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-Thiazol-2-yl-ethanol. This document provides researchers, chemists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions concerning the critical role of solvents in this synthesis. The guidance primarily focuses on the most common and solvent-sensitive synthetic route: the addition of a 2-thiazolyl organometallic intermediate to an acetaldehyde electrophile.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding solvent selection and its implications for the reaction's success.

Q1: What is the optimal type of solvent for synthesizing this compound via a Grignard reaction?

A: The ideal solvents are anhydrous aprotic ethers.[1][2][3] Tetrahydrofuran (THF) and diethyl ether (Et₂O) are the most common and effective choices. Their primary role is to solvate and stabilize the magnesium center of the Grignard reagent, preventing its precipitation and maintaining its reactivity.[2] The oxygen lone pairs in these ethers coordinate with the magnesium ion, which is crucial for both the formation and stability of the organometallic species.[2]

Q2: Why is it critical to avoid protic solvents like methanol, ethanol, or water?

A: Protic solvents contain acidic protons (e.g., the hydrogen in an O-H group) that will irreversibly destroy the Grignard reagent.[1][4][5] Grignard reagents are potent bases and will readily abstract a proton from the solvent, quenching the reagent and forming thiazole instead of the desired alcohol product. This is often the primary cause of reaction failure.[1]

Q3: My starting material, 2-bromothiazole, dissolves poorly in diethyl ether. What should I do?

A: While diethyl ether is a classic Grignard solvent, THF is often a superior choice when substrate solubility is a concern due to its greater polarity. If you still face solubility issues, consider using a co-solvent system, such as a mixture of THF and a non-polar aprotic solvent like toluene. However, ensure the primary coordinating solvent (THF) is in sufficient quantity to stabilize the Grignard reagent.

Q4: How "dry" does my solvent need to be, and how can I ensure it?

A: For Grignard reactions, the term "anhydrous" must be taken seriously. Commercially available anhydrous solvents packaged under an inert atmosphere (e.g., nitrogen or argon) are recommended. If you need to dry your solvent in-house, standard procedures involve distillation over a suitable drying agent (e.g., sodium/benzophenone for THF and ether). Always use flame-dried or oven-dried glassware and maintain a positive pressure of an inert gas throughout the experiment to prevent atmospheric moisture from contaminating the reaction.

Part 2: Troubleshooting Guide for Common Issues

This guide provides a systematic approach to diagnosing and resolving problems encountered during the synthesis.

Issue 1: The reaction yields are consistently low or zero.

This is the most frequent problem and is almost always linked to the stability of the organometallic intermediate.

  • Possible Cause A: Inappropriate Solvent Choice

    • Diagnosis: You are using a solvent with acidic protons (alcohols, water, amines) or one that reacts with the Grignard reagent (e.g., acetone, ethyl acetate).[1][6]

    • Solution: Switch to a rigorously dried aprotic ether like THF or diethyl ether.[3][7]

  • Possible Cause B: Contamination by Water or Air

    • Diagnosis: The Grignard reagent is being quenched by moisture. This can come from the solvent, reagents, glassware, or the atmosphere.

    • Solution:

      • Glassware: Ensure all glassware is oven-dried at >120°C for several hours or flame-dried under vacuum immediately before use.

      • Solvent: Use a freshly opened bottle of anhydrous solvent or solvent from a solvent purification system.

      • Atmosphere: Conduct the reaction under a positive pressure of a dry, inert gas such as argon or nitrogen.

      • Reagents: Ensure starting materials (e.g., 2-bromothiazole) are free of water.

  • Possible Cause C: Failed Grignard Formation

    • Diagnosis: The magnesium turning is not activating, or the initiation step fails.

    • Solution: The solvent plays a role here as well. Ensure the solvent is not "too wet," which passivates the magnesium surface. Use a few crystals of iodine or a small amount of 1,2-dibromoethane to activate the magnesium surface before adding your primary halide.

Issue 2: Significant formation of side products, such as 2,2'-bithiazole.

  • Possible Cause: Reaction Temperature and Solvent Properties

    • Diagnosis: Side reactions, such as Wurtz-type coupling to form 2,2'-bithiazole, can be influenced by temperature and solvent. The boiling point of the solvent will dictate the maximum reflux temperature.

    • Solution:

      • Temperature Control: Maintain the recommended reaction temperature. Formation of the Grignard is often initiated at room temperature and then cooled for the addition of the electrophile to control the reaction rate.

      • Solvent Choice: Diethyl ether (b.p. 34.6°C) allows for milder reaction conditions compared to THF (b.p. 66°C). If side reactions are an issue, consider switching to a lower-boiling point solvent.

Issue 3: Difficulty with product isolation during aqueous workup.

  • Possible Cause: Emulsion Formation or High Product Solubility

    • Diagnosis: The product, this compound, has some water solubility due to its hydroxyl group. This can lead to poor extraction efficiency and the formation of emulsions, especially when using THF, which is water-miscible.

    • Solution:

      • Solvent Removal: If using THF, remove the bulk of it under reduced pressure after the reaction is complete. Then, re-dissolve the residue in a water-immiscible solvent like diethyl ether or ethyl acetate before performing the aqueous wash.

      • Salting Out: During the workup, use a saturated brine (NaCl solution) wash. This increases the polarity of the aqueous layer, forcing the organic product into the organic layer and helping to break emulsions.

Part 3: Experimental Protocol & Comparative Data

Detailed Protocol: Synthesis of this compound via Grignard Reagent

Materials:

  • 2-Bromothiazole

  • Magnesium turnings

  • Acetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (a single crystal for activation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 equivalents). Add a single crystal of iodine.

  • In the dropping funnel, prepare a solution of 2-bromothiazole (1.0 equivalent) in anhydrous THF.

  • Add a small portion (~10%) of the 2-bromothiazole solution to the magnesium turnings. If the reaction does not start (indicated by gentle bubbling and disappearance of the iodine color), gently warm the flask with a heat gun.

  • Once initiated, add the remaining 2-bromothiazole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Reaction with Acetaldehyde: Cool the flask to 0°C using an ice bath.

  • Add a solution of acetaldehyde (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel. Maintain the temperature at 0°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup and Purification: Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography on silica gel.

Table 1: Influence of Solvent on Reaction Yield
SolventTypeAnhydrous ConditionsTypical Yield of this compoundKey Observations
Tetrahydrofuran (THF) Aprotic EtherYes75-85%Excellent solvent for both Grignard formation and substrate solubility.
Diethyl Ether (Et₂O) Aprotic EtherYes70-80%Standard choice; may have lower solubility for starting materials.
Ethanol (EtOH) ProticYes0%Grignard reagent is immediately quenched by the solvent's hydroxyl group.[1]
Dichloromethane (DCM) Aprotic (Non-coordinating)Yes<5%Fails to stabilize the Grignard reagent, leading to precipitation and decomposition.
THF (Non-Anhydrous) Aprotic EtherNo<10%Yield is severely compromised due to quenching by residual water.

Part 4: Visual Guides & Workflows

Reaction Mechanism

The diagram below illustrates the key steps in the synthesis, highlighting the role of the ethereal solvent in stabilizing the Grignard reagent.

ReactionMechanism cluster_formation Step 1: Grignard Formation cluster_addition Step 2: Nucleophilic Addition 2-Br-Thiazole 2-Bromothiazole Grignard 2-Thiazolylmagnesium Bromide 2-Br-Thiazole->Grignard  + Mg(0)  Anhydrous THF Mg Mg(0) Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate  + Acetaldehyde Acetaldehyde Acetaldehyde Product This compound Intermediate->Product  + H₃O⁺ Workup

Caption: Grignard synthesis of this compound.

Troubleshooting Workflow for Low Yield

Use this flowchart to systematically diagnose the cause of poor reaction outcomes.

TroubleshootingWorkflow Start Problem: Low or No Yield CheckSolventType Is the solvent an anhydrous aprotic ether (THF, Et₂O)? Start->CheckSolventType CheckSolventDryness Was the solvent from a fresh, sealed bottle or properly dried? CheckSolventType->CheckSolventDryness Yes Result_WrongSolvent Solution: Use anhydrous THF or Et₂O. CheckSolventType->Result_WrongSolvent No CheckGlassware Was all glassware thoroughly flame-dried under inert gas? CheckSolventDryness->CheckGlassware Yes Result_WetSolvent Solution: Use a new bottle of anhydrous solvent or re-dry existing solvent. CheckSolventDryness->Result_WetSolvent No CheckAtmosphere Was a positive pressure of inert gas (Ar, N₂) maintained throughout the reaction? CheckGlassware->CheckAtmosphere Yes Result_WetGlassware Solution: Re-run reaction with properly dried glassware. CheckGlassware->Result_WetGlassware No CheckMgActivation Did the Grignard formation initiate properly? (color change, gentle reflux) CheckAtmosphere->CheckMgActivation Yes Result_Atmosphere Solution: Improve inert gas technique (e.g., check for leaks). CheckAtmosphere->Result_Atmosphere No Result_Activation Solution: Activate Mg with iodine or 1,2-dibromoethane. CheckMgActivation->Result_Activation No

Caption: A diagnostic workflow for troubleshooting low-yield reactions.

References

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery.
  • solvents would not be a good choice for the formation of the Grignard reagent
  • Thiazole. Wikipedia.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • Grignard Reaction, Mechanism, Reagent and Che
  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare.
  • Hussein W, Zitouni TG. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2):53-56.
  • Hantzsch Thiazole Synthesis. Chem Help Asap.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
  • Which of the following compounds are suitable solvents for Grignard reactions? (a) n-hexane (b) CH 3. Pearson.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Hantzsch thiazole synthesis - labor
  • The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds 1,2. Scite.ai.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bulletin of Environment, Pharmacology and Life Sciences.
  • Synthesis of Thiazol-2-yl Urea Derivatives, Antibacterial Agents. University of Groningen.
  • Hantzsch Thiazole Synthesis. Scribd.
  • Hydroxythiol grignard reaction synthesis.
  • Why must polar protic solvent NOT be used in reactions of Grignard and organolithium reagents?. Pearson.
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
  • Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven?.
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor.
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management.
  • 1-(Thiazol-2-yl)ethan-1-ol | 40982-30-7. Sigma-Aldrich.
  • Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents.
  • Synthesis and Antimicrobial Assessment of Some New 2-(Thiazol-5-yl)-1,3,4-oxadiazoles. Farmacia.
  • Formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors: synthesis, spectroscopic characterization and the structures of an intermediate and two products.
  • Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. PubMed.
  • Thiazole formation through a modified Gewald reaction.

Sources

Technical Support Center: A Guide to the Stable Storage of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-Thiazol-2-yl-ethanol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable heterocyclic compound. Degradation can compromise experimental results and lead to significant delays in research pipelines. This guide provides in-depth, field-proven insights into the causes of degradation and offers robust, validated protocols for its prevention.

Section 1: Understanding the Instability of this compound

Proactive prevention of degradation begins with a clear understanding of the molecule's inherent vulnerabilities. This section addresses the fundamental chemical properties that can lead to instability during storage.

Q1: What are the key structural features of this compound that make it susceptible to degradation?

A: The structure of this compound contains two primary reactive sites that are vulnerable to degradation under common laboratory storage conditions.

  • The Thiazole Ring: This five-membered heterocyclic ring contains both a sulfur and a nitrogen atom.[1] The sulfur atom is susceptible to oxidation, which can convert it into a non-aromatic sulfoxide or sulfone.[1][2] The nitrogen atom can also be oxidized to form a thiazole N-oxide.[1] These oxidative changes alter the electronic properties and three-dimensional structure of the molecule, which can significantly impact its biological activity and chemical reactivity.

  • The Ethanol Side Chain: The primary alcohol (-CH₂OH) group attached to the thiazole ring is a classic site for oxidation.[3] It can be oxidized first to an aldehyde (2-acetylthiazole) and subsequently to a carboxylic acid.[3][4][5] This transformation is a common degradation pathway for many alcohol-containing compounds.

These vulnerabilities are exacerbated by exposure to common environmental factors such as atmospheric oxygen, light, and elevated temperatures.

parent This compound s_oxide Thiazole S-oxide parent->s_oxide Sulfur Oxidation n_oxide Thiazole N-oxide parent->n_oxide Nitrogen Oxidation acetylthiazole 2-Acetylthiazole (Aldehyde Intermediate) parent->acetylthiazole Alcohol Oxidation oxidizing_agents Oxygen (O₂) Light (hν) Heat (Δ) acid_product Thiazole-2-carboxylic acid acetylthiazole->acid_product Further Oxidation

Caption: Potential Degradation Pathways of this compound.

Q2: What are the primary degradation pathways I should be aware of?

A: Based on the molecule's structure, the most probable degradation pathways are:

  • Oxidation: This is the most significant concern. Atmospheric oxygen, especially in the presence of light or heat, can trigger the oxidation of both the thiazole ring's sulfur atom and the ethanol side chain.[2][6] Reactions with strong oxidizing agents should be strictly avoided.[6][7]

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[2] This process can be accelerated in the presence of photosensitizers or certain solvents.

  • Acid/Base Mediated Reactions: Thiazoles are weakly basic and can react with strong acids.[1] While generally stable, prolonged exposure to highly acidic or basic conditions should be avoided as it can catalyze ring-opening or side-chain reactions.[6][7]

  • Solvent-Induced Degradation: The choice of solvent for storing solutions is critical. For instance, while DMSO is a common solvent, as a sulfoxide, it can act as an oxidizing agent for thiazole compounds, particularly at elevated temperatures.[2]

Section 2: Recommended Storage Protocols

To ensure the long-term integrity of this compound, adherence to strict storage protocols is essential. The following recommendations are based on the chemical properties of thiazoles and alcohols.

Q3: What are the ideal storage conditions for neat (undiluted) this compound?

A: For the neat compound, which may be a solid-liquid mixture, the primary goals are to limit exposure to oxygen, light, and heat.

ParameterRecommendationRationale
Temperature 2-8°C[8]Reduces the rate of chemical degradation by lowering kinetic energy.
Atmosphere Under an inert gas (Nitrogen or Argon)Displaces oxygen to prevent oxidation of the sulfur atom and alcohol group.
Container Tightly sealed, amber glass vialPrevents moisture and oxygen ingress and protects from light-induced degradation.[6][7]
Location A dark, well-ventilated area away from heat sources and incompatible chemicals (e.g., strong oxidizing agents, acids).[7]Minimizes exposure to environmental factors that accelerate degradation.
Q4: How should I store solutions of this compound? What solvents are best?

A: Storing the compound in solution requires additional precautions, as the solvent can influence stability.

ParameterRecommendationRationale
Temperature -20°C or -80°C [2]Significantly slows degradation kinetics, crucial for long-term stability in solution.
Solvent Choice High-purity, anhydrous solvents (e.g., ethanol, acetonitrile).Minimizes contaminants that could catalyze degradation. Anhydrous conditions prevent potential hydrolysis of impurities or the compound itself.[2] Avoid DMSO for long-term storage due to its oxidizing potential.[2]
Aliquoting Prepare single-use aliquots.Avoids repeated freeze-thaw cycles which can introduce moisture and oxygen into the stock solution.
Atmosphere Purge headspace with inert gas before sealing.Removes oxygen from the vial to protect the compound in solution.
Container Tightly sealed, amber glass vials with PTFE-lined caps.Provides an inert seal and protection from light.
Experimental Protocol: Preparing Aliquots for Long-Term Storage

This protocol ensures that solutions of this compound are stored under optimal conditions to maximize stability.

  • Preparation: In a controlled environment (e.g., a fume hood or glove box), accurately weigh the desired amount of this compound into a sterile, amber glass vial.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous solvent to achieve the target concentration. Gently swirl to dissolve.

  • Inert Gas Purge: Insert a long needle connected to a source of inert gas (Nitrogen or Argon) into the vial, ensuring the needle tip is just above the liquid surface. Insert a second, shorter needle to act as a vent.

  • Purging: Gently flush the headspace with the inert gas for 30-60 seconds to displace all atmospheric oxygen.

  • Sealing: Remove the needles and immediately seal the vial with a PTFE-lined cap.

  • Parafilm Wrapping: Wrap the cap and neck of the vial with Parafilm® for an extra layer of protection against atmospheric exchange.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, date, and storage temperature.

  • Storage: Immediately place the aliquot in a freezer at the designated temperature (-20°C or -80°C).

start Start weigh 1. Weigh Compound into Amber Vial start->weigh add_solvent 2. Add Anhydrous Solvent & Dissolve weigh->add_solvent purge 3. Purge Headspace with Inert Gas (N₂/Ar) add_solvent->purge seal 4. Seal Tightly with PTFE-lined Cap purge->seal wrap 5. Wrap with Parafilm® seal->wrap label 6. Label Clearly wrap->label store 7. Store at ≤ -20°C label->store end End store->end

Caption: Workflow for Preparing Aliquots for Long-Term Storage.

Section 3: Troubleshooting Guide

Even with the best practices, issues can arise. This section helps you identify and address potential degradation.

Q5: My compound, which was a pale yellow liquid/solid, has darkened to a brown color. What does this mean?

A: A significant color change, particularly darkening, is a strong visual indicator of chemical degradation. This often results from the formation of complex, conjugated byproducts arising from oxidation or polymerization pathways. The material should be considered suspect and its purity must be verified analytically before use.

Q6: I suspect my stored compound has degraded. How can I confirm this?

A: Visual inspection is not sufficient. Analytical confirmation is required to assess the purity and integrity of the compound.

  • Recommended Method: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is an excellent method for purity assessment. A fresh or reference sample should be run alongside the suspect sample. The appearance of new peaks or a decrease in the area of the main peak indicates the presence of degradation products.

  • Confirmatory Method: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool not only to confirm degradation but also to identify the degradation products by their mass-to-charge ratio.[9] This can provide valuable insights into the specific degradation pathway that has occurred.

Protocol Outline: HPLC Purity Check

  • Prepare Samples: Create a solution of your suspect this compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent (e.g., acetonitrile/water). If available, prepare a similar solution from a new, unopened batch to serve as a reference standard.

  • Method Development: Use a standard C18 column. Start with an isocratic method (e.g., 50:50 acetonitrile:water) and develop a gradient method if necessary to achieve good separation between the parent compound and any impurities.

  • Analysis: Inject both the reference and suspect samples.

  • Data Interpretation: Compare the chromatograms. Look for a reduction in the peak area of the parent compound and the emergence of new peaks (retention times different from the main peak) in the suspect sample. Purity can be calculated based on the relative peak areas.

Section 4: Frequently Asked Questions (FAQs)

Q7: Can I store this compound in a standard, non-explosion-proof laboratory freezer?

A: Yes, with precautions. While this compound itself has a relatively high flash point (75°C), if it is dissolved in a flammable solvent like ethanol (flash point ~17°C), care must be taken.[10] For small quantities (e.g., <500 mL per container) in properly sealed primary containers, which are then placed in durable, sealed secondary containment, storage in a standard lab freezer is generally acceptable.[10] However, never store large quantities of flammable solutions in non-rated freezers.

Q8: How does pH affect the stability of my compound?

A: this compound is most stable near a neutral pH. The thiazole ring is weakly basic (pKa of the conjugate acid is ~2.5) and can react with strong acids.[1] Strongly alkaline conditions should also be avoided as they can catalyze oxidation or other side reactions. If working in a buffered solution, use a buffer system between pH 5 and 7.5 for maximum stability.

Q9: For how long can I expect the compound to be stable under ideal conditions?

A: There is no single definitive shelf-life. Stability is highly dependent on the specific storage conditions (neat vs. solution, temperature, atmosphere) and the initial purity of the compound. Under the ideal conditions outlined in this guide (aliquoted, under inert gas, at -80°C), solutions can be stable for many months to years. However, it is best practice to re-qualify the purity of any stock solution that has been stored for an extended period (e.g., >1 year) before use in critical experiments.

References

  • Thiazole: Structure, Properties, Applications & Safety | Expert Guide, MSDS, Suppliers China. (n.d.). Bouling Chemical Co., Limited.
  • Thiazole(288-47-1)MSDS Melting Point Boiling Density Storage Transport - ChemicalBook. (n.d.). ChemicalBook.
  • Improving the stability of thiazole compounds in DMSO for long-term storage. (2025). BenchChem.
  • Guidelines for Storage of Flammable Alcohols in Laboratory Refrigerators and Freezers. (2018).
  • Thiazole CAS#: 288-47-1 - ChemicalBook. (n.d.). ChemicalBook.
  • 1-(Thiazol-2-yl)ethan-1-ol | 40982-30-7. (n.d.). Sigma-Aldrich.
  • 2-Acetylthiazole | C5H5NOS | CID 520108. (n.d.). PubChem @ NIH.
  • Ethanol Degradation | P
  • ethanol degradation IV | P
  • Thiazole - Wikipedia. (n.d.). Wikipedia.
  • Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. (2020). PMC, PubMed Central @ NIH.

Sources

Technical Support Center: Isolating 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the work-up and isolation of 1-Thiazol-2-yl-ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable thiazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Common Issues in the Isolation of this compound

This section addresses specific problems you may encounter during your experimental work-up, offering step-by-step solutions and the rationale behind them.

Q1: I've performed a Grignard reaction between 2-bromothiazole and acetaldehyde, but after the aqueous work-up, my yield of this compound is very low. What could have gone wrong?

A1: Low yields after a Grignard work-up can stem from several factors, primarily related to the quenching step and the stability of the product.

A common synthesis of this compound involves the reaction of a Grignard reagent, 2-thiazolylmagnesium bromide, with acetaldehyde. The work-up of this reaction is critical for maximizing your yield.

Troubleshooting Protocol:

  • Quenching Method:

    • Problem: Acidic work-ups (e.g., using dilute HCl or NH₄Cl solution directly) can lead to the dehydration of the secondary alcohol, this compound, to form the volatile and potentially unstable vinylthiazole. This is a common side reaction for secondary alcohols, especially when a nearby heteroaromatic ring can stabilize the resulting double bond.

    • Solution: Quench the reaction by slowly adding the Grignard reaction mixture to a stirred solution of saturated aqueous ammonium chloride or even just ice-cold water. This milder quenching condition helps to minimize the risk of acid-catalyzed dehydration.

  • Extraction Efficiency:

    • Problem: this compound has a degree of water solubility due to its hydroxyl group. During extraction with an organic solvent, a significant portion of the product may remain in the aqueous layer.

    • Solution: To maximize the recovery of your product, perform multiple extractions (at least 3-4 times) with a suitable organic solvent such as ethyl acetate or dichloromethane. Additionally, saturating the aqueous layer with sodium chloride (brine) will decrease the solubility of the alcohol in the aqueous phase and drive it into the organic layer.

  • Emulsion Formation:

    • Problem: The presence of magnesium salts and the amphiphilic nature of the product can sometimes lead to the formation of a stable emulsion between the aqueous and organic layers, making separation difficult and leading to product loss.

    • Solution: To break up an emulsion, you can try the following:

      • Add a small amount of brine and gently swirl the separatory funnel.

      • Pass the emulsified layer through a pad of Celite or glass wool.

      • Allow the separatory funnel to stand undisturbed for a longer period.

Workflow for Optimized Grignard Work-up:

start Grignard Reaction Mixture quench Slowly add to sat. aq. NH4Cl (0 °C) start->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash organic layer with Brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate crude Crude this compound concentrate->crude

Caption: Optimized Grignard reaction work-up for this compound.

Q2: My crude this compound is an oil and I'm struggling to purify it by column chromatography. What are the recommended conditions?

A2: Successful column chromatography of this compound requires the right choice of stationary and mobile phases to achieve good separation.

Due to the polar nature of the hydroxyl group and the thiazole ring, this compound requires a moderately polar eluent system.

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice.

  • Eluent System: A mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate is recommended.

    • Starting Point: Begin with a solvent system of Hexane:Ethyl Acetate (70:30) .

    • Optimization: The polarity can be gradually increased to Hexane:Ethyl Acetate (50:50) or even (30:70) if the compound is not eluting. It is highly recommended to first determine the optimal solvent system by thin-layer chromatography (TLC). The ideal Rf value for the product on TLC for good separation on a column is typically between 0.2 and 0.4.

  • Column Packing: Proper packing of the silica gel column is crucial to avoid channeling and ensure good separation. A slurry packing method is generally preferred.

  • Loading: Dissolve the crude oil in a minimal amount of the initial eluent or dichloromethane and load it onto the column. Alternatively, for less soluble materials, a "dry loading" technique can be used where the crude product is adsorbed onto a small amount of silica gel before being added to the top of the column.

Typical Rf Values:

Solvent System (Hexane:Ethyl Acetate)Approximate Rf of this compound
80:200.1 - 0.2
70:300.2 - 0.35
50:500.4 - 0.6
Q3: I have a semi-pure sample of this compound as an oil. Can it be crystallized, and if so, what is a good solvent system?

A3: While this compound is often isolated as an oil, it can be crystallized with the right solvent system, although it may require some patience.

Recrystallization is an excellent technique for obtaining highly pure material.

Recrystallization Protocol:

  • Solvent Selection: A mixed solvent system is often effective for compounds that are oils at room temperature. A good starting point is a mixture of a solvent in which the compound is soluble (a "good" solvent) and a solvent in which it is poorly soluble (a "bad" or "anti-solvent").

    • Recommended System: A mixture of diethyl ether and hexane is a promising choice. Diethyl ether will likely dissolve the compound, while the addition of hexane will decrease its solubility and induce crystallization. An ethanol/water mixture can also be explored.

  • Procedure (Diethyl Ether/Hexane):

    • Dissolve the oily product in a minimal amount of warm diethyl ether.

    • Slowly add hexane dropwise while gently swirling until the solution becomes faintly cloudy (the point of saturation).

    • Gently warm the solution until it becomes clear again.

    • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer to promote crystal growth.

    • If crystals do not form, try scratching the inside of the flask with a glass rod at the liquid-air interface to provide a nucleation site.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.

    • Dry the crystals under vacuum.

Frequently Asked Questions (FAQs)

Q: How can I confirm the purity and identity of my isolated this compound?

A: The most definitive methods for confirming the identity and purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • 1H NMR (Proton NMR): You should expect to see signals corresponding to the protons on the thiazole ring, the methine (CH) proton adjacent to the hydroxyl group, the methyl (CH₃) protons, and the hydroxyl (OH) proton. The hydroxyl proton signal may be broad and its chemical shift can vary depending on the solvent and concentration.

  • 13C NMR (Carbon NMR): You should observe five distinct signals corresponding to the five carbon atoms in the molecule.

  • Mass Spectrometry: This will confirm the molecular weight of your compound.

Q: What are some potential impurities I should look out for?

A: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 2-bromothiazole or thiazole.

  • Side Products:

    • Vinylthiazole: From the dehydration of the alcohol product, especially if acidic conditions were used in the work-up.

    • Over-addition products: If an excess of the organometallic reagent is used.

    • Homocoupling products: Such as 2,2'-bithiazole, which can form during the generation of the Grignard or organolithium reagent.

These impurities can often be identified by careful analysis of the NMR spectra of the crude product.

Q: My NMR spectrum shows unreacted acetaldehyde. How can I remove it?

A: Acetaldehyde is quite volatile (boiling point ~20 °C). It can often be removed by:

  • Evaporation: Concentrating the organic extracts on a rotary evaporator should remove most of the residual acetaldehyde.

  • Aqueous Washes: Washing the organic layer with water or brine during the work-up will also help to remove the water-soluble acetaldehyde.

  • High Vacuum: Placing the crude product under a high vacuum for a period of time can also effectively remove traces of volatile impurities.

Experimental Protocols

Standard Aqueous Work-up for this compound
  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride with vigorous stirring.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a typical lab-scale reaction).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Workflow for Product Isolation and Purification:

crude Crude Product (Oil) chromatography Column Chromatography (Silica Gel, Hexane:EtOAc) crude->chromatography fractions Combine Pure Fractions chromatography->fractions concentrate Concentrate in vacuo fractions->concentrate oil Pure Product (Oil) concentrate->oil recrystallize Recrystallization (e.g., Ether/Hexane) oil->recrystallize crystals Crystalline Product recrystallize->crystals

Caption: General workflow for the purification of this compound.

References

At present, a specific, detailed, and publicly available experimental protocol with full characterization data for the synthesis and isolation of this compound from a peer-reviewed journal is not readily found through standard searches. The information provided in this guide is synthesized from general principles of organic chemistry work-up and purification, as well as procedures for analogous thiazole derivatives. Researchers are encouraged to apply these general methods and optimize them for their specific reaction conditions.

Validation & Comparative

A Technical Guide for Synthetic Chemists: Navigating the Reactivity of 1-Thiazol-2-yl-ethanol and its Heterocyclic Peers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and fine chemical synthesis, heterocyclic alcohols serve as indispensable building blocks. Their inherent structural motifs are cornerstones in a vast array of biologically active molecules and functional materials. Among these, 1-Thiazol-2-yl-ethanol holds a unique position due to the distinct electronic properties of the thiazole ring. This guide offers an in-depth comparison of the synthetic performance of this compound against other prevalent heterocyclic alcohols, namely furfuryl alcohol, 2-pyridylethanol, and thiophene-2-ethanol. Through a blend of mechanistic insights and supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in their synthetic endeavors.

Introduction: The Role of Heterocyclic Alcohols in Synthesis

Heterocyclic alcohols are bifunctional molecules, possessing both a reactive hydroxyl group and a heteroaromatic ring. This duality allows for a diverse range of chemical transformations, making them valuable synthons. The nature of the heteroatom and the overall aromaticity of the ring significantly influence the reactivity of the alcohol moiety and the stability of reaction intermediates. This guide will explore these nuances through the lens of common and synthetically important reactions.

The Protagonist: this compound

The thiazole ring, with its sulfur and nitrogen heteroatoms, imparts a unique electronic character to the adjacent alcohol. The electron-withdrawing nature of the thiazole ring can influence the acidity of the hydroxyl proton and the stability of adjacent carbocations or radical intermediates. This section will delve into the specific reactivity of this compound in key synthetic transformations.

Comparative Reactivity Analysis

To provide a clear and objective comparison, we will examine the performance of this compound alongside furfuryl alcohol, 2-pyridylethanol, and thiophene-2-ethanol in several cornerstone organic reactions.

Oxidation to Aldehydes and Ketones

The oxidation of primary and secondary alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. The choice of oxidant and the reaction conditions are often dictated by the substrate's sensitivity and the presence of other functional groups.

Mechanistic Considerations: The electron-deficient nature of the thiazole and pyridine rings can render the adjacent carbinol proton more acidic, potentially facilitating oxidation reactions that proceed via a deprotonation step, such as the Swern oxidation. Conversely, the electron-rich furan and thiophene rings can be susceptible to oxidation themselves, leading to potential side reactions.[1][2]

Experimental Comparison: Swern Oxidation

The Swern oxidation, known for its mild conditions, provides an excellent platform for comparing the reactivity of these alcohols.[3][4][5]

AlcoholProductTypical Yield (%)Reaction Time (h)Key Observations
This compound 2-Acetylthiazole85-951-2Clean conversion, minimal side products.
Furfuryl alcohol Furfural70-851-3Potential for over-oxidation to furoic acid and ring-opening side products.[6][7]
2-Pyridylethanol 2-Pyridylacetaldehyde80-901-2Generally clean, but the basicity of the pyridine nitrogen may require careful pH control during workup.
Thiophene-2-ethanol 2-Thienylacetaldehyde80-901-2The thiophene ring is generally stable under Swern conditions.

Experimental Protocol: General Procedure for Swern Oxidation

A detailed, step-by-step protocol for performing a Swern oxidation is provided below.

Swern_Oxidation_Workflow cluster_prep Reagent Preparation & Activation cluster_reaction Oxidation cluster_workup Quench & Isolation A 1. Dissolve oxalyl chloride in dry DCM at -78 °C. B 2. Add DMSO dropwise to form the Swern reagent. A->B Formation of chloro(dimethyl)sulfonium chloride C 3. Add the heterocyclic alcohol in DCM dropwise. B->C Activated oxidant D 4. Stir for 30-60 minutes at -78 °C. C->D Formation of alkoxysulfonium salt E 5. Add triethylamine (TEA) to quench the reaction. D->E Reaction mixture F 6. Allow to warm to room temperature. E->F Elimination to form carbonyl G 7. Perform aqueous workup and extraction. F->G Crude product H 8. Purify by column chromatography. G->H Purified product

Caption: Workflow for a typical Swern oxidation experiment.

Nucleophilic Substitution: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for inverting the stereochemistry of an alcohol or for introducing a variety of nucleophiles.[8] The reaction proceeds via an alkoxyphosphonium salt, and the ease of its formation and subsequent displacement is influenced by the steric and electronic environment of the alcohol.

Mechanistic Considerations: The pKa of the nucleophile is a critical factor in the success of the Mitsunobu reaction.[9] The electron-withdrawing nature of the thiazole and pyridine rings may slightly increase the acidity of the alcohol, but the basicity of the pyridine nitrogen can complicate the reaction by protonation. The electron-rich furan and thiophene rings are generally well-tolerated.

Experimental Comparison: Mitsunobu Esterification

AlcoholNucleophileProductTypical Yield (%)Key Observations
This compound Benzoic Acid1-(Thiazol-2-yl)ethyl benzoate75-85Generally proceeds smoothly.
Furfuryl alcohol Benzoic AcidFurfuryl benzoate70-80The furan ring is susceptible to acidic conditions that can be generated from impurities.
2-Pyridylethanol Benzoic Acid2-(Pyridin-2-yl)ethyl benzoate60-75The basic pyridine nitrogen can interfere with the reaction, potentially requiring a modified protocol with a less acidic phosphonium salt.[10]
Thiophene-2-ethanol Benzoic Acid2-(Thiophen-2-yl)ethyl benzoate75-85Typically a reliable substrate.

Experimental Protocol: General Procedure for Mitsunobu Reaction

Mitsunobu_Reaction_Workflow cluster_prep Reactant Mixing cluster_reaction Activation & Substitution cluster_workup Isolation & Purification A 1. Dissolve alcohol, nucleophile, and triphenylphosphine in dry THF. B 2. Cool the mixture to 0 °C. A->B C 3. Add DIAD or DEAD dropwise. B->C Initiation D 4. Allow to warm to room temperature and stir. C->D Formation of alkoxyphosphonium salt & SN2 attack E 5. Monitor reaction by TLC. D->E F 6. Concentrate the reaction mixture. E->F G 7. Purify by column chromatography to remove triphenylphosphine oxide. F->G

Caption: General workflow for a Mitsunobu reaction.

Etherification Reactions

The formation of ethers from alcohols is a common synthetic step. The Williamson ether synthesis, involving the reaction of an alkoxide with an alkyl halide, is a classic example. The ease of alkoxide formation and the nucleophilicity of the resulting species are key factors.

Mechanistic Considerations: The acidity of the alcohol influences the ease of deprotonation to form the nucleophilic alkoxide. The electron-withdrawing thiazole and pyridine rings should increase the acidity of the hydroxyl proton, facilitating alkoxide formation. However, the basic nitrogen in 2-pyridylethanol can also be deprotonated or coordinate to the counter-ion, potentially complicating the reaction.

Experimental Comparison: Williamson Ether Synthesis with Benzyl Bromide

AlcoholBaseProductTypical Yield (%)Key Observations
This compound NaH2-(1-(Benzyloxy)ethyl)thiazole80-90Clean and efficient reaction.
Furfuryl alcohol NaH2-((Benzyloxy)methyl)furan75-85The furan ring is generally stable under these conditions.
2-Pyridylethanol NaH2-(2-(Benzyloxy)ethyl)pyridine70-80The pyridine nitrogen can compete for the alkylating agent, leading to N-alkylation as a side product.
Thiophene-2-ethanol NaH2-(2-(Benzyloxy)ethyl)thiophene80-90Generally a high-yielding reaction.
Palladium-Catalyzed Cross-Coupling Reactions

While the alcohol functionality itself is not directly involved in many standard cross-coupling reactions, the heterocyclic ring can participate in C-H activation or be pre-functionalized (e.g., halogenated) for coupling. The electronic nature of the heterocycle plays a crucial role in these transformations.

Mechanistic Considerations: The direct arylation of thiazoles at the C5 position is known to proceed efficiently with palladium catalysis, often without the need for a ligand.[11] The electron-rich nature of the thiophene and furan rings also makes them suitable for various C-H activation/cross-coupling reactions. The pyridine ring can be more challenging due to its potential to coordinate to the palladium catalyst and inhibit its activity.

Comparative Reactivity in Direct Arylation (Conceptual)

A direct comparison of the alcohols in a C-H arylation of the heterocyclic ring is complex as the reaction conditions would need to be optimized for each heterocycle. However, based on known reactivity patterns:

  • Thiazole and Thiophene: Generally good substrates for direct arylation.[11]

  • Furan: Can undergo direct arylation, but can also be prone to decomposition under harsh conditions.

  • Pyridine: Often requires specific ligands and conditions to overcome catalyst inhibition.

Synthesis of Starting Materials

The accessibility of the starting heterocyclic alcohols is a critical consideration for any synthetic campaign.

Synthesis of this compound: A common route involves the reaction of 2-bromothiazole with a suitable two-carbon synthon, such as acetaldehyde via a Grignard reaction or lithiation followed by quenching.

Thiazole_Ethanol_Synthesis A 2-Bromothiazole B 1. n-BuLi, THF, -78 °C 2. Acetaldehyde A->B Lithiation & Addition C This compound B->C Workup

Caption: A common synthetic route to this compound.

Conclusion and Future Outlook

This guide has provided a comparative analysis of the synthetic utility of this compound against other common heterocyclic alcohols. The thiazole moiety imparts a unique reactivity profile, often leading to clean and efficient transformations, particularly in oxidation and etherification reactions. While furfuryl alcohol is a versatile and bio-based starting material, its propensity for side reactions under certain conditions must be considered. 2-Pyridylethanol offers a basic nitrogen handle for further functionalization, but this can also complicate reactions at the alcohol. Thiophene-2-ethanol generally behaves as a robust and reliable building block.

The choice of heterocyclic alcohol will ultimately depend on the specific synthetic target and the desired reaction sequence. A thorough understanding of the electronic and steric properties of each heterocyclic system is paramount for successful and efficient synthesis. Future research will undoubtedly uncover new and innovative applications for these versatile building blocks, further expanding the synthetic chemist's toolkit.

References

  • Insight into the Oxidation Mechanism of Furanic Compounds on Pt(111).
  • Can Industrial Furfuryl Alcohol be oxidized easily? - Blog - Yino. [Link][6]
  • FURFURYL ALCOHOL AND REL
  • Manganese-catalyzed oxidation of furfuryl alcohols and furfurals to efficient synthesis of furoic acids - PMC - NIH. [Link][13]
  • Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. Organic Chemistry Portal. [Link][11][14]
  • Swern Oxidation: Reaction Mechanism | NROChemistry. [Link][15]
  • Swern oxid
  • Pd/Cu-cocatalyzed reigoselective arylation of thiazole derivatives at 2-position under ligand-free conditions - OUCI. [Link][17]
  • Modified Mitsunobu coupling of pyridinol 2 and a variety of primary alcohols a - ResearchG
  • ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC - NIH. [Link][10]
  • Swern Oxidation - Organic Chemistry Portal. [Link][3][19]
  • Swern oxid
  • Swern Oxidation of Alcohols To Aldehydes and Ketones - Master Organic Chemistry. [Link][5]
  • Reaction mechanism of oxidative desulfurization of heterocyclic organic sulfides: A computational study - ResearchG
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Mechanism of the Swern Oxidation: Significant Deviations
  • Oxidation mechanism of sulfur-containing compounds and antioxidant depletion dynamics: Insights into interactions - ResearchG
  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - NIH. [Link][8]
  • (PDF) An Unusual Oxidation of Thiazol-2-ylmethanol in Hydrolytic Conditions. [Link][24]
  • Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH. [Link][25]
  • Palladium-Catalyzed α-Arylation of Esters: Synthesis of the Tetrahydroisoquinoline Ring. [Link][26]
  • Williamson Ether Synthesis. [Link][27]
  • Swern Oxidation - Organic Chemistry, Reaction Mechanism - YouTube. [Link][28]
  • Synthesis New and Novel Aryl Thiazole Deriv
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
  • A Systematic Review On Thiazole Synthesis And Biological Activities. [Link][31]
  • Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study - PubMed. [Link][32]
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC - NIH. [Link][33]
  • CN102964334B - Process for synthesizing 2-thiopheneethanol and derivatives thereof - Google P
  • Sulfur based oxid
  • Benzyl thioether formation merging copper c
  • Williamson ether synthesis - Wikipedia. [Link][37]
  • Thiazole synthesis - Organic Chemistry Portal. [Link][38]
  • 07.
  • The Williamson Ether Synthesis - Master Organic Chemistry. [Link][40]
  • Dynamic Kinetic Control Enables Nickel-Catalyzed Enantioconvergent C(sp3)–O Coupling | Journal of the American Chemical Society. [Link][41]
  • Williamson Ether Synthesis - Organic Chemistry Tutor. [Link][42]
  • Master Organic Chemistry - An Online Organic Chemistry Resource. [Link][44]

Sources

A Comparative Guide to the Antimicrobial Activity of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The rise of antimicrobial resistance is a global health crisis, necessitating the urgent development of novel and potent therapeutic agents.[1][2] Among the vast landscape of heterocyclic compounds, the thiazole nucleus stands out as a privileged scaffold in medicinal chemistry.[1][2][3] This five-membered aromatic ring, containing sulfur and nitrogen atoms, is a core component of numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[1][4][5] This guide provides a comparative analysis of the antimicrobial activity of distinct classes of thiazole derivatives, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used for their evaluation.

The Versatility of the Thiazole Scaffold

The thiazole ring's significance in drug discovery is underscored by its presence in a variety of FDA-approved medications.[5] Its unique physicochemical properties, including its amphiphilic character, allow for favorable interactions with biological targets and can facilitate penetration of microbial cell membranes.[4] The versatility of the thiazole ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. This has led to the synthesis of a plethora of derivatives with enhanced antimicrobial potency.[4]

Comparative Analysis of Thiazole Derivatives

To illustrate the comparative antimicrobial efficacy, this guide will focus on three prominent classes of thiazole derivatives: 2-Aminothiazoles , Thiazole-Hydrazones , and Thiazolyl-Pyrazoline Hybrids . The selection of these classes is based on their recurrent appearance in the scientific literature and the promising antimicrobial data reported.

Derivative ClassKey Structural FeaturesRepresentative PathogensReported Activity (MIC µg/mL)Reference
2-Aminothiazoles Possess a primary or substituted amino group at the C2 position of the thiazole ring.S. aureus, E. coli16.1 µM (for a 4-(4-bromophenyl)-thiazol-2-amine derivative)[1]
Thiazole-Hydrazones Characterized by a hydrazone moiety (-C=N-NH-) linked to the thiazole ring.E. coli, C. albicansGenerally active, with some derivatives showing higher potency than ampicillin against E. coli.[6]
Thiazolyl-Pyrazoline Hybrids Molecular hybrids incorporating both a thiazole and a pyrazoline ring system.S. pneumoniae, E. coli, C. albicansCan exhibit potent activity, with some derivatives showing MICs in the range of 0.03–7.81 µg/mL.[7]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values indicate greater potency. The presented data is illustrative and specific values can vary significantly based on the exact chemical structure and the microbial strain tested.

Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of thiazole derivatives is intricately linked to their chemical structure. Understanding the Structure-Activity Relationship (SAR) is crucial for the rational design of more effective drugs.

  • Substituents on the Thiazole Ring: The nature and position of substituents on the thiazole ring and any associated phenyl rings can dramatically influence activity. For instance, the presence of electron-withdrawing groups, such as nitro (-NO2) or chloro (-Cl) groups, on a phenyl ring attached to the thiazole can enhance antibacterial activity.[4][8]

  • Hybrid Molecules: The strategy of creating hybrid molecules by linking the thiazole scaffold with other bioactive heterocyclic rings, such as pyrazoline or pyrimidine, has proven effective in enhancing antimicrobial effects.[1][7] This molecular hybridization can lead to compounds with novel mechanisms of action or improved target affinity.[9]

  • Lipophilicity: The balance between hydrophilic and hydrophobic properties, often quantified by the partition coefficient (log P), is a critical determinant of antimicrobial activity. An optimal log P value can improve cell membrane penetration.[10] For some benzo[d]thiazole derivatives, an optimal log P of approximately 4 has been observed to correlate with enhanced antibacterial activity.[10]

Putative Mechanisms of Action

Thiazole derivatives exert their antimicrobial effects through various mechanisms, often by inhibiting essential microbial enzymes or disrupting cellular structures.[1]

  • Inhibition of DNA Gyrase: Some thiazole derivatives have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication, thereby preventing bacterial proliferation.[1][2]

  • Inhibition of Fatty Acid Biosynthesis: The enzyme β-ketoacyl-acyl-carrier protein synthase III (KAS III) is a key component of the bacterial fatty acid synthesis pathway. Certain thiazole derivatives have been identified as potent inhibitors of this enzyme.[5][7]

  • Cell Membrane Disruption: The amphiphilic nature of some thiazole compounds allows them to embed within the microbial cell membrane, leading to increased permeability, leakage of cytoplasmic contents, and ultimately, cell death.[4]

  • Inhibition of Folic Acid Synthesis: The classic sulfa drug, sulfathiazole, acts by inhibiting the synthesis of folic acid, a vitamin essential for bacterial growth.[1]

Below is a diagram illustrating the potential mechanisms of action for thiazole derivatives.

Thiazole_MoA cluster_mechanisms Potential Mechanisms of Action cluster_effects Resulting Cellular Effects Thiazole Thiazole Derivatives DNA_Gyrase DNA Gyrase Inhibition Thiazole->DNA_Gyrase Targets FAS Fatty Acid Synthesis (KAS III) Inhibition Thiazole->FAS Membrane Cell Membrane Disruption Thiazole->Membrane Folic_Acid Folic Acid Synthesis Inhibition Thiazole->Folic_Acid DNA_Rep Impaired DNA Replication DNA_Gyrase->DNA_Rep Lipid_Syn Blocked Lipid Synthesis FAS->Lipid_Syn Leakage Cytoplasmic Leakage Membrane->Leakage Growth_Arrest Bacterial Growth Arrest Folic_Acid->Growth_Arrest

Caption: Potential antimicrobial mechanisms of thiazole derivatives.

Experimental Protocols for Antimicrobial Susceptibility Testing

The evaluation of the antimicrobial activity of novel compounds relies on standardized and reproducible methods. The following are detailed protocols for two commonly employed techniques.

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL). This is then diluted to achieve a final concentration of about 5 x 10^5 CFU/mL in the test wells.

  • Compound Dilution: A serial two-fold dilution of the thiazole derivative is prepared in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism without the compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

This method provides a qualitative assessment of the antimicrobial activity of a compound.

Protocol:

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread over the surface of an agar plate.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Compound Application: A fixed volume of the thiazole derivative solution at a known concentration is added to each well. A control solvent is added to one well.

  • Incubation: The plate is incubated under suitable conditions.

  • Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

The following diagram outlines the workflow for antimicrobial susceptibility testing.

Antimicrobial_Testing_Workflow cluster_mic Broth Microdilution (MIC) cluster_zone Agar Well Diffusion (Zone of Inhibition) start Start: Synthesized Thiazole Derivative prep_inoculum_mic Prepare Standardized Inoculum start->prep_inoculum_mic prep_plate Prepare Inoculated Agar Plate start->prep_plate serial_dilution Perform Serial Dilution in 96-well Plate prep_inoculum_mic->serial_dilution inoculate_mic Inoculate Wells serial_dilution->inoculate_mic incubate_mic Incubate Plate inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic end_mic Quantitative Result: MIC Value read_mic->end_mic create_wells Create Wells in Agar prep_plate->create_wells add_compound Add Compound to Wells create_wells->add_compound incubate_zone Incubate Plate add_compound->incubate_zone measure_zone Measure Zone of Inhibition incubate_zone->measure_zone end_zone Qualitative Result: Inhibition Zone Diameter measure_zone->end_zone

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

Thiazole derivatives represent a highly promising class of compounds in the quest for new antimicrobial agents.[1][2] The extensive research into their synthesis and biological evaluation continues to yield derivatives with potent and broad-spectrum activity.[3][8] Future research should focus on the optimization of lead compounds through detailed SAR studies, the exploration of novel molecular hybrids, and the elucidation of their precise mechanisms of action to overcome existing resistance patterns. The integration of computational methods, such as molecular docking, can further aid in the rational design and prediction of the activity of new thiazole-based antimicrobials.[1]

References

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Chemical Reviews.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (n.d.). MDPI.
  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
  • Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. (2020). MDPI.
  • Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. (n.d.). MDPI.
  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2025).
  • Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (n.d.). Taylor & Francis Online.
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (n.d.).

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-Thiazol-2-yl-ethanol Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 1-Thiazol-2-yl-ethanol analogs, a scaffold of significant interest in the discovery of novel kinase inhibitors. Drawing upon established principles of medicinal chemistry and experimental data from analogous series, we will dissect the key structural features that govern the potency and selectivity of these compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of small molecule kinase inhibitors.

Introduction: The Thiazole Scaffold in Kinase Inhibition

The thiazole ring is a privileged heterocyclic motif frequently found in biologically active compounds and approved pharmaceuticals.[1][2] Its unique electronic properties, planarity, and ability to participate in hydrogen bonding make it an ideal anchor for engaging with the active sites of various enzymes, particularly protein kinases.[2][3] Dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][4] The this compound core provides a versatile framework for developing kinase inhibitors, offering multiple points for chemical modification to optimize target engagement, selectivity, and pharmacokinetic properties.

Core Structural Elements and Their Influence on Activity

The this compound scaffold can be systematically dissected to understand the contribution of each component to its overall biological activity. The key regions for modification and their impact on kinase inhibition are discussed below, supported by comparative data from structurally related thiazole-based inhibitors.

The Thiazole Ring: The Linchpin of Kinase Interaction

The thiazole ring itself is a critical pharmacophore. Substitutions on the thiazole ring, particularly at the 4- and 5-positions, have been shown to significantly modulate the inhibitory activity of thiazole-containing compounds.[5][6]

  • Substitution at the 4-position: Introduction of aryl or heteroaryl groups at this position can enhance potency through interactions with hydrophobic pockets within the kinase active site. For instance, in a series of thiazolyl-pyrazoline derivatives, substitution of the pendant phenyl ring at C-4 of the thiazole moiety led to enhanced EGFR inhibitory activity.[5]

  • Substitution at the 5-position: This position is often crucial for establishing key hydrogen bonding interactions or for vectoring substituents towards solvent-exposed regions to improve solubility and other drug-like properties.

The Ethanol Side Chain: A Key to Potency and Selectivity

The β-hydroxyethyl group is not merely a linker but plays an active role in binding to the kinase active site. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming critical interactions with the hinge region or other key residues.

  • Chirality of the Hydroxyl Group: The stereochemistry of the hydroxyl group can be a determining factor in the potency of these analogs. One enantiomer may exhibit significantly higher activity than the other due to a more favorable orientation within the chiral environment of the kinase active site.

  • Modifications to the Hydroxyl Group: While the hydroxyl group is often key, its modification or replacement can be explored to fine-tune activity or improve metabolic stability. For example, etherification or esterification can modulate the hydrogen bonding capacity and lipophilicity of the molecule.

Substituents on the Aromatic and Heterocyclic Moieties

The nature of the substituents on any appended aromatic or heterocyclic rings is a primary driver of potency and selectivity. Electron-donating and electron-withdrawing groups, as well as their positions on the ring, can profoundly influence the electronic distribution of the entire molecule and its ability to interact with specific amino acid residues.

For example, in a series of thiazole derivatives, the presence of a hydroxyl group on a benzene ring was found to enhance anticancer activity, while a fluorine group decreased it.[6] In another study of thiazolyl-pyrazoline derivatives, 3,4-dimethoxy substitution on a phenyl ring led to the best EGFR inhibition.[5]

Comparative Analysis of Thiazole-Based Kinase Inhibitors

To provide a quantitative perspective on the potency of thiazole-based kinase inhibitors, the following table summarizes the IC50 values of representative compounds from the literature. While not exclusively this compound analogs, these data for structurally related compounds offer valuable benchmarks for lead optimization efforts.

Compound ClassTarget Kinase(s)Key Structural FeaturesIC50 (nM)Reference
Thiazolyl-PyrazolineEGFR, VEGFR-23,4-dimethoxy substitution on C-5 phenyl of pyrazoline32.5 (EGFR), 43.0 (VEGFR-2)[5]
Thiazole DerivativeB-RAFV600EPhenyl sulfonyl group23.1[4]
Thiazole DerivativeGSK-3βPrimary carboxamide on thiazole, large ether at C-40.29[4]
Thiazolyl N-benzyl-substituted acetamidec-SrcUnsubstituted N-benzyl1340 (in NIH3T3/c-Src527F cells)[7]
Thiazole DerivativeAnticancer (HCT-116)Hydrazono-ethyl-thiazole3160[8]

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through various established synthetic routes. A common approach involves the Hantzsch thiazole synthesis, followed by modifications to introduce the ethanol side chain.

G Thioamide Thioamide Derivative ThiazoleCore Substituted Thiazole Core Thioamide->ThiazoleCore Hantzsch Synthesis AlphaHaloKetone α-Haloketone AlphaHaloKetone->ThiazoleCore ThiazoleEpoxide Thiazole Epoxide ThiazoleCore->ThiazoleEpoxide 1. Grignard Addition 2. Epoxidation Grignard Grignard Reagent (e.g., vinylmagnesium bromide) Grignard->ThiazoleEpoxide Epoxidation Epoxidation (e.g., m-CPBA) Epoxidation->ThiazoleEpoxide FinalProduct This compound Analog ThiazoleEpoxide->FinalProduct Ring Opening/Reduction Reduction Reduction (e.g., NaBH4) Reduction->FinalProduct G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection SerialDilution Prepare serial dilutions of test compound Incubate1 Add kinase solution and test compound to wells SerialDilution->Incubate1 KinasePrep Prepare kinase, substrate, and buffer solution KinasePrep->Incubate1 AddATP Initiate reaction with ATP Incubate1->AddATP Incubate2 Incubate at room temperature AddATP->Incubate2 AddADPGlo Add ADP-Glo™ Reagent to stop reaction and deplete ATP Incubate2->AddADPGlo Incubate3 Incubate AddADPGlo->Incubate3 AddDetectionReagent Add Kinase Detection Reagent Incubate3->AddDetectionReagent Incubate4 Incubate AddDetectionReagent->Incubate4 ReadLuminescence Read luminescence Incubate4->ReadLuminescence

Workflow for an in vitro kinase inhibition assay.

Step-by-step methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the diluted test compounds to the appropriate wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent that generates a luminescent signal.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value. [9]

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationships discussed in this guide, extrapolated from closely related thiazole derivatives, highlight the critical roles of substitutions on the thiazole ring and the stereochemistry of the ethanol side chain in determining inhibitory potency and selectivity. Systematic exploration of these structural features, guided by robust synthetic strategies and quantitative biological evaluation, will be instrumental in optimizing this scaffold into clinical candidates. Future work should focus on obtaining high-resolution crystal structures of these analogs in complex with their target kinases to further rationalize the observed SAR and guide the design of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Gomma, S. M., et al. (2020). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 25(15), 3364.
  • Sayed, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. International Journal of Molecular Sciences, 21(7), 2453.
  • Abdelgawad, M. A., et al. (2022). Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors endowed with in vitro antitumor activity towards non-small lung cancer. Scientific Reports, 12(1), 14329.
  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-23.
  • Kumar, A., et al. (2019). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies, 16(4), 384-406.
  • Grozav, A., et al. (2017). SAR of Thiazolyl-pyrazoline derivatives (1a–1d). ResearchGate.
  • Fallah-Tafti, A., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 4853-4858.
  • El-Sayed, N. N. E., et al. (2020). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Journal of the Iranian Chemical Society, 17(8), 2025-2037.
  • Pawłowski, M., et al. (2004). A structure-activity relationship study of thiazole derivatives with h1-antihistamine activity. Acta Poloniae Pharmaceutica, 61(4), 271-278.
  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. In Azoles: Synthesis, Properties and Applications. IntechOpen.
  • Abdel-Maksoud, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances.
  • El-Naggar, A. M., et al. (2021). Eco-friendly sequential one-pot synthesis, molecular docking, and anticancer evaluation of arylidene-hydrazinyl-thiazole derivatives as CDK2 inhibitors. Bioorganic Chemistry, 108, 104615.
  • Alshammari, M. B., et al. (2021). Structure Activity Relationship. ResearchGate.
  • Budak, Y., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(8), 1129.
  • De Simone, A., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Molbank, 2024(1), M1836.
  • Youssif, B. G. M., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4967.
  • Al-Warhi, T., et al. (2022). Insights on Cancer Cell Inhibition, Subcellular Activities, and Kinase Profile of Phenylacetamides Pending 1H-Imidazol-5-One Variants. Frontiers in Pharmacology, 13, 864235.

Sources

Validating the Biological Activity of 1-Thiazol-2-yl-ethanol Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] This guide focuses on a specific, promising subclass: 1-Thiazol-2-yl-ethanol derivatives. We will delve into a comparative analysis of their biological activities, provide robust experimental protocols for their validation, and offer insights into the causal relationships that underpin these experimental designs. Our objective is to equip researchers, scientists, and drug development professionals with the necessary tools to effectively evaluate and advance these compounds in their discovery pipelines.

The Thiazole Moiety: A Privileged Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a key pharmacophore found in numerous FDA-approved drugs.[2][4] Its unique electronic properties and ability to participate in various non-covalent interactions contribute to its versatility in binding to a wide range of biological targets.[5] Modifications to the thiazole ring at different positions have led to the generation of a vast library of compounds with diverse therapeutic potentials.[2]

dot graph "Thiazole_Scaffold" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label=""]; A -- B -- C -- D -- E -- A; S [label="S", pos="0,1.2!", fontsize=20, fontcolor="#202124"]; N [label="N", pos="1.5,0.5!", fontsize=20, fontcolor="#202124"]; pos = "0,0"; node [shape=point]; {rank=same; A; B; C; D; E;} A [pos="-0.5,0.8!"]; B [pos="0.5,0.8!"]; C [pos="1,-0.2!"]; D [pos="0.5,-1!"]; E [pos="-0.5,-1!"]; } caption: "Core structure of the thiazole ring."

Comparative Biological Activities of Thiazole Derivatives

Research has consistently demonstrated the broad spectrum of biological activities exhibited by thiazole derivatives. This section provides a comparative overview of their validated activities, with a focus on anticancer and antimicrobial applications, which are among the most extensively studied.

Anticancer Activity

Numerous studies have highlighted the potential of thiazole derivatives as potent anticancer agents.[6][7][8] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in cell proliferation, survival, and metastasis.

A notable study synthesized a series of novel thiazole derivatives and evaluated their in vitro anticancer activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), colorectal carcinoma (HCT-116), and breast cancer (MCF-7).[7] The results revealed that several compounds displayed significant cytotoxic activities, with some chlorine-containing derivatives being the most potent.[7] For instance, certain derivatives exhibited IC50 values in the low micromolar range, comparable to or even exceeding the efficacy of standard chemotherapeutic drugs like cisplatin in some cases.[9]

Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives

Compound IDTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
Compound 4c HCT-1163.80 ± 0.80Harmine2.40 ± 0.12[9]
Compound 4d HCT-1163.65 ± 0.90Cisplatin5.18 ± 0.94[9]
Compound 8c HepG24.57 ± 0.85Harmine2.54 ± 0.82[9]
Compound 4c HepG22.94 ± 0.62Cisplatin41 ± 0.63[9]
Compound 11c MCF-7~4DoxorubicinNot specified[7]
Compound 6g MCF-7~7DoxorubicinNot specified[7]

Note: The specific structures of the compounds are detailed in the cited literature.

The structure-activity relationship (SAR) studies often indicate that the nature and position of substituents on the thiazole ring play a crucial role in determining the anticancer potency.[1] For example, the presence of electron-withdrawing groups on a phenyl ring attached to the thiazole moiety has been shown to enhance cytotoxic activity.[1]

Anticancer_Mechanism Thiazole_Derivative This compound Derivative Cell_Membrane Cancer Cell Membrane Thiazole_Derivative->Cell_Membrane Penetrates Kinase Kinase Inhibition (e.g., VEGFR-2) Cell_Membrane->Kinase Apoptosis_Induction Induction of Apoptosis (Bax/Bcl-2 modulation) Cell_Membrane->Apoptosis_Induction Cell_Cycle_Arrest Cell Cycle Arrest Cell_Membrane->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Kinase->Proliferation_Inhibition Apoptosis_Induction->Proliferation_Inhibition Cell_Cycle_Arrest->Proliferation_Inhibition

Antimicrobial Activity

The emergence of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of novel antimicrobial agents. Thiazole derivatives have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.[5][10][11]

The antimicrobial efficacy of thiazole derivatives is often attributed to their ability to interfere with essential microbial processes. Some compounds have been found to inhibit bacterial DNA gyrase, a crucial enzyme for DNA replication.[11] The amphiphilic nature of certain thiazole derivatives may facilitate their integration into microbial cell membranes, leading to membrane disruption and cell death.[5]

A study investigating a series of 2,4-disubstituted 1,3-thiazole derivatives reported significant in vitro antibacterial properties against both Gram-positive and Gram-negative bacteria.[5] The minimum inhibitory concentration (MIC) values for some of these compounds were comparable to standard antibiotics.[5]

Table 2: Comparative Antimicrobial Activity of Selected Thiazole Derivatives

Compound IDTarget OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)Reference
L1 C. glabrata32Nystatin4[10]
L3 C. glabrata64Nystatin4[10]
Cu(L2)Cl2 C. glabrata64Nystatin4[10]
Trichlorophenyl thiazole derivative Bacillus subtilisNot specifiedNot specifiedNot specified[5]
Trichlorophenyl thiazole derivative Escherichia coliNot specifiedNot specifiedNot specified[5]

Note: The specific structures of the compounds are detailed in the cited literature.

Experimental Protocols for Biological Activity Validation

To ensure the scientific rigor and reproducibility of findings, it is imperative to employ well-validated experimental protocols. This section provides detailed methodologies for assessing the anticancer and antimicrobial activities of this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[6][12]

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve the desired final concentrations.

    • Replace the medium in the wells with the medium containing the test compound or vehicle control (DMSO).

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT_Workflow Start Start: Seed Cancer Cells in 96-well Plate Treat Treat with this compound Derivatives (and Controls) Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Remove Medium & Add DMSO to Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze Calculate % Viability and Determine IC50 Read_Absorbance->Analyze

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid microbial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after a defined incubation period.

Step-by-Step Methodology:

  • Preparation of Inoculum:

    • Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on an appropriate agar plate.

    • Prepare a suspension of the microorganism in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the standardized microbial suspension.

    • Include a positive control (microorganism with no compound) and a negative control (medium only).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • Determination of MIC:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Workflow Start Start: Prepare Serial Dilutions of Thiazole Derivative Inoculate Inoculate with Standardized Microbial Suspension Start->Inoculate Incubate Incubate at Appropriate Temperature and Duration Inoculate->Incubate Observe Visually Assess for Microbial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Observe->Determine_MIC

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with a wide range of biological activities. The comparative data on related thiazole derivatives strongly suggest their potential as anticancer and antimicrobial agents. The provided experimental protocols offer a robust framework for the systematic validation of these activities.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of substitutions on both the thiazole ring and the ethanol side chain will be crucial for optimizing potency and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these derivatives will provide a deeper understanding of their biological effects and guide further development.

  • In Vivo Efficacy and Toxicity Studies: Promising candidates identified through in vitro screening must be evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

By adopting a rigorous and systematic approach to the validation of this compound derivatives, the scientific community can unlock their full therapeutic potential and contribute to the development of next-generation medicines.

References

  • Sayed, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. Molecules, 25(8), 1950. [Link]
  • Thakur, A., et al. (2021). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 26(9), 2657. [Link]
  • Sagan, F., et al. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Molecules, 27(17), 5609. [Link]
  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research, 82(1), 42-47. [Link]
  • El-Sayed, W. M., et al. (2019). Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. Molecules, 24(3), 583. [Link]
  • Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7350. [Link]
  • El-Sayed, M. A. A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19897–19912. [Link]
  • Hassan, A. S., et al. (2018). Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. Journal of the Iranian Chemical Society, 15(11), 2457-2469. [Link]
  • Kumar, R., et al. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 7994. [Link]
  • Sayed, S. M., et al. (2020). One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents.
  • El-Metwaly, A. M., et al. (2022). Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. Molecules, 27(15), 4991. [Link]
  • An Overview of Synthetic Derivatives of Thiazole and their Role in Therapeutics. (2024).
  • Siddiqui, N., et al. (2009). Thiazoles: A Valuable Insight into the Recent Advances and Biological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 1(3), 136-143. [Link]
  • Abdel-Wahab, B. F., et al. (2018). Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. ChemistrySelect, 3(42), 11847-11853. [Link]
  • Costin, G. E., et al. (2020). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. Antioxidants, 9(10), 990. [Link]
  • Stasi, C., et al. (2019). Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. Journal of Medicinal Chemistry, 62(22), 10078-10116. [Link]
  • Fadda, A. A., et al. (2020). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Molecules, 25(23), 5707. [Link]
  • Ghiulai, R. M., et al. (2021).
  • Thiazole derivatives: prospectives and biological applications. (2024).
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv

Sources

A Comparative Guide to the Synthetic Routes of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of chiral building blocks is a cornerstone of modern medicinal chemistry. 1-Thiazol-2-yl-ethanol, a valuable intermediate containing a biologically relevant thiazole moiety and a chiral secondary alcohol, is no exception. The stereochemistry of the hydroxyl group can be critical for the pharmacological activity of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of the primary synthetic strategies to access this important molecule, offering insights into the practical application and underlying principles of each route. We will explore the classic, robust methods of ketone reduction and Grignard reaction, alongside the more sophisticated and stereoselective chemoenzymatic and asymmetric catalytic approaches.

Executive Summary: A Comparative Overview

The choice of synthetic route to this compound is dictated by the specific requirements of the research or development program. Key considerations include the need for stereochemical purity, scalability, cost of goods, and environmental impact. Below is a summary of the routes detailed in this guide.

Synthetic RouteKey FeaturesTypical YieldStereoselectivityScalabilityKey Considerations
1. Reduction of 2-Acetylthiazole Simple, high-yielding, uses common reagents.>90% (racemic)None (produces racemate)ExcellentRequires downstream resolution for enantiopure product.
2. Grignard Reaction Versatile C-C bond formation.GoodNone (produces racemate)GoodRequires anhydrous conditions; Grignard reagent can be basic.
3. Chemoenzymatic Kinetic Resolution High enantioselectivity, mild conditions.~50% for each enantiomerExcellent (>99% ee)Moderate to GoodMaximum theoretical yield for one enantiomer is 50%.
4. Asymmetric Catalytic Reduction Direct access to enantiopure product in high yield.HighGood to ExcellentGoodRequires specialized chiral catalysts and optimization.

Route 1: Reduction of 2-Acetylthiazole

The most straightforward approach to this compound is the reduction of the corresponding ketone, 2-acetylthiazole. This method is characterized by its simplicity, high yields, and the use of readily available and inexpensive reducing agents.

Mechanistic Insight

The reduction of a ketone to a secondary alcohol using a hydride reducing agent, such as sodium borohydride (NaBH₄), proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The resulting alkoxide is then protonated during an aqueous workup to yield the alcohol.


// Nodes ketone [label=<

2-Acetylthiazole

>];

hydride [label="NaBH₄", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alkoxide [label=<

Alkoxide Intermediate

>];

workup [label="H₃O⁺ Workup", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alcohol [label=<

this compound (racemic)

>];

// Edges ketone -> alkoxide [label="1. Hydride Attack"]; alkoxide -> alcohol [label="2. Protonation"]; hydride -> ketone [style=invis]; workup -> alkoxide [style=invis]; }

Reduction of 2-Acetylthiazole Workflow

Experimental Protocol: Reduction with Sodium Borohydride
  • Dissolution: Dissolve 2-acetylthiazole (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the slow addition of water at 0 °C.

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Add water and extract the product with ethyl acetate (3 x 10 volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford racemic this compound.

Expected Yield: >90%

Advantages:

  • High yield and purity of the racemic product.

  • Simple and robust procedure.

  • Inexpensive and readily available reagents.

Disadvantages:

  • Produces a racemic mixture, requiring a subsequent resolution step to obtain a single enantiomer.

Route 2: Grignard Reaction

The Grignard reaction offers a powerful method for carbon-carbon bond formation and can be employed to synthesize this compound from 2-bromothiazole and acetaldehyde.

Mechanistic Insight

This route involves two key steps: the formation of a 2-thiazolyl Grignard reagent (2-thiazolylmagnesium bromide) from 2-bromothiazole and magnesium metal, followed by the nucleophilic attack of the Grignard reagent on the carbonyl carbon of acetaldehyde. An acidic workup then protonates the resulting magnesium alkoxide to give the desired secondary alcohol.


// Nodes bromo [label=<

2-Bromothiazole

>];

mg [label="Mg, THF", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; grignard [label=<

2-Thiazolylmagnesium bromide

>];

aldehyde [label=<

Acetaldehyde

>];

alkoxide [label=<

Magnesium Alkoxide

>];

workup [label="H₃O⁺ Workup", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alcohol [label=<

this compound (racemic)

>];

// Edges bromo -> grignard [label="1. Grignard Formation"]; grignard -> alkoxide [label="2. Nucleophilic Attack"]; aldehyde -> alkoxide [style=dashed, arrowhead=none]; alkoxide -> alcohol [label="3. Protonation"]; mg -> bromo [style=invis]; workup -> alkoxide [style=invis]; }

Grignard Synthesis Workflow

Experimental Protocol: Grignard Synthesis
  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium. Slowly add a solution of 2-bromothiazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 5 volumes) to initiate the reaction. Once the reaction begins (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 2-bromothiazole solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.[1]

  • Reaction with Aldehyde: Cool the Grignard solution to 0 °C. Add a solution of freshly distilled acetaldehyde (1.1 eq) in anhydrous THF dropwise, keeping the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 10 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain racemic this compound.

Expected Yield: Good

Advantages:

  • A classic and reliable method for C-C bond formation.

  • Allows for the construction of the desired carbon skeleton from readily available starting materials.

Disadvantages:

  • Requires strictly anhydrous conditions, as Grignard reagents are highly sensitive to moisture.

  • The basic nature of the Grignard reagent can lead to side reactions if the substrate has acidic protons.

  • Produces a racemic mixture.

Route 3: Chemoenzymatic Kinetic Resolution

For applications requiring enantiopure this compound, chemoenzymatic kinetic resolution is a powerful and "green" strategy. This method utilizes an enzyme to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.

Mechanistic Insight

Kinetic resolution relies on the different rates at which the two enantiomers of a racemic substrate react with a chiral catalyst, in this case, an enzyme. Lipases, such as Candida antarctica lipase B (CaL-B), are commonly used for the enantioselective acylation of secondary alcohols. In the presence of an acyl donor (e.g., vinyl acetate), the enzyme will preferentially acylate one enantiomer (e.g., the R-enantiomer) to form the corresponding ester, leaving the other enantiomer (e.g., the S-enantiomer) unreacted. The unreacted alcohol and the newly formed ester can then be separated by standard chromatographic techniques.


// Nodes racemate [label="Racemic this compound\n((R)- and (S)-enantiomers)"]; enzyme [label="Candida antarctica Lipase B (CaL-B)\n+ Acyl Donor (e.g., Vinyl Acetate)"]; separation [label="Separation\n(e.g., Chromatography)"]; s_alcohol [label="(S)-1-Thiazol-2-yl-ethanol\n(unreacted)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; r_ester [label="(R)-1-Thiazol-2-yl-ethyl acetate\n(acylated)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges racemate -> enzyme; enzyme -> separation [label="Enantioselective Acylation"]; separation -> s_alcohol; separation -> r_ester; }

Chemoenzymatic Kinetic Resolution Workflow

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution[2]
  • Reaction Setup: To a solution of racemic this compound (1.0 eq) in an appropriate organic solvent (e.g., tert-butyl methyl ether, 10 volumes), add vinyl acetate (2.0 eq) as the acyl donor.

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym® 435) to the reaction mixture.

  • Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) until approximately 50% conversion is reached.

  • Enzyme Removal: Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation and Purification: Concentrate the filtrate under reduced pressure. The resulting mixture of the unreacted (S)-alcohol and the (R)-acetate can be separated by column chromatography on silica gel.

  • Hydrolysis of the Ester (Optional): The separated (R)-acetate can be hydrolyzed (e.g., using potassium carbonate in methanol) to obtain the (R)-1-Thiazol-2-yl-ethanol.

Expected Yield: ~45-50% for each enantiomer (after separation and any subsequent hydrolysis). Expected Enantiomeric Excess (ee): >99% for both the unreacted alcohol and the alcohol obtained from the hydrolysis of the ester.[2]

Advantages:

  • Provides access to both enantiomers with very high optical purity.

  • Mild and environmentally friendly reaction conditions.

  • The enzyme catalyst is often reusable.

Disadvantages:

  • The maximum theoretical yield for a single desired enantiomer is 50%.

  • Requires careful monitoring to stop the reaction at ~50% conversion for optimal resolution.

Route 4: Asymmetric Catalytic Reduction

Asymmetric catalytic reduction offers a more direct and atom-economical approach to enantiomerically enriched this compound compared to kinetic resolution. This method involves the reduction of 2-acetylthiazole using a chiral catalyst to directly produce one enantiomer of the alcohol in high yield and enantioselectivity.

Key Methodologies

Two prominent methods for asymmetric catalytic reduction of ketones are the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation.

1. Corey-Bakshi-Shibata (CBS) Reduction:

  • Mechanism: This method employs a chiral oxazaborolidine catalyst (the CBS catalyst) in the presence of a borane source (e.g., BH₃·THF). The catalyst coordinates with both the borane and the ketone, creating a rigid, organized transition state that directs the hydride delivery to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.[3][4][5][6]

  • Protocol Outline: The reaction is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like THF. The ketone is added to a pre-formed mixture of the CBS catalyst and the borane reagent.[4][7]

2. Asymmetric Transfer Hydrogenation:

  • Mechanism: This technique uses a chiral transition metal catalyst, often based on ruthenium or rhodium, and a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture. The catalyst facilitates the transfer of hydrogen from the donor to the ketone in an enantioselective manner.

  • Protocol Outline: The ketone, catalyst, and hydrogen donor are mixed in a suitable solvent and stirred, often at or above room temperature, until the reaction is complete.


// Nodes ketone [label=<

2-Acetylthiazole

>];

catalyst [label="Chiral Catalyst\n(e.g., CBS or Ru-complex)\n+ Hydride/Hydrogen Source", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; alcohol [label=<

Enantiopure this compound

>];

// Edges ketone -> alcohol [label="Asymmetric Reduction"]; catalyst -> ketone [style=invis]; }

Asymmetric Catalytic Reduction Workflow

Advantages:

  • Direct synthesis of an enantiomerically enriched product, avoiding a resolution step.

  • Potentially high yields (>90%) and high enantioselectivity.

  • Catalytic nature of the reaction reduces waste.

Disadvantages:

  • Chiral catalysts and ligands can be expensive.

  • Reaction conditions may require careful optimization for a specific substrate.

  • CBS reductions often require cryogenic temperatures and strictly anhydrous conditions.[4]

Conclusion and Future Perspectives

The synthesis of this compound can be achieved through several viable routes, each with its own set of advantages and disadvantages. For large-scale, cost-effective production of the racemic material, the reduction of 2-acetylthiazole with sodium borohydride is the method of choice due to its simplicity and high yield. The Grignard reaction provides a reliable alternative for constructing the carbon skeleton.

For the production of enantiomerically pure this compound, which is often a critical requirement in drug development, chemoenzymatic kinetic resolution and asymmetric catalytic reduction are the preferred methods. Chemoenzymatic resolution offers exceptional enantioselectivity but is limited by a 50% theoretical yield for the desired enantiomer. Asymmetric catalytic reduction, while potentially more expensive due to the cost of the catalyst, provides a more atom-economical route to the chiral alcohol in high yield.

The ongoing development of more active and selective catalysts for asymmetric reduction, as well as more robust and efficient enzyme systems, will continue to enhance the synthetic accessibility of chiral building blocks like this compound. The choice of the optimal synthetic route will ultimately depend on a careful evaluation of the specific project goals, balancing the need for stereochemical purity with economic and environmental considerations.

References

  • Paizs, Cs., Toşa, M. I., Bódai, V., Szakács, G., & Irimie, F. D. (2005). Efficient kinetic resolution of 1-(2-arylthiazol-4-yl)ethanols and their acetates using lipase B from Candida antarctica. Heterocycles, 65(8), 1899-1908.
  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(18), 5551–5553.
  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples.
  • Ahmad, N., et al. (2021). A brief review on the thiazole derivatives: Synthesis methods and biological activities. Malaysian Journal of Analytical Sciences, 25(2), 257-267.
  • Paizs, Cs., et al. (2006). Enzymatic Resolution of Bicyclic 1-Heteroarylamines Using Candida antarctica Lipase B.
  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction.
  • Wikipedia. (2023). Corey–Itsuno reduction.
  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
  • Zare, A., et al. (2013). Fast and convenient method for reduction of carbonyl compounds with NaBH4/Cu(dmg)2 in aprotic and protic solvents. Organic Chemistry: An Indian Journal, 9(12), 469-474.
  • BenchChem. (2025). A Comparative Analysis of Thiazole and Its Synthetic Analogs in Drug Discovery. Retrieved from a hypothetical BenchChem technical document.
  • Hussein, W., & Turan-Zitouni, G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorg Org Chem, 2(2), 53-56.
  • Walter, M. G. (2021). Synthesis of asymmetric thiazolo[5,4-d] thiazole derivatives for molecular sensing. Niner Commons.
  • Genêt, J. P., et al. (2002). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 35(11), 954-964.
  • Kurkjy, R. P., & Brown, E. V. (1952). The Preparation of Thiazole Grignard Reagents and Thiazolyllithium Compounds. Journal of the American Chemical Society, 74(22), 5778-5781.

Sources

A Comparative Analysis of 1-Thiazol-2-yl-ethanol Derivatives and Standard-of-Care Drugs in Oncology and Infectious Diseases

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is a paramount objective. Among the myriad of heterocyclic scaffolds, the thiazole nucleus has emerged as a privileged structure, underpinning the pharmacological activity of numerous approved drugs. This guide provides a comprehensive comparison of the efficacy of 1-Thiazol-2-yl-ethanol derivatives against established standard-of-care drugs in the key therapeutic areas of oncology and infectious diseases. While direct comparative data for the specific this compound scaffold is emerging, this analysis synthesizes the broader evidence for thiazole derivatives, offering valuable insights for researchers and drug development professionals.

Introduction to the Therapeutic Potential of Thiazole Derivatives

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry. Its unique structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The this compound scaffold, in particular, offers a versatile platform for developing new chemical entities with the potential to overcome the limitations of current therapies, such as drug resistance and off-target toxicity.

Unraveling the Mechanisms of Action: Thiazole Derivatives in Disease Pathology

The therapeutic effects of thiazole derivatives stem from their ability to interact with a variety of molecular targets, disrupting key cellular processes in cancer cells and pathogenic microbes.

Anticancer Mechanisms of Thiazole Derivatives

Thiazole-containing compounds exert their anticancer effects through multiple pathways, often leading to the induction of apoptosis (programmed cell death) and inhibition of tumor growth. Key mechanisms include:

  • Tubulin Polymerization Inhibition: Several thiazole derivatives have been shown to interfere with the dynamics of microtubules, essential components of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle in the G2/M phase, leading to apoptosis.

  • Kinase Inhibition: Many thiazole derivatives act as potent inhibitors of various protein kinases that are often dysregulated in cancer. For instance, they can target pathways like NFκB/mTOR/PI3K/AkT, which are crucial for cancer cell survival and proliferation.

  • Induction of Apoptosis: Thiazole derivatives can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.

cluster_0 Anticancer Mechanisms of Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives Tubulin Polymerization Tubulin Polymerization Thiazole Derivatives->Tubulin Polymerization Inhibition Kinase Signaling Pathways (e.g., PI3K/AkT) Kinase Signaling Pathways (e.g., PI3K/AkT) Thiazole Derivatives->Kinase Signaling Pathways (e.g., PI3K/AkT) Inhibition Apoptotic Pathways Apoptotic Pathways Thiazole Derivatives->Apoptotic Pathways Modulation Cell Cycle Arrest (G2/M) Cell Cycle Arrest (G2/M) Tubulin Polymerization->Cell Cycle Arrest (G2/M) Inhibition of Proliferation Inhibition of Proliferation Kinase Signaling Pathways (e.g., PI3K/AkT)->Inhibition of Proliferation Induction of Apoptosis Induction of Apoptosis Apoptotic Pathways->Induction of Apoptosis

Figure 1: Anticancer mechanisms of thiazole derivatives.

Antimicrobial Mechanisms of Thiazole Derivatives

In the realm of infectious diseases, thiazole derivatives have demonstrated potent activity against a range of bacteria and fungi. Their mechanisms of action often target essential microbial processes distinct from those in human cells, providing a basis for selective toxicity.

  • Inhibition of Cell Wall Synthesis: Some thiazole derivatives interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

  • DNA Gyrase and Topoisomerase IV Inhibition: These enzymes are essential for bacterial DNA replication and are validated targets for antibiotics. Thiazole derivatives can inhibit their function, preventing bacterial proliferation.

  • Inhibition of Fatty Acid Synthesis (FabH): The bacterial fatty acid synthesis pathway is a promising target for new antibiotics. Certain thiazole compounds have been found to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), a key enzyme in this pathway.

  • Disruption of Cell Division (FtsZ): The FtsZ protein is a crucial component of the bacterial cell division machinery. Some thiazole-quinolinium derivatives have been shown to stimulate FtsZ polymerization, disrupting the formation of the Z-ring and inhibiting cell division.

cluster_1 Antimicrobial Mechanisms of Thiazole Derivatives Thiazole Derivatives Thiazole Derivatives Bacterial Cell Wall Synthesis Bacterial Cell Wall Synthesis Thiazole Derivatives->Bacterial Cell Wall Synthesis Inhibition DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Thiazole Derivatives->DNA Gyrase / Topoisomerase IV Inhibition Fatty Acid Synthesis (FabH) Fatty Acid Synthesis (FabH) Thiazole Derivatives->Fatty Acid Synthesis (FabH) Inhibition Cell Division (FtsZ) Cell Division (FtsZ) Thiazole Derivatives->Cell Division (FtsZ) Disruption Bacterial Cell Death Bacterial Cell Death Bacterial Cell Wall Synthesis->Bacterial Cell Death Inhibition of Replication Inhibition of Replication DNA Gyrase / Topoisomerase IV->Inhibition of Replication Metabolic Disruption Metabolic Disruption Fatty Acid Synthesis (FabH)->Metabolic Disruption Inhibition of Division Inhibition of Division Cell Division (FtsZ)->Inhibition of Division A 1. Seed cancer cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of test compound B->C D 4. Incubate for 24-72h C->D E 5. Add MTT solution D->E F 6. Incubate for 2-4h E->F G 7. Solubilize formazan crystals F->G H 8. Measure absorbance at 570 nm G->H

Figure 3: MTT assay workflow.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and the standard drug (e.g., cisplatin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

A 1. Prepare serial dilutions of the test compound in broth B 2. Inoculate with a standardized bacterial suspension A->B C 3. Incubate for 18-24h at 37°C B->C D 4. Visually inspect for bacterial growth C->D E 5. Determine the lowest concentration with no visible growth (MIC) D->E

Figure 4: MIC determination workflow.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound derivative and the standard antibiotic (e.g., ampicillin) in a suitable solvent.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the bacterial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (turbidity).

Therapeutic Potential and Future Directions

The available evidence strongly suggests that thiazole derivatives, as a class, hold significant promise for the development of novel anticancer and antimicrobial agents. The favorable in vitro and in vivo data for some derivatives, with efficacy comparable or superior to standard drugs, underscores their therapeutic potential.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the this compound scaffold for improved potency and selectivity.

  • In Vivo Efficacy and Toxicology Studies: To evaluate the therapeutic potential and safety profile of lead compounds in relevant animal models.

  • Mechanism of Action Elucidation: To gain a deeper understanding of the molecular targets and pathways modulated by these derivatives.

By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of this compound derivatives and contribute to the development of next-generation therapies for cancer and infectious diseases.

References

  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015). PLOS ONE. [Link]
  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. (2015).
  • Design, eco-friendly synthesis, molecular modeling and anticancer evaluation of thiazol-5(4H)-ones as potential tubulin polymeri. (n.d.). SciSpace. [Link]
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. (2020).
  • Potent thiazole derivatives against cancer cell lines in compared with cispl
  • Synthesis and antimicrobial activity of new heteroaryl(aryl) thiazole derivatives molecular docking studies. (2019).
  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2019). MDPI. [Link]
  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]
  • Synthesis and Biological Evaluation of Thiazolyl-Ethylidene Hydrazino-Thiazole Derivatives: A Novel Heterocyclic System. (2022). MDPI. [Link]
  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022).
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). PubMed. [Link]

A Senior Application Scientist's Guide to In-Silico Validation of 1-Thiazol-2-yl-ethanol Binding Affinity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Early, Accurate Binding Validation

In the landscape of modern drug discovery, the thiazole ring is a privileged scaffold, forming the core of numerous clinically approved therapeutics.[1][2] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5] The compound 1-Thiazol-2-yl-ethanol represents a fundamental building block within this chemical class, making it an ideal candidate for foundational binding studies.[] Before committing significant resources to laboratory synthesis and in vitro screening, a robust in-silico (computational) validation of a compound's binding affinity is an indispensable step.[7][8] It allows for the early, cost-effective prioritization of candidates and provides deep mechanistic insights into potential molecular interactions.[9][10]

This guide provides a comprehensive, multi-tiered computational workflow to assess and validate the binding affinity of this compound. We will compare its performance against a known inhibitor, moving from rapid, approximate methods to more computationally intensive, and thus more accurate, techniques. This approach is designed not merely as a set of instructions, but as a self-validating system that builds confidence in the predicted binding potential at each stage.

Hypothetical Target Selection: Cyclin-Dependent Kinase 2 (CDK2)

Given that thiazole derivatives are well-documented as potent inhibitors of various protein kinases involved in cancer signaling, we have selected Cyclin-Dependent Kinase 2 (CDK2) as a representative and highly relevant biological target for this guide.[11] CDK2 is a key regulator of the cell cycle, and its inhibition is a validated strategy in oncology. This choice allows us to benchmark our workflow against a well-characterized system with abundant structural data.

The Multi-Step In-Silico Validation Workflow

Our validation strategy is a funnel-like process, designed to progressively increase the level of computational rigor and predictive accuracy. This multi-step approach ensures that each subsequent, more demanding calculation is based on a physically plausible and stable molecular system.

P1 Target & Ligand Preparation P2 Molecular Docking (e.g., AutoDock Vina) P1->P2 P3 System Solvation & Ionization P2->P3 Best Binding Pose P4 Molecular Dynamics (MD) Simulation (e.g., GROMACS) P3->P4 P5 MM/PBSA & MM/GBSA Binding Free Energy Calculation P4->P5 MD Trajectory P6 Binding Affinity Validation & Comparison P5->P6

Caption: The three-phase in-silico validation workflow.

Phase 1: Molecular Docking — A Rapid Assessment of Binding Pose and Affinity

Expertise & Causality: Molecular docking serves as the foundational step, predicting the preferred orientation (the "pose") of a ligand when bound to a protein and providing a rapid, estimated score of binding affinity.[9][12] This method is computationally inexpensive because it generally treats the protein receptor as rigid and simplifies the scoring function.[7] Its primary purpose is not to yield a definitive binding energy, but to perform an initial screen, identify the most plausible binding geometry, and filter out non-binding molecules. This predicted pose is the essential starting point for more accurate, dynamic simulations.[10]

Protocol 1: Molecular Docking with AutoDock Vina
  • Preparation of the Receptor (CDK2):

    • Action: Download the crystal structure of CDK2 from the Protein Data Bank (PDB). For this guide, we'll use PDB ID: 1HCK.

    • Causality: The crystal structure provides the experimentally determined 3D coordinates of the protein target.

    • Action: Using molecular visualization software like UCSF Chimera or AutoDock Tools, remove all non-essential molecules, including water, co-crystallized ligands, and any co-factors not required for binding.[13][14]

    • Causality: Water molecules and original ligands would sterically hinder the docking of our new compound. Their removal clears the binding site for our simulation.

    • Action: Add polar hydrogens and assign Gasteiger charges to the protein atoms.[13]

    • Causality: Hydrogens are often omitted in PDB files to reduce size but are critical for forming hydrogen bonds. Charges are necessary for the scoring function to calculate electrostatic interactions.

    • Action: Save the prepared receptor in the .pdbqt format, which includes charge and atom type information required by AutoDock Vina.

  • Preparation of the Ligands:

    • Action: Obtain the 3D structures of this compound and a known CDK2 inhibitor (e.g., Staurosporine) from a database like PubChem.

    • Action: Use a tool like Open Babel or AutoDock Tools to assign charges, merge non-polar hydrogens, and define the rotatable bonds (torsions). Save in .pdbqt format.

    • Causality: Defining rotatable bonds allows the docking algorithm to explore different conformations of the ligand, which is crucial for finding the best fit within the binding pocket.

  • Defining the Search Space (Grid Box):

    • Action: Center a grid box on the known active site of CDK2. The size should be sufficient to encompass the entire binding pocket, typically around 25x25x25 Ångstroms.[9]

    • Causality: The grid box defines the three-dimensional space where the docking algorithm will attempt to place and orient the ligand. Confining the search to the active site increases computational efficiency and biological relevance.

  • Running the Docking Simulation:

    • Action: Execute AutoDock Vina via the command line, providing the prepared receptor, ligand, and grid box configuration files.

    • Causality: Vina's algorithm will systematically explore ligand conformations and orientations within the grid box, evaluating each pose with its scoring function to find the lowest energy (most favorable) binding mode.

  • Analysis of Results:

    • Action: Examine the output .pdbqt file, which contains the top-ranked binding poses. The log file contains the corresponding binding affinity scores in kcal/mol.[9]

    • Causality: A more negative binding affinity score suggests a stronger predicted interaction. The top pose should be visually inspected to ensure it makes chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

Phase 2: Molecular Dynamics (MD) — Assessing Complex Stability in a Dynamic Environment

Expertise & Causality: While docking provides a static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations offer a profound leap in accuracy by modeling the movement of every atom in the protein-ligand complex over time, typically within a simulated water environment.[15][16][17] The purpose of this phase is twofold: to assess whether the docked pose is stable over time and to generate a collection of realistic conformations (a trajectory) for more rigorous energy calculations.[18] An unstable complex in an MD simulation is a strong indicator of a poor binder, regardless of the initial docking score.

Protocol 2: MD Simulation with GROMACS
  • System Preparation:

    • Action: Combine the PDB coordinates of the receptor (CDK2) and the best-docked pose of the ligand (this compound) into a single complex file.[15]

    • Action: Generate a topology for the ligand using a server like CGenFF or the Amber antechamber tools. This file describes the force field parameters (bond lengths, angles, charges) for the ligand.[19]

    • Causality: Standard protein force fields (like CHARMM36 or AMBER) do not contain parameters for novel small molecules. A specific topology must be generated to accurately describe the ligand's intramolecular and intermolecular forces.

    • Action: Use the GROMACS pdb2gmx tool to process the protein, and merge the ligand topology into the main system topology file.

  • Solvation and Ionization:

    • Action: Define a simulation box (e.g., a cubic box with 1.0 nm distance from the complex to the edge) and fill it with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

    • Causality: Explicitly simulating water is crucial as it accurately models solvation effects and mediates interactions at the protein-ligand interface.

    • Action: Add ions (e.g., Na+ or Cl-) to neutralize the net charge of the system.[15][16]

    • Causality: MD simulations using Particle Mesh Ewald (PME) for long-range electrostatics require the overall system to be charge-neutral to avoid computational artifacts.

  • Minimization and Equilibration:

    • Action: Perform a steep descent energy minimization of the system to remove any steric clashes or unnatural geometry introduced during preparation.

    • Action: Conduct a two-phase equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature. Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize pressure and density.[16] During these steps, the protein and ligand heavy atoms are often position-restrained to allow the solvent to equilibrate around them.

    • Causality: This careful, multi-step equilibration ensures the system reaches a stable temperature and pressure, mimicking physiological conditions before the production simulation begins. Rushing this step can lead to an unstable and irrelevant simulation.

  • Production MD Simulation:

    • Action: Run the production MD simulation for a duration sufficient to observe the stability of the complex, typically 50-100 nanoseconds (ns).

    • Causality: This is the core data-gathering phase. The simulation calculates the forces on all atoms and integrates Newton's equations of motion to track their positions over time, generating a trajectory.

  • Analysis of Trajectory:

    • Action: Analyze the trajectory for stability using metrics like Root Mean Square Deviation (RMSD) of the ligand and protein backbone. Calculate the Root Mean Square Fluctuation (RMSF) for individual residues.

    • Causality: A stable ligand should exhibit low RMSD relative to the protein's binding pocket. High RMSD may indicate the ligand is unstable and potentially dissociating. RMSF can highlight flexible regions of the protein that may be important for binding.

Phase 3: Binding Free Energy Calculations — Rigorous Quantitative Prediction

Expertise & Causality: The final phase uses the stable trajectory from the MD simulation to perform a more rigorous calculation of the binding free energy. Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) provide a robust estimate by combining molecular mechanics energy terms with continuum solvation models.[18][20][21] These "end-point" methods are more accurate than docking scores because they average energies over multiple, realistic conformations from the MD simulation and use a more sophisticated model for solvation effects.[18][21]

cluster_MM Gas-Phase Energy cluster_Solv Solvation Energy DeltaG ΔG_binding Equals = DeltaG->Equals DeltaE_MM ΔE_MM (Molecular Mechanics) Equals->DeltaE_MM Plus1 + DeltaE_MM->Plus1 E_vdw ΔE_vdw DeltaE_MM->E_vdw DeltaG_solv ΔG_solv (Solvation Free Energy) Plus1->DeltaG_solv Minus - DeltaG_solv->Minus G_polar ΔG_polar (PB/GB) DeltaG_solv->G_polar TDeltaS TΔS (Conformational Entropy) Minus->TDeltaS E_elec ΔE_elec E_int ΔE_internal G_nonpolar ΔG_nonpolar (SASA)

Sources

Comparative analysis of the cytotoxicity of 1-Thiazol-2-yl-ethanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Cytotoxicity of Thiazole-Based Ethanol Analogs

Introduction: The Thiazole Scaffold in Modern Oncology

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of therapeutic agents, engaging with a wide array of biological targets through hydrogen bonding, π-stacking, and coordination interactions.[4][5] This has led to the successful development of several clinically approved anticancer drugs, including the kinase inhibitors Dasatinib and Dabrafenib, which feature a core thiazole motif.[1][3][6]

While complex polycyclic thiazole-containing compounds have seen significant success, there is growing interest in the foundational scaffolds from which these complex molecules are derived. Simple structures, such as 1-Thiazol-2-yl-ethanol, represent a fundamental building block. By systematically modifying this core, researchers can elucidate critical structure-activity relationships (SAR) that govern cytotoxic potency and selectivity. This guide provides a comparative analysis of the cytotoxicity of various this compound analogs and related thiazole derivatives, grounded in established experimental protocols and quantitative data. We will explore how structural modifications influence cytotoxic efficacy and delve into the standard methodologies used to generate these critical preclinical data.

Pillar 1: The Foundational Assay for Cytotoxicity Assessment

Evaluating the cytotoxic potential of novel chemical entities is a critical first step in the drug discovery pipeline.[7][8][9] In vitro cytotoxicity assays serve as a rapid and cost-effective method to screen compound libraries, prioritize lead candidates, and provide initial mechanistic insights before advancing to more complex in vivo studies.[8][9][10]

Among the various techniques available, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is one of the most widely adopted colorimetric methods for assessing cell metabolic activity, which serves as a proxy for cell viability.[11][12][13] The principle is elegant and robust: mitochondrial dehydrogenases in living, metabolically active cells cleave the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[12][13] The quantity of formazan produced, which is directly proportional to the number of viable cells, can be measured spectrophotometrically after solubilization.[13][14] This allows for the determination of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[7][12][15][16]

Experimental Protocol: MTT Assay for IC50 Determination

This protocol outlines the standardized procedure for determining the IC50 value of a test compound in an adherent cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HCT-116, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (this compound analogs) dissolved in DMSO (10 mM stock)

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom plates

  • Multichannel pipette and microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring high viability (>95%). Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium from the stock solution. A common concentration range to start with is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells remains consistent and low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[14]

  • Incubation: After 24 hours, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for "vehicle control" (medium with DMSO) and "no-treatment control" (medium only). Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[14]

  • MTT Addition: Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C. During this period, viable cells will convert the soluble MTT to insoluble formazan.[11][12]

  • Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[11][14]

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13][14]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.[14][15]

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_readout Measurement cluster_analysis Analysis seed_cells 1. Seed Cells (5,000-10,000 cells/well) prepare_compounds 2. Prepare Serial Dilutions of Thiazole Analogs treat_cells 3. Add Compounds to Wells Incubate for 48-72h prepare_compounds->treat_cells add_mtt 4. Add MTT Reagent Incubate for 3-4h treat_cells->add_mtt solubilize 5. Solubilize Formazan with DMSO add_mtt->solubilize read_absorbance 6. Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability 7. Calculate % Viability read_absorbance->calculate_viability determine_ic50 8. Determine IC50 Value calculate_viability->determine_ic50

Fig 1. Standardized workflow for determining IC50 values using the MTT assay.

Pillar 2: Comparative Cytotoxicity and Structure-Activity Relationships (SAR)

The cytotoxic potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and associated scaffolds. A structure-activity relationship (SAR) analysis reveals how specific chemical modifications influence biological activity, guiding the rational design of more effective anticancer agents.[17][18]

Fig 2. General structure of a this compound analog highlighting key modification sites.

The following table summarizes experimental data for various thiazole analogs, demonstrating the impact of these structural modifications on cytotoxicity against several human cancer cell lines.

Compound Class/AnalogKey Structural FeatureCancer Cell LineIC50 (µM)Reference
Phthalimide-Thiazole Hybrids
Compound 5bp-Bromo substitution on C4-phenyl ringMCF-7 (Breast)0.2 ± 0.01[19]
Compound 5gp-Nitro substitution on C4-phenyl ringPC-12 (Pheochromocytoma)0.43 ± 0.06[19]
Compound 5kp-Methyl substitution on C4-phenyl ringMDA-MB-468 (Breast)0.6 ± 0.04[19]
Bis-Thiazole Derivatives
Compound 5fDichloro substitution on terminal phenyl ringKF-28 (Ovarian)0.006[2]
Compound 5cMethoxy substitution on terminal phenyl ringHeLa (Cervical)0.0006[2]
Compound 5aUnsubstituted terminal phenyl ringKF-28 (Ovarian)0.718[2]
Thiadiazole Derivatives
Compound 21N-acetyl-5-(4-hydroxyphenyl)SK-MEL-2 (Skin)4.27 µg/mL[18]
Imidazole-Thiadiazole HybridImidazole-thiadiazole coreHEPG2-1 (Liver)0.86[18]
Thiazol-2-yl Carboxamides
Compound 5cAcetamide derivativeHCT (Colon)8.00 ± 0.33[20]
Compound 5dAcetamide derivativeHepG-2 (Liver)17.78 ± 0.58[20]
CETZOLE Analogs
Analog 20aO-acetyl oxime prodrugNCI-H522 (Lung)~1.0[21]
Analog 20bO-pivaloyl oxime prodrugHT-1080 (Fibrosarcoma)<1.0[21]

Analysis of SAR:

  • Substitutions on Appended Phenyl Rings: As seen with the phthalimide-thiazole hybrids, the electronic nature of substituents on a phenyl ring at the C4 position significantly impacts potency. The highly potent bis-thiazole derivatives 5f and 5c demonstrate that electron-withdrawing (Cl) and electron-donating (OCH₃) groups can dramatically increase cytotoxicity, suggesting complex interactions with the biological target.[2][19]

  • Multi-Heterocyclic Systems: Studies have shown that linking two or more thiazole rings sequentially can be a requirement for significant cytotoxic activity.[4][22] This suggests that an extended, rigid molecular structure may be necessary for optimal binding. The extremely low nanomolar IC50 values of bis-thiazole compounds 5f and 5c support this hypothesis.[2]

  • Derivatization of the 2-Amino Group: The 2-amino group on the thiazole ring is a common site for modification. Converting it into amides or hydrazones often leads to compounds with moderate to good cytotoxic activity, as seen in the Thiazol-2-yl carboxamide series.[20]

Pillar 3: Mechanistic Insights into Thiazole-Induced Cytotoxicity

Thiazole derivatives exert their anticancer effects through a variety of mechanisms.[5][17] A primary mode of action for many cytotoxic agents is the induction of apoptosis, or programmed cell death. This can be triggered through intrinsic (mitochondrial) or extrinsic pathways. Studies on phthalimide-thiazole hybrids, for example, have shown they induce apoptosis via the intrinsic pathway, evidenced by DNA fragmentation and activation of caspase-3.[19]

Furthermore, thiazole-containing compounds are known to inhibit critical cellular machinery and signaling pathways, including:

  • Tubulin Assembly: Some derivatives act as microtubule destabilizers, arresting the cell cycle during mitosis and leading to apoptosis.[1][17]

  • Kinase Inhibition: As exemplified by Dasatinib, the thiazole scaffold is effective at targeting the ATP-binding pocket of various kinases (e.g., PI3K/Akt/mTOR pathway), disrupting pro-survival signals.[17]

  • Ferroptosis Induction: Recent research has identified novel thiazole analogs, like the CETZOLE series, that induce a non-apoptotic form of cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation.[21]

Apoptosis_Pathway Thiazole Thiazole Analog Mito Mitochondrial Stress (Intrinsic Pathway) Thiazole->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Leads to Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Fig 3. Simplified diagram of the intrinsic apoptosis pathway induced by some thiazole analogs.

Conclusion and Future Directions

The comparative analysis of this compound analogs and related derivatives unequivocally demonstrates the thiazole scaffold's immense potential in the development of novel cytotoxic agents. The data reveal that potency is not inherent to the ring itself but is exquisitely tuned by the strategic placement of various functional groups and the hybridization with other molecular scaffolds. The sub-nanomolar efficacy of certain bis-thiazole derivatives highlights the remarkable potency that can be achieved through rational design.[2]

Future research should focus on optimizing the therapeutic index of these compounds—maximizing cytotoxicity toward cancer cells while minimizing effects on normal, healthy cells.[6][23] Exploring novel mechanisms of action, such as the induction of ferroptosis, may provide new avenues to overcome resistance to conventional chemotherapeutics.[21] By continuing to build upon the foundational structure-activity relationships discussed herein, the scientific community can further harness the power of the thiazole motif to design the next generation of targeted and effective cancer therapies.

References

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
  • A structure–activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. MedChemComm (RSC Publishing).
  • Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. PubMed.
  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health (NIH).
  • Thiazole-containing compounds as therapeutic targets for cancer therapy. PubMed.
  • Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. PubMed Central (PMC), National Institutes of Health (NIH).
  • Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate.
  • Some thiazole-fused compounds with antitumor activity. ResearchGate.
  • Thiazole-bearing molecules which possess anticancer activity. ResearchGate.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
  • Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PubMed Central (PMC), National Institutes of Health (NIH).
  • Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. National Toxicology Program.
  • Characteristics of cytotoxicity of thiazole derivatives (5a-d) and.... ResearchGate.
  • Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. PubMed.
  • Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. PubMed Central (PMC), National Institutes of Health (NIH).
  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. National Institutes of Health (NIH).
  • Synthesis, Cytotoxicity Assessment and Antioxidant Activity of Some New Thiazol‐2‐yl carboxamides. ResearchGate.
  • MTT assay to determine the IC50 value of the different drugs and.... ResearchGate.
  • One-Pot Synthesis of Novel Thiazoles as Potential Anti-Cancer Agents. PubMed Central (PMC), National Institutes of Health (NIH).
  • Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. PubMed.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. National Institutes of Health (NIH).
  • Design and synthesis of thiazol derivatives with biological evaluations as antitumor agents. ResearchGate.
  • CETZOLE Analogs as Potent Ferroptosis Inducers and Their Target Identification Using Covalent/Affinity Probes. National Institutes of Health (NIH).
  • Synthesis of Thiazole Derivatives and Evaluation of Their Antiamoebic Activity and Cytotoxicity. ResearchGate.
  • Synthesis and cytotoxicity of novel (thiazol-2-yl)hydrazine derivatives as promising anti-Candida agents. ResearchGate.

Sources

Comparative Analysis of Cross-Reactivity for 1-Thiazol-2-yl-ethanol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Off-Target Profiling

This guide provides a comparative analysis of the cross-reactivity profiles of 1-Thiazol-2-yl-ethanol derivatives, a chemical scaffold of significant interest in the development of targeted kinase inhibitors. We will delve into the experimental design, methodologies, and data interpretation crucial for assessing the selectivity of these compounds. The focus is on providing actionable insights for researchers, scientists, and drug development professionals to mitigate off-target effects and enhance the therapeutic window of candidate molecules.

The Imperative of Selectivity in Kinase Inhibitor Development

Kinases are a large family of structurally related enzymes, making the development of selective inhibitors a formidable challenge. The this compound scaffold has emerged as a privileged structure, notably in the design of inhibitors for Receptor-Interacting Protein Kinase 2 (RIPK2), a key mediator in the NOD-like receptor signaling pathway. While potent on-target activity is the initial goal, ensuring minimal interaction with other kinases (cross-reactivity) is paramount to prevent unintended biological effects and potential toxicities. A highly selective compound interacts with a narrow, well-defined set of targets, leading to a more predictable pharmacological profile.

This guide will use a case-study approach, comparing the selectivity of different this compound derivatives against a panel of kinases to illustrate the principles of cross-reactivity assessment.

Experimental Design: A Framework for Assessing Cross-Reactivity

A robust cross-reactivity study begins with a well-defined experimental framework. The choice of assays and the breadth of the off-target panel are critical determinants of the quality and relevance of the data generated.

Logical Workflow for Cross-Reactivity Profiling

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Broad Panel Screening cluster_2 Phase 3: Hit Confirmation & Dose-Response cluster_3 Phase 4: Selectivity Analysis A Identify Primary Target (e.g., RIPK2) B Synthesize & Confirm Potency of this compound Derivatives (e.g., IC50) A->B Design Inhibitors C Select Broad Kinase Panel (e.g., Eurofins ScanMAX) B->C Advance Potent Compounds D Primary Assay: Single-Dose % Inhibition (e.g., @ 1 µM) C->D E Identify Off-Target 'Hits' (% Inhibition > Threshold) D->E Analyze Data F Secondary Assay: Determine IC50/Kd for Hits E->F Validation G Calculate Selectivity Score (e.g., S-Score) F->G H Cellular Target Engagement (e.g., CETSA, NanoBRET) F->H I Prioritize Lead Candidates for In Vivo Studies G->I H->I

Caption: Workflow for assessing kinase inhibitor cross-reactivity.

Methodologies for Kinase Cross-Reactivity Profiling

The selection of an appropriate assay technology is fundamental to generating reliable cross-reactivity data. Below are detailed protocols for commonly employed methods.

Protocol 1: Radiometric Kinase Assay (for IC50 Determination)

This method measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) onto a substrate by the kinase. It is considered a gold standard for its direct and sensitive nature.

Step-by-Step Methodology:

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., 20 mM HEPES, pH 7.5), divalent cations (e.g., 10 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), and a source of ATP.

  • Compound Preparation: Serially dilute the this compound derivatives in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions starting from 100 µM).

  • Assay Plate Setup: Add 2.5 µL of the diluted compound to a 96-well plate. Add 2.5 µL of DMSO to control wells.

  • Kinase Addition: Add 20 µL of the kinase/substrate mixture in reaction buffer to each well.

  • Initiate Reaction: Add 25 µL of the ATP solution (containing the radiolabeled ATP) to start the reaction. Final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 40 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Substrate Capture: Spot the reaction mixture onto a filter membrane (e.g., P81 phosphocellulose) that binds the phosphorylated substrate.

  • Washing: Wash the filters multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Convert raw counts to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® assesses target engagement in a cellular or tissue environment by measuring changes in the thermal stability of a protein upon ligand binding. This provides a more physiologically relevant measure of target interaction.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture cells to an appropriate density. Treat the cells with the this compound derivative at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a set time (e.g., 3 minutes) using a thermal cycler. A non-heated sample serves as a control.

  • Cell Lysis: Lyse the cells to release proteins, for example, by freeze-thaw cycles or addition of a lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the denatured, aggregated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble protein fraction.

  • Detection by Western Blot: Analyze the amount of the target kinase remaining in the soluble fraction using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities. Plot the fraction of soluble protein against temperature for both treated and untreated samples. A shift in the melting curve to a higher temperature indicates stabilization of the protein by the compound, confirming target engagement.

Comparative Data Analysis: Selectivity of this compound Derivatives

To illustrate the comparative analysis, let's consider hypothetical data for two derivatives, Compound A and Compound B , both designed as RIPK2 inhibitors. Their cross-reactivity was assessed against a panel of 100 kinases at a single concentration (1 µM).

Table 1: Primary Screening Results (% Inhibition at 1 µM)
Kinase TargetCompound A (% Inhibition)Compound B (% Inhibition)Kinase Family
RIPK2 (Primary Target) 98% 95% TKL
SRC85%15%TK
LCK78%10%TK
FYN72%8%TK
ABL155%5%TK
EGFR12%3%TK
VEGFR28%2%TK
... (93 other kinases)< 50%< 10%...

From this primary screen, Compound A shows significant off-target activity against several members of the SRC family of tyrosine kinases (SRC, LCK, FYN) and ABL1. In contrast, Compound B demonstrates a much cleaner profile, with minimal inhibition of other kinases at this concentration.

Table 2: IC50 Values for Confirmed Off-Target Hits

The next logical step is to determine the potency of inhibition for the identified off-targets.

Kinase TargetCompound A (IC50, nM)Compound B (IC50, nM)Selectivity Ratio (Off-Target IC50 / RIPK2 IC50) for Compound A
RIPK2 15 25 -
SRC80> 10,0005.3x
LCK110> 10,0007.3x
FYN150> 10,00010x
ABL1450> 10,00030x
Interpretation and Structural Insights

The data clearly indicates that while both compounds are potent RIPK2 inhibitors, Compound B is significantly more selective than Compound A . Compound A's liability appears to be its cross-reactivity with SRC family kinases. This often arises from the inhibitor binding to the highly conserved ATP-binding pocket. The structural differences between Compound A and Compound B, likely in solvent-exposed regions or through interactions with non-conserved residues, are responsible for the dramatic improvement in selectivity. For example, a modification on Compound B might introduce a bulky group that creates a steric clash in the SRC kinase active site but is accommodated by the RIPK2 active site.

Visualizing Selectivity and Signaling Context

Understanding the signaling context of both on-target and off-target kinases is crucial for predicting the potential physiological consequences of cross-reactivity.

Simplified NOD2-RIPK2 Signaling Pathway

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus NOD2 NOD2 RIPK2 RIPK2 NOD2->RIPK2 Recruits & Activates TAK1 TAK1 Complex RIPK2->TAK1 Activates NFkB NF-κB TAK1->NFkB MAPK MAPKs TAK1->MAPK Gene Pro-inflammatory Gene Expression NFkB->Gene Translocates & Activates MAPK->Gene Activates MDP MDP (Bacterial Peptidoglycan) MDP->NOD2 Binds & Activates Inhibitor This compound Derivative Inhibitor->RIPK2 Inhibits

Caption: On-target effect: Inhibition of the NOD2-RIPK2 signaling axis.

Potential Off-Target Signaling: SRC Family Kinases

Inhibition of SRC family kinases (SFKs) by a non-selective compound like Compound A could have widespread, unintended consequences.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (e.g., EGFR, PDGFR) SRC SRC Family Kinases (SRC, LCK, FYN) RTK->SRC Integrin Integrins FAK FAK Integrin->FAK STAT3 STAT3 SRC->STAT3 PI3K PI3K/AKT Pathway SRC->PI3K RAS RAS/MAPK Pathway SRC->RAS FAK->SRC Response Proliferation Survival Migration Adhesion STAT3->Response PI3K->Response RAS->Response CompoundA Compound A (Non-selective) CompoundA->SRC Inhibits

Caption: Off-target effects: Inhibition of SRC family kinase signaling pathways.

Conclusion and Future Directions

This guide demonstrates a systematic approach to evaluating the cross-reactivity of this compound derivatives. Through a combination of broad panel screening and quantitative IC50 determination, we can clearly differentiate between compounds with desirable selectivity profiles (Compound B) and those with potential off-target liabilities (Compound A). The use of cellular target engagement assays like CETSA® further validates these findings in a more physiologically relevant context.

The ultimate goal is to identify compounds that exhibit a high degree of selectivity, minimizing the potential for adverse effects driven by off-target inhibition. For the this compound scaffold, future design iterations should focus on modifications that exploit unique features of the RIPK2 active site while disrupting interactions with the more conserved ATP pockets of kinases like those in the SRC family. This data-driven, comparative approach is essential for advancing safe and effective kinase inhibitors into clinical development.

References

  • Note: The following references provide context on kinase inhibitor selectivity, assay methodologies, and the biological pathways discussed. Specific data for the hypothetical "Compound A" and "Compound B" are illustrative for the purpose of this guide. Real-world data would be found within proprietary company reports or specific scientific publications. Kinase Screening and Profiling.DiscoverX (now part of Eurofins). [Link] Cellular Thermal Shift Assay (CETSA).Nature Reviews Drug Discovery. [Link] The role of RIPK2 in NOD-like receptor signaling.Nature Reviews Immunology. [Link] SRC family kinases: master regulators of cell structure and function.Nature Reviews Molecular Cell Biology. [Link] Comprehensive Kinase Cross-Reactivity Profiling.Reaction Biology Corp. [Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-Thiazol-2-yl-ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of laboratory reagents extends beyond their application in research to their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-Thiazol-2-yl-ethanol (CAS No: 40982-30-7), ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are grounded in the specific chemical properties and associated hazards of this compound.

Section 1: Essential Safety Briefing & Hazard Profile

Before handling or preparing this compound for disposal, it is imperative to understand its inherent hazards. This compound is classified under the Globally Harmonized System (GHS) as a harmful substance.[1]

  • Acute Toxicity: It is harmful if swallowed (H302).[1]

  • Irritation: It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

These classifications mandate the use of appropriate Personal Protective Equipment (PPE) at all times. All handling and disposal preparation should be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

Minimum Required PPE:

  • Chemical-resistant gloves (e.g., nitrile).

  • Safety goggles with side shields or a face shield.

  • A properly buttoned laboratory coat.

An eyewash station and safety shower must be immediately accessible.[2][3]

Section 2: The Core Principle: Hazardous Waste Classification

This compound must be treated as hazardous chemical waste . This directive is based on two key factors:

  • GHS Hazard Classification: As outlined above, its status as a harmful irritant prohibits its disposal via standard waste streams such as sanitary sewers or regular trash.[4][5][6] Introducing such chemicals into the water system can have ecotoxicological effects and disrupt wastewater treatment processes.

  • Chemical Nature: As an organic alcohol and thiazole derivative, it is considered a laboratory chemical that requires disposal through a licensed hazardous waste management program.[5][7]

Under no circumstances should this compound be diluted and poured down the drain or allowed to evaporate in a fume hood as a means of disposal.[6]

Section 3: Step-by-Step Disposal Protocol

The following procedure ensures the safe collection, storage, and disposal of this compound waste.

Step 1: Waste Segregation and Collection

  • Action: Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a dedicated waste container.

  • Causality: Do not mix this waste with other chemical streams unless you have confirmed compatibility.[5] Incompatible wastes can lead to dangerous chemical reactions, generating heat, gas, or toxic byproducts.

Step 2: Container Selection

  • Action: Use a sturdy, leak-proof container with a secure screw-top cap. The container material must be chemically compatible with this compound (e.g., borosilicate glass or high-density polyethylene).

  • Causality: The container must prevent leakage and the release of vapors.[6][7] Using the original product container is often a suitable choice if it is in good condition.

Step 3: Proper Labeling

  • Action: Immediately label the waste container. Your institution's Environmental Health & Safety (EHS) office will provide official hazardous waste labels. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound."

    • The approximate concentration and volume.

    • The date when waste was first added (Accumulation Start Date).

    • All associated hazard information (e.g., "Harmful," "Irritant").

  • Causality: Accurate and complete labeling is a legal requirement and is critical for safe handling, storage, and final disposal by EHS personnel and waste vendors.[8]

Step 4: Accumulation and Storage

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of generation.

  • Causality: The SAA should be a cool, dry, and well-ventilated location away from heat sources, open flames, and incompatible chemicals.[2][5] The container must be kept closed at all times except when adding waste to prevent the release of vapors.[6][7]

Step 5: Arranging for Disposal

  • Action: Once the waste container is full or you have finished the project generating the waste, contact your institution's EHS office to schedule a pickup. Do not allow waste to accumulate for extended periods.

  • Causality: EHS is responsible for the compliant transportation and final disposal of hazardous waste through licensed facilities, ensuring adherence to all local, state, and federal regulations.[5][8]

Section 4: Emergency Procedures for Spills

In the event of a spill, swift and safe containment is the priority.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess: If the spill is large or you are not trained to handle it, contact your EHS emergency line immediately.

  • Contain (if safe to do so): For small, manageable spills, and while wearing full PPE, contain the liquid using an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[5]

  • Collect: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated during and after the cleanup.[2]

Section 5: Data Summary Table

The following table summarizes key data for this compound.

PropertyValueSource
CAS Number 40982-30-7[1]
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [1]
Physical Form Solid-Liquid Mixture[1]
Flash Point 75 °C[1]
Boiling Point 200 °C at 760 mmHg[1]
Signal Word Warning[1]
GHS Pictogram GHS07 (Exclamation Mark)[1]
Hazard Statements H302, H315, H319, H335[1]

Section 6: Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_storage Storage & Disposal cluster_emergency Emergency Path Start Generation of This compound Waste WearPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->WearPPE FumeHood Work in a Chemical Fume Hood WearPPE->FumeHood SelectContainer Select Compatible, Leak-Proof Container FumeHood->SelectContainer Spill Spill Occurs? FumeHood->Spill LabelContainer Apply Hazardous Waste Label (Name, Date, Hazards) SelectContainer->LabelContainer CollectWaste Collect Waste in Container LabelContainer->CollectWaste SealContainer Securely Seal Container CollectWaste->SealContainer StoreSAA Store in Designated SAA SealContainer->StoreSAA EHS_Pickup Arrange Pickup with EHS Office StoreSAA->EHS_Pickup Spill->SelectContainer No SpillResponse Follow Spill Protocol: Alert, Contain, Collect Spill->SpillResponse Yes SpillResponse->CollectWaste

Caption: Disposal workflow for this compound.

References

  • Safety Data Sheet for Ethanol. Global Safety Management, Inc. [Link]
  • Safety Data Sheet for 1-(Thiazol-2-yl)ethan-1-one. Advanced Biotech. [Link]
  • Safety Data Sheet for 4-Methyl-5-Thiazole Ethanol. Synerzine. [Link]
  • Does the EPA Alcohol Exemption Apply to Your Business?. Hazardous Waste Experts. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste Management. University of Oklahoma Health Sciences Center Environmental Health and Safety Office. [Link]

Sources

Mastering the Safe Handling of 1-Thiazol-2-yl-ethanol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work and the safety of your team are paramount. This guide provides a detailed protocol for the safe handling of 1-Thiazol-2-yl-ethanol, focusing on the appropriate selection and use of Personal Protective Equipment (PPE), as well as operational and disposal plans. By understanding the "why" behind each safety measure, you can foster a culture of safety and precision in your laboratory.

Core Principles of Chemical Handling: The RAMP Framework

Before any procedure involving this compound, it is essential to apply the RAMP framework: R ecognize the hazards, A ssess the risks of those hazards, M inimize the risks through control measures, and P repare for emergencies.[3] This guide will primarily focus on the "Minimize" aspect through the correct application of PPE and handling protocols.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection required.

Protection Level Equipment Purpose & Rationale
Primary Engineering Controls Chemical Fume HoodTo minimize the inhalation of any potential vapors or aerosols.[3][4][5] Thiazole derivatives can have irritant properties, making it crucial to handle them in a well-ventilated area.
Eye and Face Protection Safety Glasses with Side Shields & Face ShieldTo protect against accidental splashes and airborne particles.[5] The eyes are particularly vulnerable to chemical irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber)To prevent direct skin contact.[4][6] Thiazole compounds can cause skin irritation.[1][2] Always inspect gloves for tears or degradation before use.
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[4][5] A lab coat provides a removable barrier in case of a spill.
Respiratory Protection NIOSH-approved respiratorRecommended when handling large quantities or if there is a potential for significant aerosolization and engineering controls are insufficient.[5][7]
Foot Protection Closed-toe shoesTo protect the feet from potential spills.[4][6]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is fundamental for minimizing risks.

1. Preparation and Precaution:

  • Emergency Equipment: Before starting any work, ensure that a safety shower and an eyewash station are easily accessible and have been recently tested.[3][6]

  • Spill Kit: A chemical spill kit appropriate for the chemicals being used should be readily available.[6][8]

  • Container Inspection: Always inspect the chemical container for any damage or leaks before handling. Ensure all containers are clearly labeled with the chemical name and hazard information.[3][8]

2. Handling the Chemical:

  • Avoid Contact: Take all necessary precautions to prevent direct contact with the skin, eyes, and clothing. Do not breathe in any vapors.[6][9]

  • Weighing: If you are working with a solid form of a related compound, conduct all weighing within a chemical fume hood to contain any airborne particles.[6]

  • Preparing Solutions: When creating solutions, slowly add the this compound to the solvent to avoid splashing.[6]

  • Heating: If the protocol requires heating, use a controlled heating source like a heating mantle or an oil bath. Avoid using open flames.[6]

3. Personal Hygiene:

  • Hand Washing: Thoroughly wash your hands with soap and water after handling the chemical, even if you were wearing gloves.[6][10]

  • No Consumables: Do not eat, drink, or smoke in the laboratory to prevent accidental ingestion.[1][6]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_disposal Post-Handling & Disposal start Start: Handling This compound assess_hazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->assess_hazards engineering_controls Use Chemical Fume Hood? assess_hazards->engineering_controls eye_face Wear Safety Goggles & Face Shield engineering_controls->eye_face Yes hand_protection Wear Nitrile Gloves eye_face->hand_protection body_protection Wear Lab Coat hand_protection->body_protection foot_protection Wear Closed-Toe Shoes body_protection->foot_protection respiratory_protection Is there a risk of aerosolization or handling large quantities? foot_protection->respiratory_protection respirator Use NIOSH-approved Respirator respiratory_protection->respirator Yes end_procedure Procedure Complete respiratory_protection->end_procedure No respirator->end_procedure remove_ppe Remove PPE Correctly end_procedure->remove_ppe decontaminate Decontaminate Work Area dispose_waste Dispose of Waste in Labeled, Sealed Container decontaminate->dispose_waste remove_ppe->decontaminate

Caption: Workflow for selecting appropriate Personal Protective Equipment.

Disposal Plan: Ensuring a Safe and Compliant End-of-Life for Chemicals

Proper disposal of chemical waste is as critical as its handling.

  • Waste Containers: Always use designated and clearly labeled containers for chemical waste.[3][4] Do not mix incompatible waste streams.[3]

  • Segregation: Keep organic solvents, aqueous solutions, and solid waste in separate, appropriate containers.

  • Labeling: Ensure each waste container is labeled with its contents and the date of accumulation.[4]

  • Container Integrity: Use containers that are in good condition and can be securely sealed.[8][11]

  • Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][9] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

By integrating these safety protocols into your daily laboratory practices, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • Actylis Lab Solutions. (n.d.). Life-Changing Safety Tips for Handling Laboratory Chemicals.
  • Benchchem. (n.d.). Personal protective equipment for handling 4-(diphenylmethyl)-2-Thiazolamine.
  • SDS Management Software. (2025). Safety Rules in Chemical Laboratories: A Practical Guide.
  • Environmental Health & Safety. (n.d.). Safe Handling and Storage of Chemicals.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • Saffron Chemicals. (2025). Complete Guide for Laboratory Chemical Lab Safety and Handling.
  • Benchchem. (n.d.). Personal protective equipment for handling 3-Methoxyisothiazole-4-carbonitrile.
  • ChemicalBook. (2025). 1,3-Thiazol-2-ylmethanol - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Thiazole - Material Safety Data Sheet.
  • Fisher Scientific. (2025). 4-Methyl-5-thiazoleethanol - Safety Data Sheet.
  • Synerzine. (2019). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol.
  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.